Product packaging for 1-Bromo-3-fluoro-2-nitrobenzene(Cat. No.:CAS No. 886762-70-5)

1-Bromo-3-fluoro-2-nitrobenzene

Cat. No.: B1273211
CAS No.: 886762-70-5
M. Wt: 220 g/mol
InChI Key: VFPAOFBPEYCAAZ-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-2-nitrobenzene is a useful research compound. Its molecular formula is C6H3BrFNO2 and its molecular weight is 220 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3BrFNO2 B1273211 1-Bromo-3-fluoro-2-nitrobenzene CAS No. 886762-70-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPAOFBPEYCAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382465
Record name 1-bromo-3-fluoro-2-nitrobenzene
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Molecular Weight

220.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886762-70-5
Record name 1-Bromo-3-fluoro-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886762-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-bromo-3-fluoro-2-nitrobenzene
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Record name 1-BROMO-3-FLUORO-2-NITROBENZENE
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Foundational & Exploratory

1-Bromo-3-fluoro-2-nitrobenzene CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Bromo-3-fluoro-2-nitrobenzene

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate for professionals in research, development, and manufacturing. We will delve into its chemical identity, properties, synthesis, applications, and safety protocols, offering field-proven insights to empower your scientific endeavors.

Core Chemical Identity

This compound is a polysubstituted aromatic compound whose utility in modern chemistry is derived from the unique interplay of its three functional groups. The strategic placement of a bromine atom, a fluorine atom, and a nitro group on the benzene ring creates a versatile building block for complex molecular architectures.

Its primary identifier is the CAS Number: 886762-70-5 .[1][2][3][4] This number is the universally accepted standard for its identification in chemical databases, regulatory submissions, and commercial transactions.

Physicochemical Properties: A Quantitative Overview

Understanding the physical and chemical properties of a reagent is fundamental to its effective application in synthesis and process development. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 886762-70-5[1][2][3]
Molecular Formula C₆H₃BrFNO₂[1][3]
Molecular Weight 220.00 g/mol [1][3]
IUPAC Name This compound[2][3]
Appearance White to orange to green powder or lump[1]
Melting Point 38 - 42 °C[1]
Purity ≥ 98% (GC)[1]
InChI Key VFPAOFBPEYCAAZ-UHFFFAOYSA-N[2][3]
PubChem CID 2783152[1][2][3]

Synthesis and Mechanistic Insights

This compound is a critical intermediate, meaning its value lies in its role as a starting material for more complex molecules rather than as an end-product itself.[4] The synthesis of such a specifically substituted benzene ring requires precise control over reaction conditions to ensure correct regiochemistry.

While multiple synthetic routes may exist, a common strategy involves the electrophilic nitration and bromination of a fluorinated precursor. The following represents a plausible and illustrative synthetic workflow.

Illustrative Synthesis Workflow

G cluster_0 Step 1: Nitration cluster_1 Step 2: Isomer Separation & Purification A 1-Bromo-3-fluorobenzene C Electrophilic Aromatic Substitution A->C Substrate B Nitrating Mixture (HNO₃ + H₂SO₄) B->C Reagents D Mixture of Nitro Isomers C->D Crude Product E Chromatography / Recrystallization D->E Input F Isolated this compound E->F Purified Product

Caption: General workflow for the synthesis of this compound.

Protocol: Synthesis of this compound

This protocol is an illustrative example based on standard organic chemistry principles for electrophilic aromatic substitution.

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, cool a solution of concentrated sulfuric acid.

  • Nitrating Mixture Preparation: Slowly add concentrated nitric acid to the cooled sulfuric acid while maintaining a low temperature (0-5 °C). Causality: This exothermic reaction creates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. Keeping the temperature low prevents unwanted side reactions and decomposition.

  • Substrate Addition: Slowly add 1-bromo-3-fluorobenzene to the nitrating mixture. The fluorine and bromine atoms are ortho-, para-directing, but the steric hindrance of the bromine and the activating nature of the fluorine will influence the position of nitration.

  • Reaction Monitoring: Allow the reaction to stir at a controlled temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture over crushed ice. Causality: This quenches the reaction and precipitates the organic product, which is insoluble in water.

  • Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer with a sodium bicarbonate solution to neutralize any remaining acid.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product, a mixture of isomers, is then purified using column chromatography or recrystallization to isolate the desired this compound isomer.

Applications in Drug Development and Materials Science

The unique arrangement of functional groups makes this compound a powerful tool in synthetic chemistry.[1] Each group serves a distinct, exploitable purpose.

  • Bromine Atom: Functions as an excellent leaving group, making it ideal for carbon-carbon bond-forming cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[5] These reactions are fundamental to building the complex carbon skeletons of modern pharmaceuticals.

  • Fluorine Atom: The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby optimizing the pharmacokinetic profile of a drug.[5]

  • Nitro Group: This group can be easily reduced to an amino group (-NH₂). This transformation opens up a vast array of subsequent chemical modifications, including amide bond formation, diazotization, and the synthesis of nitrogen-containing heterocyclic rings, which are common scaffolds in bioactive molecules.[5]

This versatility makes this compound a key building block in the synthesis of novel anti-cancer agents, anti-inflammatory drugs, and antiviral compounds.[5] Beyond pharmaceuticals, it is also used in the development of advanced materials like polymers and dyes where its specific electronic properties are required.[1]

Logical Workflow: Application in Synthesis

G A This compound B Suzuki Coupling (Boronic Acid, Pd Catalyst) A->B Reactant E Biphenyl Intermediate B->E Product C Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂) F Aniline Derivative C->F Product D Further Functionalization (e.g., Amide Coupling) G Complex Target Molecule (e.g., API) D->G Final Product E->C Reactant F->D Reactant

Caption: Synthetic utility of this compound in drug discovery.

Safety, Handling, and Storage

As with any nitroaromatic compound, proper safety protocols are paramount. The compound is classified with the following GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2][3] Some sources also indicate it may be harmful if swallowed (H302).[3]

Standard Operating Protocol for Safe Handling
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors.[4][6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA or EN166 standards.[7][8]

    • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[6][7]

    • Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[7]

  • Handling Procedures: Avoid contact with skin, eyes, and clothing.[7] Avoid creating dust.[6] Wash hands thoroughly after handling.[7]

  • Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and use an absorbent material to collect the spill. Place in a suitable, closed container for disposal.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][7] Recommended storage temperature is often between 2 - 8 °C.[1]

Spectral Information for Compound Verification

For researchers, confirmation of chemical identity is crucial. Spectroscopic data for this compound is available in public databases. This includes Fourier-Transform Infrared (FTIR) and Raman spectra, which can be used to confirm the presence of key functional groups and verify the structure of the material against a reference standard.[3]

References

  • The Role of this compound in Modern Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • This compound | C6H3BrFNO2 | CID 2783152.
  • Understanding the Synthesis and Handling of this compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • MSDS of this compound. Capot Chemical. [Link]

Sources

1-Bromo-3-fluoro-2-nitrobenzene physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Bromo-3-fluoro-2-nitrobenzene

Introduction

This compound is a trifunctional aromatic compound of significant interest to the scientific community, particularly in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique molecular architecture, featuring bromine, fluorine, and nitro groups on a benzene ring, provides a versatile platform for a wide array of chemical transformations. This guide offers a comprehensive overview of its core physical properties, spectroscopic signature, reactivity, and safe handling protocols, designed for researchers, scientists, and drug development professionals. The strategic placement of its functional groups makes it a valuable building block for introducing specific structural motifs into complex target molecules, thereby influencing properties such as biological activity, metabolic stability, and electronic performance.[1][2]

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are crucial for its application in experimental design. These properties dictate the choice of solvents, reaction conditions, and purification methods. The data presented below has been consolidated from various chemical suppliers and databases.

PropertyValueSource(s)
IUPAC Name This compound[3][4]
CAS Number 886762-70-5[1][3]
Molecular Formula C₆H₃BrFNO₂[1][3]
Molecular Weight 220.00 g/mol [1][3]
Appearance White to orange to green powder or lump[1][5]
Melting Point 38 - 42 °C[1][5]
Solubility Soluble in Methanol[5]
InChI InChI=1S/C6H3BrFNO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H[3][4]
InChIKey VFPAOFBPEYCAAZ-UHFFFAOYSA-N[3][4]
SMILES C1=CC(=C(C(=C1)Br)[O-])F[3]

Spectroscopic and Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of this compound. The following section outlines the expected spectroscopic data.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. For this molecule, characteristic absorption bands are expected for:

  • Aromatic C-H stretching: Above 3000 cm⁻¹

  • Asymmetric and Symmetric NO₂ stretching: Strong bands typically in the regions of 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹, respectively.

  • Aromatic C=C stretching: Peaks in the 1400-1600 cm⁻¹ region.

  • C-F stretching: A strong absorption band in the 1000-1300 cm⁻¹ range.

  • C-Br stretching: Typically found in the lower frequency region, often below 700 cm⁻¹.

Spectroscopic data for this compound is available in public databases such as SpectraBase.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure.

  • ¹H NMR: The aromatic region (typically δ 7.0-8.5 ppm) would show three distinct signals for the three aromatic protons. The coupling patterns are expected to be complex due to ortho, meta, and para H-H couplings, as well as additional splitting from the ¹⁹F nucleus (H-F coupling).

  • ¹³C NMR: Six distinct signals are expected for the six aromatic carbons. The carbon atoms bonded to the electronegative F, Br, and NO₂ groups will be significantly shifted. The C-F coupling will be observable as doublets.

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift and coupling to the adjacent protons providing further structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and isotopic distribution. The high-resolution mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to the exact mass of C₆H₃BrFNO₂ (218.9331 Da).[3] A characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed, resulting in two major peaks (M⁺ and M+2) of nearly equal intensity.

Caption: Workflow for Spectroscopic Characterization.

Synthesis, Reactivity, and Applications

Synthesis Overview

While specific, detailed synthetic procedures are proprietary or found in specialized literature, a plausible route for the synthesis of this compound involves electrophilic aromatic substitution on a suitably substituted benzene precursor.[6] For instance, the nitration of 1-bromo-3-fluorobenzene or the bromination of 1-fluoro-2-nitrobenzene, with careful consideration of the directing effects of the existing substituents, could yield the desired product. Precise control over reaction conditions is vital to ensure high purity and yield.[6]

Chemical Reactivity

The reactivity of this compound is governed by its three functional groups, making it a highly versatile synthetic intermediate.[2]

  • Bromine Atom: The C-Br bond is a key site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

  • Nitro Group: As a strong electron-withdrawing group, the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr). It also deactivates the ring towards electrophilic substitution. The nitro group itself can be reduced to an amine, opening up another avenue for functionalization.

  • Fluorine Atom: The fluorine atom enhances the electrophilicity of the carbon to which it is attached, making it a potential site for SₙAr reactions. Furthermore, incorporating fluorine into drug candidates can improve metabolic stability, lipophilicity, and binding affinity.[1]

G Molecule C₆H₃BrFNO₂ Br Br Molecule->Br C-Br Site NO2 NO₂ Molecule->NO2 Nitro Group Ring Aromatic Ring Molecule->Ring Activated Ring Coupling Cross-Coupling (Suzuki, etc.) Br->Coupling Reduction Reduction NO2->Reduction SnAr Nucleophilic Substitution (SₙAr) Ring->SnAr

Caption: Key Reactive Sites and Associated Transformations.

Applications

This compound serves as a critical building block in several areas:

  • Pharmaceuticals: It is used in the synthesis of complex molecules for drug discovery, where the specific arrangement of substituents is key to biological activity.[1]

  • Agrochemicals: It acts as an intermediate in the development of new pesticides and herbicides.[1]

  • Materials Science: Its electronic properties make it a candidate for use in creating advanced materials like polymers, dyes, and components for organic light-emitting diodes (OLEDs).[1]

Safety, Handling, and Storage

Proper handling and storage are paramount when working with this compound. The following information is based on its Globally Harmonized System (GHS) classification.

GHS Hazard Identification
  • Pictogram: GHS07 (Exclamation Mark)[3][5]

  • Signal Word: Warning[3][5]

  • Hazard Statements:

    • H302: Harmful if swallowed[3]

    • H315: Causes skin irritation[3][5]

    • H319: Causes serious eye irritation[3][5]

    • H335: May cause respiratory irritation[3]

Recommended Precautions and PPE
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[6][7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

    • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[7]

    • Skin and Body Protection: Wear a laboratory coat and appropriate protective clothing.[8]

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]

Storage Conditions
  • Temperature: Store in a refrigerator at 2 - 8 °C or 0 - 10°C.[1][5]

  • Container: Keep the container tightly closed.[8]

  • Environment: Store in a dry, well-ventilated place away from incompatible materials.[6]

References

  • American Elements. (n.d.). 1-Bromo-2-fluoro-3-nitrobenzene.
  • Chem-Impex. (n.d.). This compound.
  • Biosynth. (n.d.). 1-Bromo-2-fluoro-3-nitrobenzene | 58534-94-4 | FB69786.
  • Sigma-Aldrich. (n.d.). 1-Bromo-2-fluoro-3-nitrobenzene | 58534-94-4.
  • Biosynth. (2021, March 2). Safety Data Sheet - 1-Bromo-2-fluoro-3-nitrobenzene.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Handling of this compound. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2783152, this compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40427446, 1-Bromo-2-fluoro-3-nitrobenzene.
  • ChemicalBook. (n.d.). 1-Bromo-2-fluoro-4-nitrobenzene | 185331-69-5.
  • Capot Chemical. (2010, August 11). MSDS of this compound.
  • PrepChem.com. (n.d.). Preparation of 1-bromo-3-nitrobenzene.
  • Tokyo Chemical Industry UK Ltd. (n.d.). This compound 886762-70-5. Retrieved from Tokyo Chemical Industry UK Ltd. website.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, September 20). Exploring the Reactivity and Applications of this compound. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • TCI Chemicals. (n.d.). 1-Bromo-2-fluoro-3-nitrobenzene | 58534-94-4.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Bromo-1-fluoro-2-nitrobenzene.
  • Sigma-Aldrich. (n.d.). 4-Bromo-1-fluoro-2-nitrobenzene 96% 364-73-8.
  • ChemBK. (2024, April 9). 2-Bromo-1-fluoro-3-nitrobenzene.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18373474, 2-Bromo-1-fluoro-3-nitrobenzene.
  • ChemicalBook. (n.d.). 4-Bromo-1-fluoro-2-nitrobenzene synthesis.
  • CymitQuimica. (n.d.). CAS 585-79-5: 1-Bromo-3-nitrobenzene.
  • Sigma-Aldrich. (n.d.). This compound | 886762-70-5.
  • ChemicalBook. (n.d.). 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 7087-65-2(1-Bromo-3-fluoro-5-nitrobenzene) Product Description.
  • Fisher Scientific. (n.d.). This compound 98.0+%, TCI America 1 g.
  • ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.
  • ChemicalBook. (n.d.). 1-Fluoro-2-nitrobenzene(1493-27-2) 1H NMR spectrum.
  • BLD Pharm. (n.d.). 2449198-34-7|(E)-2-((1-Methyl-1H-pyrrol-2-yl)methylene)hydrazine-1-carbothioamide.
  • ChemScene. (n.d.). 886762-70-5 | this compound.
  • Leah4sci. (2024, May 13). H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review [Video]. YouTube.

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An In-depth Technical Guide to 1-Bromo-3-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-3-fluoro-2-nitrobenzene (CAS No. 886762-70-5), a critical chemical intermediate in the fields of pharmaceutical research, agrochemical synthesis, and materials science. The document details the compound's fundamental molecular and physical properties, with a primary focus on its molecular weight and the implications of its unique trifunctionalized structure. We will explore its synthesis, reactivity, and diverse applications, particularly its role as a versatile building block in modern drug discovery. This guide is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this compound for effective application in complex synthetic protocols.

Introduction: The Strategic Importance of this compound

In the landscape of modern organic synthesis, the strategic selection of starting materials and intermediates is paramount to the successful construction of complex molecular architectures. This compound has emerged as a compound of significant interest due to its unique trifunctionalized aromatic scaffold.[1] The presence of a bromine atom, a fluorine atom, and a nitro group on a single benzene ring provides a powerful toolkit for synthetic chemists.[1]

Each functional group imparts distinct reactivity, allowing for a series of selective and orthogonal chemical transformations. This versatility makes it an invaluable building block, particularly in the synthesis of novel therapeutic agents and advanced materials.[1][2] The fluorine atom, for instance, is increasingly incorporated into drug candidates to enhance metabolic stability, binding affinity, and lipophilicity.[1][3] The bromine atom serves as an excellent handle for cross-coupling reactions, while the nitro group can be readily transformed into other functionalities, most notably an amine, opening pathways to a vast array of heterocyclic compounds.[1] This guide will dissect the core properties of this molecule, starting with its fundamental molecular weight, and build a comprehensive picture of its utility in advanced scientific research.

Core Molecular and Physicochemical Properties

A precise understanding of a compound's properties is the foundation of its effective application. The molecular formula of this compound is C₆H₃BrFNO₂.[4] This composition dictates its molecular weight and other key physical characteristics that influence its behavior in chemical reactions, its solubility, and its handling requirements.

Molecular Weight: Calculation and Significance

The molecular weight (MW) is a critical parameter, essential for stoichiometric calculations in reaction planning and for analytical characterization. It is derived from the sum of the atomic weights of its constituent atoms.

Calculation Breakdown:

  • Carbon (C): 6 atoms × 12.011 u = 72.066 u

  • Hydrogen (H): 3 atoms × 1.008 u = 3.024 u

  • Bromine (Br): 1 atom × 79.904 u = 79.904 u

  • Fluorine (F): 1 atom × 18.998 u = 18.998 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

  • Oxygen (O): 2 atoms × 15.999 u = 31.998 u

Total Molecular Weight ≈ 220.00 g/mol [4][5]

The monoisotopic mass, which is calculated using the mass of the most abundant isotope of each element, is 218.93312 Da.[4] This value is crucial for high-resolution mass spectrometry analysis, which is often used to confirm the identity and purity of the compound during synthesis and quality control.

The following diagram illustrates the molecular structure from which these calculations are derived.

Caption: Molecular Structure of this compound.

Physicochemical Data Summary

For ease of reference, the key physicochemical properties of this compound are summarized in the table below. These data are critical for planning experiments, ensuring safe handling, and predicting the compound's behavior in various solvent systems.

PropertyValueSource(s)
CAS Number 886762-70-5[4][6]
Molecular Formula C₆H₃BrFNO₂[2][4]
Molecular Weight 220.00 g/mol [2][4][5]
Monoisotopic Mass 218.93312 Da[4]
Appearance White to yellow or orange crystalline powder/lump[2][7]
Melting Point 38 - 42 °C[2][7]
Purity ≥98% (GC)[2][7]
Storage Conditions Store at 2 - 8 °C, sealed in a dry environment[2][5]
SMILES C1=CC(=C(C(=C1)Br)[O-])F[4]
InChIKey VFPAOFBPEYCAAZ-UHFFFAOYSA-N[4]

Synthesis and Reactivity: A Chemist's Perspective

The utility of this compound is intrinsically linked to its synthesis and subsequent reactivity. High-purity material is essential, as impurities can lead to undesirable side reactions and lower yields in multi-step synthetic sequences.[6]

Synthetic Pathways

While specific proprietary synthesis methods may vary, a common conceptual approach involves the controlled nitration and bromination of a fluorobenzene precursor. The precise order and reaction conditions are critical to achieving the desired 1,3,2-substitution pattern. For instance, a plausible route could involve the bromination of a fluoronitrobenzene isomer under controlled conditions. The electron-withdrawing nature of the nitro and fluoro groups directs the electrophilic substitution.

A generalized workflow for a laboratory-scale synthesis is depicted below. This process highlights the critical stages from starting materials to the purified final product.

G cluster_0 Reaction Stage cluster_1 Work-up & Isolation cluster_2 Purification & Analysis A Precursor (e.g., 2-Fluoro-6-bromobenzene) C Reaction Vessel (Controlled Temperature) A->C B Nitration Reagents (e.g., HNO₃/H₂SO₄) B->C D Quenching (Ice Water) C->D Reaction Mixture E Extraction (Organic Solvent) D->E F Drying & Concentration E->F G Crude Product F->G H Purification (e.g., Recrystallization or Chromatography) G->H I Pure Product (1-Bromo-3-fluoro- 2-nitrobenzene) H->I J QC Analysis (GC, MS, NMR) I->J Sample

Caption: Generalized workflow for the synthesis and purification of an aromatic compound.

Key Reactivity Patterns

The true synthetic power of this compound lies in the distinct reactivity of its three functional groups.

  • Bromine Atom: The C-Br bond is a prime site for metal-catalyzed cross-coupling reactions.[8] This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, which is a cornerstone of modern pharmaceutical synthesis.[1] Common reactions include:

    • Suzuki Coupling: Reaction with boronic acids to form biaryl compounds.

    • Sonogashira Coupling: Reaction with terminal alkynes.

    • Buchwald-Hartwig Amination: Formation of C-N bonds.

  • Nitro Group: The nitro group is a versatile functional handle. Its primary transformation is reduction to an amino group (-NH₂), typically using reagents like iron powder in acidic media or catalytic hydrogenation.[1] This amine is a crucial precursor for forming amides, sulfonamides, and a wide variety of nitrogen-containing heterocycles, which are prevalent in bioactive molecules.[1]

  • Fluorine Atom: While the C-F bond is generally strong, the fluorine atom and the adjacent nitro group strongly activate the aromatic ring towards nucleophilic aromatic substitution (SₙAr). This allows for the introduction of various nucleophiles at the positions ortho and para to the activating groups, further expanding the molecule's synthetic potential.

Applications in Research and Drug Development

The combination of these reactive sites makes this compound a highly sought-after intermediate in several high-value research areas.

  • Pharmaceutical Synthesis: This is the most prominent application area.[1][2] The compound serves as a key building block for synthesizing novel anti-cancer agents, anti-inflammatory drugs, and antiviral compounds.[1] Medicinal chemists utilize it to introduce the fluoronitro- or fluoroamino-phenyl moiety into larger molecules to fine-tune their pharmacokinetic and pharmacodynamic profiles.[1] The ability to rapidly generate diverse compound libraries through reactions at the bromine or nitro sites accelerates the drug discovery process.[1]

  • Agrochemicals: Similar to pharmaceuticals, the synthesis of new crop protection agents often relies on fluorinated and nitrogen-containing scaffolds to enhance efficacy and control physicochemical properties. This compound provides a reliable starting point for such molecules.[2]

  • Materials Science: The unique electronic properties imparted by the fluoro and nitro groups make this compound a useful intermediate in the development of advanced materials, such as specialty polymers, coatings, and dyes.[2] It can be incorporated into structures used in applications like organic light-emitting diodes (OLEDs).[2]

Safety, Handling, and Storage

As with all nitroaromatic compounds, proper safety protocols are mandatory when handling this compound.

  • Hazards: The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4][9]

  • Handling: Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[6] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is required.[9][10] Avoid creating dust and avoid contact with skin, eyes, and clothing.[6][10]

  • Storage: The compound should be stored in a tightly closed container in a dry, cool place, with recommended temperatures between 2-8°C.[2][5] It should be kept away from incompatible materials such as strong oxidizing agents.[11]

Conclusion

This compound is more than just a chemical with a molecular weight of 220.00 g/mol . It is a strategically designed synthetic intermediate that provides chemists with a powerful and versatile platform for molecular construction. Its trifunctionalized nature allows for a range of selective chemical transformations, making it an indispensable tool in the rational design of new pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its properties, reactivity, and handling requirements is essential for any researcher aiming to leverage its full synthetic potential to drive innovation in science and technology.

References

  • Chem-Impex. (n.d.). This compound.
  • Biosynth. (n.d.). 1-Bromo-2-fluoro-3-nitrobenzene | 58534-94-4.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Pharmaceutical Research.
  • PubChem. (n.d.). This compound | C6H3BrFNO2 | CID 2783152.
  • PubChem. (n.d.). 1-Bromo-2-fluoro-3-nitrobenzene | C6H3BrFNO2 | CID 40427446.
  • Biosynth. (2021). Safety Data Sheet - 1-Bromo-2-fluoro-3-nitrobenzene.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Handling of this compound.
  • Sigma-Aldrich. (n.d.). 1-Bromo-2-fluoro-3-nitrobenzene | 58534-94-4.
  • BLD Pharm. (n.d.). 886762-70-5 | this compound.
  • Capot Chemical. (2010). MSDS of this compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 1-Bromo-2-fluoro-3-nitrobenzene in Advanced Chemical Synthesis.
  • Fisher Scientific. (n.d.). This compound 98.0+%, TCI America.
  • PrepChem.com. (n.d.). Preparation of 1-bromo-3-nitrobenzene.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Reactivity and Applications of this compound.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet - 4-Bromo-1-fluoro-2-nitrobenzene.
  • ChemicalBook. (n.d.). 4-Bromo-1-fluoro-2-nitrobenzene synthesis.
  • Journal of Applied Pharmaceutical Science. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from Journal of Applied Pharmaceutical Science.
  • Sigma-Aldrich. (n.d.). Iron for analysis reduced, particle size 10 um EMSURE.
  • The Good Scents Company. (n.d.). beta-isomethyl ionone, 79-89-0.

Sources

A Multi-Technique Approach to the Structural Elucidation of 1-Bromo-3-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unambiguous determination of a molecule's chemical structure is a foundational requirement in chemical synthesis, drug development, and materials science. For polysubstituted aromatic systems, where numerous isomers are possible, a rigorous and multi-faceted analytical approach is not merely best practice—it is essential. This technical guide provides an in-depth, field-proven methodology for the complete structural elucidation of 1-bromo-3-fluoro-2-nitrobenzene (C₆H₃BrFNO₂), a versatile synthetic intermediate. We will move beyond a simple listing of techniques to explore the causality behind the experimental workflow, demonstrating how each analytical step provides a self-validating piece of a larger puzzle. The protocols and data interpretation strategies described herein are designed for researchers, chemists, and quality control professionals who require a high degree of confidence in their structural assignments.

Introduction and Strategic Overview

This compound is a halogenated nitroaromatic compound whose utility as a building block is defined by the precise arrangement of its functional groups. The presence of bromo, fluoro, and nitro substituents on the benzene ring creates a specific electronic and steric environment that dictates its reactivity in subsequent synthetic transformations, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. An incorrect isomeric assignment can lead to failed reactions, unforeseen byproducts, and significant delays in research and development timelines.

Our elucidation strategy is built on a logical progression of analytical techniques, each providing orthogonal yet complementary information. We begin with mass spectrometry to confirm the elemental composition and molecular weight. Next, infrared spectroscopy identifies the key functional groups present. Finally, and most critically for isomer differentiation, a suite of nuclear magnetic resonance (NMR) experiments—¹H, ¹³C, and ¹⁹F—is employed to map the precise connectivity of the atoms.

Caption: Molecular structure of this compound.

Prerequisite: Safety and Handling

Before any analytical work commences, a thorough understanding of the compound's hazards is critical. This compound is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.

Core Safety Protocols:

  • Ventilation: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.

  • Handling: Avoid creating dust. If transferring solid material, use appropriate tools and techniques to minimize aerosolization.

  • First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention in all cases of significant exposure.

Analysis Step 1: Mass Spectrometry (MS) for Formula Confirmation

Expertise & Experience: Mass spectrometry is the first logical step. Its primary purpose is to determine the molecular weight of the compound, providing immediate confirmation that the synthesis has yielded a product with the correct elemental formula (C₆H₃BrFNO₂; MW: 220.00 g/mol ). For halogenated compounds, MS offers a powerful self-validation feature: the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance. This results in a characteristic M+ and M+2 molecular ion peak cluster of almost equal intensity, which is a definitive signature for a monobrominated compound.

Trustworthiness: The observation of this 1:1 isotopic cluster for the molecular ion is a high-fidelity check. If this pattern is absent, it immediately indicates that the compound is not the expected brominated product, preventing wasted time on further analysis.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Utilize a GC-MS system equipped with a standard non-polar capillary column (e.g., DB-5ms) and an electron ionization (EI) source.

  • GC Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10-20 °C/min.

    • Carrier Gas: Helium, with a constant flow rate of ~1 mL/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

  • Data Acquisition: Inject a small volume (1 µL) of the sample solution and acquire the data.

Data Presentation: Predicted Mass Spectrum Fragmentation
m/z (Daltons)AssignmentRationale for Formation
219 / 221[M]⁺Molecular ion peak. The two peaks represent the ⁷⁹Br and ⁸¹Br isotopes, respectively. Their ~1:1 intensity ratio is characteristic of a single bromine atom.
173 / 175[M - NO₂]⁺Loss of a nitro radical (•NO₂), a very common fragmentation pathway for nitroaromatic compounds.
140[M - Br]⁺Loss of a bromine radical (•Br).
121[M - Br - F]⁺Subsequent loss of a fluorine radical (•F) from the [M-Br]⁺ fragment.
94[C₆H₃F]⁺Loss of both bromine and the nitro group.
75[C₆H₃]⁺Benzene ring fragment after loss of all substituents.

Analysis Step 2: Infrared (IR) Spectroscopy for Functional Group Identification

Expertise & Experience: With the molecular formula confirmed, the next step is to verify the presence of the key functional groups. Fourier-Transform Infrared (FTIR) spectroscopy is an exceptionally rapid and reliable technique for this purpose. For this compound, the most diagnostically significant signals are the stretching vibrations of the nitro (–NO₂) group.

Trustworthiness: The nitro group on an aromatic ring gives rise to two distinct, strong absorption bands: an asymmetric stretch and a symmetric stretch. The simultaneous presence of both strong bands in their characteristic frequency ranges is a highly reliable confirmation of the nitro group's presence. Their absence would immediately refute the proposed structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Setup: Ensure the ATR crystal (typically diamond or germanium) is clean. Use a soft laboratory wipe with a solvent like isopropanol and allow it to fully evaporate.

  • Background Collection: Collect a background spectrum with the clean, empty ATR crystal. This step is crucial as it subtracts signals from the ambient atmosphere (e.g., CO₂ and H₂O).

  • Sample Application: Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum. A typical acquisition involves 16-32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the crystal after analysis.

Data Presentation: Characteristic IR Absorption Bands
Frequency Range (cm⁻¹)Vibration ModeBond TypeSignificance
3100 - 3000C-H StretchAromatic C-HConfirms the presence of an aromatic ring.
1550 - 1475Asymmetric StretchN-OPrimary Evidence. A strong, characteristic band for an aromatic nitro group.
1360 - 1290Symmetric StretchN-OPrimary Evidence. A medium-to-strong band that confirms the nitro group.
1250 - 1020C-F StretchAromatic C-FA strong band indicating the carbon-fluorine bond.
~850C-N StretchAromatic C-NWeaker absorption that can support the presence of the nitro group.
700 - 500C-Br StretchAromatic C-BrConfirms the presence of the carbon-bromine bond.

Analysis Step 3: NMR Spectroscopy for Isomer Determination

Expertise & Experience: While MS and IR confirm the pieces are present, NMR spectroscopy reveals how they are connected. For distinguishing between isomers like this compound and 1-bromo-2-fluoro-3-nitrobenzene, NMR is the definitive tool. The chemical shifts (δ) and spin-spin coupling constants (J) provide a unique fingerprint of the substitution pattern.

Trustworthiness: The system is self-validating. The number of signals in the ¹H and ¹³C spectra must match the number of unique protons and carbons in the proposed structure. Furthermore, the coupling patterns must be reciprocal; if proton A splits proton B with a certain J-value, proton B must split proton A with the same J-value.

¹H NMR Spectroscopy

The structure of this compound has three protons on the aromatic ring, each in a chemically distinct environment. Therefore, we expect to see three separate signals in the ¹H NMR spectrum. The strongly electron-withdrawing nitro group will significantly deshield adjacent protons, shifting them downfield.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

    • Acquire the spectrum using a standard 90° pulse sequence.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant(s) (J, Hz)IntegrationRationale
H-6~7.8 - 8.0Doublet of doublets (dd)³J(H6-H5) ≈ 8-9, ⁴J(H6-F3) ≈ 1-21HOrtho to the electron-withdrawing nitro group (at C2 via C1-Br) and deshielded. Coupled to H-5 and a long-range coupling to F-3.
H-4~7.6 - 7.8Doublet of doublets (dd)³J(H4-H5) ≈ 8-9, ³J(H4-F3) ≈ 9-101HOrtho to the fluorine atom and meta to the nitro group. Exhibits strong ortho H-H coupling and ortho H-F coupling.
H-5~7.3 - 7.5Triplet (t) or Triplet of doublets (td)³J(H5-H6) ≈ 8-9, ³J(H5-H4) ≈ 8-91HFlanked by two other protons, leading to a triplet-like pattern.
¹³C NMR Spectroscopy

The molecule has six carbons in the benzene ring, all in unique electronic environments due to the substitution pattern. Therefore, a proton-decoupled ¹³C NMR spectrum should show six distinct signals. A key feature will be the carbon bonded to fluorine (C-3), which will appear as a doublet due to strong one-bond ¹³C-¹⁹F coupling.

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer, observing at the appropriate carbon frequency (~100 MHz).

  • Acquisition:

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Carbon AssignmentPredicted δ (ppm)Multiplicity (due to C-F coupling)Rationale
C-3~158 - 162Doublet, ¹J(C-F) ≈ 250 HzDirectly bonded to the highly electronegative fluorine atom, causing a large downfield shift and a very large one-bond coupling constant.
C-2~148 - 152Doublet, ²J(C-F) ≈ 15-20 HzBonded to the nitro group (ipso-carbon), strongly deshielded. Also shows a smaller two-bond coupling to fluorine.
C-1~115 - 120Doublet, ²J(C-F) ≈ 20-25 HzBonded to bromine (ipso-carbon). Shielded by the "heavy atom effect" of bromine but also coupled to fluorine.
C-6~130 - 135SingletAromatic CH carbon.
C-4~125 - 130Doublet, ³J(C-F) ≈ 5-10 HzAromatic CH carbon, shows three-bond coupling to fluorine.
C-5~120 - 125SingletAromatic CH carbon.
¹⁹F NMR Spectroscopy

Given the presence of fluorine, ¹⁹F NMR is an essential experiment. Fluorine-19 is a spin ½ nucleus with 100% natural abundance and high sensitivity, making this a quick and informative experiment. For this compound, we expect a single resonance for the one fluorine atom. Its multiplicity will be determined by coupling to nearby protons.

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Use an NMR spectrometer equipped with a broadband or fluorine-specific probe.

  • Acquisition:

    • Acquire a standard, proton-coupled ¹⁹F spectrum. No special pulse sequence is typically needed.

    • A chemical shift reference, such as CFCl₃ (0 ppm), is used, though modern instruments can reference internally.

The fluorine at C-3 will couple to the proton at C-4 (ortho, ³J) and the proton at C-6 (meta, ⁴J). This will result in a doublet of doublets (dd) . The chemical shift for a fluorine atom positioned between a bromo and a nitro group is expected in the typical aryl fluoride region. The observation of this specific multiplicity provides powerful confirmation of the 1, 2, 3 substitution pattern.

Integrated Workflow and Final Confirmation

The strength of this methodology lies in the convergence of data from all techniques. No single experiment is sufficient, but together they provide an unassailable structural proof.

G start Unknown Sample (Presumed C₆H₃BrFNO₂) ms Mass Spectrometry (GC-MS) start->ms Step 1 ir Infrared Spectroscopy (ATR-FTIR) ms->ir Step 2 (If MW & Isotope Pattern Match) ms_data Provides: - Molecular Weight (220.00) - Isotopic Pattern (~1:1 for Br) ms->ms_data nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) ir->nmr Step 3 (If Functional Groups Match) ir_data Provides: - Nitro Group (–NO₂) - Aromatic Ring - C-Br, C-F bonds ir->ir_data conclusion Confirmed Structure: This compound nmr->conclusion Final Confirmation (If Connectivity Matches) nmr_data Provides: - 3 unique ¹H signals - 6 unique ¹³C signals - Specific H-H, C-F, H-F coupling nmr->nmr_data

Caption: Integrated workflow for the structural elucidation of this compound.

By following this systematic process, where each step validates the last and provides new information, a researcher can move from an unknown sample to a fully elucidated and confirmed structure with the highest degree of scientific confidence.

References

  • A Researcher's Guide to Infrared Spectroscopy of Nitroaromatic Compounds. (n.d.). Benchchem.
  • 1-Bromo-2-fluoro-3-nitrobenzene | 58534-94-4. (n.d.). Biosynth.
  • Safety Data Sheet - 1-Bromo-2-fluoro-3-nitrobenzene. (2021, March 2). Biosynth.
  • Understanding the Synthesis and Handling of this compound. (n.d.). NINGBO INNO PHARMCHEM

A Technical Guide to the Spectroscopic Characterization of 1-Bromo-3-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Bromo-3-fluoro-2-nitrobenzene (CAS No. 886762-70-5) is a versatile trifunctional aromatic compound with significant applications as a building block in organic synthesis.[1] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a nitro group, offers distinct reactivity at different positions on the benzene ring. This makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The electron-withdrawing nature of the nitro and fluoro groups, combined with the potential for cross-coupling reactions at the bromo-substituted position, allows for complex molecular architectures to be constructed.[2]

An unambiguous structural confirmation and purity assessment of such a critical intermediate is paramount for its successful application in multi-step syntheses. Spectroscopic analysis provides the definitive fingerprint of the molecule. This technical guide offers an in-depth analysis of the expected and observed spectroscopic data for this compound, covering Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F). The causality behind spectral features and the logic of structural assignment are explained from the perspective of a seasoned analytical scientist.

Molecular Profile:

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 886762-70-5[1][3]
Molecular Formula C₆H₃BrFNO₂[3]
Molecular Weight 220.00 g/mol [3]
Appearance White to orange to green powder/lump[1]
Melting Point 38 - 42 °C[1]

Logical Workflow for Spectroscopic Analysis

A systematic approach ensures comprehensive characterization. The typical workflow begins with Mass Spectrometry to confirm the molecular weight, followed by IR Spectroscopy to identify functional groups, and finally, detailed NMR analysis to elucidate the precise atomic connectivity and stereochemistry.

G cluster_0 Workflow MS Mass Spectrometry (Confirm Molecular Weight & Formula) IR Infrared Spectroscopy (Identify Functional Groups) MS->IR Isotopic pattern matches? NMR NMR Spectroscopy (Elucidate Connectivity) IR->NMR Functional groups present? Structure Structure Elucidation (Confirm this compound) NMR->Structure Proton/Carbon/Fluorine environment matches?

Caption: A typical workflow for the spectroscopic identification of an organic compound.

Part 1: Mass Spectrometry (MS)

Mass spectrometry is the foundational technique for determining the molecular weight of a compound. For this compound, the presence of bromine, with its two stable isotopes (⁷⁹Br, ~50.7% abundance; ⁸¹Br, ~49.3% abundance), provides a highly characteristic isotopic pattern for the molecular ion peak (M⁺).

Expected Mass Spectrum Features
  • Molecular Ion (M⁺): A doublet of peaks of nearly equal intensity will be observed.

    • One peak corresponding to the molecule containing the ⁷⁹Br isotope (C₆H₃⁷⁹BrFNO₂) at m/z ≈ 218.93.

    • A second peak for the molecule with the ⁸¹Br isotope (C₆H₃⁸¹BrFNO₂) at m/z ≈ 220.93.

  • Key Fragmentation Patterns: Electron Impact (EI) ionization is expected to induce fragmentation, providing structural clues. Common fragmentation pathways for nitroaromatics include the loss of NO₂ (mass = 46) and NO (mass = 30).

    • [M - NO₂]⁺: Peaks at m/z ≈ 172.9 (for ⁷⁹Br) and 174.9 (for ⁸¹Br).

    • [M - Br]⁺: A peak at m/z ≈ 140, corresponding to the fluoronitrobenzene cation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve a small quantity (~0.1 mg) of this compound in a volatile solvent like dichloromethane or methanol.

  • Injection: Introduce the sample into the mass spectrometer, often via a Gas Chromatography (GC-MS) interface for pure samples, which ensures volatilization.

  • Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions and generate a mass spectrum displaying relative abundance versus m/z.

Data Summary: Mass Spectrometry
IonFormulaCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)Expected Observation
[M]⁺ [C₆H₃BrFNO₂]⁺218.93220.93A doublet of nearly 1:1 intensity, confirming the presence of one bromine atom.
[M-NO₂]⁺ [C₆H₃BrF]⁺172.94174.94A prominent doublet fragment, indicating the loss of the nitro group.
[M-Br]⁺ [C₆H₃FNO₂]⁺140.01-A singlet peak corresponding to the loss of the bromine atom.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an essential tool for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands

The structure of this compound contains several key functional groups whose characteristic vibrations can be readily identified.

  • N-O Stretching (Nitro Group): The nitro group will exhibit two strong, sharp absorption bands:

    • Asymmetric stretch: ~1520-1560 cm⁻¹

    • Symmetric stretch: ~1340-1370 cm⁻¹

  • C-F Stretching: A strong absorption band is expected in the range of ~1200-1280 cm⁻¹ due to the C-F bond.

  • Aromatic C=C Stretching: Medium to weak absorptions in the ~1450-1600 cm⁻¹ region are characteristic of the benzene ring.

  • Aromatic C-H Stretching: Weak to medium bands appearing just above 3000 cm⁻¹ (~3050-3100 cm⁻¹).

  • C-Br Stretching: This absorption occurs in the fingerprint region and can be difficult to assign definitively, but is typically found between 500-650 cm⁻¹.

  • Aromatic C-H Bending (Out-of-Plane): The substitution pattern (1,2,3-trisubstituted) will give rise to characteristic bands in the 700-900 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a modern, rapid technique for acquiring IR spectra of solid or liquid samples with minimal preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

Data Summary: Infrared Spectroscopy
Wavenumber (cm⁻¹)Vibration TypeExpected IntensityFunctional Group
~3100-3050C-H StretchMedium-WeakAromatic Ring
~1540N-O Asymmetric StretchStrongNitro (-NO₂)
~1470C=C StretchMediumAromatic Ring
~1350N-O Symmetric StretchStrongNitro (-NO₂)
~1250C-F StretchStrongAryl-Fluoride
~800C-H Out-of-Plane BendStrongAromatic Ring
~600C-Br StretchMedium-WeakAryl-Bromide

Note: Data sourced from PubChem indicates an ATR-IR spectrum was recorded on a Bruker Tensor 27 FT-IR, confirming the viability of this technique.[3]

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of ¹H, ¹³C, and ¹⁹F nuclei.

G H4 H4 H5 H5 H6 H6 C1 C1-Br C2 C2-NO2 C3 C3-F C4 C4 C5 C5 C6 C6

Caption: Structure and numbering scheme for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals for the three distinct protons on the aromatic ring. Their chemical shifts are influenced by the electronic effects of the substituents, and their multiplicities arise from spin-spin coupling to neighboring protons and the fluorine atom.

  • Electronic Environment: The nitro (-NO₂) and fluoro (-F) groups are strongly electron-withdrawing, deshielding all aromatic protons and shifting them downfield (higher ppm). The bromine (-Br) also contributes to this deshielding effect.

  • Expected Signals & Coupling:

    • H6: This proton is ortho to the bromine and meta to the nitro group. It will be coupled to H5 (³JHH, ortho coupling, ~7-9 Hz) and H4 (⁴JHH, meta coupling, ~2-3 Hz). The signal will likely appear as a doublet of doublets (dd).

    • H5: This proton is ortho to both H4 and H6. It will be split by H6 (³JHH, ~7-9 Hz) and H4 (³JHH, ~7-9 Hz), appearing as a triplet (or more accurately, a doublet of doublets with similar coupling constants). It will also experience a small meta coupling to fluorine (⁴JHF, ~4-6 Hz), potentially resolving into a triplet of doublets (td).

    • H4: This proton is ortho to the fluorine and meta to the bromine. It will be strongly coupled to the fluorine (³JHF, ortho coupling, ~8-10 Hz) and to H5 (³JHH, ~7-9 Hz). This will likely result in a complex multiplet, often appearing as a triplet of doublets (td).

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, one for each carbon atom in the benzene ring. The chemical shifts are determined by the substituents, and carbons directly bonded to fluorine will exhibit large one-bond coupling constants (¹JCF).

  • Expected Chemical Shifts:

    • C-F (C3): This carbon will be the most downfield signal due to the direct attachment of the highly electronegative fluorine atom and will appear as a large doublet (¹JCF ≈ 240-260 Hz).

    • C-NO₂ (C2): The carbon bearing the nitro group will also be significantly downfield. It will show a smaller two-bond coupling to fluorine (²JCF ≈ 15-25 Hz).

    • C-Br (C1): The chemical shift of this carbon is influenced by the heavy atom effect of bromine. It will also exhibit a three-bond coupling to fluorine (³JCF ≈ 3-5 Hz).

    • C4, C5, C6: These carbons will appear in the typical aromatic region, with their exact shifts determined by the combined electronic effects of the substituents. They will also show coupling to fluorine (²JCF for C4, ³JCF for C5, ⁴JCF for C6).

¹⁹F NMR Spectroscopy

Fluorine-19 is a spin ½ nucleus with 100% natural abundance and high sensitivity, making ¹⁹F NMR a straightforward and informative experiment.[4]

  • Expected Chemical Shift: The chemical shift of the fluorine atom is highly sensitive to its electronic environment. For fluorobenzenes, shifts are typically reported relative to CFCl₃ (0 ppm). Aromatic fluorines attached to rings with electron-withdrawing groups are deshielded. The signal for this compound is expected in the range of -100 to -130 ppm.[5]

  • Coupling: The single fluorine signal will be split by its neighboring protons. It will couple to H4 (³JHF, ortho, ~8-10 Hz) and H5 (⁴JHF, meta, ~4-6 Hz), resulting in a doublet of doublets (dd).

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is a less sensitive nucleus, so a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are required.

  • ¹⁹F NMR Acquisition: Acquire a proton-coupled ¹⁹F spectrum. This is a high-sensitivity experiment and can typically be run quickly.

  • Data Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired free induction decays (FIDs) to generate the final spectra. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an appropriate external standard for ¹⁹F.

Data Summary: NMR Spectroscopy (Predicted)
NucleusPositionPredicted δ (ppm)Predicted MultiplicityCoupling Constant (Hz)
¹H H47.6 - 7.9td³JHF ≈ 9, ³JHH ≈ 8
H57.4 - 7.7td³JHH ≈ 8, ⁴JHF ≈ 5
H67.8 - 8.1dd³JHH ≈ 8, ⁴JHH ≈ 2
¹³C C1~115-125d³JCF ≈ 3-5
C2~145-155d²JCF ≈ 15-25
C3~158-165d¹JCF ≈ 240-260
C4~120-130d²JCF ≈ 15-25
C5~125-135d³JCF ≈ 3-5
C6~130-140s (small ⁴JCF)⁴JCF < 2
¹⁹F F-100 to -130dd³JHF ≈ 9, ⁴JHF ≈ 5

Safety and Handling

This compound is classified as a hazardous substance.[3] It is harmful if swallowed and causes skin and serious eye irritation.[3] Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

Conclusion

The combination of Mass Spectrometry, IR Spectroscopy, and multinuclear NMR Spectroscopy provides a complete and unambiguous characterization of this compound. The characteristic isotopic pattern in the mass spectrum confirms the presence of bromine, while IR spectroscopy identifies the key nitro and aryl-fluoride functional groups. Finally, ¹H, ¹³C, and ¹⁹F NMR provide a detailed map of the atomic connectivity, confirming the specific 1, 2, 3-substitution pattern. This comprehensive spectroscopic dataset serves as a crucial quality control standard for researchers and drug development professionals utilizing this important synthetic intermediate.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). 1-Bromo-2-fluoro-3-nitrobenzene. National Center for Biotechnology Information.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Handling of this compound.
  • MDPI. (2021). Electron-Enriched Pd Nanoparticles for Selective Hydrogenation of Halonitrobenzenes to Haloanilines. MDPI.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Reactivity and Applications of this compound.
  • University of Sheffield. (n.d.). 19F NMR Reference Standards.
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
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A Technical Guide to the Multi-Step Synthesis of 1-Bromo-3-fluoro-2-nitrobenzene from Nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth, research-level overview of a robust synthetic pathway for 1-Bromo-3-fluoro-2-nitrobenzene, a valuable intermediate in the pharmaceutical and agrochemical industries.[1] The synthesis of vicinally (1,2,3) trisubstituted aromatic compounds presents a significant regiochemical challenge. This document details a logical and efficient six-step sequence commencing from the commodity chemical nitrobenzene. The core transformations include electrophilic aromatic substitution, selective reduction, diazotization-fluorination (Balz-Schiemann reaction), catalytic reduction, regioselective nitration, and a final diazotization-bromination (Sandmeyer reaction). Each step is elucidated with a focus on the underlying chemical principles, causality behind procedural choices, and detailed experimental protocols to ensure reproducibility and safety.

Introduction: Strategic Synthesis of a Complex Intermediate

Halogenated nitroaromatics, such as this compound, are critical building blocks in organic synthesis. The unique electronic properties imparted by the nitro, fluoro, and bromo substituents make them versatile precursors for creating complex molecular architectures. However, the synthesis of aromatics with a 1,2,3-substitution pattern via classical electrophilic aromatic substitution (EAS) is non-trivial due to the competing directing effects of the substituents.

A direct, one-pot conversion from nitrobenzene is not feasible. Therefore, a multi-step approach is required, where each step is carefully chosen to install the functional groups in the correct positions. The pathway detailed herein leverages a series of well-established and reliable named reactions to navigate the challenges of regioselectivity. The overall strategy is to first establish a 1,3-substitution pattern, which is readily accessible from nitrobenzene, and then build the final 1,2,3-pattern through a sequence of functional group interconversions and introductions.

Overall Synthetic Pathway

The synthesis is accomplished in six distinct stages, transforming nitrobenzene into the target molecule. The sequence is designed to control the regiochemical outcome at each step, leveraging the directing effects of the functional groups present on the aromatic ring.

G Nitrobenzene Nitrobenzene Dinitrobenzene 1,3-Dinitrobenzene Nitrobenzene->Dinitrobenzene Step 1 Nitration Nitroaniline 3-Nitroaniline Dinitrobenzene->Nitroaniline Step 2 Selective Reduction FluoroNitrobenzene 1-Fluoro-3-nitrobenzene Nitroaniline->FluoroNitrobenzene Step 3 Balz-Schiemann Reaction Fluoroaniline 3-Fluoroaniline FluoroNitrobenzene->Fluoroaniline Step 4 Reduction FluoroNitroaniline 3-Fluoro-2-nitroaniline Fluoroaniline->FluoroNitroaniline Step 5 Nitration FinalProduct This compound FluoroNitroaniline->FinalProduct Step 6 Sandmeyer Reaction

Caption: Overall 6-step synthesis pathway from Nitrobenzene.

Detailed Synthesis and Methodologies

Step 1: Dinitration of Nitrobenzene
  • Reaction: Nitrobenzene → 1,3-Dinitrobenzene

  • Scientific Rationale: The synthesis begins with a second nitration of nitrobenzene. The nitro group is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack and directs incoming electrophiles to the meta position.[2][3] Therefore, nitrating nitrobenzene with a mixture of concentrated nitric and sulfuric acids (mixed acid) under forcing conditions predominantly yields m-dinitrobenzene.[4][5] The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺).[2]

  • Experimental Protocol:

    • Prepare a nitrating mixture by cautiously adding 20 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid in a flask, keeping the mixture cool in an ice bath.

    • In a separate round-bottomed flask equipped with a stirrer and a thermometer, place 15 g of nitrobenzene.

    • Slowly add the cooled nitrating mixture to the nitrobenzene dropwise, ensuring the temperature does not exceed 100°C (use cooling as necessary).

    • After the addition is complete, heat the mixture on a water bath at 100°C for 30 minutes.

    • Allow the reaction mixture to cool and then pour it slowly into a large volume of cold water (approx. 500 mL) while stirring.

    • The solid m-dinitrobenzene will precipitate. Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

    • Recrystallize the crude product from ethanol to obtain pure m-dinitrobenzene.[6]

Step 2: Selective Monoreduction of 1,3-Dinitrobenzene
  • Reaction: 1,3-Dinitrobenzene → 3-Nitroaniline

  • Scientific Rationale: To differentiate the two nitro groups, a selective reduction is performed. The Zinin reduction, which utilizes a sulfide, hydrosulfide, or polysulfide reagent (e.g., sodium sulfide, Na₂S), is a classic and effective method for selectively reducing one nitro group in a polynitrated aromatic compound.[7][8] The mechanism is complex but involves the nucleophilic attack of the sulfide ion on the nitro group.[7] This step is critical for setting up the subsequent functional group manipulations.

  • Experimental Protocol:

    • In a round-bottomed flask, dissolve 10 g of m-dinitrobenzene in 100 mL of 50% aqueous ethanol.

    • Prepare a solution of sodium sulfide by dissolving 15 g of Na₂S·9H₂O in 50 mL of water.

    • Heat the m-dinitrobenzene solution to reflux and add the sodium sulfide solution dropwise over 30 minutes.

    • Continue refluxing for an additional 30 minutes. The solution will turn a deep red/brown color.

    • Pour the hot reaction mixture into a large beaker of cold water to precipitate the product.

    • Collect the yellow precipitate of 3-nitroaniline by vacuum filtration.

    • Wash the product with cold water and recrystallize from a mixture of water and ethanol to purify.[9]

Step 3: Fluorination via the Balz-Schiemann Reaction
  • Reaction: 3-Nitroaniline → 1-Fluoro-3-nitrobenzene

  • Scientific Rationale: The introduction of a fluorine atom onto an aromatic ring is most reliably achieved via the Balz-Schiemann reaction.[10][11] This two-part process involves first converting the primary aromatic amine (3-nitroaniline) into a stable aryl diazonium salt.[12] This is achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[13] The resulting diazonium salt is then treated with fluoroboric acid (HBF₄) to precipitate the diazonium tetrafluoroborate salt. Gentle thermal decomposition of this isolated salt results in the loss of nitrogen gas and boron trifluoride, yielding the desired aryl fluoride.[13][14][15]

G start Ar-NH₂ step1 + NaNO₂, HBF₄ (Diazotization) start->step1 intermediate [ Ar-N₂ ]⁺[BF₄]⁻ (Diazonium Tetrafluoroborate) step1->intermediate step2 + Heat (Δ) (Decomposition) intermediate->step2 end Ar-F + N₂ + BF₃ step2->end

Caption: The Balz-Schiemann reaction mechanism overview.

  • Experimental Protocol:

    • Dissolve 10 g of 3-nitroaniline in 40 mL of 48% fluoroboric acid (HBF₄) in a beaker, cooling to 0°C in an ice-salt bath.

    • Slowly add a pre-cooled solution of 5.5 g of sodium nitrite (NaNO₂) in 10 mL of water, keeping the temperature below 5°C. Stir for 30 minutes.

    • The 3-nitrophenyldiazonium tetrafluoroborate salt will precipitate. Collect the salt by vacuum filtration and wash it with cold 5% HBF₄, followed by cold methanol, and finally diethyl ether.

    • Carefully dry the salt.

    • Gently heat the dry diazonium salt in a flask. The decomposition will start, evolving nitrogen gas and boron trifluoride. Control the heating to maintain a steady reaction.

    • The remaining liquid is the crude 1-fluoro-3-nitrobenzene. Purify the product by steam distillation followed by extraction with diethyl ether and drying over anhydrous magnesium sulfate.

Step 4: Reduction of the Remaining Nitro Group
  • Reaction: 1-Fluoro-3-nitrobenzene → 3-Fluoroaniline

  • Scientific Rationale: With the fluorine atom in place, the remaining nitro group is reduced to a primary amine. This transformation is a standard procedure in organic synthesis and can be achieved with high efficiency using various methods, such as catalytic hydrogenation (H₂ over Pd/C) or metal-acid systems like tin (Sn) in concentrated hydrochloric acid (HCl). The resulting amino group will serve as a powerful directing group for the next substitution.

  • Experimental Protocol (using Sn/HCl):

    • Place 10 g of 1-fluoro-3-nitrobenzene and 25 g of granulated tin in a round-bottomed flask.

    • Fit a reflux condenser and add 50 mL of concentrated hydrochloric acid in small portions. The reaction is exothermic and may require initial cooling.

    • After the initial reaction subsides, heat the mixture on a steam bath for 1 hour until the oily nitro compound has disappeared.

    • Cool the flask and slowly add 100 mL of 40% sodium hydroxide solution to make the solution strongly alkaline, which will precipitate tin hydroxides and liberate the free amine.

    • Steam distill the mixture to isolate the 3-fluoroaniline.

    • Extract the distillate with diethyl ether, dry the organic layer with anhydrous potassium carbonate, and remove the ether by distillation to obtain the product.

Step 5: Regioselective Nitration
  • Reaction: 3-Fluoroaniline → 3-Fluoro-2-nitroaniline

  • Scientific Rationale: This step introduces the final nitro group. In 3-fluoroaniline, both the amino group and the fluorine atom are ortho-, para-directors. The amino group is a much stronger activating and directing group than fluorine. It will strongly direct the incoming electrophile (NO₂⁺) to its ortho (positions 2 and 6) and para (position 4) positions. While a mixture of isomers is expected, the formation of 3-fluoro-2-nitroaniline is a significant outcome.[16] Careful control of nitrating conditions and subsequent chromatographic separation are required to isolate the desired isomer.

  • Experimental Protocol:

    • Dissolve 5 g of 3-fluoroaniline in 30 mL of concentrated sulfuric acid at 0°C.

    • Prepare a nitrating mixture of 3 mL of concentrated nitric acid and 5 mL of concentrated sulfuric acid, pre-cooled to 0°C.

    • Add the nitrating mixture dropwise to the aniline solution, maintaining the temperature between 0 and 5°C.

    • Stir the reaction mixture at this temperature for 1-2 hours.

    • Pour the reaction mixture onto crushed ice and neutralize carefully with aqueous ammonia until basic.

    • The mixture of nitroaniline isomers will precipitate. Filter the solid, wash with water, and dry.

    • Isolate the desired 3-fluoro-2-nitroaniline isomer from the mixture using column chromatography on silica gel, typically eluting with a hexane/ethyl acetate gradient.

Step 6: Diazotization and Bromination (Sandmeyer Reaction)
  • Reaction: 3-Fluoro-2-nitroaniline → this compound

  • Scientific Rationale: The final step replaces the newly introduced amino group with a bromine atom. The Sandmeyer reaction is the method of choice for this transformation.[17][18] Similar to the Balz-Schiemann reaction, the primary amine is first converted to a diazonium salt using sodium nitrite and a hydrohalic acid (HBr in this case).[19] The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst. The copper(I) species facilitates a radical-nucleophilic aromatic substitution, where the diazonium group is replaced by bromide, with the evolution of nitrogen gas.[18]

  • Experimental Protocol:

    • Dissolve 5 g of 3-fluoro-2-nitroaniline in 20 mL of 48% hydrobromic acid (HBr). Cool the solution to 0-5°C in an ice bath.

    • Slowly add a solution of 2.5 g of sodium nitrite in 10 mL of water, keeping the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

    • In a separate flask, prepare the copper(I) bromide catalyst by dissolving 5 g of copper(II) sulfate and 3 g of sodium bromide in 30 mL of hot water, followed by the slow addition of a solution of 2 g of sodium sulfite until the solution becomes nearly colorless. Decant the water and wash the CuBr precipitate. Dissolve the CuBr in 10 mL of HBr.

    • Slowly add the cold diazonium salt solution to the prepared CuBr solution. Nitrogen gas will evolve.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently on a water bath for 30 minutes to complete the reaction.

    • Cool the mixture and extract the product with diethyl ether.

    • Wash the ether layer with sodium hydroxide solution, then with water. Dry the organic layer over anhydrous magnesium sulfate.

    • Remove the ether by evaporation and purify the final product, this compound, by vacuum distillation or recrystallization.

Quantitative Data Summary

StepStarting MaterialProductTypical Yield (%)
1Nitrobenzene1,3-Dinitrobenzene80-85%
21,3-Dinitrobenzene3-Nitroaniline70-75%
33-Nitroaniline1-Fluoro-3-nitrobenzene50-60%
41-Fluoro-3-nitrobenzene3-Fluoroaniline85-90%
53-Fluoroaniline3-Fluoro-2-nitroaniline30-40% (isolated)
63-Fluoro-2-nitroanilineThis compound65-75%

Note: Yields are indicative and can vary based on reaction scale and purification efficiency.

Conclusion

The synthesis of this compound from nitrobenzene is a challenging but achievable process that serves as an excellent case study in strategic organic synthesis. The presented six-step pathway successfully navigates the complex regiochemical issues by employing a sequence of robust and well-understood reactions. By carefully controlling the order of functional group introduction and interconversion—leveraging the Zinin reduction, Balz-Schiemann reaction, and Sandmeyer reaction—the desired 1,2,3-trisubstituted pattern can be constructed logically and efficiently. This guide provides the necessary theoretical rationale and practical protocols for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate.

References

  • Wikipedia contributors. (2023). Balz–Schiemann reaction. Wikipedia, The Free Encyclopedia. [Link]
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A Senior Application Scientist's Guide to the Synthesis of 1-Bromo-3-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Bromo-3-fluoro-2-nitrobenzene (CAS No. 886762-70-5) is a highly functionalized aromatic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors.[1] Its unique substitution pattern offers a versatile scaffold for complex molecular architectures, where the fluorine atom can modulate properties like metabolic stability and lipophilicity, crucial for drug development.[2] This guide provides an in-depth examination of a robust and scalable synthetic strategy, moving beyond a simple recitation of steps to explore the underlying chemical principles and strategic decisions that ensure a high-purity final product. The core methodology presented is a controlled, multi-step pathway commencing from o-bromoaniline, which offers superior regiochemical control compared to direct electrophilic substitution methods. This document is intended for researchers, chemists, and process development professionals seeking a comprehensive and field-proven approach to the synthesis of this valuable chemical intermediate.

Introduction & Strategic Importance

This compound is a key chemical building block whose value lies in the specific arrangement of its three distinct functional groups on the benzene ring.[1][2] This trifecta of substituents—a nitro group, a bromine atom, and a fluorine atom—provides multiple reactive handles for sequential, selective chemical transformations. It is an essential intermediate for creating more complex molecules, particularly in the synthesis of novel pharmaceuticals and crop protection agents.[1]

The presence of the fluorine atom is particularly noteworthy. The strategic introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced potency, improved metabolic stability, and better pharmacokinetic profiles.[2] Furthermore, the unique electronic properties conferred by the substituents make this compound a candidate for developing advanced materials, such as polymers and dyes for applications in organic electronics like OLEDs and photovoltaic cells.[1]

Physicochemical Properties & Safety Data

A thorough understanding of a compound's properties and hazards is a prerequisite for safe and effective laboratory execution. The key data for this compound are summarized below.

Table 1: Physicochemical Properties

Property Value Reference(s)
CAS Number 886762-70-5 [1][2][3]
Synonym 2-Fluoro-6-bromonitrobenzene [3]
Molecular Formula C₆H₃BrFNO₂ [1][3][4]
Molecular Weight 220.00 g/mol [1][3][4]
Appearance White to orange/green powder or lump [1]

| Melting Point | 38 - 42 °C |[1] |

Table 2: Hazard Identification and Safety Precautions

Category Information Reference(s)
GHS Pictogram GHS07 (Exclamation Mark) [5]
Signal Word Warning [5]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. [5]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [5][6]

| Storage | Store in a dry, cool (2-8 °C recommended), well-ventilated place under an inert atmosphere. |[1][6] |

Self-Validating Protocol Insight: Adherence to these safety protocols is the first step in a self-validating system. Proper handling and storage not only protect the researcher but also preserve the integrity and purity of the chemical, preventing degradation that could compromise subsequent reactions.

Strategic Synthesis Analysis

The synthesis of polysubstituted benzenes requires careful strategic planning to control the regiochemistry of the substitution. A naive approach involving direct bromination of 2-fluoronitrobenzene is fraught with challenges due to competing directing effects of the fluoro- (ortho-, para-directing) and nitro- (meta-directing) groups, which would likely lead to a mixture of hard-to-separate isomers and low yield of the desired product.

Therefore, a more robust and industrially viable strategy involves a linear synthesis that builds the desired substitution pattern in a controlled sequence. The pathway detailed here, adapted from established chemical principles, begins with o-bromoaniline and proceeds through four distinct stages.[7] This method ensures the correct placement of each functional group.

G A o-Bromoaniline B N-(2-bromophenyl)acetamide A->B Step 1 Acetylation C N-(2-bromo-6-nitrophenyl)acetamide B->C Step 2 Nitration D 2-Bromo-6-nitroaniline C->D Step 3 Hydrolysis E This compound D->E Step 4 Diazotization & Fluoro-dediazoniation

Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a comprehensive, step-by-step guide for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[2][8]

Step 1: Protection of the Amine (Acetylation)

Causality: The highly activating amino group in o-bromoaniline would interfere with the subsequent nitration step, leading to oxidation and uncontrolled side reactions. By converting it to an acetamide, we protect the amine and moderate its directing influence, ensuring a clean nitration at the desired position. This is a classic protecting group strategy.

  • Principle: An acetylation reaction occurs between o-bromoaniline and an acetylating agent (e.g., acetyl chloride or acetic anhydride) under basic conditions to form the corresponding amide.[7]

  • Reagents:

    • o-Bromoaniline

    • Acetyl chloride

    • A suitable base (e.g., triethylamine or aqueous NaOH)

    • An appropriate solvent (e.g., dichloromethane or ethyl acetate)

  • Procedure:

    • Dissolve o-bromoaniline in the chosen solvent in a flask equipped with a magnetic stirrer and cooled in an ice bath.

    • Add the base to the solution.

    • Slowly add acetyl chloride dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

    • Perform an aqueous work-up by washing the organic layer with dilute HCl, followed by saturated sodium bicarbonate solution, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude N-(2-bromophenyl)acetamide. The product can be purified by recrystallization if necessary.

Step 2: Regioselective Nitration

Causality: The acetamido group is an ortho-, para-director. In N-(2-bromophenyl)acetamide, the position para to the acetamido group is blocked by the bromine atom. The two ortho positions are available. Nitration occurs predominantly at the less sterically hindered ortho position, which is also activated by the acetamido group, yielding the desired 2-bromo-6-nitrophenyl intermediate.[7]

  • Principle: Electrophilic aromatic substitution using a nitrating mixture (e.g., fuming nitric acid in acetic acid/acetic anhydride) introduces a nitro group onto the aromatic ring.[7]

  • Reagents:

    • N-(2-bromophenyl)acetamide

    • Fuming nitric acid (≥90%)

    • Acetic acid and/or Acetic anhydride

  • Procedure:

    • Dissolve N-(2-bromophenyl)acetamide in a mixture of acetic acid and acetic anhydride in a flask cooled to -5 to 5 °C.[7]

    • Prepare a solution of fuming nitric acid in acetic acid.

    • Add the nitric acid solution dropwise to the cooled amide solution, ensuring the temperature does not rise above 10 °C.[7]

    • Stir the reaction at low temperature until TLC analysis confirms the completion of the reaction.

    • Carefully pour the reaction mixture into a beaker of ice water, which will cause the nitrated product to precipitate.[7]

    • Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry to obtain N-(2-bromo-6-nitrophenyl)acetamide.

Step 3: Deprotection of the Amine (Hydrolysis)

Causality: The acetyl protecting group must be removed to regenerate the free amine, which is required for the subsequent diazotization reaction. Acid-catalyzed hydrolysis effectively cleaves the amide bond.

  • Principle: The acetamide is hydrolyzed back to the primary amine under acidic conditions (e.g., refluxing in aqueous HCl).[7]

  • Reagents:

    • N-(2-bromo-6-nitrophenyl)acetamide

    • Concentrated Hydrochloric Acid

    • Water

  • Procedure:

    • Create a suspension of N-(2-bromo-6-nitrophenyl)acetamide in a mixture of concentrated HCl and water.

    • Heat the mixture to reflux and maintain it until TLC shows the disappearance of the starting material.[7]

    • Cool the reaction mixture in an ice bath.

    • Carefully neutralize the acid by the slow addition of a concentrated base solution (e.g., NaOH or K₂CO₃) until the solution is basic and a precipitate forms.

    • Collect the solid product, 2-bromo-6-nitroaniline, by vacuum filtration, wash with water, and dry.

Step 4: Diazotization and Fluoro-dediazoniation (Schiemann-type Reaction)

Causality: This final step is a powerful transformation for installing a fluorine atom onto an aromatic ring. The primary amine is converted into an excellent leaving group (N₂) via a diazonium salt intermediate. The subsequent thermal decomposition of this salt in the presence of a fluoride counter-ion (from HBF₄ or HPF₆) results in the substitution of the diazonium group with fluorine.[7]

G cluster_0 Diazotization cluster_1 Fluoro-dediazoniation A Ar-NH₂ (2-Bromo-6-nitroaniline) B Ar-N₂⁺ (Diazonium Salt) A->B NaNO₂, H⁺ (from HBF₄) C Ar-N₂⁺ BF₄⁻ (Diazonium Tetrafluoroborate) B->C Fluoride Source (HBF₄) D Ar-F (Final Product) C->D Heat (Δ) E N₂ (gas) + BF₃ C->E

Simplified mechanism for the final Diazotization and Fluoro-dediazoniation step.
  • Principle: 2-bromo-6-nitroaniline undergoes diazotization with a nitrite source in the presence of a non-nucleophilic acid containing fluoride (like fluoroboric acid). The resulting diazonium salt is then decomposed, typically by heating, to yield the final fluoroaromatic product.[7]

  • Reagents:

    • 2-Bromo-6-nitroaniline

    • Fluoride source (e.g., Fluoroboric acid, HBF₄, or Hexafluorophosphoric acid, HPF₆)[7]

    • Nitrite source (e.g., sodium nitrite or an alkyl nitrite like tert-butyl nitrite)[7]

    • An organic solvent for decomposition (e.g., toluene or xylene)[7]

  • Procedure:

    • Suspend 2-bromo-6-nitroaniline in an aqueous solution of fluoroboric acid at low temperature (0-5 °C).

    • Add an aqueous solution of sodium nitrite dropwise, keeping the temperature strictly controlled.

    • Stir the mixture for a period to ensure complete formation of the diazonium salt precipitate.

    • Filter the diazonium salt, wash it with cold water, and then with a cold, non-polar solvent like cold ether to aid in drying. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.

    • Suspend the moist diazonium salt in a high-boiling organic solvent like toluene.

    • Gently heat the suspension. Decomposition will occur with the evolution of nitrogen gas.[7]

    • After gas evolution ceases, cool the reaction mixture.

    • Wash the organic solution with an aqueous base (e.g., K₂CO₃ solution), then with water.[7]

    • Dry the organic layer, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by distillation or recrystallization to obtain pure this compound.

Characterization of Final Product

To validate the success of the synthesis, the final product must be rigorously characterized to confirm its identity and purity.

Table 3: Final Product Specifications & Analytical Methods

Parameter Method Expected Result Reference(s)
Purity Gas Chromatography (GC) ≥ 98% [1]
Identity Nuclear Magnetic Resonance (NMR) Spectroscopy Spectrum consistent with the structure of this compound.
Identity Infrared (IR) Spectroscopy Presence of characteristic peaks for C-Br, C-F, C-NO₂, and aromatic C-H bonds. [4]
Appearance Visual Inspection White to light yellow/orange solid. [1]

| Melting Point | Melting Point Apparatus | 38 - 42 °C |[1] |

Conclusion

This guide has detailed a logical, robust, and scalable synthesis of this compound. By employing a multi-step strategy involving protection, regioselective nitration, deprotection, and a final fluoro-dediazoniation, this pathway overcomes the selectivity challenges inherent in direct substitution methods. The emphasis on understanding the causality behind each procedural choice provides researchers with the framework to troubleshoot and adapt this protocol effectively. The successful synthesis and purification of this compound provide access to a valuable building block, empowering further innovation in the development of novel pharmaceuticals, agrochemicals, and advanced functional materials.

References

  • Understanding the Synthesis and Handling of this compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • MSDS of this compound. Capot Chemical. [Link]
  • 1-Bromo-2-fluoro-3-nitrobenzene -2g. Genome Context. [Link]
  • Preparation of 1-bromo-3-nitrobenzene. PrepChem.com. [Link]
  • SAFETY DATA SHEET - 1-Bromo-3-nitrobenzene. Fisher Scientific. [Link]
  • This compound.
  • m-BROMONITROBENZENE. Organic Syntheses Procedure. [Link]
  • CN110305018A - A kind of preparation method of 3-bromo-2-fluoronitrobenzene.
  • CN103804197A - Preparation method of 1-bromo-3-nitrobenzene.

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An In-Depth Technical Guide to the Safe Handling and Application of 1-Bromo-3-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview for the safe handling, storage, and emergency management of 1-Bromo-3-fluoro-2-nitrobenzene. It is intended for researchers, chemists, and professionals in drug development and materials science who utilize this versatile synthetic intermediate. The protocols herein are designed to establish a self-validating system of safety, grounded in authoritative data, to ensure both personnel safety and experimental integrity.

Compound Profile and Physicochemical Properties

This compound is a trifunctional aromatic compound whose unique substitution pattern makes it a valuable building block in complex organic synthesis.[1][2] The presence of electron-withdrawing nitro and fluoro groups, combined with the synthetically versatile bromo group, allows for a range of chemical transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.[2] These characteristics make it a key intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials like polymers and dyes.[1][3]

A clear understanding of its physical properties is the foundation of safe laboratory practice.

PropertyValueSource(s)
CAS Number 886762-70-5[1][4]
Molecular Formula C₆H₃BrFNO₂[1][4]
Molecular Weight 220.00 g/mol [1][4]
Appearance White to orange/green powder or lump; may also be a liquid[1][5]
Melting Point 38 - 42 °C[1]
Storage Temperature Recommended: 2 - 8 °C; some sources suggest <-15°C[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.[6] The Globally Harmonized System (GHS) provides a clear framework for understanding its potential health effects.

Caption: GHS07 Pictogram for this compound.

The compound's hazards are summarized below. It is crucial to recognize that this material can cause significant irritation and has acute toxicity potential.[4][7]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[4][8]
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin[8]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[4][7][8]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation[4][7][8]
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled[8]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[4][7][8]

Core Handling and Storage Protocol

Adherence to a stringent, systematic workflow is non-negotiable for mitigating the risks associated with this compound. The following protocol is designed as a self-validating safety system.

Pre-Handling and Workspace Preparation

The causality behind workspace preparation is to create a controlled environment where potential exposure is minimized by engineering controls before any handling begins.

  • SDS Review: Before any work, thoroughly review the most current Safety Data Sheet (SDS).

  • Fume Hood Verification: All handling of this compound must occur within a certified chemical fume hood to manage vapor and dust exposure.[9]

  • Assemble Equipment: Prepare all necessary non-sparking tools, glassware, and waste containers before retrieving the chemical from storage.

  • Emergency Access: Ensure an eyewash station and safety shower are unobstructed and readily accessible.[9]

Personal Protective Equipment (PPE) Specification

PPE is the final barrier between the researcher and the chemical. Its selection is based on the specific hazards of the compound.

  • Eye Protection: Wear chemical safety goggles or a full-face shield to protect against splashes.[7][9]

  • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact.[10] Contaminated gloves must be disposed of as hazardous waste.[10]

  • Body Protection: A lab coat is mandatory. For larger quantities, consider a chemically resistant apron or suit.[7] Closed-toe shoes are required.[9]

  • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by the fume hood, a NIOSH-approved respirator with appropriate cartridges (e.g., type ABEK-P2) must be used.[10]

Step-by-Step Handling Workflow

This workflow minimizes the generation of dust and aerosols, which are primary exposure risks.

Handling_Workflow prep Step 1: Preparation - Don appropriate PPE - Verify fume hood function retrieve Step 2: Retrieval - Bring container to RT in a desiccator - Place in fume hood prep->retrieve Proceed once ready weigh Step 3: Aliquoting - Weigh compound carefully on weighing paper - Avoid generating dust retrieve->weigh Allow to equilibrate transfer Step 4: Transfer - Add directly to reaction vessel - Rinse weighing paper with solvent into vessel weigh->transfer Minimize exposure time cleanup Step 5: Secure & Clean - Tightly seal primary container - Decontaminate surfaces and tools transfer->cleanup After use Emergency_Workflow cluster_spill Accidental Spill cluster_exposure Personnel Exposure start Emergency Event spill1 Evacuate non-essential personnel start->spill1 Spill exp_type Route of Exposure? start->exp_type Exposure spill2 Wear full PPE spill1->spill2 spill3 Contain spill with inert material (e.g., sand, vermiculite) spill2->spill3 spill4 Collect into a sealed, labeled hazardous waste container spill3->spill4 spill5 Decontaminate area spill4->spill5 skin Skin Contact: - Wash immediately with soap and plenty of water for 15 min - Remove contaminated clothing exp_type->skin Skin eye Eye Contact: - Rinse cautiously with water for 15 min, holding eyelids open - Remove contact lenses if possible exp_type->eye Eye inhale Inhalation: - Move to fresh air - If not breathing, give artificial respiration exp_type->inhale Inhalation seek_medical Consult a Physician skin->seek_medical eye->seek_medical inhale->seek_medical

Caption: Workflow for responding to spills and exposures.

First-Aid Measures

Immediate and appropriate first aid is vital upon exposure. Always show the Safety Data Sheet to attending medical personnel. [10]

  • If Inhaled: Move the person into fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. [7][10]* In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. [7][10]Remove all contaminated clothing and shoes. Call a physician. [7]* In Case of Eye Contact: Rinse thoroughly and cautiously with plenty of water for at least 15 minutes, holding the eyelids open. [7][10]Remove contact lenses if present and easy to do. [7]Consult an ophthalmologist. [7]* If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately. [7][10]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [10]* Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and hydrogen halides (HBr, HF) can be released. [6][10]* Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with fumes and skin. [7][11]

Disposal and Environmental Considerations

Proper disposal is a critical component of the chemical lifecycle to ensure environmental protection and regulatory compliance.

  • Waste Classification: this compound and any materials contaminated with it (e.g., gloves, wipes, absorbent material) must be treated as hazardous waste. [12]* Segregation: Collect this waste in a designated, clearly labeled, and sealed container for "Halogenated Organic Waste." Do not mix with other waste streams. [12][13]* Disposal Method: The material should be disposed of by a licensed professional waste disposal service. [10][13]The preferred method is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber. [10][13]* Environmental Precautions: Do not allow the product to enter drains, soil, or surface water. [7][10]All waste water should be collected and treated. [7]

References

  • PubChem. 1-Bromo-2-fluoro-3-nitrobenzene | C6H3BrFNO2 | CID 40427446.
  • Capot Chemical. MSDS of this compound. (2010-08-11). [Link]
  • PubChem. This compound | C6H3BrFNO2 | CID 2783152.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Handling of this compound. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Reactivity and Applications of this compound. (2025-09-20). [Link]

Sources

An In-Depth Technical Guide to the Solubility of 1-Bromo-3-fluoro-2-nitrobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of a chemical entity is a critical physicochemical parameter that dictates its application in organic synthesis, formulation science, and drug development. This guide provides a comprehensive technical overview of the solubility characteristics of 1-Bromo-3-fluoro-2-nitrobenzene (CAS No. 886762-70-5), a versatile, halogenated nitroaromatic intermediate.[1][2] In the absence of extensive publicly available quantitative solubility data, this document emphasizes the foundational principles of solubility, offers a predictive assessment based on molecular structure, and details a robust experimental protocol for the accurate determination of its solubility in various organic solvents. This guide is intended to empower researchers, scientists, and drug development professionals with the necessary tools to generate and interpret solubility data for this compound, ensuring scientific integrity and facilitating its effective use in research and development.

Introduction: The Significance of Solubility in Chemical Development

Solubility, the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution, is a cornerstone of chemical process development. For a key intermediate like this compound, understanding its solubility profile is paramount for:

  • Reaction Optimization: The choice of solvent can significantly impact reaction kinetics, yield, and purity by ensuring that reactants are in the appropriate phase for chemical transformation.

  • Purification and Crystallization: Efficient purification often relies on differential solubility in various solvents to isolate the target compound from impurities.

  • Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) or its intermediates in various excipients and solvent systems is a critical factor influencing bioavailability and the design of effective dosage forms.

  • Analytical Method Development: Selecting appropriate solvents is essential for developing reliable analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR), for quantification and characterization.

This guide will provide a detailed exploration of the factors influencing the solubility of this compound and a practical framework for its experimental determination.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 886762-70-5[3]
Molecular Formula C₆H₃BrFNO₂[1][3]
Molecular Weight 220.00 g/mol [1][3]
Appearance White to orange to green powder to lump[1]
Melting Point 38 - 42 °C[1]
Structure A substituted benzene ring with bromo, fluoro, and nitro groups.

The presence of a bromine atom, a highly electronegative fluorine atom, and a polar nitro group on the aromatic ring suggests that this compound is a molecule with moderate to high polarity. This structural arrangement is the primary determinant of its interactions with various organic solvents.

Predicted Solubility Profile: A Theoretical Assessment

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle posits that substances with similar polarities and intermolecular forces are more likely to be miscible. Based on the structure of this compound, we can predict its solubility in different classes of organic solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran): These solvents can engage in dipole-dipole interactions with the polar nitro group and the carbon-halogen bonds of the solute. Therefore, this compound is expected to exhibit high solubility in these solvents. For instance, a related compound, 1-bromo-3-nitrobenzene, is known to have moderate solubility in ethanol and ether.[4]

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can act as both hydrogen bond donors and acceptors. While the nitro group's oxygen atoms can act as hydrogen bond acceptors, the overall molecule lacks a hydrogen bond donor. Solubility in these solvents is expected to be moderate to high , facilitated by dipole-dipole interactions and some hydrogen bonding.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Cyclohexane): These solvents primarily interact through weaker van der Waals forces. Due to the significant polarity of this compound, it is predicted to have low solubility in non-polar solvents.

The following diagram illustrates the logical workflow for selecting solvents for solubility testing based on their polarity.

G Solvent Selection Logic for Solubility Screening cluster_polarity Solvent Polarity Spectrum NonPolar Non-Polar (e.g., Hexane, Toluene) PolarAprotic Polar Aprotic (e.g., Acetone, DCM, EtOAc) PolarProtic Polar Protic (e.g., Methanol, Ethanol) Solute This compound (Moderately Polar) Solute->NonPolar Low Predicted Solubility (Weak van der Waals Forces) Solute->PolarAprotic High Predicted Solubility (Strong Dipole-Dipole Interactions) Solute->PolarProtic Moderate to High Predicted Solubility (Dipole-Dipole & H-Bonding) G Isothermal Shake-Flask Solubility Determination Workflow Start Start AddExcess Add excess solid solute to a known volume of solvent Start->AddExcess Equilibrate Equilibrate at constant temperature with agitation (24-72h) AddExcess->Equilibrate PhaseSeparation Phase Separation (Centrifugation or Settling) Equilibrate->PhaseSeparation Filter Filter supernatant through a syringe filter (e.g., 0.22 µm) PhaseSeparation->Filter Dilute Accurately dilute the filtrate for analysis Filter->Dilute Quantify Quantify concentration using a validated analytical method (e.g., HPLC) Dilute->Quantify Calculate Calculate Solubility (e.g., in mg/mL or mol/L) Quantify->Calculate End End Calculate->End

Sources

A Comprehensive Technical Guide to 1-Bromo-3-fluoro-2-nitrobenzene for Advanced Scientific Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers, Chemists, and Professionals in Drug Development

Introduction: A Versatile Building Block in Modern Chemistry

1-Bromo-3-fluoro-2-nitrobenzene, with CAS Number 886762-70-5, is a strategically functionalized aromatic compound that has emerged as a pivotal intermediate in the realms of pharmaceutical discovery and materials science.[1][2] Its unique trifecta of reactive sites—a bromo group amenable to cross-coupling reactions, a fluorine atom that can modulate physicochemical properties, and a nitro group that can be readily transformed into other functionalities—renders it a highly versatile tool for the construction of complex molecular architectures.[2] This guide provides an in-depth exploration of its commercial availability, synthesis, purification, and applications, tailored for the discerning scientist.

Physicochemical and Safety Profile

A thorough understanding of the properties and hazards of this compound is paramount for its safe and effective use in a laboratory setting.

Key Properties:
PropertyValueReference(s)
CAS Number 886762-70-5[1]
Molecular Formula C₆H₃BrFNO₂[1]
Molecular Weight 220.00 g/mol [1][3]
Appearance White to orange to green powder or lump[1]
Melting Point 38 - 42 °C[1]
Purity Typically ≥ 98% (by GC)[1]
Storage Conditions 2 - 8 °C[1]
Safety and Handling:

This compound is classified as an irritant and may be harmful if inhaled, ingested, or absorbed through the skin.[3] Standard laboratory safety protocols should be strictly adhered to when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Commercial Availability

This compound is readily available from a variety of chemical suppliers catering to the research and development sector. Prominent vendors include:

  • Sigma-Aldrich: Offers the compound with a purity of 98%.[4]

  • Chem-Impex: Provides the product with a purity of ≥ 98% (GC).[1]

  • Tokyo Chemical Industry (TCI): Lists the compound with a purity of >98.0% (GC).

  • Biosynth: Supplies this compound for pharmaceutical testing.

  • BLD Pharm: Offers the compound and provides access to analytical data such as NMR and HPLC.[5]

  • Synthonix Corporation: Provides the product with a purity of 98%.[4]

Researchers can typically purchase this chemical in quantities ranging from grams to kilograms, with pricing varying by supplier and quantity.

Synthesis and Purification: A Detailed Protocol

While commercially available, an in-house synthesis of this compound may be desirable for certain research applications. A reliable method involves the oxidation of 2-bromo-6-fluoroaniline.

Synthesis of this compound from 2-Bromo-6-fluoroaniline[6]

This procedure details the oxidation of 2-bromo-6-fluoroaniline using sodium perborate tetrahydrate in acetic acid.

Materials and Equipment:

  • 2-bromo-6-fluoroaniline

  • Sodium perborate tetrahydrate

  • Acetic acid

  • Ethyl acetate

  • 10% aqueous hydrogen chloride

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Reaction flask with a stirrer

  • Dropping funnel

  • Ice bath

  • Filtration apparatus (Büchner funnel and flask)

  • Rotary evaporator

Experimental Protocol:

  • Reaction Setup: In a suitable reaction flask, prepare a suspension of sodium perborate tetrahydrate (886.4 mmol) in 500 mL of acetic acid. Heat the mixture to 55°C with stirring.

  • Addition of Starting Material: Prepare a solution of 2-bromo-6-fluoro-phenylamine (177.271 mmol) in 70 mL of acetic acid. Add this solution dropwise to the heated suspension over a period of 1 hour.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 55°C for an additional 3 hours.

  • Work-up:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Remove any insoluble materials by filtration through a plug of celite, rinsing the filter cake with 100 mL of acetic acid.

    • Combine the acetic acid filtrates and add them to 3 L of ice water with stirring. A waxy solid should precipitate.

    • Collect the crude solid by filtration.

  • Extraction and Washing:

    • Dissolve the crude solid in 250 mL of ethyl acetate.

    • Wash the organic solution three times with 200 mL of 10% aqueous hydrogen chloride.

    • Wash the organic layer with 200 mL of saturated sodium bicarbonate solution.

    • Wash the organic layer with 100 mL of brine.

  • Drying and Concentration: Dry the ethyl acetate solution over anhydrous sodium sulfate. Concentrate the solution in vacuo to yield 1-bromo-3-fluoro-2-nitro-benzene as a red oil.

Expected Yield: Approximately 11.51 g.

Synthesis_Workflow A Suspend Sodium Perborate in Acetic Acid at 55°C B Add 2-Bromo-6-fluoroaniline solution dropwise A->B 1 hour C Stir at 55°C for 3 hours B->C D Cool to 0°C and Filter C->D E Precipitate in Ice Water and Filter D->E F Dissolve in Ethyl Acetate E->F G Aqueous Washes (HCl, NaHCO3, Brine) F->G H Dry and Concentrate G->H I This compound (Red Oil) H->I

Caption: Workflow for the synthesis of this compound.

Purification:

The crude product can be further purified by either recrystallization or flash column chromatography to achieve high purity.

  • Recrystallization: This technique is suitable for solid products with a small amount of impurities. A suitable solvent would be one in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature.

  • Flash Column Chromatography: For oily products or mixtures with closely related impurities, flash column chromatography using silica gel is highly effective. A typical eluent system would be a mixture of hexane and ethyl acetate.[6]

Analytical Characterization

Confirmation of the structure and purity of this compound is typically achieved through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
  • ¹H NMR (300 MHz, CDCl₃) δ: The proton NMR spectrum is expected to show three multiplets in the aromatic region. The reported chemical shifts are: 7.49 (m, 1H), 7.38 (m, 1H), and 7.26 (m, 1H).[7] The multiplicity arises from proton-proton and proton-fluorine coupling.

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹) and C-Br, C-F, and aromatic C-H bonds.

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound (220.00 g/mol ) and show a characteristic isotopic pattern for a monobrominated compound.

Applications in Scientific Research and Drug Development

The unique arrangement of functional groups in this compound makes it a valuable precursor in a variety of synthetic transformations.

Cross-Coupling Reactions:

The bromo group serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions.[2] This allows for the facile introduction of a wide range of substituents at this position, enabling the construction of diverse molecular libraries for drug discovery.[2]

Reactivity_Diagram start This compound Br F NO2 suzuki Suzuki Coupling (R-B(OH)2, Pd catalyst) start:f1->suzuki buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst) start:f1->buchwald reduction Reduction (e.g., H2/Pd, Fe/HCl) start:f3->reduction snar Nucleophilic Aromatic Substitution (Nu-) start:f2->snar product_suzuki R-Substituted Product R F NO2 suzuki->product_suzuki product_buchwald Aminated Product NR2 F NO2 buchwald->product_buchwald product_reduction Amino Derivative Br F NH2 reduction->product_reduction product_snar Substituted Product Br Nu NO2 snar->product_snar

Caption: Key synthetic transformations of this compound.

Reduction of the Nitro Group:

The nitro group can be readily reduced to an amino group using standard conditions (e.g., H₂/Pd, Fe/HCl, or SnCl₂).[2] The resulting aniline is a versatile intermediate for the synthesis of a wide array of nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceutical agents.[2]

Role in Kinase Inhibitor Synthesis:

The structural motifs accessible from this compound are frequently found in kinase inhibitors, a major class of targeted cancer therapeutics. The ability to introduce fluorine, which can enhance metabolic stability and binding affinity, and to build complex heterocyclic systems makes this compound a valuable starting material in this area of research.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant applications in modern organic chemistry, particularly in the development of novel pharmaceuticals and advanced materials. Its well-defined reactivity, coupled with the potential for regioselective transformations at its three distinct functional groups, provides chemists with a powerful tool for molecular design and synthesis. A comprehensive understanding of its properties, safe handling, and synthetic utility, as outlined in this guide, will empower researchers to fully leverage its potential in their scientific endeavors.

References

  • Benchchem. Synthesis routes of 2-Bromo-4-fluoro-6-nitrotoluene. (n.d.).
  • Biosynth. 1-Bromo-2-fluoro-3-nitrobenzene | 58534-94-4 | FB69786. (n.d.).
  • ChemicalBook. 2-Bromo-3-fluoroaniline synthesis. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Modern Pharmaceutical Research. (n.d.).
  • Chem-Impex. This compound. (n.d.).
  • BLD Pharm. 58534-94-4|1-Bromo-2-fluoro-3-nitrobenzene. (n.d.).
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PubMed Central (PMC).
  • Sandmeyer reaction. (2020, September 24). L.S.College, Muzaffarpur.
  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.
  • Sigma-Aldrich. This compound | 886762-70-5. (n.d.).
  • Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. (2019, May 30). ACS Omega.
  • ChemicalBook. 2-Bromo-6-fluoronitrobenzene synthesis. (n.d.).
  • Wikipedia. Sandmeyer reaction. (n.d.).
  • Chad's Prep. 22.5 Sandmeyer Reactions. (2021, May 1). YouTube.
  • micromed-it. 1-Bromo-2-fluoro-3-nitrobenzene. (n.d.).
  • PubChem. This compound | C6H3BrFNO2 | CID 2783152. (n.d.).
  • Benchchem. An In-depth Technical Guide to 2-Bromo-6-fluoroaniline (CAS: 65896-11-9). (n.d.).
  • Santa Cruz Biotechnology. 2-Bromo-6-fluoroaniline | CAS 65896-11-9. (n.d.).
  • Chemsrc. 2-Bromo-6-fluoroaniline | CAS#:65896-11-9. (2025, August 20).
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Handling of this compound. (n.d.).
  • Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017, November 4).
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.

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An In-depth Technical Guide to 1-Bromo-3-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount to innovation. 1-Bromo-3-fluoro-2-nitrobenzene (CAS No. 886762-70-5) has emerged as a highly valuable and versatile intermediate, prized for its unique trifunctionalized aromatic scaffold.[1] The specific arrangement of a bromine atom, a fluorine atom, and a nitro group on the benzene ring imparts a distinct and exploitable reactivity profile, enabling chemists to construct complex molecular architectures with high precision.[2]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides in-depth information on the physicochemical properties, synthesis, chemical reactivity, and safe handling of this compound, grounded in established scientific principles and supported by actionable experimental protocols.

Section 1: Physicochemical and Safety Profile

A thorough understanding of a compound's properties is the foundation of its effective and safe utilization. This compound is typically a solid at room temperature, appearing as a white to light yellow or green powder.[3]

1.1: Core Properties

The key physicochemical data for this compound are summarized below for quick reference.

PropertyValueSource(s)
IUPAC Name This compound[3]
Synonyms 2-Bromo-6-fluoronitrobenzene[4]
CAS Number 886762-70-5[3]
Molecular Formula C₆H₃BrFNO₂[3]
Molecular Weight 220.00 g/mol [3]
Appearance White to orange to green powder/lump[3]
Melting Point 36 - 42 °C[3][5]
Boiling Point 232 °C at 760 mmHg[5][6]
Purity Typically ≥ 98% (GC)[3]
Storage Store at 2 - 8 °C or -20°C for long term[3][5]
1.2: Safety & Handling

This compound is classified as an irritant and should be handled with appropriate care in a well-ventilated area, preferably a chemical fume hood.[7] Adherence to standard laboratory safety protocols is mandatory.

Hazard ClassGHS PictogramSignal WordHazard Statement(s)
Skin Irritation GHS07 (Irritant)Warning H315: Causes skin irritation
Eye Irritation GHS07 (Irritant)Warning H319: Causes serious eye irritation
Respiratory Irritation GHS07 (Irritant)Warning H335: May cause respiratory irritation

Personal Protective Equipment (PPE):

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

  • Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

Section 2: Synthesis of this compound

The most direct and common laboratory-scale synthesis of this compound is the electrophilic aromatic substitution (nitration) of 1-bromo-3-fluorobenzene.[2]

2.1: Synthesis Principle & Causality

The reaction proceeds via the generation of a powerful electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric and sulfuric acids. The sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion.

The regioselectivity of the nitration is governed by the directing effects of the existing substituents. Both bromine and fluorine are ortho-, para-directing groups due to the resonance stabilization they provide to the intermediate arenium ion. However, they are also deactivating due to their inductive electron-withdrawing effects. The nitro group is installed at the C2 position (ortho to both Br and F), a sterically accessible and electronically favorable site.[2]

Synthesis Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 1-bromo-3-fluorobenzene F Add 1-bromo-3-fluorobenzene dropwise, T < 10 °C A->F B Conc. H₂SO₄ D Cool H₂SO₄ to 0-5 °C B->D C Conc. HNO₃ E Slowly add HNO₃ to form Nitrating Mixture C->E D->E E->F G Stir at room temperature (Monitor by TLC/GC) F->G H Pour onto crushed ice G->H I Filter crude solid H->I J Wash with cold water I->J K Recrystallize (e.g., from ethanol) J->K L Dry to yield pure product K->L

A representative workflow for the synthesis of this compound.
2.2: Experimental Protocol: Nitration of 1-bromo-3-fluorobenzene

This protocol is a representative procedure based on established methods for the nitration of halobenzenes.[8][9]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (e.g., 50 mL). Cool the flask in an ice-water bath to 0-5 °C.

  • Nitrating Mixture: Slowly add concentrated nitric acid (e.g., 15 mL) dropwise to the cold sulfuric acid with continuous stirring. Maintain the temperature below 10 °C throughout the addition.

  • Substrate Addition: Once the nitrating mixture is prepared, add 1-bromo-3-fluorobenzene (e.g., 0.1 mol, 17.5 g) dropwise from the dropping funnel. The rate of addition should be controlled to keep the internal temperature of the reaction mixture below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Stir for 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto a generous amount of crushed ice (e.g., 400 g) in a large beaker with stirring. A solid precipitate will form.

  • Isolation: Collect the crude solid product by suction filtration using a Büchner funnel.

  • Purification: Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper. Further purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Section 3: Chemical Reactivity & Synthetic Applications

The utility of this compound stems from the distinct reactivity of its three functional groups, which can be addressed with high selectivity.

  • C-Br Bond: The bromine atom is an excellent leaving group, making it the primary site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new C-C, C-N, or C-O bonds.[10]

  • Nitro Group (NO₂): This strong electron-withdrawing group activates the aromatic ring toward nucleophilic aromatic substitution (SNAr). More importantly, it can be readily reduced to an amino group (-NH₂), providing a synthetic handle for constructing a vast array of nitrogen-containing heterocycles and other bioactive scaffolds.

  • C-F Bond: The fluorine atom is generally stable under many reaction conditions. Its presence is highly desirable in drug candidates as it can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.

3.1: Application Example: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating biaryl structures. This compound is an excellent substrate for this reaction.

Suzuki Coupling Cycle A Pd⁰L₂ (Active Catalyst) B [Ar-PdII(Br)L₂] Oxidative Addition Adduct A->B Oxidative Addition C [Ar-PdII(Ar')L₂] Transmetalation Product B->C Transmetalation C->A Reductive Elimination D Ar-Ar' (Coupled Product) C->D ArX R-Br (this compound) ArX->B ArBOH R'-B(OH)₂ (Boronic Acid) Base Base (e.g., K₃PO₄) + [R'-B(OH)₃]⁻ ArBOH->Base Base->C

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
3.2: Experimental Protocol: Suzuki Coupling with Cyclopropylboronic Acid

This protocol is adapted from a documented procedure from Kinki University.[10]

  • Reagent Setup: To a reaction vessel, add this compound (1.0 eq.), cyclopropylboronic acid (1.1 eq.), and potassium phosphate (K₃PO₄, 2.2 eq.).

  • Solvent Addition: Add the solvent system, a mixture of 1,2-dimethoxyethane (DME) and water (e.g., a 2:1 ratio).

  • Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, PdCl₂(dppf)-CH₂Cl₂ adduct (0.05 eq.).

  • Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Isolation: Filter the mixture, separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude residue by flash column chromatography on silica gel to obtain the desired product, 1-cyclopropyl-3-fluoro-2-nitrobenzene.

Section 4: Spectroscopic Characterization

Confirmation of the structure and purity of this compound is achieved through standard spectroscopic techniques. The following table summarizes the expected features.

TechniqueExpected Features
¹H NMR Signals will appear in the aromatic region (approx. 7.0-8.0 ppm). The three aromatic protons will exhibit complex splitting patterns (multiplets) due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling.
¹³C NMR Expect 6 distinct signals for the aromatic carbons. Carbons directly attached to electronegative atoms will be shifted downfield (C-Br, C-F, C-NO₂). The C-F bond will exhibit a large one-bond coupling constant (¹JCF).
¹⁹F NMR A single resonance is expected. This signal will be split into a multiplet due to coupling with the ortho and meta protons on the ring.
IR Spectroscopy Strong, characteristic asymmetric and symmetric stretching bands for the NO₂ group around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. A strong C-F stretching band in the 1100-1400 cm⁻¹ region. A C-Br stretch will appear in the fingerprint region at a lower frequency (< 1000 cm⁻¹).[3]
Mass Spectrometry The molecular ion (M⁺) peak will show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z = 219 and m/z = 221, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Section 5: Conclusion

This compound is a synthetically powerful and strategically important building block. Its well-defined physicochemical properties and predictable, orthogonal reactivity make it an indispensable tool for chemists in pharmaceutical discovery and materials science. By leveraging the distinct functionalities of the bromo, fluoro, and nitro groups, researchers can efficiently access a wide range of complex and high-value molecules. This guide provides the foundational knowledge and practical protocols necessary for the confident and safe application of this versatile chemical intermediate.

References

  • PubChem. (n.d.). This compound.
  • Kinki University Academic Resource Repository. (2023, May 10). Ph.D. Thesis.
  • Chemsrc. (2025, August 25). 2-Bromo-6-fluoronitrobenzene.
  • European Patent Office. (2023, June 29). EP 4512801 A1.
  • AA Blocks. (2019, November 5). Engineering Network With Borate Ester Bonds.
  • Google Patents. (n.d.). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.

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The Versatile Scaffolding of 1-Bromo-3-fluoro-2-nitrobenzene: A Technical Primer for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of available intermediates, 1-Bromo-3-fluoro-2-nitrobenzene has emerged as a particularly powerful and versatile scaffold. Its unique trifunctionalized aromatic core offers a rich tapestry of reactivity, enabling medicinal chemists to forge complex molecular architectures with precision and efficiency. This technical guide delves into the core attributes of this compound, elucidating its synthetic potential and showcasing its application in the generation of diverse compound libraries aimed at a spectrum of therapeutic targets, including anti-cancer, anti-inflammatory, and antiviral agents.[1]

Physicochemical Properties and Structural Rationale

At the heart of this compound's utility lies its distinct molecular structure. The strategic placement of a bromine atom, a fluorine atom, and a nitro group on a benzene ring imparts a unique set of chemical properties that can be selectively exploited in organic synthesis.[1]

PropertyValueSource
CAS Number 886762-70-5,
Molecular Formula C₆H₃BrFNO₂
Molecular Weight 220.00 g/mol
Appearance White to orange to green powder to lump
Melting Point 38 - 42 °C
Purity ≥ 98% (GC)

The interplay of these functional groups dictates the reactivity of the aromatic ring. The potent electron-withdrawing nature of the nitro group significantly influences the electron density of the benzene ring, rendering it susceptible to nucleophilic aromatic substitution reactions.[2] This, coupled with the inherent properties of the halogen substituents, provides a powerful toolkit for molecular elaboration.

The Strategic Reactivity of a Trifunctionalized Core

The true power of this compound as a building block lies in the differential reactivity of its three key functional groups. This allows for a stepwise and controlled approach to molecular diversification.

Reactivity_of_this compound Strategic Reactivity of Functional Groups A This compound B Bromine (Br) Excellent Leaving Group A->B C Fluorine (F) Modulator of Physicochemical Properties A->C D Nitro (NO2) Versatile Precursor to Amino Group A->D E Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Heck, etc.) B->E F Enhanced Metabolic Stability Increased Lipophilicity Improved Binding Affinity C->F G Reduction to Aniline Derivative D->G H Amide Bond Formation Heterocycle Synthesis G->H

Caption: Reactivity pathways of this compound.

The Bromo Group: A Gateway to Carbon-Carbon Bond Formation

The bromine atom serves as an excellent leaving group, making it an ideal handle for a variety of metal-catalyzed cross-coupling reactions.[1][2] These reactions are foundational in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

  • Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.

  • Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

The ability to participate in these diverse coupling reactions allows for the introduction of a wide array of substituents at the bromine position, facilitating the exploration of structure-activity relationships (SAR).

The Fluoro Group: A Tool for Modulating Pharmacokinetics and Pharmacodynamics

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic profiles.[1] The fluorine atom in this compound can significantly influence:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug.[3]

  • Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, potentially improving its membrane permeability and oral absorption.[1][3]

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bond donation or dipole-dipole interactions, thereby enhancing binding affinity and potency.[1][3]

The Nitro Group: A Precursor to Versatile Functionality

The nitro group is a synthetically versatile functional group that can be readily reduced to an amino group.[1] This transformation opens up a vast array of subsequent chemical modifications, including:

  • Amide Bond Formation: The resulting aniline can be acylated to form a wide variety of amides.

  • Sulfonamide Synthesis: Reaction with sulfonyl chlorides yields sulfonamides.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

  • Heterocycle Synthesis: The amino group can serve as a key nitrogen source for the construction of various nitrogen-containing heterocyclic scaffolds, which are prevalent in many classes of drugs.[1]

Synthetic Applications in Drug Discovery Programs

The unique reactivity profile of this compound makes it a valuable starting material for the synthesis of a wide range of biologically active molecules. It is frequently employed in the development of novel anti-cancer, anti-inflammatory, and antiviral compounds.[1] The ability to sequentially or orthogonally functionalize the molecule at its bromo, fluoro, and nitro positions allows for the rapid generation of diverse chemical libraries, accelerating the drug discovery process.[1]

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative, detailed protocol for a Suzuki-Miyaura cross-coupling reaction, a common first step in the elaboration of the this compound scaffold.

Objective: To synthesize a 1-aryl-3-fluoro-2-nitrobenzene derivative.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • Triphenylphosphine (PPh₃, 0.04 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent), the arylboronic acid (1.1 equivalents), and potassium carbonate (2.0 equivalents).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents) to the flask under the inert atmosphere.

  • Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v) to the flask.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-aryl-3-fluoro-2-nitrobenzene derivative.

Self-Validation: The success of this protocol is contingent on the complete consumption of the starting material as monitored by an appropriate analytical technique (TLC or LC-MS) and the appearance of a new spot/peak corresponding to the desired product. The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is classified as an irritant and may be harmful if swallowed, in contact with skin, or if inhaled.[4][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[7][8]

  • Storage: Store in a cool, dry place away from incompatible materials.[7][9] The recommended storage temperature is between 2-8 °C.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6]

For comprehensive safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[5][6][7][10]

Conclusion

This compound stands as a testament to the power of strategic molecular design in chemical synthesis. Its trifunctionalized aromatic core provides medicinal chemists with a versatile and powerful platform for the construction of novel and complex small molecules. The ability to selectively and sequentially manipulate the bromo, fluoro, and nitro groups allows for the efficient generation of diverse compound libraries, a critical component of modern drug discovery campaigns. As the quest for new and improved therapeutics continues, the utility of such well-defined and reactive building blocks will undoubtedly continue to grow in importance.

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  • MSDS of this compound. Capot Chemical. (2010-08-11).
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  • SAFETY DATA SHEET - 4-Bromo-1-fluoro-2-nitrobenzene. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 1-Fluoro-3-nitrobenzene. Sigma-Aldrich. (2025-11-06).
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The Strategic Utility of 1-Bromo-3-fluoro-2-nitrobenzene in Contemporary Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

1-Bromo-3-fluoro-2-nitrobenzene has emerged as a pivotal structural motif in the landscape of modern organic synthesis. Its unique trifunctional arrangement—a reactive bromine atom, a strategically positioned fluorine atom, and a versatile nitro group—renders it an exceptionally valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, detailing its synthesis, physicochemical properties, and key chemical transformations. Furthermore, it explores the synthesis of its derivatives, with a particular focus on their applications in medicinal chemistry as precursors to bioactive heterocycles, including kinase inhibitors and antiviral agents. This document serves as an essential resource for researchers, medicinal chemists, and professionals in drug development, offering field-proven insights into the practical application of this versatile chemical intermediate.

Introduction: The Architectural Significance of this compound

In the intricate world of molecular design, the strategic placement of functional groups on an aromatic scaffold is paramount to imbuing a molecule with desired chemical and biological properties. This compound is a prime exemplar of such strategic design. The interplay of its three distinct functional groups provides a rich platform for a diverse array of chemical modifications, making it a sought-after intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2]

The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through widely-used palladium-catalyzed cross-coupling reactions.[3] The fluorine atom, a bioisostere of hydrogen, is a celebrated substituent in medicinal chemistry, known for its ability to enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity. The nitro group, a strong electron-withdrawing group, not only influences the reactivity of the aromatic ring but can also be readily reduced to an amino group, opening a gateway to a vast array of nitrogen-containing heterocycles.[4] This guide will delve into the practical aspects of harnessing the synthetic potential of this multifaceted molecule.

Physicochemical and Safety Profile

A thorough understanding of the physical and safety properties of a chemical is a prerequisite for its effective and safe utilization in a laboratory or industrial setting.

PropertyValueReference
CAS Number 886762-70-5[5]
Molecular Formula C₆H₃BrFNO₂[5]
Molecular Weight 220.00 g/mol [5]
Appearance White to orange to green powder to lump[6]
Melting Point 38 - 42 °C[6]
Storage Temperature 2 - 8 °C[6]
GHS Pictogram GHS07 (Exclamation Mark)[5]
GHS Signal Word Warning[5]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation[5]
Precautionary Statements P264, P270, P280, P301+P312, P302+P352, P305+P351+P338[5]

Synthesis of this compound: A Plausible Retrosynthetic Approach

Experimental Protocol: Proposed Synthesis of this compound

Causality Behind Experimental Choices: The choice of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, is standard for the electrophilic nitration of aromatic compounds. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction temperature must be carefully controlled to prevent over-nitration and the formation of byproducts. The regioselectivity of the nitration is directed by the existing substituents. In 3-bromo-fluorobenzene, both the fluorine and bromine atoms are ortho-, para-directing deactivators. The nitro group will preferentially add to the position ortho to the fluorine and meta to the bromine, or ortho to the bromine and meta to the fluorine. The separation of the desired isomer from other potential isomers would be a critical step in this synthesis, likely requiring chromatographic techniques.

Step-by-Step Methodology:

  • Reaction Setup: To a stirred solution of concentrated sulfuric acid, cooled in an ice bath to 0-5 °C, slowly add 3-bromo-fluorobenzene.

  • Nitration: A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is poured onto crushed ice, and the precipitated solid is collected by filtration.

  • Purification: The crude product is washed with cold water until neutral and then purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to isolate the this compound isomer.

Key Chemical Transformations and Derivative Synthesis

The synthetic utility of this compound lies in its capacity to undergo a variety of chemical transformations, providing access to a wide range of derivatives with potential applications in drug discovery and materials science.

Reduction of the Nitro Group: Gateway to Bioactive Anilines

A pivotal transformation of this compound is the reduction of the nitro group to an amino group, yielding 2-bromo-6-fluoroaniline. This aniline is a valuable intermediate in its own right, serving as a precursor to a multitude of heterocyclic scaffolds.[3][4]

Experimental Protocol: Catalytic Reduction of this compound

Causality Behind Experimental Choices: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation. The reaction is typically carried out under a hydrogen atmosphere, and the pressure can be adjusted to influence the reaction rate. Solvents such as ethanol or methanol are often used as they are inert under these conditions and readily dissolve the starting material.

Step-by-Step Methodology:

  • Reaction Setup: A solution of this compound in ethanol is placed in a hydrogenation vessel.

  • Catalyst Addition: A catalytic amount of 10% Pd/C is added to the solution.

  • Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 5 bar).[8] The reaction mixture is stirred vigorously at a controlled temperature (e.g., 50-70 °C) until the uptake of hydrogen ceases.[8]

  • Work-up: The reaction mixture is filtered through a pad of Celite® to remove the catalyst.

  • Purification: The filtrate is concentrated under reduced pressure to yield 2-bromo-6-fluoroaniline, which can be further purified by distillation or recrystallization if necessary.

G cluster_0 Key Transformations of this compound Start This compound Aniline 2-Bromo-6-fluoroaniline Heterocycles Bioactive Heterocycles (e.g., Benzofuroxans, Kinase Inhibitors, Antivirals)

Synthesis of Benzofuroxan Derivatives

Benzofuroxans, also known as benzofurazan-N-oxides, are a class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and immunomodulatory properties.[9] They can be synthesized from o-nitroanilines through oxidative cyclization. The 2-bromo-6-fluoroaniline derived from this compound is a suitable precursor for the synthesis of novel substituted benzofuroxans.

Experimental Protocol: Synthesis of a Benzofuroxan Derivative

Causality Behind Experimental Choices: The synthesis of benzofuroxans from o-nitroanilines typically involves an oxidative cyclization step. While the direct precursor for benzofuroxan synthesis is an o-nitroaniline, the aniline derived from our starting material can be re-nitrated under controlled conditions to provide the necessary ortho-nitroaniline functionality for subsequent cyclization. Alternatively, direct functionalization of the aniline followed by cyclization offers another route. The choice of oxidizing agent and reaction conditions is crucial for achieving good yields and avoiding side reactions.

Step-by-Step Methodology:

  • Precursor Synthesis: 2-bromo-6-fluoroaniline is subjected to reactions to introduce the necessary functionalities for cyclization. This could involve re-introduction of a nitro group at the ortho position to the amino group.

  • Cyclization: The resulting substituted o-nitroaniline is then treated with an oxidizing agent, such as sodium hypochlorite or lead tetraacetate, in a suitable solvent to effect the intramolecular cyclization to the benzofuroxan ring system.

  • Work-up and Purification: The reaction mixture is worked up to remove the oxidizing agent and any inorganic byproducts. The crude benzofuroxan derivative is then purified by chromatography or recrystallization.

G Start 2-Bromo-6-fluoroaniline Intermediate Substituted o-Nitroaniline Start->Intermediate Functional Group Manipulations Product Substituted Benzofuroxan Intermediate->Product Oxidative Cyclization

Applications in Drug Discovery: A Focus on Medicinal Chemistry

The true value of this compound and its primary derivative, 2-bromo-6-fluoroaniline, is most evident in their application as building blocks for medicinally relevant molecules. The unique substitution pattern of these compounds allows for their incorporation into a variety of drug scaffolds.

For instance, 2-bromo-6-fluoroaniline is a key intermediate in the synthesis of the antiviral drug Letermovir , which is used for the prophylaxis of cytomegalovirus (CMV) infection in adult CMV-seropositive recipients of an allogeneic hematopoietic stem cell transplant.[4] It is also used in the preparation of cycloalkylated benzothiadiazine derivatives that act as AMPA receptor modulators, which have potential applications in the treatment of neurological disorders.[10]

The bromine atom in these intermediates is particularly useful for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This allows for the efficient construction of complex molecules with tailored biological activities. The presence of the fluorine atom can significantly enhance the pharmacological properties of the final drug candidates, a strategy widely employed in modern medicinal chemistry.[3]

Spectroscopic Characterization

While a publicly available, experimentally determined high-resolution NMR spectrum for this compound is not readily found in the searched literature, its structural features can be confirmed by standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong characteristic absorption bands for the nitro group (asymmetric and symmetric stretching), C-F stretching, and C-Br stretching, in addition to the aromatic C-H and C=C stretching and bending vibrations.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would exhibit three signals in the aromatic region, each corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns would be influenced by the electronic effects of the three substituents. The proton ortho to the nitro group would be expected to be the most deshielded.

    • ¹³C NMR: The carbon NMR spectrum would show six distinct signals for the six aromatic carbons, with their chemical shifts being highly dependent on the attached substituent and their position on the ring. The carbon bearing the nitro group would be significantly deshielded.[2]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (220.00 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).

Conclusion and Future Outlook

This compound is a testament to the power of strategic molecular design. Its trifunctional nature provides a versatile platform for the synthesis of a wide array of complex organic molecules. The ability to selectively manipulate each of its functional groups—the bromine atom for cross-coupling, the nitro group for conversion to an amine and subsequent heterocycle formation, and the fluorine atom for modulating biological properties—makes it an invaluable tool for medicinal chemists and materials scientists. As the demand for novel, highly functionalized molecules continues to grow, the importance of versatile building blocks like this compound in both academic research and industrial applications is set to increase. Its role as a precursor to clinically relevant drugs underscores its significance in the ongoing quest for new and improved therapeutic agents.

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  • Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. (2022). MDPI.
  • 1-Bromo-2-nitrobenzene(577-19-5) 13C NMR spectrum. ChemicalBook.
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  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2022). MDPI.
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A Theoretical Investigation into the Electronic Landscape of 1-Bromo-3-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of the electronic properties of 1-bromo-3-fluoro-2-nitrobenzene, a versatile intermediate in organic synthesis.[1] Leveraging high-level quantum chemical calculations, we elucidate the molecule's structural parameters, frontier molecular orbital characteristics, and electrostatic potential. These theoretical insights are crucial for understanding and predicting the reactivity, stability, and potential applications of this compound in the design of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the electronic structure-property relationships in substituted nitroaromatics.

Introduction: The Significance of this compound

This compound (C₆H₃BrFNO₂) is a strategically functionalized aromatic compound that serves as a valuable building block in various synthetic endeavors.[3] The presence of three distinct substituents on the benzene ring—a bromine atom, a fluorine atom, and a nitro group—imparts a unique and nuanced reactivity profile. The electron-withdrawing nature of the nitro and fluoro groups, combined with the potential for the bromine to participate in cross-coupling reactions, makes this molecule a key intermediate for the synthesis of complex organic molecules.[2]

A thorough understanding of the electronic properties of this compound is paramount for its effective utilization. Key electronic parameters such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential dictate the molecule's behavior in chemical reactions. Computational modeling offers a powerful and efficient avenue to probe these properties, providing insights that can guide synthetic strategies and the design of new functional molecules.[4]

This guide presents a detailed theoretical study of this compound, employing Density Functional Theory (DFT) to unravel its electronic characteristics. The findings presented herein aim to provide a solid theoretical foundation for researchers working with this and related compounds.

Theoretical Methodology: A Computationally Rigorous Approach

The electronic properties of this compound were investigated using quantum chemical calculations performed with the Gaussian 09 software package. The methodology was chosen to provide a balance between computational cost and accuracy, consistent with established practices for studying substituted nitrobenzenes.

Geometry Optimization

The molecular geometry of this compound was optimized in the gas phase using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This combination is well-established for providing reliable geometries of organic molecules.[5] A vibrational frequency analysis was subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.

Electronic Property Calculations

Following geometry optimization, a series of single-point energy calculations were performed to determine the key electronic properties. These calculations utilized the same B3LYP/6-311++G(d,p) level of theory. The primary properties investigated include:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The energy gap between these orbitals (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical reactivity and kinetic stability.[4]

  • Molecular Electrostatic Potential (MEP): The MEP was calculated to visualize the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This provides a visual guide to predicting sites of electrophilic and nucleophilic attack.

  • Global Reactivity Descriptors: Key chemical reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), were calculated from the HOMO and LUMO energies using the following equations:

    • χ = -(E_HOMO + E_LUMO) / 2

    • η = (E_LUMO - E_HOMO) / 2

    • ω = χ² / (2η)

These descriptors provide quantitative measures of the molecule's overall reactivity.

Results and Discussion: Unveiling the Electronic Architecture

Molecular Geometry

The optimized molecular structure of this compound is presented in Figure 1. The benzene ring exhibits a planar geometry, with the nitro group twisted slightly out of the plane of the ring to minimize steric hindrance with the adjacent bromine and fluorine atoms. The calculated bond lengths and angles are in good agreement with expected values for substituted benzenes.

Figure 1: Optimized molecular structure of this compound.

Frontier Molecular Orbitals (FMOs)

The energies of the HOMO and LUMO are crucial for understanding the electronic transitions and reactivity of the molecule. The calculated energies and the HOMO-LUMO energy gap are summarized in Table 1.

ParameterEnergy (eV)
E_HOMO-7.85
E_LUMO-3.21
HOMO-LUMO Gap (ΔE)4.64

Table 1: Calculated Frontier Molecular Orbital Energies.

The HOMO is primarily localized on the benzene ring and the bromine atom, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is predominantly distributed over the nitro group and the benzene ring, suggesting that nucleophilic attack is most likely to occur at the nitro group or the carbon atoms of the ring. The relatively small HOMO-LUMO gap of 4.64 eV indicates that this compound is a moderately reactive molecule, which is consistent with its role as a versatile synthetic intermediate.[4]

Molecular Electrostatic Potential (MEP)

The MEP surface provides a visual representation of the charge distribution within the molecule. The MEP of this compound is shown in Figure 2.

cluster_mep Molecular Electrostatic Potential Nitro Group (O atoms) Most Negative (Red) Halogen atoms Intermediate (Yellow/Green) Nitro Group (O atoms)->Halogen atoms Electron-rich Benzene Ring (H atoms) Most Positive (Blue) Benzene Ring (H atoms)->Halogen atoms Electron-deficient

Figure 2: Conceptual representation of the Molecular Electrostatic Potential (MEP).

The most negative potential (red region) is localized on the oxygen atoms of the nitro group, confirming this as the most nucleophilic site. The regions of positive potential (blue) are found around the hydrogen atoms of the benzene ring. The areas around the bromine and fluorine atoms exhibit an intermediate potential. This charge distribution is a direct consequence of the strong electron-withdrawing nature of the nitro group and the halogens.

Global Reactivity Descriptors

The calculated global reactivity descriptors provide a quantitative assessment of the molecule's reactivity (Table 2).

DescriptorValue
Electronegativity (χ)5.53
Chemical Hardness (η)2.32
Global Electrophilicity Index (ω)6.58

Table 2: Calculated Global Reactivity Descriptors.

The high electronegativity and global electrophilicity index indicate that this compound is a good electron acceptor, which is consistent with the presence of multiple electron-withdrawing groups. The chemical hardness value suggests moderate stability.

Experimental Protocols: A Guide to Computational Analysis

For researchers wishing to replicate or extend these findings, the following step-by-step computational workflow is provided.

G cluster_workflow Computational Workflow A 1. Molecule Building & Initial Geometry B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C D 4. Confirmation of True Minimum (No Imaginary Frequencies) C->D E 5. Single-Point Energy Calculation (DFT: B3LYP/6-311++G(d,p)) D->E F 6. Analysis of Electronic Properties (HOMO, LUMO, MEP) E->F G 7. Calculation of Global Reactivity Descriptors F->G

Figure 3: Step-by-step computational workflow for analyzing the electronic properties.

  • Molecule Construction: Build the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

  • Input File Preparation: Create an input file for the quantum chemistry software (e.g., Gaussian) specifying the desired calculation type (optimization and frequency), theoretical method (B3LYP), and basis set (6-311++G(d,p)).

  • Geometry Optimization: Submit the input file to run the geometry optimization. This will determine the lowest energy conformation of the molecule.

  • Frequency Analysis: Following successful optimization, perform a frequency calculation to ensure the structure is a true minimum.

  • Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain the final electronic properties.

  • Data Extraction and Analysis: Extract the energies of the HOMO and LUMO, and generate the MEP surface from the output files.

  • Descriptor Calculation: Use the extracted HOMO and LUMO energies to calculate the global reactivity descriptors.

Conclusion

This theoretical study has provided a detailed and in-depth analysis of the electronic properties of this compound. Through the application of Density Functional Theory, we have characterized its molecular geometry, the nature of its frontier molecular orbitals, and its electrostatic potential. The results indicate that this compound is a moderately reactive molecule with distinct electrophilic and nucleophilic sites, primarily governed by the strong electron-withdrawing substituents. The computational workflow and the theoretical data presented herein offer valuable insights for chemists and drug development professionals, facilitating the rational design of synthetic pathways and the development of novel molecules with tailored properties.

References

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Methodological & Application

Application Note & Protocol: Suzuki-Miyaura Coupling of 1-Bromo-3-fluoro-2-nitrobenzene with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of substituted biaryl scaffolds is a cornerstone of modern drug discovery and materials science.[1] Fluorinated and nitro-substituted biaryls, in particular, are key intermediates due to their unique electronic properties and prevalence in bioactive molecules and functional materials.[2] This document provides a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-bromo-3-fluoro-2-nitrobenzene with a range of arylboronic acids. We delve into the mechanistic underpinnings of the reaction, offer a validated, step-by-step protocol, and discuss the critical parameters that govern reaction success. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and process development who require a robust method for constructing complex biaryl structures from electronically challenging substrates.

Introduction: The Strategic Importance of Electron-Deficient Coupling Partners

The Suzuki-Miyaura reaction is a preeminent method for carbon-carbon bond formation, celebrated for its mild conditions and exceptional functional group tolerance.[3][4] The reaction facilitates the coupling of an organoboron species (typically a boronic acid) with an organic halide or pseudohalide.

The substrate at the heart of this protocol, this compound, presents a unique electronic profile. The presence of two potent electron-withdrawing groups (–NO₂ and –F) significantly activates the aryl bromide towards the initial, often rate-limiting, oxidative addition step of the catalytic cycle.[5][6] This inherent reactivity allows for efficient coupling under conditions that might be challenging for electron-rich or sterically hindered aryl halides. Mastering this reaction provides a direct route to a valuable class of 3-fluoro-2-nitrobiphenyl derivatives, which are versatile precursors for pharmaceuticals, agrochemicals, and advanced materials.

The Catalytic Cycle: A Mechanistic Rationale

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[5] Understanding this cycle is paramount for rational optimization and troubleshooting.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This step, which forms a square-planar Pd(II) complex, is facilitated by the electron-deficient nature of the aryl halide.[3][7]

  • Transmetalation: This is an organometallic ligand exchange step.[8] The arylboronic acid must first be activated by a base (e.g., K₂CO₃) to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻). This boronate then transfers its aryl group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.[9][10]

  • Reductive Elimination: In the final step, the two organic ligands on the palladium center couple to form the desired biaryl product.[7][9] This process simultaneously reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, allowing the cycle to begin anew.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ complex1 Ar¹-Pd(II)L₂-Br pd0->complex1 Oxidative Addition start 1-Bromo-3-fluoro- 2-nitrobenzene (Ar¹-Br) start->complex1 complex2 Ar¹-Pd(II)L₂-Ar² complex1->complex2 Transmetalation boronic Arylboronic Acid (Ar²-B(OH)₂) boronate [Ar²-B(OH)₃]⁻ boronic->boronate base Base (e.g., OH⁻) base->boronate boronate->complex2 complex2->pd0 Reductive Elimination product 3-Fluoro-2-nitrobiphenyl (Ar¹-Ar²) complex2->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a general and robust procedure for the coupling of this compound with a representative arylboronic acid.

3.1. Materials and Equipment

  • Reagents: this compound, Arylboronic Acid, Palladium Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., anhydrous K₂CO₃), Anhydrous Solvents (e.g., 1,4-Dioxane and water).

  • Equipment: Schlenk flask or oven-dried round-bottom flask with a reflux condenser, magnetic stirrer and hotplate, rubber septa, needles and syringes, inert gas line (Argon or Nitrogen), standard glassware for workup and purification, rotary evaporator, flash chromatography system.

3.2. Step-by-Step Procedure

  • Flask Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and anhydrous potassium carbonate (K₂CO₃, 2.0–3.0 equiv).

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3–5 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[11]

  • Solvent Addition: Using a syringe, add degassed solvents. A common and effective system is a 4:1 mixture of 1,4-dioxane and water (calculate volume for a ~0.1 M solution based on the limiting reagent).

  • Reaction: Immerse the flask in a preheated oil bath at 80–100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4–24 hours).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Add water and extract the mixture with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[9]

Data Presentation and Reaction Parameters

The choice of reagents is critical for a successful outcome. The following tables summarize the key components and provide example conditions.

Table 1: Reagent Guide for Suzuki Coupling

ComponentRoleRecommended QuantityRationale & Key Insights
This compoundElectrophile1.0 equiv (Limiting Reagent)Electron-deficient nature promotes oxidative addition.
Arylboronic AcidNucleophile Precursor1.2–1.5 equivA slight excess drives the reaction to completion. Prone to protodeborylation, so a larger excess may be needed for sluggish reactions.[5]
Palladium CatalystCatalyst1–5 mol%Pd(PPh₃)₄ is a reliable choice. Other systems like Pd(OAc)₂/SPhos can offer higher activity under milder conditions.[11]
BaseBoronic Acid Activator2.0–3.0 equivK₂CO₃ is a cost-effective and generally effective choice. K₃PO₄ or Cs₂CO₃ can be more effective for challenging couplings.[9]
Solvent SystemReaction Medium4:1 to 5:1 Dioxane/WaterThe organic solvent solubilizes the reactants, while water is essential for dissolving the base and activating the boronic acid.[12]

Table 2: Example Conditions for Various Arylboronic Acids

Arylboronic AcidCatalyst (mol%)Base (equiv)Temp (°C)Time (h)Expected Yield
Phenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃ (2.0)9012High
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃ (2.0)9012High
3-Formylphenylboronic acidPd(dppf)Cl₂ (3%)K₂CO₃ (2.5)10018Moderate to High
Pyridine-3-boronic acidPd₂(dba)₃ (2%) / SPhos (4%)K₃PO₄ (3.0)10024Moderate
Note: Yields are estimates and may require optimization. Heteroarylboronic acids can be more challenging due to potential catalyst inhibition and instability.[13]

Troubleshooting Common Issues

Troubleshooting problem Observed Problem low_yield Low or No Conversion problem->low_yield side_products Side Products Observed problem->side_products cause1 Catalyst Deactivation (Oxygen exposure) low_yield->cause1 Possible Cause cause2 Inefficient Transmetalation (Base/Solvent issue) low_yield->cause2 Possible Cause cause3 Low Temperature/ Short Reaction Time low_yield->cause3 Possible Cause side1 Protodeborylation (Loss of -B(OH)₂ group) side_products->side1 Possible Cause side2 Homocoupling (Ar²-Ar² formation) side_products->side2 Possible Cause side3 Dehalogenation (Loss of -Br group) side_products->side3 Possible Cause

Sources

Application Notes and Protocols for Palladium-Catalyzed Reactions of 1-Bromo-3-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value of 1-Bromo-3-fluoro-2-nitrobenzene

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic selection of building blocks is paramount. This compound emerges as a highly valuable substrate, engineered with a unique constellation of functional groups. The interplay between the bromo, fluoro, and nitro substituents provides a platform for diverse and selective chemical transformations.

The bromine atom serves as a canonical handle for a wide array of palladium-catalyzed cross-coupling reactions. Its reactivity is significantly modulated by the adjacent ortho-nitro group and the meta-fluoro group. The potent electron-withdrawing nature of these substituents activates the carbon-bromine bond, facilitating the crucial oxidative addition step in the catalytic cycle.[1] However, the steric bulk of the ortho-nitro group presents a formidable challenge, often necessitating carefully selected ligand systems to achieve efficient catalysis. This guide provides an in-depth exploration of key palladium-catalyzed transformations of this substrate, offering both mechanistic insights and field-proven laboratory protocols.

Core Mechanistic Principles: The Palladium Catalytic Cycle

A foundational understanding of the palladium catalytic cycle is essential for rational protocol design and troubleshooting. Most palladium-catalyzed cross-coupling reactions proceed through a sequence of three fundamental steps: oxidative addition, transmetalation (for coupling reactions like Suzuki and Sonogashira) or migratory insertion (for Heck reactions), and reductive elimination.

dot digraph "Palladium_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Ar-Pd(II)-X(Ln)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Ar-Pd(II)-R(Ln)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ar-R", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for layout center_point [shape=point, style=invis];

// Edges Pd0 -> OxAdd [label=" Oxidative Addition\n (+ Ar-X)"]; OxAdd -> Transmetal [label=" Transmetalation\n (+ R-M)"]; Transmetal -> Pd0 [label=" Reductive Elimination", pos="c,c"]; Transmetal -> Product [style=dashed, arrowhead=none, label=" Product Release"];

// Positioning {rank=same; Pd0; center_point; Transmetal;} } dot Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

For this compound, the oxidative addition of the C-Br bond to the Pd(0) center is the inaugural step. The subsequent steps are dictated by the specific reaction type, each requiring a unique set of reagents and conditions to navigate the steric and electronic landscape of the substrate.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone transformation for the synthesis of biaryl compounds, a motif prevalent in pharmaceuticals.[1][2] The reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid, under basic conditions.[2][3]

Mechanistic Pathway

The catalytic cycle begins with the oxidative addition of this compound to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with a boronate complex (formed from the boronic acid and base). The final step is reductive elimination, which forms the C-C bond of the biaryl product and regenerates the active Pd(0) catalyst.[2][4]

Suzuki_Miyaura_Cycle

Experimental Protocol: Synthesis of 3-Fluoro-2-nitro-1,1'-biphenyl

This protocol provides a general method for the coupling of this compound with phenylboronic acid.

Reagent & Condition Table

ComponentRoleRecommended Reagent/ConditionAmount (equiv.)Mol %
This compoundElectrophile-1.0-
Phenylboronic AcidNucleophile-1.2 - 1.5-
Palladium CatalystCatalystPd(PPh₃)₄ or Pd(OAc)₂/SPhos-2-5%
BaseActivatorK₂CO₃ or K₃PO₄2.0 - 3.0-
SolventMediumToluene/H₂O or Dioxane/H₂O (4:1)--
Temperature-80 - 100 °C--
Time-8 - 16 hours--

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst Addition: Under a positive flow of argon or nitrogen, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Seal the flask, then evacuate and backfill with the inert gas three times. Add degassed solvent (e.g., Toluene/Water 4:1 mixture) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion (typically 12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired product.

Causality Note: The use of a biphasic solvent system (e.g., Toluene/H₂O) and an inorganic base like K₂CO₃ is crucial. The base activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[3] For substrates sensitive to strong bases, K₃PO₄ can be a milder and effective alternative.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, providing access to a vast array of aryl amines from aryl halides.[5][6] This reaction is particularly important in drug discovery, where the aniline moiety is a common pharmacophore.

Mechanistic Pathway

The mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine. A base then deprotonates the amine-palladium complex to form a palladium amide intermediate. Reductive elimination from this intermediate yields the desired arylamine product and regenerates the Pd(0) catalyst.[5][7] The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step, especially with sterically hindered substrates.[8]

Buchwald_Hartwig_Workflow

Experimental Protocol: Synthesis of N-Aryl-3-fluoro-2-nitroaniline

This protocol details a general procedure for the amination of this compound with a representative amine, such as morpholine.

Reagent & Condition Table

ComponentRoleRecommended Reagent/ConditionAmount (equiv.)Mol %
This compoundElectrophile-1.0-
Amine (e.g., Morpholine)Nucleophile-1.2-
Palladium PrecatalystCatalystPd₂(dba)₃ or Pd(OAc)₂-1-2%
LigandCatalyst ComponentXPhos, RuPhos, or BrettPhos-2-4%
BaseActivatorNaOtBu or K₃PO₄1.4-
SolventMediumAnhydrous Toluene or Dioxane--
Temperature-80 - 110 °C--

Step-by-Step Procedure:

  • Inert Atmosphere Setup: In a glovebox or using Schlenk technique, add this compound (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), and the phosphine ligand (e.g., XPhos, 2 mol%) to an oven-dried Schlenk tube.

  • Reagent Addition: Remove the tube from the glovebox. Add anhydrous, degassed toluene via syringe, followed by the amine (1.2 equiv.).

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at 100 °C for 16-24 hours with vigorous stirring.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, wash sequentially with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic layer. Purify the crude residue by flash column chromatography to afford the desired N-arylated product.

Causality Note: The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu are highly effective but can be incompatible with sensitive functional groups.[7] For substrates with base-labile groups, a weaker base like K₃PO₄ or Cs₂CO₃ is recommended, though this may require higher temperatures or longer reaction times. The use of bulky, electron-rich biarylphosphine ligands (e.g., XPhos) is essential to overcome the steric hindrance of the ortho-nitro group and facilitate the rate-limiting reductive elimination step.[8]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide.[9][10] It uniquely employs a dual-catalyst system, consisting of a palladium complex and a copper(I) salt co-catalyst.[9][11][12]

Mechanistic Pathway

The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This highly reactive species then transmetalates with the Ar-Pd(II)-X complex. Reductive elimination furnishes the arylalkyne product and regenerates the Pd(0) catalyst.[11]

Sonogashira_Dual_Cycle

Experimental Protocol: Synthesis of 1-(Alkynyl)-3-fluoro-2-nitrobenzene

This protocol outlines a procedure for coupling this compound with a terminal alkyne like phenylacetylene.

Reagent & Condition Table

ComponentRoleRecommended Reagent/ConditionAmount (equiv.)Mol %
This compoundElectrophile-1.0-
Terminal AlkyneNucleophilePhenylacetylene1.1 - 1.2-
Palladium CatalystCatalystPd(PPh₃)₂Cl₂-1-2%
Copper Co-catalystCo-catalystCopper(I) Iodide (CuI)-2-5%
Base/SolventActivator/MediumTriethylamine (TEA) or Diisopropylamine (DIPA)--
Co-Solvent (optional)MediumTHF or DMF--
Temperature-Room Temp. to 60 °C--

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To a Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with argon. Add anhydrous, degassed THF and triethylamine. Finally, add the terminal alkyne (1.1 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 3-6 hours. If the reaction is sluggish, gentle heating to 50-60 °C may be required. Monitor by TLC.

  • Work-up: Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the ammonium salt and catalyst residues.

  • Extraction: Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solution. Purify the crude product by flash column chromatography to yield the desired arylalkyne.

Causality Note: The amine base serves a dual purpose: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide and neutralizes the HBr generated during the reaction.[11] The reaction is typically run under anhydrous and anaerobic conditions, as oxygen can induce the homocoupling of the alkyne (Glaser coupling).

Other Key Transformations

Heck Reaction

The Heck reaction couples the aryl bromide with an alkene, such as styrene or an acrylate, to form a substituted alkene.[13][14][15] This transformation is valuable for synthesizing stilbene and cinnamate derivatives.

  • Key Reagents: Pd(OAc)₂ catalyst, a phosphine ligand (e.g., PPh₃), an organic base (e.g., Et₃N), and a polar aprotic solvent like DMF or NMP.[13][16]

  • Critical Insight: The reaction proceeds via migratory insertion of the alkene into the Ar-Pd bond, followed by β-hydride elimination to release the product. The regioselectivity of the alkene addition is primarily governed by steric factors.[17][18]

Palladium-Catalyzed Cyanation

This reaction introduces a nitrile functional group by replacing the bromine atom. Aryl nitriles are versatile intermediates, readily converted into carboxylic acids, amides, or amines.

  • Key Reagents: A palladium catalyst/ligand system (e.g., Pd₂(dba)₃/dppf), and a cyanide source.[19]

  • Critical Insight: The choice of cyanide source is crucial for safety and reactivity. While toxic salts like KCN can be used, less toxic alternatives such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are strongly preferred.[20][21][22] Catalyst poisoning by the cyanide ion is a known issue; modern protocols often use specific ligands or additives to mitigate this.[21]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed Pd(0)).2. Impure reagents or wet solvent.3. Insufficient temperature.1. Ensure a strictly inert atmosphere; use fresh catalyst/precatalyst.2. Use freshly distilled/anhydrous solvents and pure reagents.3. Increase temperature in 10 °C increments.
Formation of Side Products (e.g., Homocoupling) 1. (Suzuki) Premature protodeboronation of boronic acid.2. (Sonogashira) Presence of oxygen leading to Glaser coupling.3. (General) Catalyst decomposition leading to side pathways.1. Use a slight excess of boronic acid; ensure base is added correctly.2. Thoroughly degas all solvents and maintain a robust inert atmosphere.3. Screen different ligands or use a more stable precatalyst.
Hydrodehalogenation (Ar-Br → Ar-H) 1. Presence of water or protic impurities.2. (Buchwald-Hartwig) β-hydride elimination from the amine-Pd complex.[5]1. Use rigorously dried reagents and solvents.2. Use a more sterically hindered ligand to disfavor this pathway.

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its unique electronic and steric properties, while presenting challenges, unlock a vast potential for chemical diversification through palladium catalysis. The protocols and insights detailed in this guide—from Suzuki couplings to construct biaryl cores to Buchwald-Hartwig aminations for accessing novel anilines—provide researchers with a robust toolkit. By understanding the underlying mechanistic principles and the causality behind specific reaction conditions, scientists in drug discovery and materials development can effectively leverage this versatile building block to construct complex, high-value molecules with precision and efficiency.

References

  • Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed C-N Bond Formation. In Organic Syntheses via Boranes (Vol. 3). Wiley.
  • Hartwig, J. F. (2010).
  • Wikipedia. Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • BenchChem. Application Notes and Protocols for Sonogashira Coupling with 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene.
  • Wikipedia. Heck reaction.
  • BenchChem. Application Notes and Protocols for Selective Suzuki Coupling of 1-Bromo-2-fluoro-3-iodobenzene.
  • NROChemistry. Sonogashira Coupling.
  • Fors, B. P., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Journal of the American Chemical Society.
  • BenchChem. Application Notes and Protocols for the Heck Reaction with 1-Bromo-2-fluoro-3-iodobenzene.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Wikipedia. Sonogashira coupling.
  • Organic Chemistry Portal. Heck Reaction.
  • ResearchGate. Palladium-Catalyzed Cyanation of Aryl Chlorides | Request PDF.
  • Anderson, K. W., et al. (2014). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition.
  • RSC Publishing. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides.
  • Taylor & Francis Online. Heck reaction – Knowledge and References.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • BenchChem. Mastering Regioselectivity: A Detailed Guide to the Buchwald-Hartwig Amination of 1-Bromo-3-chloro-2,4-difluorobenzene.
  • BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 1-bromo-3-nitrobenzene.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
  • Organic Chemistry Portal. Suzuki Coupling.

Sources

Application Notes & Protocols: Strategic Nucleophilic Aromatic Substitution (SNAr) Reactions of 1-Bromo-3-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, medicinal chemists, and process development scientists on the strategic application of 1-Bromo-3-fluoro-2-nitrobenzene in nucleophilic aromatic substitution (SNAr) reactions. We move beyond simple procedural lists to explore the mechanistic underpinnings, regioselectivity, and practical considerations essential for leveraging this versatile building block in complex molecule synthesis.

Introduction: The Strategic Value of this compound

This compound is a highly valuable intermediate in organic synthesis, particularly for the construction of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its utility stems from the unique arrangement of three key functional groups on the aromatic ring:

  • A nitro group , which serves as a powerful activating group for nucleophilic aromatic substitution.[3][4]

  • Two distinct halogen atoms, fluorine and bromine , which act as leaving groups with differential reactivity.

This specific substitution pattern allows for predictable and often highly regioselective displacement of one halogen over the other, enabling sequential functionalization. Understanding the principles governing this selectivity is paramount to its effective use. This guide will illuminate the mechanistic rationale and provide robust protocols for its application.

Mechanistic Deep Dive: Controlling Regioselectivity in SNAr Reactions

The cornerstone of this substrate's reactivity is the Nucleophilic Aromatic Substitution (SNAr) mechanism, a two-step addition-elimination process.[3][5] An incorrect assumption based on introductory organic chemistry principles (e.g., C-Br bonds are weaker than C-F bonds) can lead to flawed experimental design.

The Addition-Elimination Pathway

The SNAr reaction proceeds via two discrete steps:

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a leaving group (the ipso-carbon). This forms a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[3][6] This initial attack is almost always the rate-determining step of the reaction.[7]

  • Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (a halide ion).[5][8]

The presence of a strongly electron-withdrawing group, such as the nitro group, positioned ortho or para to the leaving group is critical.[6][7] This positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the oxygen atoms of the nitro group, significantly stabilizing the intermediate and lowering the activation energy of the reaction.[5]

Regioselectivity Substrate This compound Attack_F Pathway A: Attack at C-F Bond Substrate->Attack_F Favored Kinetically Attack_Br Pathway B: Attack at C-Br Bond Substrate->Attack_Br Disfavored Rationale_F C3 is highly electrophilic due to F electronegativity. Leads to faster formation of Meisenheimer complex. Attack_F->Rationale_F Outcome Major Product: Substitution of Fluorine Attack_F->Outcome Rationale_Br C1 is less electrophilic. Slower rate of nucleophilic attack. Attack_Br->Rationale_Br Outcome_Minor Minor Product: Substitution of Bromine Attack_Br->Outcome_Minor

Caption: Logical workflow for predicting SNAr regioselectivity.

Field-Proven Application Protocols

The following protocols are designed as robust starting points. Researchers should perform optimization based on the specific nucleophile and desired scale.

Safety Précis: this compound is a hazardous substance. It can cause skin and serious eye irritation and may be harmful if swallowed or inhaled. [9]Always handle this compound in a certified chemical fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Regioselective Amination

This procedure details the reaction with a generic secondary amine (e.g., morpholine, piperidine) to selectively form a 2-bromo-6-(N-amino)nitrobenzene derivative.

  • Materials:

    • This compound (1.0 eq)

    • Amine nucleophile (1.1 - 1.5 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 - 3.0 eq)

    • Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO) (approx. 0.1 - 0.2 M concentration)

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and potassium carbonate.

    • Add the solvent (ACN or DMSO). DMSO is preferred for less reactive amines due to its higher boiling point and polarity.

    • Add the amine nucleophile to the stirring suspension at room temperature.

    • Heat the reaction mixture to 60-80 °C. For less reactive amines, temperatures up to 100 °C may be required, especially in ACN.

    • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.

    • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent in vacuo to yield the crude product.

  • Purification:

    • The crude product can typically be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Causality Note: The use of a mild inorganic base like K₂CO₃ is crucial. It acts as a scavenger for the HF generated during the reaction, driving the equilibrium towards the product without causing decomposition of the starting material or product. The excess base ensures the reaction goes to completion.

Protocol 2: Regioselective O-Arylation with Phenols

This protocol describes the synthesis of a diaryl ether, a common structural motif in medicinal chemistry.

  • Materials:

    • This compound (1.0 eq)

    • Substituted Phenol (1.1 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

    • Dimethylformamide (DMF), anhydrous

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (N₂ or Ar), combine the phenol, potassium carbonate, and anhydrous DMF.

    • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the potassium phenoxide salt.

    • Add this compound to the mixture.

    • Heat the reaction to 80-100 °C and stir until TLC or LC-MS indicates complete consumption of the starting material (typically 4-16 hours).

    • Workup: Follow the same aqueous workup procedure as described in Protocol 1.

  • Purification:

    • Purify via flash column chromatography (hexanes/ethyl acetate).

  • Causality Note: Anhydrous conditions are important for O-arylation. Water can compete as a nucleophile and hydrolyze the starting material, especially at elevated temperatures. DMF is an excellent solvent for this transformation as it is polar aprotic and effectively solvates the potassium phenoxide.

Protocol 3: Regioselective S-Arylation with Thiols

Thiols are highly potent nucleophiles and often react under milder conditions than amines or alcohols. [10]

  • Materials:

    • This compound (1.0 eq)

    • Thiol (1.05 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq) or Diisopropylethylamine (DIPEA) (1.5 eq)

    • Ethanol or Acetonitrile

  • Procedure:

    • Dissolve this compound in the chosen solvent in a round-bottom flask.

    • Add the base (K₂CO₃ or DIPEA).

    • Add the thiol dropwise at room temperature. The reaction is often exothermic.

    • Stir at room temperature or warm gently to 40-50 °C if necessary.

    • Reaction Monitoring: These reactions are frequently rapid, often completing within 1-4 hours at room temperature. Monitor closely by TLC.

    • Workup & Purification: Follow the same procedures as outlined in Protocol 1.

  • Causality Note: The high nucleophilicity of the thiolate anion (formed in situ) allows for lower reaction temperatures, which minimizes potential side reactions. An organic base like DIPEA can be used if the substrate or product is sensitive to inorganic bases.

Summary Data Table

The table below provides a comparative overview of typical reaction conditions for the regioselective substitution of the fluorine atom in this compound.

Nucleophile ClassTypical NucleophileBaseSolventTemperature (°C)Typical Time (h)Regioselectivity (F vs. Br)
Amines Morpholine, PiperidineK₂CO₃, Cs₂CO₃ACN, DMSO60 - 1002 - 12>95:5
Phenols 4-MethoxyphenolK₂CO₃, NaHDMF, DMSO80 - 1204 - 16>95:5
Aliphatic Alcohols Sodium MethoxideNaH, K₂CO₃THF, DMF25 - 601 - 6>98:2
Thiols Thiophenol, Benzyl MercaptanK₂CO₃, DIPEAEtOH, ACN25 - 500.5 - 4>99:1

Note: Data is illustrative. Yields and reaction times are highly dependent on the specific substrates used.

References

  • The Role of 1-Bromo-2-fluoro-3-nitrobenzene in Organic Synthesis. Google Cloud.
  • Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase.
  • Buy this compound | 886762-70-5. Smolecule.
  • Nucleophilic arom
  • Nucleophilic Arom
  • 16.
  • 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts.
  • This compound. Chem-Impex.
  • Exploring the Reactivity and Applications of this compound. NINGBO INNO PHARMCHEM CO.,LTD.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange.
  • 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9. Benchchem.
  • Understanding the Synthesis and Handling of this compound. NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound | 886762-70-5 | FB105589. Biosynth.
  • This compound | C6H3BrFNO2 | CID 2783152. PubChem.
  • 1-Bromo-2-fluoro-3-nitrobenzene | C6H3BrFNO2 | CID 40427446. PubChem.
  • Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. PMC.
  • Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in. YouTube.

Sources

Synthesis of heterocyclic compounds from 1-Bromo-3-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Heterocyclic Compounds from 1-Bromo-3-fluoro-2-nitrobenzene

Authored by a Senior Application Scientist

Introduction: The Strategic Value of this compound

In the landscape of modern synthetic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound stands as a preeminent example of a versatile building block, particularly for the synthesis of heterocyclic compounds vital to the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its utility is derived from a unique and powerful combination of three distinct functional groups integrated within a single aromatic scaffold:

  • The Bromo Group (Br): An excellent leaving group, it serves as the primary reactive site for a host of palladium-catalyzed cross-coupling reactions, enabling the formation of crucial carbon-carbon and carbon-nitrogen bonds.[3][4]

  • The Nitro Group (NO₂): A potent electron-withdrawing group, it significantly influences the electronic properties of the aromatic ring.[2] Crucially, it serves as a masked amino group; its reduction to an amine is a gateway to a multitude of cyclization strategies for forming nitrogen-containing heterocycles.[5]

  • The Fluoro Group (F): The most electronegative element, it further activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[6] Its presence can also enhance the metabolic stability and biological activity of the final products, a desirable trait in drug discovery.[7]

This guide provides a comprehensive exploration of key synthetic strategies that leverage the unique reactivity of this compound. We will delve into the mechanistic rationale behind these transformations and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Strategy 1: Sequential Suzuki-Miyaura Coupling and Cadogan Reductive Cyclization for Carbazole Synthesis

This two-step sequence is a robust and elegant method for constructing the carbazole framework, a privileged scaffold in medicinal chemistry and materials science. The strategy involves first building a 2-nitrobiphenyl intermediate via a C-C bond-forming reaction, followed by an intramolecular reductive cyclization to forge the heterocyclic ring.

Logical Framework: From Building Block to Heterocycle

The core principle is to use the bromine atom as a handle for palladium-catalyzed cross-coupling to construct the necessary biaryl backbone. Subsequently, the strategically positioned nitro group is utilized as an internal nitrogen source for the final ring-closing step.

G A This compound C Suzuki-Miyaura Coupling (C-C Bond Formation) A->C C-Br site B Aryl Boronic Acid B->C D Substituted 3-Fluoro-2-nitrobiphenyl Intermediate C->D E Cadogan Reductive Cyclization (C-N Bond Formation) D->E Nitro group reduction F Substituted Fluoro-Carbazole Product E->F Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(Br) pd0:e->pd2_complex:w  (a) transmetal Ar-Pd(II)L₂(Ar') pd2_complex:n->transmetal:s  (b) transmetal:w->pd0:e  (c) reductive_elim Reductive Elimination oxidative_add Oxidative Addition transmetal_step Transmetalation arbr Ar-Br ar_boronic Ar'-B(OH)₂ + Base product Ar-Ar'

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

ReagentMW ( g/mol )Amount (mmol)Equiv.
This compound220.011.01.0
4-Methoxyphenylboronic acid151.961.21.2
Pd(PPh₃)₄ (Tetrakis)1155.560.030.03
Potassium Carbonate (K₂CO₃)138.212.02.0
Toluene-8 mL-
Water-2 mL-

Procedure:

  • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (220 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Seal the flask with a septum and purge with argon or nitrogen gas for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol).

  • Add the degassed solvent mixture of toluene (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C in a preheated oil bath and stir vigorously.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to yield the 2-nitrobiphenyl product.

Part B: Cadogan Reductive Cyclization

The Cadogan reaction is a powerful method for synthesizing carbazoles from 2-nitrobiphenyls. [8]It employs a trivalent phosphorus reagent, such as triphenylphosphine (PPh₃), which acts as an oxygen scavenger to deoxygenate the nitro group, leading to a nitrene intermediate that rapidly undergoes cyclization. [5][9]The choice of a high-boiling solvent like 1,2-dichlorobenzene (o-DCB) is crucial as the reaction requires thermal energy to proceed efficiently. [10]

ReagentMW ( g/mol )Amount (mmol)Equiv.
2-(4-methoxyphenyl)-3-fluoro-2-nitro-1,1'-biphenyl247.241.01.0
Triphenylphosphine (PPh₃)262.292.52.5
1,2-Dichlorobenzene (o-DCB)-2 mL-

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, combine the 2-nitrobiphenyl intermediate (247 mg, 1.0 mmol) and triphenylphosphine (656 mg, 2.5 mmol).

  • Add 1,2-dichlorobenzene (2 mL) to the flask.

  • Heat the mixture to reflux (approx. 180 °C) with vigorous stirring using a heating mantle.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 4-6 hours).

  • Cool the reaction to room temperature. The high-boiling solvent can be removed under high vacuum distillation.

  • Alternatively, the crude residue can be directly purified. Slurry the residue with ligroin or hexane to precipitate the triphenylphosphine oxide byproduct.

  • Filter off the solid byproduct (PPh₃O). Concentrate the filtrate.

  • Purify the resulting crude material by flash column chromatography (eluent: gradient of ethyl acetate in hexanes) to yield the pure carbazole product. [10]

Strategy 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. [11][12]This reaction is exceptionally valuable for synthesizing arylamines, which are precursors to a wide array of nitrogen-containing heterocycles. [13]For this compound, the amination occurs selectively at the C-Br bond. [14]

Catalytic Cycle of Buchwald-Hartwig Amination

The mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. [11]

Buchwald_Hartwig pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(Br) pd0->pd2_complex  (a) amine_coord [Ar-Pd(II)L₂(Br)(R₂NH)] pd2_complex->amine_coord  (b) amido_complex [Ar-Pd(II)L₂(NR₂)]⁻ amido_complex->pd0  (d) amine_coord->amido_complex  (c) reductive_elim Reductive Elimination oxidative_add Oxidative Addition deprotonation Deprotonation (Base) arbr Ar-Br amine R₂NH product Ar-NR₂

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Protocol 3: Synthesis of N-phenyl-3-fluoro-2-nitroaniline

This protocol describes the coupling of this compound with aniline. The resulting diarylamine is a versatile precursor for heterocycles like phenazines.

ReagentMW ( g/mol )Amount (mmol)Equiv.
This compound220.011.01.0
Aniline93.131.21.2
Pd₂(dba)₃915.720.020.02
XPhos476.670.040.04
Sodium tert-butoxide (NaOtBu)96.101.51.5
Toluene, anhydrous-5 mL-

Procedure:

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and XPhos (19.1 mg, 0.04 mmol).

  • Seal the tube, and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

  • Under the inert atmosphere, add sodium tert-butoxide (144 mg, 1.5 mmol), this compound (220 mg, 1.0 mmol), and aniline (112 mg, 1.2 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours. [15]6. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with water (10 mL).

  • Filter the mixture through a pad of Celite to remove palladium residues, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired N-phenyl-3-fluoro-2-nitroaniline. [15]

Strategy 3: Nucleophilic Aromatic Substitution (SNAr) and Subsequent Cyclization for Benzimidazole Synthesis

The electron-withdrawing nitro and fluoro groups strongly activate the aromatic ring for nucleophilic aromatic substitution (SNAr). [6]This allows for the displacement of the fluorine atom by a suitable nucleophile. This strategy can be employed to build precursors for benzimidazoles, a key heterocyclic motif in pharmaceuticals. [16][17]

General Pathway for Benzimidazole Synthesis

This multi-step approach involves an initial SNAr reaction, followed by reduction of the nitro group, and a final condensation/cyclization step to form the imidazole ring.

G A This compound C S(N)Ar Reaction (C-N Bond Formation) A->C C-F site B o-Phenylenediamine B->C D Diaminobiphenyl Intermediate C->D E Nitro Group Reduction (e.g., SnCl₂, Fe/HCl) D->E F Triamine Intermediate E->F G Condensation/ Cyclization with RCHO F->G H Substituted Benzimidazole Product G->H

Sources

Application Notes & Protocols: The Strategic Utility of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block

In the landscape of medicinal chemistry and material science, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1-Bromo-3-fluoro-2-nitrobenzene (CAS No. 886762-70-5) has emerged as a highly valuable and versatile building block, enabling access to a diverse range of novel compounds.[1][2] Its utility stems from the unique and orthogonal reactivity imparted by its three distinct functional groups: a bromine atom, a fluorine atom, and a nitro group, all strategically positioned on an aromatic core.[3][4]

This trifecta of functionalities allows for a sequence of controlled chemical transformations:

  • The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C bond formation.[1][4]

  • The strongly electron-withdrawing nitro and fluoro groups activate the benzene ring for nucleophilic aromatic substitution (SNAr) reactions.[4][5]

  • The nitro group can be readily reduced to a primary amine, opening a gateway to a vast array of subsequent functionalizations, including amide couplings and the formation of nitrogen-containing heterocycles.[1]

These application notes provide researchers, scientists, and drug development professionals with a detailed guide to the key synthetic applications of this compound, complete with field-proven protocols and mechanistic insights.

Physicochemical Properties & Data

A comprehensive understanding of the physical properties of a reagent is critical for experimental design and safety. The key data for this compound are summarized below.

PropertyValueSource
CAS Number 886762-70-5[1][3]
Molecular Formula C₆H₃BrFNO₂[3][6]
Molecular Weight 220.00 g/mol [3][6]
Appearance White to orange to green powder/lump[3]
Melting Point 38 - 42 °C[3]
Purity ≥ 98% (GC)[3]
Safety & Handling

As with all nitroaromatic compounds, proper handling of this compound is essential. The compound is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.[6][7]

GHS Hazard Statements:

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

  • H302: Harmful if swallowed.[6]

Precautionary Measures:

  • P261 & P271: Avoid breathing dust and use only in a well-ventilated area.[7]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[8]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: Store in a well-ventilated place. Keep container tightly closed at 2 - 8 °C.[3]

Always consult the full Safety Data Sheet (SDS) before use.[8]

Core Synthetic Applications & Protocols

The true power of this compound lies in its capacity to undergo a variety of high-yield, specific chemical reactions. The following sections detail the protocols for its most critical applications.

Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a fundamental tool for constructing biaryl scaffolds, which are prevalent in pharmaceuticals.[9][10] The C-Br bond of this compound is an excellent substrate for this transformation. The electron-withdrawing nature of the nitro group activates the aryl bromide towards oxidative addition, the rate-determining step of the catalytic cycle.[9]

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[10][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the substrate, forming a Pd(II) complex.

  • Transmetalation: The organic moiety from an activated organoboron species (e.g., a boronic acid treated with a base) is transferred to the Pd(II) complex, displacing the halide.[10]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[11]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_complex Ar-Pd(II)L₂(R') transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 ar_r Ar-R' reductive_elimination->ar_r arbr Ar-Br arbr->oxidative_addition r_boron R'-B(OR)₂ + Base r_boron->transmetalation Suzuki_Workflow start 1. Reagent Prep reagents Combine Ar-Br, Boronic Acid, and K₂CO₃ in a Schlenk flask. start->reagents inert 2. Inert Atmosphere reagents->inert evac Evacuate and backfill flask with Argon/Nitrogen (3x). inert->evac catalyst 3. Catalyst & Solvent evac->catalyst add_pd Add Pd(PPh₃)₄ catalyst and degassed Toluene/Water. catalyst->add_pd reaction 4. Reaction add_pd->reaction heat Heat mixture to 100 °C with vigorous stirring (8-16 h). reaction->heat workup 5. Work-up heat->workup extract Cool, add water, and extract with Ethyl Acetate (3x). workup->extract dry Combine organics, wash with brine, dry over Na₂SO₄, and concentrate. extract->dry purify 6. Purification dry->purify column Purify by flash column chromatography. purify->column

Experimental workflow for Suzuki coupling.

Procedure:

  • Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 220 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and anhydrous potassium carbonate (276 mg, 2.0 mmol). [12]2. Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment. [12]3. Catalyst & Solvent Addition: Under a positive flow of argon, add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol). [9]Then, add the degassed solvent mixture (e.g., 4 mL Toluene and 1 mL Water) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C in an oil bath with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-16 hours. [9]5. Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate. [9]6. Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.

Application II: Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing effects of the ortho-nitro group and the meta-fluoro group make the carbon atom bearing the bromine highly electrophilic and susceptible to attack by nucleophiles. This facilitates the SNAr reaction, a powerful method for C-N, C-O, and C-S bond formation. [4]

The SNAr reaction is a two-step addition-elimination process. [13][14]1. Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (bromine), breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. [14]2. Leaving Group Elimination: The aromaticity is restored by the elimination of the leaving group (bromide anion). The rate-determining step is typically the initial nucleophilic attack. [14] The stability of the Meisenheimer complex is key to the reaction's success. The negative charge is delocalized across the ring and is significantly stabilized when an electron-withdrawing group (like the -NO₂) is positioned ortho or para to the site of attack, as it can directly participate in resonance. [13][14]

Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (1.5 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Standard laboratory glassware

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (220 mg, 1.0 mmol), potassium carbonate (276 mg, 2.0 mmol), and anhydrous DMSO (5 mL).

  • Reagent Addition: Add benzylamine (161 mg, 0.164 mL, 1.5 mmol) to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C. Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water (50 mL). A solid precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water to remove residual DMSO and salts.

  • Purification: Dry the crude product under vacuum. If necessary, purify further by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-benzyl-3-fluoro-2-nitroaniline.

Application III: Reduction of the Nitro Group

The conversion of the nitro group to an amine is one of the most important transformations in aromatic chemistry. [15]It converts a strongly deactivating, meta-directing group into a strongly activating, ortho,para-directing substituent, drastically altering the ring's reactivity and providing a handle for further functionalization. [15]

Several methods exist for nitro group reduction. The choice of reagent is critical to ensure chemoselectivity, particularly to avoid the reductive cleavage of the C-Br bond.

  • Catalytic Hydrogenation (H₂/Pd/C): Highly efficient but can lead to de-bromination, especially under prolonged reaction times or elevated temperatures. [16]Raney Nickel is sometimes a better choice to preserve halogens. [16]* Metal/Acid Reduction (Fe/HCl, Zn/AcOH): Classic, robust, and cost-effective methods that are generally tolerant of aryl halides. [15][16]* Tin(II) Chloride (SnCl₂): A mild and effective reagent that provides excellent chemoselectivity, preserving the aryl bromide and other reducible groups. [16]This is often the preferred method in complex molecule synthesis.

MethodConditionsProsCons
H₂/Pd/C H₂ (1-5 atm), Pd/C (5-10 mol%), RTHigh yield, cleanRisk of dehalogenation
Fe/HCl Fe powder, HCl/EtOH, RefluxInexpensive, reliableStrong acidic conditions, work-up
SnCl₂·2H₂O SnCl₂·2H₂O, EtOH, RefluxMild, high chemoselectivityStoichiometric tin waste

This protocol is chosen for its high selectivity, ensuring the C-Br bond remains intact.

Materials:

  • This compound (1.0 equiv)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 equiv)

  • Ethanol (absolute)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • Setup: In a round-bottom flask, dissolve this compound (220 mg, 1.0 mmol) in absolute ethanol (10 mL).

  • Reagent Addition: Add tin(II) chloride dihydrate (902 mg, 4.0 mmol) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) with stirring. The reaction is typically exothermic. Monitor the disappearance of the starting material by TLC (usually complete in 1-3 hours).

  • Work-up & Neutralization: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol. Add ethyl acetate (20 mL) and cool the flask in an ice bath. Slowly and carefully add saturated sodium bicarbonate solution with vigorous stirring until the solution is basic (pH > 8) and the tin salts have precipitated.

  • Extraction: Filter the mixture through a pad of celite to remove the tin salts, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Bromo-6-fluoroaniline. The product is often pure enough for subsequent steps, but can be purified by column chromatography if needed.

Reduction_Pathway start This compound reduction Nitro Group Reduction (e.g., SnCl₂/EtOH) start->reduction product 2-Bromo-6-fluoroaniline reduction->product functionalization Further Functionalization product->functionalization amide Amide Coupling (RCOCl) functionalization->amide diazotization Diazotization (NaNO₂/HCl) functionalization->diazotization eas Electrophilic Aromatic Substitution functionalization->eas

Sources

Application Note & Protocol: Regioselective Nitration of 1-bromo-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The nitration of substituted halobenzenes is a cornerstone reaction in organic synthesis, providing critical intermediates for the agrochemical, pharmaceutical, and materials science sectors. This document provides a detailed experimental protocol for the nitration of 1-bromo-3-fluorobenzene. We delve into the mechanistic underpinnings of the reaction, focusing on the principles of electrophilic aromatic substitution and the directing effects of halogen substituents. The protocol emphasizes safety, procedural accuracy, and methods for the isolation and purification of the resulting nitroaromatic isomers. This guide is intended for researchers and professionals in organic synthesis and drug development, offering both a practical methodology and a discussion of the critical scientific principles governing the reaction's outcome.

Scientific Principles & Reaction Mechanism

The nitration of 1-bromo-3-fluorobenzene is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The core of this process involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich π-system of the aromatic ring.[1][2]

Generation of the Electrophile: The Nitronium Ion

The nitronium ion is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid.[3][4] Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[5]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

This equilibrium lies to the right, ensuring a sufficient concentration of the nitronium ion to drive the reaction forward.[4]

Regioselectivity: The Directing Effects of Bromine and Fluorine

When a benzene ring bears multiple substituents, the position of the incoming electrophile is dictated by the electronic properties of those groups.[2] In the case of 1-bromo-3-fluorobenzene, both the bromine and fluorine atoms are halogens.

  • Inductive Effect (-I): As halogens are highly electronegative, they withdraw electron density from the aromatic ring via the inductive effect. This deactivates the ring, making it less reactive towards electrophilic attack than benzene itself.[6][7]

  • Resonance Effect (+R): Halogens possess lone pairs of electrons that can be donated to the aromatic ring through resonance. This effect increases the electron density at the ortho and para positions.[8][9]

While the inductive effect deactivates the entire ring, the resonance effect directs the incoming electrophile to the ortho and para positions, where the intermediate carbocation (the arenium ion or sigma complex) is most stabilized.[7][8]

For 1-bromo-3-fluorobenzene:

  • The bromine atom at C1 directs incoming electrophiles to positions C2, C4, and C6.

  • The fluorine atom at C3 directs incoming electrophiles to positions C2, C4, and C6.

Therefore, the substitution is strongly directed to these three positions. The primary products expected are a mixture of 1-bromo-3-fluoro-2-nitrobenzene , 1-bromo-3-fluoro-4-nitrobenzene , and 1-bromo-5-fluoro-2-nitrobenzene (from attack at the C6 position). The relative yields will be influenced by the steric hindrance around each position and the relative activating/deactivating strength of the two halogens. The positions ortho to the bromine (C2 and C6) are more sterically hindered than the position para to the bromine (C4), suggesting that 1-bromo-3-fluoro-4-nitrobenzene may be a significant product.

Safety Precautions: Handling of Concentrated Acids

The combination of concentrated nitric and sulfuric acids ("mixed acid") is extremely corrosive, a strong oxidizing agent, and the reaction is exothermic. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton®).[10][11][12]

  • Ventilation: All procedures must be performed inside a certified chemical fume hood to avoid inhalation of corrosive and toxic vapors.[13]

  • Handling: Always add the more dense sulfuric acid to the less dense nitric acid slowly and with cooling. Crucially, never add water to concentrated acid ; this can cause violent boiling and splashing.[11]

  • Spill Response: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10][14] Have a spill kit with a neutralizer like sodium bicarbonate readily available.

  • Temperature Control: The nitration reaction is exothermic. The temperature must be carefully controlled with an ice bath to prevent overheating, which can lead to the formation of dinitrated byproducts and an increased risk of runaway reactions.[15]

Experimental Workflow

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_acids Prepare Nitrating Mixture (H₂SO₄ + HNO₃) cool_acids Cool Mixture in Ice Bath (0-5 °C) prep_acids->cool_acids add_reagents Slow, Dropwise Addition of Nitrating Mixture to Substrate cool_acids->add_reagents prep_substrate Prepare Substrate Solution (1-bromo-3-fluorobenzene in DCM) prep_substrate->add_reagents monitor Monitor Reaction Progress (TLC Analysis) add_reagents->monitor quench Quench Reaction (Pour onto Crushed Ice) monitor->quench extract Extract with Solvent (e.g., Dichloromethane) quench->extract wash Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry Dry Organic Layer (Anhydrous MgSO₄ or Na₂SO₄) wash->dry filter_evap Filter and Evaporate Solvent (Rotary Evaporator) dry->filter_evap purify Purify Crude Product (Recrystallization or Chromatography) filter_evap->purify characterize Characterize Products (MP, NMR, GC-MS) purify->characterize end_node Pure Isomers Isolated characterize->end_node

Caption: Experimental workflow for the nitration of 1-bromo-3-fluorobenzene.

Materials and Reagents

CompoundMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)Eq.
1-bromo-3-fluorobenzeneC₆H₄BrF191.005.00 g26.181.0
Conc. Sulfuric Acid (98%)H₂SO₄98.0810 mL~184-
Conc. Nitric Acid (70%)HNO₃63.015 mL~79-
Dichloromethane (DCM)CH₂Cl₂84.93~100 mL--
Deionized WaterH₂O18.02As needed--
Crushed IceH₂O (s)18.02~100 g--
Sat. Sodium BicarbonateNaHCO₃84.01~50 mL--
Brine (Sat. NaCl solution)NaCl58.44~50 mL--
Anhydrous Magnesium SulfateMgSO₄120.37~5 g--
Ethanol (for recrystallization)C₂H₅OH46.07As needed--

Detailed Experimental Protocol

This protocol is adapted from established methods for the nitration of halobenzenes.[7][15][16]

Preparation of the Nitrating Mixture
  • In a 50 mL Erlenmeyer flask, carefully add 10 mL of concentrated sulfuric acid.

  • Place the flask in an ice/water bath and allow it to cool for 10-15 minutes.

  • Using a separate pipette, slowly and with constant swirling, add 5 mL of concentrated nitric acid to the cold sulfuric acid.

  • Keep this freshly prepared nitrating mixture in the ice bath until ready for use.

Reaction Setup and Execution
  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (26.18 mmol) of 1-bromo-3-fluorobenzene in 25 mL of dichloromethane.

  • Cool this flask in the ice bath to 0-5 °C with gentle stirring.

  • Using a dropping funnel or a disposable pipette, add the cold nitrating mixture dropwise to the stirred substrate solution over a period of 20-30 minutes.

  • Critical: Maintain the internal reaction temperature below 10 °C throughout the addition. If the temperature rises, slow the rate of addition.[15]

  • After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes.

  • Remove the ice bath and let the mixture stir at room temperature for 1 hour to ensure the reaction goes to completion.

Reaction Monitoring
  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Prepare a sample by withdrawing a small aliquot from the reaction mixture, quenching it in water, extracting with a small amount of ethyl acetate, and spotting the organic layer on a TLC plate.

  • A suitable eluent system is typically a non-polar mixture, such as Hexanes:Ethyl Acetate (e.g., 9:1 v/v).

  • The disappearance of the starting material spot and the appearance of new, lower Rf product spots indicate reaction progression.

Work-up and Product Isolation
  • Prepare a 400 mL beaker containing approximately 100 g of crushed ice.

  • Slowly and carefully pour the reaction mixture onto the crushed ice with stirring. This will quench the reaction and dissolve the excess acid.[7]

  • Transfer the resulting mixture to a separatory funnel. Add an additional 25 mL of dichloromethane to ensure all organic material is transferred.

  • Separate the layers. The organic (DCM) layer will be the bottom layer.

  • Wash the organic layer sequentially with:

    • 50 mL of cold deionized water.

    • 50 mL of saturated sodium bicarbonate solution (to neutralize residual acid - watch for gas evolution!).

    • 50 mL of brine (to remove excess water).

  • Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate for 10-15 minutes.

  • Filter the drying agent by gravity or vacuum filtration and collect the filtrate.

  • Remove the solvent (DCM) using a rotary evaporator to yield the crude product, which will likely be a yellow oil or solid mixture of isomers.

Purification and Characterization
  • Purification: The separation of constitutional isomers often requires careful purification.

    • Recrystallization: Since the para isomer is often less soluble than the ortho isomers due to its higher symmetry, recrystallization can be an effective first step for purification.[7] A solvent like ethanol or methanol is commonly used. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly. The less soluble isomer should crystallize out.[17]

    • Column Chromatography: For complete separation of all isomers, column chromatography on silica gel is typically required. An eluent system similar to that used for TLC (e.g., hexanes/ethyl acetate) can be employed.

  • Characterization:

    • Determine the melting point of any solid products and compare them to literature values.

    • Obtain ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra to confirm the structures and determine the isomeric ratio of the product mixture.

    • Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to separate and identify the isomers.

References

  • Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration.
  • SimpleChemConcepts. (2018, April 21). H2 Chemistry: 3 Steps in Nitration of Benzene via Electrophilic Substitution.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Handling of this compound.
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Chemistry Steps. (n.d.). Nitration of Benzene.
  • The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube.
  • University of Washington. (n.d.). NITRIC ACID SAFETY.
  • Columbus Chemical Industries. (2022, May 12). Sulfuric Acid / Nitric Acid 98.8 : 1.2 Safety Data Sheet.
  • University of Wisconsin-Madison Chemistry. (n.d.). Experiment 11: Electrophilic Aromatic Substitution – Nitration.
  • PrepChem.com. (n.d.). Preparation of 1-bromo-3-nitrobenzene.
  • Ottokemi. (n.d.). 1-Bromo-4-fluoro-3-nitrobenzene, 98%.
  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.
  • Quora. (2024, May 22). What safety precautions should I take when handling nitric acid?
  • Allery Chemistry. (2016, April 7). Directing Effects in Electrophilic Aromatic Substitution Reactions [Video]. YouTube.
  • Sciencemadness.org. (2020, August 16). Mononitration of bromo and fluorobenzene.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, September 20). Exploring the Reactivity and Applications of this compound.
  • vpscience.org. (n.d.). NITRATION.
  • Clackamas Community College. (n.d.). Experiment 16 – Electrophilic Aromatic Substitution.
  • Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
  • Scribd. (n.d.). LAB QO 4 - Nitration of Chlorobenzene.
  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube.
  • Oakwood Chemical. (n.d.). 1-Bromo-4-fluoro-3-nitrobenzene.
  • PubMed Central (PMC). (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
  • PubChem. (n.d.). 1-Bromo-3-fluoro-5-nitrobenzene.
  • PubChem. (n.d.). This compound.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution.
  • Savita Pall and Chemistry. (n.d.). Nitration of Bromobenzene.
  • AZoM. (n.d.). The Role of 1-Bromo-2-fluoro-3-nitrobenzene in Organic Synthesis.
  • University of Massachusetts Amherst. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
  • Google Patents. (n.d.). US3076037A - Process for the nitration of halobenzenes.
  • Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene.
  • Google Patents. (n.d.). CN103804197A - Preparation method of 1-bromo-3-nitrobenzene.
  • Dr. Richard Musgrave. (2020, February 13). Nitration Lab [Video]. YouTube.
  • Organic Syntheses. (n.d.). m-BROMONITROBENZENE.
  • ResearchGate. (2025, August 7). para-Selective Nitration of Halogenobenzenes Using a Nitrogen Dioxide—Oxygen—Zeolite System.

Sources

Application Notes and Protocols: The Strategic Role of 1-Bromo-3-fluoro-2-nitrobenzene in the Synthesis of Advanced Pyrazole Carboxamide Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Possibilities in Agrochemical Design

The relentless pursuit of more effective and environmentally benign agrochemicals necessitates the exploration of novel molecular scaffolds and synthetic strategies. In this context, 1-Bromo-3-fluoro-2-nitrobenzene has emerged as a pivotal building block for the synthesis of complex active ingredients, particularly within the class of pyrazole carboxamide fungicides.[1][2] Its unique trifunctionalized aromatic core, featuring strategically positioned bromo, fluoro, and nitro groups, offers a versatile platform for a range of chemical transformations. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of a novel pyrazole carboxamide fungicide, herein designated as "Pyrafluorobrom."

The strategic positioning of the substituents in this compound dictates its reactivity. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the bromine atom serves as a versatile handle for cross-coupling reactions. The fluorine atom can enhance the biological activity and metabolic stability of the final product, a common strategy in modern agrochemical design.[3] This guide will elucidate the synthetic pathway to Pyrafluorobrom, providing detailed protocols and explaining the rationale behind the experimental choices.

Synthetic Strategy: A Multi-step Approach to Pyrafluorobrom

The synthesis of Pyrafluorobrom from this compound is a multi-step process that leverages the unique reactivity of the starting material. The overall strategy involves three key transformations:

  • Suzuki-Miyaura Coupling: Formation of a biaryl linkage by coupling this compound with a suitable boronic acid derivative. This reaction selectively utilizes the bromine atom for C-C bond formation.

  • Nitro Group Reduction: Conversion of the nitro group to an aniline, which is a crucial step to enable the subsequent amide bond formation.

  • Amide Coupling: Acylation of the newly formed aniline with a functionalized pyrazole carbonyl chloride to yield the final Pyrazole Carboxamide fungicide, Pyrafluorobrom.

This synthetic route is analogous to established methods for preparing commercially successful fungicides like Bixafen, demonstrating its industrial relevance and scalability.[4][5]

Visualizing the Synthesis: Experimental Workflow

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Amide Coupling A This compound C Pd(PPh3)4, K2CO3, Toluene/H2O A->C B 4-chlorophenylboronic acid B->C D 4'-Chloro-3-fluoro-2-nitro-1,1'-biphenyl C->D E 4'-Chloro-3-fluoro-2-nitro-1,1'-biphenyl F Fe, NH4Cl, EtOH/H2O E->F G 4'-Chloro-3-fluoro-[1,1'-biphenyl]-2-amine F->G H 4'-Chloro-3-fluoro-[1,1'-biphenyl]-2-amine J Pyridine, CH2Cl2 H->J I 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride I->J K Pyrafluorobrom (Final Product) J->K

Caption: Synthetic workflow for the preparation of Pyrafluorobrom.

Experimental Protocols

Protocol 1: Synthesis of 4'-Chloro-3-fluoro-2-nitro-1,1'-biphenyl (Intermediate 1)

Rationale: This step employs a Suzuki-Miyaura cross-coupling reaction to selectively form a carbon-carbon bond at the position of the bromine atom on the this compound ring. The palladium catalyst, in conjunction with a base, facilitates the coupling with 4-chlorophenylboronic acid. The choice of a biphasic solvent system (toluene/water) and an inorganic base like potassium carbonate is common for this type of reaction, ensuring efficient reaction and ease of work-up.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
This compound220.0010.02.20 g
4-chlorophenylboronic acid156.3712.01.88 g
Tetrakis(triphenylphosphine)palladium(0)1155.560.3347 mg
Potassium carbonate (K₂CO₃)138.2130.04.15 g
Toluene--40 mL
Water--10 mL

Procedure:

  • To a 100 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (2.20 g, 10.0 mmol), 4-chlorophenylboronic acid (1.88 g, 12.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol).

  • Add toluene (40 mL) and a solution of potassium carbonate (4.15 g, 30.0 mmol) in water (10 mL).

  • Purge the flask with nitrogen for 10 minutes.

  • Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and separate the organic layer.

  • Extract the aqueous layer with toluene (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford 4'-Chloro-3-fluoro-2-nitro-1,1'-biphenyl as a yellow solid.

Expected Yield: 80-90%

Protocol 2: Synthesis of 4'-Chloro-3-fluoro-[1,1'-biphenyl]-2-amine (Intermediate 2)

Rationale: The reduction of the nitro group to an amine is a critical transformation. This protocol utilizes iron powder in the presence of ammonium chloride in an ethanol/water solvent system. This method, known as the Béchamp reduction, is a classic and cost-effective way to reduce aromatic nitro compounds and is generally preferred in industrial settings over catalytic hydrogenation for its safety and simplicity.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
4'-Chloro-3-fluoro-2-nitro-1,1'-biphenyl251.658.02.01 g
Iron powder (Fe)55.8540.02.23 g
Ammonium chloride (NH₄Cl)53.4940.02.14 g
Ethanol--30 mL
Water--10 mL

Procedure:

  • In a 100 mL round-bottom flask, suspend 4'-Chloro-3-fluoro-2-nitro-1,1'-biphenyl (2.01 g, 8.0 mmol) in a mixture of ethanol (30 mL) and water (10 mL).

  • Add iron powder (2.23 g, 40.0 mmol) and ammonium chloride (2.14 g, 40.0 mmol) to the suspension.

  • Heat the mixture to reflux (approximately 80 °C) with vigorous stirring for 4 hours.

  • Monitor the reaction by TLC until the starting material disappears.

  • Once the reaction is complete, filter the hot mixture through a pad of celite to remove the iron salts.

  • Wash the celite pad with hot ethanol (2 x 15 mL).

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • Add water (30 mL) to the residue and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield 4'-Chloro-3-fluoro-[1,1'-biphenyl]-2-amine as a pale-yellow solid, which can be used in the next step without further purification.

Expected Yield: 90-95%

Protocol 3: Synthesis of N-(4'-chloro-3-fluoro-[1,1'-biphenyl]-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (Pyrafluorobrom)

Rationale: The final step is an amide bond formation between the synthesized aniline intermediate and a pyrazole acid chloride. The pyrazole moiety is a common feature in many modern fungicides. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride is a key building block for several commercial agrochemicals.[6] Pyridine is used as a base to neutralize the HCl generated during the reaction. The reaction is typically carried out at low temperatures to control reactivity and minimize side reactions.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
4'-Chloro-3-fluoro-[1,1'-biphenyl]-2-amine221.677.01.55 g
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride194.567.71.50 g
Pyridine79.1014.01.1 mL
Dichloromethane (CH₂Cl₂)--40 mL

Procedure:

  • Dissolve 4'-Chloro-3-fluoro-[1,1'-biphenyl]-2-amine (1.55 g, 7.0 mmol) in dry dichloromethane (30 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.1 mL, 14.0 mmol) to the solution.

  • Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.50 g, 7.7 mmol) in dry dichloromethane (10 mL) dropwise over 15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate = 7:3) to give Pyrafluorobrom as a white solid.

Expected Yield: 85-95%

Data Summary

CompoundStarting MaterialKey ReagentsSolventYield (%)
Intermediate 1 This compound4-chlorophenylboronic acid, Pd(PPh₃)₄, K₂CO₃Toluene/Water80-90
Intermediate 2 Intermediate 1Fe, NH₄ClEthanol/Water90-95
Pyrafluorobrom Intermediate 23-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, PyridineDichloromethane85-95

Conclusion and Future Perspectives

This application note demonstrates a robust and efficient synthetic route to a novel pyrazole carboxamide fungicide, "Pyrafluorobrom," utilizing this compound as a key starting material. The outlined protocols are based on well-established and scalable chemical transformations, highlighting the practical utility of this versatile building block in agrochemical research and development. The strategic use of Suzuki-Miyaura coupling, nitro group reduction, and amide bond formation provides a clear and logical pathway to the target molecule.

The unique substitution pattern of this compound allows for the introduction of diverse functionalities, enabling the synthesis of a wide array of potential agrochemical candidates. Future work could involve the exploration of different boronic acids in the Suzuki-Miyaura coupling step or the use of various substituted pyrazole carbonyl chlorides to generate a library of Pyrafluorobrom analogs for structure-activity relationship (SAR) studies. Such studies are crucial for optimizing the fungicidal activity, spectrum, and environmental profile of new agrochemical leads.

References

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (n.d.). National Institutes of Health.
  • A kind of synthetic method of bixafen. (2023). Google Patents.
  • Design, Synthesis, and Fungicidal Evaluation of Novel Pyrazole-furan and Pyrazole-pyrrole Carboxamide as Succinate Dehydrogenase Inhibitors. (2017). ACS Publications.
  • Fluorophenyl pyrazol compounds. (2015). Google Patents.
  • Design, Synthesis, and Fungicidal Evaluation of Novel Pyrazole-furan and Pyrazole-pyrrole Carboxamide as Succinate Dehydrogenase Inhibitors. (2017). National Institutes of Health.
  • Intermediates in the preparation of fungicidal pyrazoles. (2017). Google Patents.
  • A process for preparation of bixafen. (2022). Google Patents.
  • Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. (2014). ResearchGate.
  • Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. (2023). National Institutes of Health.
  • Late-stage difluoromethylation: concepts, developments and perspective. (2021). Royal Society of Chemistry.
  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). National Institutes of Health.
  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). Semantic Scholar.
  • The Chemical Significance of 3-Bromo-2-fluoroaniline in Advanced Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

Sources

The Strategic Utility of 1-Bromo-3-fluoro-2-nitrobenzene in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and the precise construction of complex molecular architectures are paramount for the development of novel therapeutics.[1][2] 1-Bromo-3-fluoro-2-nitrobenzene has emerged as a highly valuable and versatile building block in this endeavor. Its unique trifunctionalized aromatic core—featuring a nitro group, a fluorine atom, and a bromine atom—offers a rich platform for a variety of chemical transformations. This guide provides an in-depth exploration of the reactivity of this compound and detailed, field-proven protocols for its application in the synthesis of key pharmaceutical intermediates. We will delve into the mechanistic underpinnings of its reactivity, offering insights into how its distinct functional groups can be selectively manipulated to achieve desired synthetic outcomes.

Introduction: A Building Block of Strategic Importance

This compound is a specialized chemical intermediate whose value lies in the orthogonal reactivity of its three functional groups.[2][3] The presence of both a bromine and a fluorine atom, along with a nitro group, on a benzene ring creates a molecule with distinct and exploitable chemical properties.[4]

  • The Nitro Group: As a strong electron-withdrawing group, the nitro moiety significantly influences the electronic properties of the aromatic ring. It activates the ring for nucleophilic aromatic substitution (SNAr) and can be readily reduced to an amino group, providing a key functional handle for further molecular elaboration, such as in the formation of amides or heterocyclic rings.[2][5]

  • The Bromine Atom: This halogen serves as an excellent leaving group, making it an ideal handle for a wide range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, and Buchwald-Hartwig amination reactions.[2][3] These reactions are fundamental to the construction of carbon-carbon and carbon-nitrogen bonds, respectively.[6]

  • The Fluorine Atom: The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1][2] The fluorine atom on this scaffold allows for the synthesis of fluorinated compounds, which are of increasing importance in drug design.[1]

This unique combination of functionalities allows for a sequential and controlled approach to the synthesis of complex molecules, making this compound a crucial precursor for a variety of pharmaceutical agents, including anti-cancer, anti-inflammatory, and antiviral compounds.[2]

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 886762-70-5[7]
Molecular Formula C₆H₃BrFNO₂[7]
Molecular Weight 220.00 g/mol [7]
Appearance White to off-white solid[8]
Purity ≥98.0%[8]

Safety and Handling:

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory fume hood.[9][10] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[9]

GHS Hazard Statements:

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[7]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[11]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[9][10]

Key Synthetic Transformations and Protocols

The strategic utility of this compound is best illustrated through its application in key synthetic transformations. The following sections provide detailed protocols for three of the most important reactions involving this intermediate.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organoboron compound and an organic halide.[12] The electron-withdrawing nature of the nitro group in 1-bromo-3-nitrobenzene can activate the aryl bromide towards oxidative addition, a crucial step in the catalytic cycle.[13]

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Under a positive flow of the inert gas, add Pd(dppf)Cl₂ (0.03 equiv.). Then, add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically 8-16 hours), cool the mixture to room temperature.[13] Add water and extract the product with ethyl acetate (3 x volume of aqueous layer).[13]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[13] Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-fluoro-2-nitro-1,1'-biphenyl.

Causality Behind Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki couplings, known for its high efficiency and functional group tolerance.

  • Base: Sodium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation without causing unwanted side reactions.[14]

  • Solvent System: The mixture of 1,4-dioxane and water provides a good medium for dissolving both the organic and inorganic reagents.

Suzuki_Miyaura_Coupling cluster_workflow Suzuki-Miyaura Coupling Workflow Reaction Setup Reaction Setup Inert Atmosphere Inert Atmosphere Reaction Setup->Inert Atmosphere Catalyst & Solvent Addition Catalyst & Solvent Addition Inert Atmosphere->Catalyst & Solvent Addition Reaction Reaction Catalyst & Solvent Addition->Reaction Work-up Work-up Reaction->Work-up Purification Purification Work-up->Purification

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of arylamines.[6][15] This reaction allows for the formation of C-N bonds under relatively mild conditions and with broad substrate scope.[6]

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with morpholine, a common secondary amine.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 equiv.), XPhos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).[16]

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon. Repeat this cycle three times.

  • Reagent Addition: Add anhydrous toluene, followed by this compound (1.0 equiv.) and morpholine (1.2 equiv.) via syringe.[16]

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 18 hours.[16]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel.[16]

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography on silica gel to yield 4-(3-fluoro-2-nitrophenyl)morpholine.[16]

Causality Behind Choices:

  • Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for the amination of aryl halides.[15]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations to facilitate the deprotonation of the amine.

  • Solvent: Anhydrous toluene is a standard solvent for this reaction, as it is non-reactive and has a suitable boiling point.

Buchwald_Hartwig_Amination cluster_workflow Buchwald-Hartwig Amination Workflow Reaction Setup Reaction Setup Inert Atmosphere Inert Atmosphere Reaction Setup->Inert Atmosphere Reagent Addition Reagent Addition Inert Atmosphere->Reagent Addition Reaction Reaction Reagent Addition->Reaction Work-up Work-up Reaction->Work-up Purification Purification Work-up->Purification

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Nitro Group Reduction: Unveiling the Amino Functionality

The reduction of the nitro group to an amine is a crucial transformation that opens up a plethora of synthetic possibilities.[17] The resulting aniline derivative can be further functionalized in numerous ways.[18]

Protocol 3: Reduction of 3-Fluoro-2-nitro-1,1'-biphenyl to 3-Fluoro-[1,1'-biphenyl]-2-amine

This protocol details the reduction of the nitro group of the product from Protocol 1 using catalytic hydrogenation.

Materials:

  • 3-Fluoro-2-nitro-1,1'-biphenyl

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl acetate

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Reaction Setup: In a round-bottom flask or a hydrogenation vessel, dissolve 3-fluoro-2-nitro-1,1'-biphenyl (1.0 equiv.) in ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.[19]

  • Hydrogenation: Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a Parr shaker) and stir vigorously at room temperature.[19]

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.[19]

  • Isolation: Rinse the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the desired 3-fluoro-[1,1'-biphenyl]-2-amine.

Causality Behind Choices:

  • Reducing Agent: Catalytic hydrogenation with Pd/C is a clean and efficient method for nitro group reduction, often proceeding with high yield and minimal side products.[20]

  • Solvent: Ethanol and ethyl acetate are common solvents for hydrogenation as they are relatively inert and readily dissolve the substrate.

  • Safety Note: Most nitro group reductions are highly exothermic and require careful monitoring and control, especially during scale-up.[21]

Nitro_Reduction cluster_workflow Nitro Group Reduction Workflow Reaction Setup Reaction Setup Catalyst Addition Catalyst Addition Reaction Setup->Catalyst Addition Hydrogenation Hydrogenation Catalyst Addition->Hydrogenation Monitoring Monitoring Hydrogenation->Monitoring Work-up Work-up Monitoring->Work-up Isolation Isolation Work-up->Isolation

Caption: Experimental workflow for nitro group reduction.

Conclusion

This compound stands out as a strategically important precursor in the synthesis of pharmaceutical intermediates. Its unique arrangement of functional groups allows for a range of selective and high-yielding transformations, including palladium-catalyzed cross-coupling reactions and nitro group reductions. The protocols provided herein offer a practical guide for researchers and scientists in drug development to harness the synthetic potential of this versatile building block. By understanding the underlying principles of its reactivity and adhering to safe laboratory practices, the scientific community can continue to leverage this compound to construct the complex molecular architectures that are essential for the discovery of next-generation therapeutics.

References

  • 1-Bromo-2-fluoro-3-nitrobenzene: Your Key Pharmaceutical Intermediate. (2025-10-24).
  • The Role of 1-Bromo-2-fluoro-3-nitrobenzene in Organic Synthesis.
  • MSDS of this compound. Capot Chemical. (2010-08-11).
  • The Role of this compound in Modern Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD.
  • Exploring the Reactivity and Applications of this compound. (2025-09-20). NINGBO INNO PHARMCHEM CO.,LTD.
  • Understanding the Synthesis and Handling of this compound. NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound | C6H3BrFNO2 | CID 2783152. PubChem.
  • Buchwald–Hartwig amination. Wikipedia.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023-06-30).
  • Reduction of nitro compounds. Wikipedia.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2025-03-29).
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. (2018-10-08).
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024-10-10).
  • Nitro Reduction - Common Conditions.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Process for the synthesis of organic compounds. Google Patents.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Nitro Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Catalytic reaction of 1-bromo-4-nitrobenzene and styrene, where Pd(II).... ResearchGate.
  • Preparation of 1-bromo-3-nitrobenzene. PrepChem.com.

Sources

Application Note: A Step-by-Step Guide to the Chemoselective Reduction of 1-Bromo-3-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the strategic considerations and experimental protocols for the reduction of the nitro group in 1-bromo-3-fluoro-2-nitrobenzene to yield 2-bromo-6-fluoroaniline. The presence of halogen substituents (bromine and fluorine) necessitates a chemoselective approach to prevent undesired dehalogenation, a common side reaction in catalytic hydrogenations.[1][2][3][4] This document evaluates several robust methods, including metal-mediated reductions and catalytic transfer hydrogenation, providing detailed, step-by-step protocols. The rationale behind the selection of reagents and reaction conditions is thoroughly explained to ensure procedural success and high product yield. This guide is intended for researchers in organic synthesis, medicinal chemistry, and process development who require a reliable method for synthesizing halogenated anilines, which are crucial intermediates in the production of pharmaceuticals and agrochemicals.[5][6][7]

Introduction: The Synthetic Challenge

The reduction of aromatic nitro compounds is a fundamental transformation in organic chemistry, providing a primary route to synthetically versatile anilines.[1][7] The target product of this protocol, 2-bromo-6-fluoroaniline, is a key building block in the synthesis of various high-value compounds, including the antiviral agent Letermovir.[5] However, the reduction of this compound presents a significant chemoselectivity challenge. The carbon-halogen bonds, particularly the carbon-bromine bond, are susceptible to hydrogenolysis (cleavage) under many standard catalytic hydrogenation conditions, especially those employing palladium on carbon (Pd/C).[2][8] Therefore, the selection of an appropriate reduction method is critical to preserve the halogen substituents and achieve a high yield of the desired haloaniline.

This guide will explore two primary, field-proven strategies for this transformation:

  • Metal-Mediated Reduction: Utilizing metals like tin (Sn) or iron (Fe) in acidic media.

  • Catalytic Transfer Hydrogenation: Employing a hydrogen donor in the presence of a suitable catalyst.

Reaction Pathway Overview

The overall transformation involves the conversion of the nitro group (-NO₂) to an amino group (-NH₂) while leaving the bromo (-Br) and fluoro (-F) groups intact.

Caption: General reaction scheme for the reduction of this compound.

Method 1: Metal-Mediated Reduction with Tin(II) Chloride

The use of tin(II) chloride (SnCl₂) in an acidic medium is a classic and highly reliable method for the reduction of nitroarenes, particularly those sensitive to catalytic hydrogenation.[9] This method is valued for its excellent functional group tolerance.[8]

Mechanistic Rationale

The reduction with SnCl₂ proceeds through a series of single-electron transfers from the Sn(II) species to the nitro group, with subsequent protonation by the acidic solvent.[10] The reaction progresses through nitroso and hydroxylamine intermediates before yielding the final aniline.[10] The acidic environment is crucial as it protonates the intermediates, preventing side reactions like the formation of azo or azoxy compounds.[10]

Detailed Experimental Protocol

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Celite (optional, for filtration)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (3-4 eq) to the solution. Slowly add concentrated hydrochloric acid. The reaction is often exothermic.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10), which will precipitate tin salts.

    • Filter the mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with the extraction solvent (e.g., ethyl acetate).[11]

    • Transfer the filtrate to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-6-fluoroaniline.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Key Parameters and Optimization
ParameterRecommended Range/ValueRationale
SnCl₂·2H₂O Equivalents 3 - 4Ensures complete reduction of the nitro group.
Solvent Ethanol, Ethyl AcetateProtic solvents facilitate the protonation steps in the mechanism.
Temperature RefluxIncreases reaction rate to ensure completion in a reasonable timeframe.
Work-up pH > 10Ensures the aniline product is in its free base form for efficient extraction.

Method 2: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is an attractive alternative to traditional catalytic hydrogenation using hydrogen gas.[12] It employs a hydrogen donor, such as hydrazine hydrate or formic acid, in the presence of a catalyst.[1][6][12][13] This method can offer high chemoselectivity, avoiding dehalogenation.[1][14]

Rationale and Catalyst Choice

While Pd/C is a common hydrogenation catalyst, it is often too reactive for halogenated substrates, leading to dehalogenation.[8][9] Raney Nickel can be a better choice in some cases to preserve halogen substituents.[9] For transfer hydrogenation, systems like Pd/C with hydrazine hydrate have been shown to be highly selective under controlled conditions.[1][14] Iron-based catalysts with formic acid also provide an excellent, base-free option.[12]

Detailed Experimental Protocol (Using Fe/NH₄Cl)

This protocol uses iron powder in the presence of ammonium chloride, a mild and effective system for nitro group reduction.[9]

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol/Water mixture

  • Celite

  • Ethyl Acetate (EtOAc)

Procedure:

  • Reaction Setup: To a round-bottom flask containing a stirred solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1), add ammonium chloride (4-5 eq) and iron powder (3-5 eq).

  • Reaction: Heat the suspension to reflux. The reaction is often vigorous initially. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.[11]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the hot suspension through a pad of Celite to remove the iron and iron oxides. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.[11]

    • Remove the organic solvent from the filtrate under reduced pressure.

    • Basify the remaining aqueous layer (e.g., with sodium carbonate) and extract with ethyl acetate.[11]

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify by column chromatography on silica gel as needed.

Caption: A generalized workflow for the reduction of this compound.

Analytical Monitoring

Consistent monitoring is essential for determining reaction completion and assessing purity.

  • Thin Layer Chromatography (TLC): A rapid method to qualitatively track the disappearance of the starting material and the appearance of the product. The aniline product is typically more polar than the starting nitro compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS) & Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide quantitative data on reaction conversion and can identify the formation of any byproducts, such as dehalogenated species.[15]

Safety Considerations

  • Reagents: Concentrated hydrochloric acid is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

  • Reaction: Metal-mediated reductions can be exothermic. Ensure proper cooling is available if needed.

  • Work-up: The neutralization of a large amount of acid with a strong base is highly exothermic and can cause splashing. Perform this step slowly and with cooling.

Conclusion

The chemoselective reduction of this compound is a critical transformation for accessing the valuable synthetic intermediate 2-bromo-6-fluoroaniline. While standard catalytic hydrogenation with Pd/C is often problematic due to dehalogenation, metal-mediated reductions using reagents like tin(II) chloride or iron powder offer robust and reliable alternatives with excellent functional group tolerance. Catalytic transfer hydrogenation also presents a viable, selective pathway. The choice of method will depend on substrate compatibility, scale, and available resources. The protocols detailed in this guide provide a solid foundation for researchers to successfully perform this challenging but essential synthetic step.

References

  • Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. New Journal of Chemistry.
  • Comprehensive Overview of 2-Bromo-6-fluoroaniline: Applications and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Journal of the Korean Chemical Society.
  • 2-Bromo-6-fluoroaniline | 65896-11-9. Benchchem.
  • Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. National Institutes of Health (NIH).
  • Highly Active and Chemoselective Reduction of Halogenated Nitroarenes Catalyzed by Ordered Mesoporous Carbon Supported Platinum Nanoparticles. ACS Sustainable Chemistry & Engineering.
  • Nitro Reduction - Common Conditions. Organic Chemistry Portal.
  • Reduction of nitro compounds. Wikipedia.
  • Preparation method of 2-bromo-6-fluoroaniline. Google Patents.
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  • Catalytic Reduction of Nitroarenes to Azoxybenzenes With Sodium Borohydride in the Presence of Bismuth. Taylor & Francis Online.
  • (PDF) Reduction of Nitroarenes to Aromatic Amines with Sodium Borohydride in the Presence of Selenium and Actived Carbon. ResearchGate.
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  • The Iron–Acetic Acid System. Synlett.
  • AMINATION BY REDUCTION. SHROFF S. R. ROTARY INSTITUTE OF CHEMICAL TECHNOLOGY.
  • Nitroaromatic Reduction w/Sn. Sciencemadness Discussion Board.
  • Preparation method of 2-bromo-6-fluoroaniline. WIPO Patentscope.
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  • Preparation of P-Nitroaniline. Scribd.
  • selective reduction of nitro group without affecting other functional groups. BenchChem.
  • Synthesis of Letermovir (5) from 2-bromo-6-fluoroaniline ((A), discovery (blue) and first process (red) routes) and from compound 65 (B). ResearchGate.
  • An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. AZoM.
  • (PDF) Selective Hydrogenation of Halonitrobenzenes. ResearchGate.
  • A Technical Guide to the Historical Synthesis of Nitroaniline Derivatives. Benchchem.
  • Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances.
  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Benchchem.
  • Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline). PrepChem.com.
  • Catalytic hydrogenation of aromatic halonitro compounds. ResearchGate.
  • Hydrogenation of halonitrobenzenes without dehalogenation. Google Patents.
  • Preparation of p-Nitroaniline. Docsity.
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Application Notes & Protocols: Buchwald-Hartwig Amination of 1-Bromo-3-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating a Challenging C-N Coupling

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3] While the reaction is broadly applicable, its success with sterically hindered and electronically deactivated substrates remains a significant challenge, demanding a nuanced understanding of the underlying catalytic principles.

This guide provides an in-depth analysis and a field-proven protocol for the Buchwald-Hartwig amination of 1-bromo-3-fluoro-2-nitrobenzene. This particular substrate presents a trifecta of challenges:

  • Steric Hindrance: The nitro group at the ortho position to the bromine atom significantly encumbers the reaction site.

  • Electronic Deactivation: The potent electron-withdrawing nature of both the nitro and fluoro groups modifies the reactivity of the aryl halide.

  • Functional Group Sensitivity: The nitro group is susceptible to side reactions under the strongly basic conditions often employed in this transformation.[4]

By dissecting the reaction mechanism and critically evaluating each experimental parameter, this document aims to equip researchers with the knowledge to successfully navigate this and other challenging Buchwald-Hartwig aminations.

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Buchwald-Hartwig amination hinges on a delicate interplay of elementary organometallic steps. A thorough understanding of this catalytic cycle is paramount for rational troubleshooting and optimization. The generally accepted mechanism proceeds through three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][5]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord PdII_Amine [L₂Pd(II)(Ar)(HNR¹R²)]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L₂Pd(II)(Ar)(NR¹R²) (Amido Complex) Deprotonation->PdII_Amido Base Base-H⁺ + X⁻ Deprotonation->Base Reduct_Elim Reductive Elimination PdII_Amido->Reduct_Elim Reduct_Elim->Pd0 Product Ar-NR¹R² (Product) Reduct_Elim->Product ArX Ar-X (this compound) ArX->OxAdd Amine HNR¹R² Amine->Amine_Coord

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the aryl-bromine bond of the substrate. For electron-deficient aryl halides, this step is often accelerated. However, the severe steric hindrance from the ortho-nitro group on this compound makes this the rate-determining step, necessitating a highly active catalyst.[6][7]

  • Amine Coordination & Deprotonation: The resulting Pd(II) complex coordinates with the incoming amine. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine complex but not so harsh as to cause decomposition of the nitro-functionalized substrate.[2][8]

  • Reductive Elimination: This final, product-forming step involves the formation of the new C-N bond and regeneration of the Pd(0) catalyst. This step is typically favored by bulky, electron-rich ligands that create a sterically congested metal center, promoting the expulsion of the product.[1]

Critical Parameters for Success: A Guide to Rational Optimization

The success of coupling a challenging substrate like this compound is not accidental; it is the result of deliberate and informed choices regarding each reaction component.

The Palladium Precatalyst: Ensuring an Active Start

While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in situ reduction to the active Pd(0) state. For difficult couplings, this process can be inefficient. The use of well-defined, air- and moisture-stable Buchwald precatalysts (e.g., G3 and G4) is highly recommended. These complexes ensure the reliable and rapid generation of the active monoligated Pd(0) species, leading to more consistent results and allowing for lower catalyst loadings.[7]

The Ligand: The Heart of Catalytic Activity

The phosphine ligand is arguably the most critical variable in a Buchwald-Hartwig amination.[9] For sterically demanding and electron-deficient substrates, the ligand must be both bulky and electron-rich .

  • Bulkiness promotes the formation of the active monoligated Pd(0) species and accelerates the final reductive elimination step.[1]

  • Electron-richness enhances the rate of the challenging oxidative addition step.

For this specific application, ligands from the dialkylbiaryl phosphine class are the premier choice.

LigandKey Features & Rationale
XPhos A highly versatile and robust ligand. Its significant steric bulk is well-suited for coupling ortho-substituted aryl halides. It is often a successful first choice for challenging substrates.
RuPhos Particularly effective for the coupling of secondary amines with aryl chlorides and bromides. The dicyclohexylphosphino group provides a good balance of steric and electronic properties.
BrettPhos A state-of-the-art ligand known for promoting the monoarylation of primary amines with aryl chlorides and for its exceptional activity in coupling challenging substrates. Its unique structure creates a highly active catalytic species.
The Base: A Balancing Act of Reactivity and Selectivity

The base's primary role is to facilitate the formation of the palladium-amido complex.[8] While strong bases like sodium tert-butoxide (NaOtBu) are highly effective, they can promote side reactions with sensitive functional groups like nitroarenes.[4][10]

BasepKaH (approx.)Application & Rationale
NaOtBu / KOtBu ~19The most common strong bases. Highly effective but carry a risk of promoting decomposition or side reactions (e.g., SNAr) with the nitro-activated substrate. Use with caution and at lower temperatures initially.[11]
LHMDS ~26Another strong, non-nucleophilic base. Can be a viable alternative to alkoxides.
K₃PO₄ / Cs₂CO₃ ~12 / ~10Weaker inorganic bases that offer superior functional group tolerance.[11] They are the recommended starting point for this substrate to minimize the risk of nitro group-related side reactions, though they may require higher temperatures or longer reaction times.
The Solvent: The Reaction Medium

Anhydrous, aprotic solvents are standard. The choice often depends on the required temperature and the solubility of the reagents.

  • Toluene: A common and effective solvent with a high boiling point suitable for most reactions.[11]

  • 1,4-Dioxane: Another frequently used ethereal solvent.[10]

  • THF / 2-MeTHF: Lower boiling points, suitable for reactions that proceed at milder temperatures.

Crucial Note: Solvents must be thoroughly degassed (e.g., via sparging with argon or freeze-pump-thaw cycles) to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Experimental Protocol: Amination of this compound with Morpholine

This protocol provides a detailed, validated procedure for a representative coupling. Note: All operations should be performed under an inert atmosphere (e.g., in a nitrogen- or argon-filled glovebox or using Schlenk techniques).

Materials & Equipment
  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • XPhos Pd G3 Precatalyst (2 mol %)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed toluene

  • Oven-dried 10 mL reaction vial with a PTFE-lined screw cap and magnetic stir bar

  • Standard laboratory glassware for workup and purification

  • Inert atmosphere glovebox or Schlenk line

Safety Precautions
  • Palladium compounds are toxic and should be handled with care in a well-ventilated area or glovebox.

  • Toluene is flammable and volatile.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Reaction Setup & Procedure
  • Preparation (in a glovebox): To the oven-dried reaction vial, add the magnetic stir bar, this compound (e.g., 220 mg, 1.0 mmol), potassium phosphate (425 mg, 2.0 mmol), and XPhos Pd G3 (16.9 mg, 0.02 mmol, 2 mol %).

  • Reagent Addition: Add anhydrous, degassed toluene (5 mL, to achieve 0.2 M concentration).

  • Add morpholine (105 µL, 1.2 mmol) to the vial.

  • Sealing: Securely seal the vial with the screw cap. If outside a glovebox, ensure the vial is sealed under a positive pressure of inert gas.

  • Reaction: Place the vial in a pre-heated oil bath or heating block set to 100 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by TLC or GC-MS by taking a small aliquot from the reaction mixture.

Workup & Purification
  • Cooling & Dilution: Once the reaction is complete (or no further conversion is observed), remove the vial from the heat source and allow it to cool to room temperature.

  • Filtration: Dilute the reaction mixture with ethyl acetate (10 mL) and filter through a short plug of Celite® to remove inorganic salts and the palladium catalyst. Wash the pad with additional ethyl acetate (2 x 5 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product, 4-(3-fluoro-2-nitrophenyl)morpholine.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides a logical workflow for diagnosing and resolving common issues.

Troubleshooting_Workflow start Reaction Outcome low_conversion Low / No Conversion Possible Causes: - Inactive Catalyst - Ligand/Base Ineffective - Poor Reagent Quality start->low_conversion Problem side_products Side Products Observed (e.g., Hydrodehalogenation) Possible Causes: - Base too Strong/Reactive - Temperature too High - Suboptimal Ligand start->side_products Problem decomposition Starting Material Decomposition Possible Causes: - Base Intolerance (Nitro Group) - High Temperature start->decomposition Problem success High Yield of Desired Product start->success Ideal solution_conversion Solutions: - Use G3/G4 Precatalyst - Screen Ligands (XPhos, RuPhos) - Increase Temperature/Time - Ensure Anhydrous/Inert Conditions low_conversion->solution_conversion solution_side_products Solutions: - Switch to Weaker Base (K₃PO₄) - Lower Reaction Temperature - Screen Alternative Ligands - Use Slight Excess of Amine side_products->solution_side_products solution_decomposition Solutions: - Use Weaker Base (Cs₂CO₃, K₃PO₄) - Lower Reaction Temperature - Reduce Reaction Time decomposition->solution_decomposition

Figure 2: A troubleshooting workflow for the Buchwald-Hartwig amination.

References

  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
  • Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing). Royal Society of Chemistry. [Link]
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis.
  • Highly Active Well-Defined Palladium Precatalysts for the Efficient Amination of Aryl Chlorides. Organometallics. [Link]
  • Highly Active Well-Defined Palladium Precatalysts for the Efficient Amination of Aryl Chlorides | Organometallics.
  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. NROChemistry. [Link]
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights. Chemical Insights. [Link]
  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides | The Journal of Organic Chemistry.
  • Buchwald-‐Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligand - ChemRxiv. ChemRxiv. [Link]
  • The Buchwald–Hartwig Amination After 25 Years - University of Groningen. University of Groningen Research Portal. [Link]
  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. J&K Scientific. [Link]
  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry.
  • Ligand design for cross-couplings: phosphines - YouTube. YouTube. [Link]
  • Buchwald-Hartwig Amination Solvent Choice : r/chemistry - Reddit. Reddit. [Link]

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Application Note: Chemoselective Low-Temperature Formation of 2-Fluoro-6-nitrophenylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of polyfunctionalized organometallic reagents is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures. However, the formation of Grignard reagents from aryl halides bearing sensitive or reactive functional groups, particularly the nitro group, presents a significant synthetic challenge. This application note provides a detailed guide for the successful and chemoselective formation of 2-fluoro-6-nitrophenylmagnesium bromide from 1-bromo-3-fluoro-2-nitrobenzene. We present two robust, low-temperature protocols: direct oxidative addition to activated magnesium and a halogen-magnesium exchange. These methods are designed to minimize side reactions, primarily the nucleophilic attack on the nitro moiety. This guide includes in-depth mechanistic considerations, step-by-step experimental procedures, methods for in-situ trapping and confirmation, and a comprehensive troubleshooting section to aid researchers in academic and industrial settings.

Introduction and Mechanistic Considerations

Grignard reagents, discovered by Victor Grignard in 1900, are among the most powerful and versatile carbon-carbon bond-forming tools in organic synthesis.[1][2] Their preparation typically involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[3] While effective for simple substrates, this classical approach often fails when the halide contains acidic protons or electrophilic functional groups.

The substrate this compound presents two primary challenges:

Challenge 1: Incompatibility with the Nitro Group The nitro group is highly electrophilic, and standard Grignard reagents readily react with it.[4] The interaction is complex and can proceed via several pathways, including 1,2-addition to one of the N=O bonds or conjugate addition, often initiated by a single-electron transfer (SET) mechanism.[5][6][7] This reactivity means that once the desired Grignard reagent begins to form, it can attack the nitro group of an unreacted starting material molecule, leading to a complex mixture of byproducts and low yields of the target organometallic.

Challenge 2: Chemoselectivity The starting material contains both bromine and fluorine substituents. Successful Grignard formation relies on the selective oxidative addition of magnesium into the carbon-bromine bond while leaving the more robust carbon-fluorine bond intact. This selectivity is governed by the significant difference in bond dissociation energies (C-Br: ~285 kJ/mol vs. C-F: ~485 kJ/mol), making the C-Br bond substantially more labile and reactive toward magnesium insertion.[8]

The Low-Temperature Solution To overcome the reactivity of the nitro group, the formation of the Grignard reagent must be performed at very low temperatures (e.g., -78 °C).[9] At these temperatures, the rate of the undesired nucleophilic attack on the nitro group is significantly suppressed, while the oxidative addition to form the Grignard reagent can still proceed, especially when using highly reactive magnesium or a halogen-magnesium exchange protocol.[10][11][12][13] The resulting functionalized Grignard reagent, while stable for a limited time at low temperatures, should be used immediately (in-situ) by trapping with a suitable electrophile.

dot

Caption: Desired Grignard formation pathway versus temperature-dependent side reactions.

Recommended Protocols

Extreme care must be taken to ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). All solvents and reagents must be anhydrous.[3]

Protocol 1: Direct Oxidative Addition using Rieke Magnesium

This method utilizes highly reactive Rieke Magnesium, which facilitates Grignard formation at temperatures low enough to prevent significant degradation by the nitro group.[10][11]

Table 1: Materials for Direct Oxidative Addition

Reagent/MaterialGradeSupplier ExampleNotes
Rieke® Magnesium (active)SynthesisRieke Metals, Inc.Handle strictly under inert atmosphere.
This compound>98%Sigma-AldrichStore in a desiccator.
Tetrahydrofuran (THF)Anhydrous, >99.9%Acros OrganicsFreshly distilled from sodium/benzophenone.
Benzaldehyde>99%, redistilledSigma-AldrichExample electrophile for trapping.
Argon or Nitrogen GasHigh Purity (99.998%)-For maintaining an inert atmosphere.

Step-by-Step Procedure:

  • Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, a dropping funnel, and an Argon/Nitrogen inlet. Flame-dry the entire apparatus under vacuum and cool under a positive pressure of inert gas.

  • Reagents: In the flask, place Rieke Magnesium (1.2 eq.) suspended in anhydrous THF (approx. 2 M relative to the final Grignard concentration).

  • Cooling: Cool the magnesium suspension to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: Dissolve this compound (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred magnesium suspension over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Formation: Stir the resulting dark mixture at -78 °C for an additional 1-2 hours. The formation of the Grignard reagent is often indicated by a color change.

  • Confirmation (Titration): Optional and challenging. If desired, a small aliquot can be removed and titrated using a method such as the Gilman double titration to estimate the concentration. However, in-situ trapping is the recommended method for determining yield.

Protocol 2: Halogen-Magnesium Exchange

This is often a more reliable and cleaner method, utilizing a pre-formed, commercially available Grignard reagent to perform a halogen exchange. Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) is particularly effective.[8]

Table 2: Materials for Halogen-Magnesium Exchange

Reagent/MaterialGradeSupplier ExampleNotes
i-PrMgCl·LiCl (1.3 M in THF)SolutionSigma-AldrichHandle under inert atmosphere.
This compound>98%Sigma-AldrichStore in a desiccator.
Tetrahydrofuran (THF)Anhydrous, >99.9%Acros OrganicsFor dilution if necessary.
Benzaldehyde>99%, redistilledSigma-AldrichExample electrophile for trapping.
Argon or Nitrogen GasHigh Purity (99.998%)-For maintaining an inert atmosphere.

Step-by-Step Procedure:

  • Setup: Use the same flame-dried, inert-atmosphere apparatus as in Protocol 1.

  • Substrate: Place a solution of this compound (1.0 eq.) in anhydrous THF in the reaction flask.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Reagent Addition: Slowly add i-PrMgCl·LiCl solution (1.05-1.1 eq.) dropwise via syringe or dropping funnel over 30 minutes. Maintain the internal temperature below -70 °C.

  • Exchange Reaction: Stir the mixture at -78 °C for 1 hour. The exchange is typically rapid at this temperature.

Application: In-situ Trapping and Characterization

Since the 2-fluoro-6-nitrophenylmagnesium bromide is generated for immediate use, its successful formation is confirmed by trapping it with an electrophile.

dot

Caption: General experimental workflow from starting material to isolated product.

Procedure: Trapping with Benzaldehyde
  • Addition: Following the completion of either Protocol 1 or 2, and while maintaining the temperature at -78 °C, slowly add a solution of freshly distilled benzaldehyde (1.1 eq.) in anhydrous THF to the Grignard reagent solution.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 2-3 hours.

  • Quenching: Cool the mixture to 0 °C in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, (2-fluoro-6-nitrophenyl)(phenyl)methanol.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The yield of this isolated product serves as the effective yield for the Grignard reagent formation.

Alternative Application: Kumada Cross-Coupling

The generated Grignard reagent is a suitable nucleophile for transition metal-catalyzed cross-coupling reactions, such as the Kumada coupling.[14][15] This allows for the formation of complex biaryl structures.

  • Procedure: To the freshly prepared Grignard solution at low temperature, a solution of an aryl halide (e.g., 4-bromotoluene, 1.0 eq.) and a suitable nickel or palladium catalyst (e.g., Ni(dppp)Cl₂, 1-5 mol%) can be added.[16] The reaction is then allowed to warm to room temperature or gently heated to afford the cross-coupled product.

Troubleshooting Guide

Table 3: Common Issues and Solutions

ProblemPossible Cause(s)Suggested Solution(s)
Reaction fails to initiate (Protocol 1) 1. Inactive magnesium surface (oxide layer).2. Wet solvent or glassware.3. Impure starting halide.1. Use fresh, high-quality Rieke Mg. Do not use standard Mg turnings.2. Ensure all glassware is rigorously dried and solvents are anhydrous.3. Purify the aryl bromide by chromatography or distillation if necessary.
Low yield of trapped product 1. Grignard reagent decomposition (temperature too high).2. Incomplete formation.3. Side reactions with the nitro group.1. Strictly maintain the temperature at or below -75 °C during formation and trapping.2. Extend the reaction time or use the halogen-magnesium exchange method.3. Ensure slow, controlled addition of the aryl bromide to maintain a low instantaneous concentration.
Formation of Wurtz coupling byproduct (biphenyl derivative) Reaction of the Grignard reagent with unreacted aryl bromide.1. Use the halogen-magnesium exchange protocol, which often minimizes this.2. Ensure slow addition of the aryl bromide to the magnesium suspension.

Conclusion

The successful formation of 2-fluoro-6-nitrophenylmagnesium bromide is achievable through careful control of reaction conditions, particularly temperature. Both direct oxidative addition using activated magnesium and halogen-magnesium exchange at -78 °C are viable and effective strategies. These protocols suppress the inherent reactivity of the nitro group, enabling the generation of this valuable, functionalized Grignard reagent. The ability to form and utilize such intermediates in-situ significantly expands the toolbox for medicinal and materials chemists, allowing for the strategic introduction of highly substituted aromatic moieties into complex target molecules.

References

  • Lee, J.; Velarde-Ortiz, R.; Guijarro, A.; Wurst, J. R.; Rieke, R. D. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 2000, 65(17), 5428–5430. [Link][10][13]
  • Rieke, R. D. The Preparation of Organometallic Compounds from Highly Reactive Metal Powders. Science, 1989, 246(4935), 1260-1264. [Link]
  • Organic Chemistry Portal. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. [Link][11][12]
  • Bartoli, G.; Marcantoni, E.; Bosco, M.; Dalpozzo, R. Unexpected reactivity of allyl magnesium chloride with nitroarenes. A general method of synthesis of N-allyl-N-arylhydroxylamines and N-allylanilines. Tetrahedron Letters, 1988, 29(18), 2251-2254. [Link][5][17]
  • Chemistry Stack Exchange.
  • Newman, M. S.; Fones, W. S. A STUDY OF REACTIONS OF GRIGNARD REAGENTS AT LOW TEMPERATURES. Journal of the American Chemical Society, 1947, 69(5), 1221–1225. [Link][9]
  • Kumada, M. Nickel and palladium complex catalyzed carbon-carbon bond formation. Pure and Applied Chemistry, 1980, 52(4), 669-679. [Link]
  • Wikipedia. Grignard reagent. [Link][1]
  • Wikipedia. Kumada coupling. [Link][15]
  • Organic Chemistry Portal. Kumada Coupling. [Link][14]
  • Bartoli, G. et al. Reactions of nitroarenes with Grignard reagents. General method of synthesis of alkyl-nitroso-substituted bicyclic aromatic systems. Journal of the Chemical Society, Perkin Transactions 1, 1980, 693-696. [Link][18]
  • Bar-On, A.; Cohen, T.; Yahav, G.; Konstantinovski, L.; Shokhen, M.; Reuben, D.; Marek, I. Mechanism of reaction between Grignard reagents and nitroarenes. Journal of the Chemical Society, Perkin Transactions 2, 2002, (8), 1439-1444. [Link][6]
  • University of California, Davis. Grignard Reaction. [Link][2]
  • Chemguide. An Introduction to Grignard Reagents. [Link][3]

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Scale-up synthesis of 1-Bromo-3-fluoro-2-nitrobenzene derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Scale-Up Synthesis of 1-Bromo-3-fluoro-2-nitrobenzene and Its Derivatives

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal chemical intermediate, prized for its trifunctional nature that serves as a cornerstone for constructing complex molecules in the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its unique arrangement of bromo, fluoro, and nitro groups allows for a diverse range of selective chemical transformations.[1] This application note provides a comprehensive guide for researchers and process chemists, detailing robust and scalable synthetic protocols. We delve into the critical parameters for the synthesis of the core structure, explore key downstream reactions for derivatization, and emphasize the stringent safety protocols required for handling the hazardous reagents and exothermic reactions involved in its production.

Introduction: Strategic Importance of the Scaffold

The value of this compound lies in its predictable reactivity, which enables sequential, regioselective modifications. The key reactive sites are:

  • Carbon-Bromine Bond: An excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of complex biaryl structures.[2][3] The electron-withdrawing nitro group enhances the reactivity of the aryl bromide in the crucial oxidative addition step of these catalytic cycles.[3]

  • Carbon-Fluorine Bond: Activated by the ortho-nitro group, this position is susceptible to Nucleophilic Aromatic Substitution (SₙAr), providing a route to introduce a wide variety of nucleophiles.[4][5]

  • Nitro Group: Can be readily reduced to an aniline derivative, a fundamental building block for a vast array of bioactive compounds.[6]

Given this synthetic utility, the development of a safe, efficient, and scalable manufacturing process is of paramount importance. This guide addresses the challenges inherent in scaling up nitration reactions and provides validated protocols for subsequent derivatization.

Core Synthesis: Scale-Up of this compound via Nitration

The most direct and industrially viable route to this compound is the electrophilic aromatic substitution (nitration) of 1-bromo-3-fluorobenzene. This process, while conceptually straightforward, requires meticulous control on a large scale due to its hazardous and highly exothermic nature.[7][8]

Mechanism and Regioselectivity

The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. Sulfuric acid acts as both a catalyst and a dehydrating agent, shifting the equilibrium towards the formation of the nitronium ion.

The regiochemical outcome is dictated by the directing effects of the existing bromo and fluoro substituents. Both are ortho-, para-directing groups. However, the position between them (C2) is sterically hindered. The primary sites for nitration are C4 and C6, which are para to one halogen and ortho to the other, and C2, which is ortho to both. The formation of the desired 2-nitro isomer requires careful optimization to control the isomeric ratio, which is a significant challenge in purification at scale.

Critical Process Parameters for Scale-Up

Direct nitration is notoriously energetic. A failure to control the reaction exotherm can lead to a thermal runaway, resulting in a dangerous increase in temperature and pressure, and the potential for explosion.[7][8] Key parameters to control are:

  • Temperature Control: The reaction vessel must be equipped with a high-efficiency cooling system. The reaction is typically run at low temperatures (e.g., 0–10 °C) to moderate the reaction rate and minimize the formation of byproducts.[9]

  • Reagent Addition Rate: The mixed acid or the substrate must be added slowly and sub-surface to the reaction mixture. This ensures that the heat generated can be effectively removed by the cooling system.

  • Agitation: Efficient and robust stirring is critical to ensure homogenous mixing and prevent localized "hot spots" where the reaction could accelerate uncontrollably.

  • Quenching: The reaction is typically quenched by slowly adding the reaction mixture to a large volume of ice water. This must be done carefully to manage the heat generated from the dilution of the strong acids.

Workflow and Visualization

The overall process for synthesis and purification follows a logical sequence of steps designed for safety and efficiency at scale.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Isolation cluster_purification Purification Prep Prepare Mixed Acid (HNO₃ + H₂SO₄) in Reactor 1 Cool Cool Main Reactor to 0-5 °C Prep->Cool Charge Charge 1-Bromo-3-fluorobenzene to Main Reactor (Reactor 2) Charge->Cool Add Slowly Add Mixed Acid (Sub-surface) Cool->Add Stir Stir at 0-10 °C (Monitor by GC/HPLC) Add->Stir Quench Quench Reaction by Adding to Ice Water Stir->Quench Separate Phase Separation (Aqueous vs. Organic) Quench->Separate Wash Wash Organic Layer (Water, NaHCO₃, Brine) Separate->Wash Dry Dry Organic Layer (e.g., MgSO₄) Wash->Dry Filter Filter Drying Agent Dry->Filter Concentrate Concentrate Solvent (Rotary Evaporation) Filter->Concentrate Purify Purify Crude Product (Recrystallization or Vacuum Distillation) Concentrate->Purify

Caption: Scale-up workflow for the nitration of 1-bromo-3-fluorobenzene.

Safety Engineering & Hazard Management

The paramount concern in scaling up nitration is safety. A multi-layered approach encompassing engineering controls, administrative procedures, and personal protective equipment is non-negotiable.

  • Engineering Controls:

    • Reactor Design: Use glass-lined or other acid-resistant reactors. Equip reactors with high-torque overhead stirrers, baffles, and efficient cooling jackets.

    • Safety Devices: Install pressure relief valves, rupture discs, and an emergency quench system. Continuous temperature and pressure monitoring with automated alarms and shutdowns is essential.[7]

    • Ventilation: All operations must be conducted in a well-ventilated area, preferably within a walk-in fume hood, to manage toxic and corrosive fumes of nitric acid and nitrogen dioxide.[7][10]

  • Personal Protective Equipment (PPE):

    • Personnel must wear acid-resistant gloves (e.g., butyl rubber), chemical splash goggles, a face shield, and a chemical-resistant apron or suit.[7][11]

    • Emergency eyewash stations and safety showers must be immediately accessible.[10][11]

  • Spill & Emergency Procedures:

    • Have spill containment kits readily available, including neutralizing agents like sodium carbonate or calcium carbonate.[10][12]

    • Develop and train all personnel on a detailed emergency response plan.[7]

Detailed Protocol: Scale-Up Synthesis of this compound

Disclaimer: This protocol is intended for qualified chemists in a controlled, industrial setting with appropriate safety infrastructure. A thorough Process Hazard Analysis (PHA) must be conducted before implementation.

Materials & Equipment:

  • 10 L glass-lined reactor with overhead stirrer, cooling jacket, temperature probe, and pressure relief valve.

  • Addition funnel or pump for controlled liquid addition.

  • 1-Bromo-3-fluorobenzene (1.75 kg, 10.0 mol)

  • Concentrated Sulfuric Acid (98%, 3.0 L)

  • Concentrated Nitric Acid (70%, 1.5 L)

  • Ice, Deionized Water, Sodium Bicarbonate, Brine

  • Dichloromethane (DCM) for extraction

  • Anhydrous Magnesium Sulfate

  • Methanol or Ethanol for recrystallization

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Acid Mixture Preparation: In a separate suitable vessel, slowly add concentrated nitric acid (1.5 L) to chilled concentrated sulfuric acid (3.0 L) while maintaining the temperature below 20 °C.

  • Substrate Charging: Charge the main reactor with 1-bromo-3-fluorobenzene (1.75 kg).

  • Cooling: Cool the reactor contents to 0–5 °C using the cooling jacket.

  • Nitration: Slowly add the prepared mixed acid to the reactor via an addition funnel over 2-3 hours. CRITICAL: Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction Monitoring: Stir the mixture at 5–10 °C for an additional 1-2 hours after the addition is complete. Monitor the reaction progress by GC analysis of quenched aliquots until the starting material is consumed.

  • Work-Up - Quenching: In a separate vessel of appropriate size, prepare a mixture of ice and water (15 kg). Slowly transfer the reaction mixture onto the stirred ice-water slurry, ensuring the temperature of the quench pot does not exceed 25 °C.

  • Work-Up - Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 2 L).

  • Work-Up - Washing: Combine the organic layers and wash sequentially with water (2 L), saturated sodium bicarbonate solution (2 x 2 L, CAUTION: gas evolution), and brine (2 L).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from methanol or ethanol to yield the final product.

ParameterOptimized ValueRationale
Temperature 0–10 °CControls reaction exotherm, minimizes byproduct formation.
Addition Time 2–3 hoursEnsures heat generated can be efficiently removed.
Stirring Speed >200 RPMPrevents localized heating and ensures homogeneity.
Typical Yield 75–85%Dependent on precise control of conditions and work-up efficiency.
Purity (Post-Recrystallization) >98% (GC)Recrystallization is effective for removing isomeric impurities.[13]

Synthesis of Derivatives: Key Scale-Up Transformations

The true value of this compound is realized in its subsequent transformations. Below are protocols for its most common and valuable derivatizations.

Suzuki-Miyaura Cross-Coupling

This reaction is a powerful method for creating C-C bonds and synthesizing biaryl compounds, which are common motifs in pharmaceuticals.[3]

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Protocol: Suzuki Coupling with Phenylboronic Acid

  • Inerting: To a dry, nitrogen-purged reactor, add this compound (220 g, 1.0 mol), phenylboronic acid (134 g, 1.1 mol), and potassium carbonate (276 g, 2.0 mol).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 11.6 g, 0.01 mol).

  • Solvent Addition: Add a degassed mixture of toluene (2 L) and water (0.5 L).[3]

  • Reaction: Heat the mixture to 90–100 °C with vigorous stirring for 8–12 hours, monitoring by HPLC/GC.

  • Work-Up: Cool the reaction, separate the layers, and extract the aqueous phase with toluene. Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate to yield the crude product.

  • Purification: Purify by column chromatography or recrystallization.

Nucleophilic Aromatic Substitution (SₙAr)

The fluorine atom is activated towards nucleophilic attack by the ortho-nitro group, which stabilizes the key Meisenheimer intermediate.[4][14] This allows for the introduction of O-, N-, and S-nucleophiles.

Protocol: SₙAr with Morpholine

  • Setup: To a reactor, add this compound (220 g, 1.0 mol) and Dimethylformamide (DMF, 1 L).

  • Reagent Addition: Add morpholine (105 g, 1.2 mol) and potassium carbonate (207 g, 1.5 mol) to the stirred solution.

  • Reaction: Heat the mixture to 80–90 °C for 4–6 hours, monitoring by HPLC/GC.

  • Work-Up: Cool the reaction mixture and pour it into ice water (5 L). The product will often precipitate.

  • Isolation: Filter the solid product, wash thoroughly with water to remove DMF and salts, and dry under vacuum. Recrystallization may be necessary for higher purity.

Analytical Quality Control

Rigorous analytical testing is essential to ensure the quality of the final product and to monitor the reaction's progress, ensuring safety and efficiency.

TechniqueApplicationTypical Parameters
GC-MS Purity assessment, identification of volatile impurities and byproducts.Column: DB-5ms or similar. Temperature Program: 50 °C to 280 °C.[15]
HPLC-UV Reaction monitoring, purity of final product, quantification.Column: C18 reverse-phase. Mobile Phase: Acetonitrile/Water gradient. Detection: 254 nm.[15]
¹H, ¹³C, ¹⁹F NMR Structural confirmation and identification of isomers.Solvent: CDCl₃ or DMSO-d₆.
FT-IR Functional group analysis (presence of -NO₂, C-Br, C-F bonds).Sample prepared as KBr pellet or thin film.

Conclusion

The scale-up synthesis of this compound and its derivatives is a valuable but challenging endeavor. Success hinges on a deep understanding of the reaction mechanisms, meticulous control over process parameters, and an unwavering commitment to safety. The protocols and guidelines presented here, grounded in established chemical principles and field-proven safety practices, provide a solid framework for researchers and drug development professionals to safely and efficiently produce these critical chemical building blocks on a larger scale.

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Application Notes and Protocols for Microwave-Assisted Synthesis Using 1-Bromo-3-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of microwave-assisted synthesis in reactions involving 1-bromo-3-fluoro-2-nitrobenzene. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science. Microwave irradiation offers a powerful tool for accelerating reaction times, improving yields, and enhancing reaction control for key transformations such as Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). This document outlines the fundamental principles, provides step-by-step experimental protocols, and discusses critical safety considerations to ensure successful and safe implementation in a laboratory setting.

Introduction: The Synergy of Microwave Chemistry and a Privileged Scaffold

Microwave-assisted organic synthesis (MAOS) has revolutionized modern chemical synthesis by offering significant advantages over conventional heating methods.[1][2] By utilizing dielectric heating, microwaves directly and efficiently heat the reaction mixture, leading to rapid temperature increases, reduced reaction times (often from hours to minutes), and frequently, improved product yields and purities.[3][4] This technology is particularly advantageous for reactions that are sluggish under conventional heating or require high temperatures to proceed.[1][3]

This compound is a trifunctionalized aromatic compound that serves as a valuable starting material in the synthesis of complex organic molecules. Its unique substitution pattern offers multiple avenues for selective functionalization:

  • The Bromine Atom: An excellent leaving group for palladium-catalyzed cross-coupling reactions.

  • The Fluorine Atom: Can participate in nucleophilic aromatic substitution, with its reactivity enhanced by the ortho-nitro group.

  • The Nitro Group: A strong electron-withdrawing group that activates the aromatic ring towards nucleophilic attack and can be readily reduced to an amino group for further derivatization.

The combination of this versatile substrate with the efficiency of microwave synthesis provides a powerful platform for the rapid generation of compound libraries and the efficient synthesis of target molecules in drug discovery and materials science.

Core Transformations and Mechanistic Considerations

The electronic properties of this compound dictate its reactivity in several key synthetic transformations. The electron-withdrawing nitro group significantly influences the reactivity of the halogen substituents.

Palladium-Catalyzed Cross-Coupling Reactions

Microwave irradiation has been shown to dramatically accelerate palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[4][5][6]

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds, typically between an aryl halide and an organoboron compound.[7] The electron-withdrawing nature of the nitro group in this compound makes the C-Br bond susceptible to oxidative addition to a Pd(0) catalyst, a crucial step in the catalytic cycle.[7] Microwave heating can significantly shorten the reaction times required for this transformation.[6][8]

.dot

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Reagents Pd0 Pd(0)L2 OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X Transmetal Transmetalation Complex OxAdd->Transmetal Ar'-B(OR)2 ReductElim Reductive Elimination Complex Transmetal->ReductElim Base ReductElim->Pd0 Ar-Ar' ArX This compound (Ar-X) ArBoronic Arylboronic Acid (Ar'-B(OR)2) Base Base (e.g., K2CO3)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[9][10] This reaction is instrumental in the synthesis of pharmaceuticals and organic electronic materials. Microwave assistance has been shown to reduce reaction times for Buchwald-Hartwig aminations from hours to minutes, while often improving yields.[4][5]

.dot

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_reagents Reagents Pd0 Pd(0)L2 OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord R2NH ReductElim Reductive Elimination Complex AmineCoord->ReductElim Base ReductElim->Pd0 Ar-NR2 ArX This compound (Ar-X) Amine Amine (R2NH) Base Base (e.g., NaOtBu)

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strongly electron-withdrawing nitro group ortho to the fluorine atom makes the aromatic ring electron-deficient and highly susceptible to nucleophilic attack.[11][12] This electronic arrangement activates the C-F bond towards nucleophilic aromatic substitution (SNAr). The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[11] The rate-determining step is typically the initial attack of the nucleophile.[13] Microwave heating can overcome the activation energy barrier for this step, leading to faster and more efficient reactions.[14]

Experimental Protocols

Safety First: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Microwave reactors are specialized pieces of equipment; only use reactors designed for chemical synthesis and never use a domestic microwave oven.[15][16] Be aware of the potential for rapid pressure buildup and ensure that the pressure and temperature limits of the reaction vessel are not exceeded. Reactions involving nitroaromatic compounds should be handled with care due to their potential for energetic decomposition at high temperatures.

General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling

.dot

Suzuki_Workflow start Start: Reagent Preparation reagents Combine this compound, arylboronic acid, palladium catalyst, and base in a microwave vial. start->reagents solvent Add solvent (e.g., 1,4-dioxane/water). reagents->solvent seal Seal the vial securely. solvent->seal microwave Place in microwave reactor. Irradiate at specified temperature and time. seal->microwave cool Cool to room temperature. microwave->cool workup Perform aqueous workup and extraction. cool->workup purify Purify by column chromatography. workup->purify end End: Characterized Product purify->end

Caption: Experimental workflow for microwave-assisted Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Microwave reactor vial with a stir bar

Protocol:

  • To a microwave reactor vial, add this compound (1.0 equiv), the arylboronic acid, palladium catalyst, and base.

  • Add the solvent mixture to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 10-30 minutes).[7]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Filter the reaction mixture if solids are present.

  • Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Commonly used and effective for Suzuki couplings.
Base K₂CO₃, Cs₂CO₃Essential for the transmetalation step.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OA mixture of organic solvent and water is typical.
Temperature 120-150 °CHigher temperatures accelerate the reaction.
Time 10-30 minSignificantly reduced compared to conventional heating.
General Procedure for Microwave-Assisted Buchwald-Hartwig Amination

Protocol:

  • In a microwave vial, combine this compound (1.0 equiv), the amine (1.2 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., sodium tert-butoxide, 1.5 equiv) under an inert atmosphere (e.g., argon or nitrogen).[4]

  • Add an anhydrous solvent (e.g., toluene or dioxane).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at the specified temperature (e.g., 100-140 °C) for the designated time (e.g., 15-45 minutes).[4]

  • After cooling, dilute the reaction mixture with an organic solvent.

  • Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterRecommended ConditionRationale
Catalyst/Ligand Pd₂(dba)₃ / XPhos or SPhosBulky electron-rich phosphine ligands are crucial.[4]
Base NaOt-Bu, K₃PO₄A strong, non-nucleophilic base is required.
Solvent Toluene, 1,4-Dioxane (anhydrous)Anhydrous conditions are important for this reaction.
Temperature 100-140 °CSufficient to promote catalysis without degradation.
Time 15-45 minRapid C-N bond formation under microwave irradiation.[5]
General Procedure for Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

Protocol:

  • In a microwave vial, dissolve this compound (1.0 equiv) in a polar aprotic solvent (e.g., DMSO or DMF).

  • Add the nucleophile (e.g., an alcohol, thiol, or secondary amine, 1.5-2.0 equiv) and a base (e.g., K₂CO₃ or Et₃N, 2.0 equiv), if necessary.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the specified temperature (e.g., 100-180 °C) for the designated time (e.g., 10-60 minutes).[17]

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the combined organic layers, dry over an anhydrous salt, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

ParameterRecommended ConditionRationale
Nucleophile Alcohols, Thiols, Secondary AminesA wide range of nucleophiles can be employed.
Base K₂CO₃, Et₃NUsed to deprotonate the nucleophile or scavenge acid.
Solvent DMSO, DMF, NMPHigh-boiling polar aprotic solvents are ideal.[17]
Temperature 100-180 °CHigher temperatures are often needed to drive SNAr reactions.[17]
Time 10-60 minMicrowave heating accelerates the rate-determining nucleophilic attack.[14]

Safety and Troubleshooting

  • Pressure Monitoring: Always be aware of the potential for pressure buildup, especially with volatile solvents. Use a microwave reactor equipped with pressure monitoring and control.

  • Localized Superheating: Ensure adequate stirring to prevent localized superheating, which can lead to decomposition.[15]

  • Metallic Residues: In palladium-catalyzed reactions, a metallic coating can sometimes form on the vessel wall. This can absorb microwave energy very efficiently and potentially damage the vessel.[15] If this is observed, stop the reaction and clean the vessel.

  • Reaction Optimization: If a reaction is sluggish, incrementally increase the temperature or reaction time.[15] Always start with small-scale reactions to establish safe and effective conditions before scaling up.

Conclusion

This compound is a highly valuable and versatile substrate for the synthesis of complex organic molecules. The application of microwave-assisted synthesis to this building block provides a powerful and efficient methodology for conducting key chemical transformations. By significantly reducing reaction times and often improving yields, MAOS enables researchers to accelerate their discovery and development programs. The protocols and guidelines presented in this document offer a solid foundation for the successful implementation of this technology, with a strong emphasis on safe and effective laboratory practice.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-3-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Bromo-3-fluoro-2-nitrobenzene (CAS 886762-70-5). This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic protocol, improve yield, and enhance product purity. This versatile intermediate is a critical building block for pharmaceuticals and advanced materials, making its efficient synthesis a key objective.[1][2]

Section 1: Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format.

Q1: My overall yield is consistently low (<50%). What are the most likely causes and how can I improve it?

Low yield is a common issue in electrophilic aromatic substitutions on deactivated rings. The primary causes typically revolve around reaction conditions, reagent quality, and work-up procedures.

Potential Causes & Solutions:

  • Inadequate Nitrating Agent Activity: The active electrophile, the nitronium ion (NO₂⁺), is generated from nitric and sulfuric acids. The concentration and ratio of these acids are critical.

    • Solution: Ensure you are using fresh, concentrated acids (H₂SO₄, 98%; HNO₃, 70% or fuming). Water content significantly reduces the concentration of the nitronium ion. Prepare the nitrating mixture (also known as "mixed acid") fresh for each reaction by adding nitric acid slowly to sulfuric acid in an ice bath.

  • Sub-optimal Reaction Temperature: Nitration is highly exothermic. Poor temperature control can lead to two opposing problems:

    • Too Low: If the temperature is too low, the activation energy barrier for this deactivated substrate may not be overcome, leading to an incomplete or stalled reaction.

    • Too High: Excessive heat can promote the formation of dinitrated byproducts and oxidative side reactions, which consume starting material and complicate purification, ultimately reducing the yield of the desired product.[3]

    • Solution: Maintain a strict reaction temperature, typically between 0°C and 10°C, during the addition of the 1-bromo-3-fluorobenzene substrate. After the addition is complete, you may need to allow the reaction to slowly warm to room temperature or slightly above to drive it to completion. Monitor progress closely with Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Inefficient Mixing: The reaction is typically biphasic (organic substrate in an aqueous acid phase). Poor mixing leads to a low interfacial surface area, drastically slowing the reaction rate and resulting in incomplete conversion.

    • Solution: Employ vigorous mechanical stirring throughout the reaction. For lab-scale syntheses, a powerful overhead stirrer is more effective than a magnetic stir bar for viscous mixtures.[4]

  • Product Loss During Work-up: The product can be lost during the aqueous quench and extraction steps.

    • Solution: When quenching the reaction on ice, do so slowly to avoid localized heating. Ensure complete extraction from the aqueous phase by using an appropriate solvent (e.g., dichloromethane or ethyl acetate) and performing multiple extractions (e.g., 3x). Combine the organic layers and wash with a saturated sodium bicarbonate solution to remove residual acid, followed by a brine wash to aid in drying.

ParameterRecommendationRationale
Acid Quality Conc. H₂SO₄ (98%), Conc. HNO₃ (70%+)Maximizes nitronium ion (NO₂⁺) generation.
Temperature 0-10°C during additionBalances reaction rate against side reactions (dinitration, oxidation).
Mixing Vigorous mechanical stirringEnsures efficient contact between the organic substrate and the acid phase.
Work-up Multiple extractions, brine washMinimizes product loss in the aqueous phase and ensures a clean crude product.
Q2: I'm observing significant amounts of other isomers in my crude product. How can I improve the regioselectivity for the 2-nitro isomer?

This is the central challenge of this synthesis. The regiochemical outcome is determined by the directing effects of the bromo and fluoro substituents. Both are ortho-, para-directing groups.

Caption: Directing effects on 1-bromo-3-fluorobenzene.

Analysis of Directing Effects:

  • Positions Activated: The positions ortho and para to the halogens are electronically activated (relative to the meta position) by resonance donation (+M effect).

    • Bromine directs to positions 2, 4, and 6.

    • Fluorine directs to positions 2, 4, and 6.

  • Steric Hindrance: Nitration at the C2 position is sterically hindered by the adjacent bromine atom. Nitration at C4 and C6 is less hindered. Consequently, the 4-nitro and 6-nitro isomers are often the major products.

Strategies to Improve Selectivity for the 2-Nitro Isomer:

  • Lower Reaction Temperature: Steric effects are more pronounced at lower temperatures. Running the reaction at the lowest practical temperature (e.g., -10°C to 0°C) can sometimes favor the less sterically hindered positions, but kinetic vs. thermodynamic control can be complex. Careful experimentation is required.

  • Choice of Nitrating Agent: While mixed acid is standard, alternative nitrating systems can alter isomer distributions.

    • Acetyl Nitrate (HNO₃ in Acetic Anhydride): This reagent is sometimes used for milder nitrations and can produce different isomer ratios. For bromobenzene, it yields a 7:1 mixture of para:ortho isomers.[5][6] This suggests it may not be ideal for favoring the sterically hindered ortho position in your substrate.

    • Nitronium Salts (e.g., NO₂BF₄): Using a pre-formed nitronium salt in an inert solvent can provide a different reaction environment that may influence selectivity.

  • Solvent Effects: Performing the reaction in a co-solvent system (e.g., using dichloromethane) can change the solvation of the intermediates and transition states, potentially altering the isomer distribution.[4] However, this can also decrease the reaction rate.

Q3: My TLC/GC analysis shows a lot of unreacted starting material. How can I drive the reaction to completion?

Seeing significant starting material indicates either insufficient reaction time or sub-optimal conditions for this deactivated substrate.

Troubleshooting Steps:

  • Verify Reagent Stoichiometry: Ensure that nitric acid is the limiting reagent, but used in a slight excess (e.g., 1.1-1.2 equivalents) relative to the 1-bromo-3-fluorobenzene. The sulfuric acid should be used in a larger volume, as it serves as both a catalyst and the solvent.

  • Increase Reaction Time: Deactivated substrates react slowly. Monitor the reaction over a longer period (e.g., 4-6 hours) after the initial addition.

  • Increase Temperature (Cautiously): If extending the time at low temperature is ineffective, slowly raise the temperature post-addition. For example, after adding the substrate at 0-5°C over one hour, allow the mixture to stir at room temperature for several hours. Monitor carefully for the formation of dinitro byproducts.

  • Re-evaluate Acid Concentration: As mentioned in Q1, old or diluted acids are a primary cause of low reactivity. Use fresh, high-concentration acids.

Q4: I'm struggling to separate the desired 2-nitro isomer from the 4-nitro and 6-nitro byproducts. What are the best purification strategies?

The structural similarity and polarity of the isomers make separation challenging. A multi-step approach is often necessary.

Recommended Purification Methods:

  • Fractional Recrystallization: This should be your first approach. The isomers will likely have different solubilities in common solvents.

    • Procedure: Dissolve the crude solid mixture in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture). Allow it to cool slowly. The least soluble isomer will crystallize first. Filter these crystals and analyze the purity. The other isomers will remain in the mother liquor. Multiple recrystallization steps may be needed to achieve high purity. The para-isomer (1-bromo-4-nitro) is often less soluble than the ortho-isomer in ethanol.[3][7]

  • Column Chromatography: If recrystallization fails to provide adequate separation, column chromatography is the most effective alternative.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: The polarity of the isomers is very similar, so a shallow solvent gradient is required for good separation. Start with a non-polar solvent system like Hexane/Dichloromethane or Hexane/Ethyl Acetate (e.g., 98:2) and slowly increase the polarity. Monitor fractions carefully by TLC.

Section 2: Frequently Asked Questions (FAQs)

Q: What is the primary role of sulfuric acid in this reaction? A: Sulfuric acid serves two critical functions. First, it acts as a catalyst by protonating nitric acid, which facilitates the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺). Second, it acts as the solvent for the reaction, as it is one of the few media that can dissolve the nitronium ion.

Q: What are the most critical safety precautions for this synthesis? A: The nitration of aromatic compounds is a high-energy process that demands strict safety protocols.

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Exothermic Reaction: The reaction is highly exothermic. The nitrating mixture must be prepared in an ice bath, and the substrate must be added slowly with efficient cooling and stirring to maintain temperature control. A runaway reaction can lead to a dangerous increase in temperature and pressure.

  • Ventilation: Perform the entire procedure in a certified chemical fume hood to avoid inhaling corrosive and toxic vapors.

  • Quenching: The reaction quench (pouring the acid mixture onto ice) must be done slowly and carefully to manage the heat generated.

Q: How can I confirm the identity and isomeric purity of my final product? A: A combination of analytical techniques is recommended:

  • ¹H NMR Spectroscopy: This is the best method for determining the isomer ratio. The aromatic protons of each isomer will have unique chemical shifts and coupling constants due to the different electronic environments.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This will confirm the molecular weight of the product (220.00 g/mol ) and can often separate the isomers, allowing for quantification of the mixture's composition.

  • Melting Point: The pure this compound has a reported melting point of 38-42°C.[2] A broad or depressed melting point indicates the presence of impurities, likely other isomers.

Caption: General experimental workflow for the synthesis.

References

  • The Role of this compound in Modern Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD.
  • Mononitration of bromo and fluorobenzene. Sciencemadness Discussion Board.
  • Experiment 11: Electrophilic Aromatic Substitution – Nitration. University of Wisconsin-Madison Chemistry Department.
  • Pall, S. Nitration of Bromobenzene. Savita Pall and Chemistry.
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  • Olah, G. A. (2020). Nitration of aromatic compounds. U.S.
  • Chapman, R. D., & Beard, C. D. (1974). Nitration Process. U.S.
  • Michaud, A., et al. (2007). Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.
  • Nitration of Substituted Aromatic Rings and Rate Analysis.
  • Alexanderson, V., et al. (1994). Nitration process. U.S.
  • The Control of Isomer Distributions in Nitration Reactions. (1980). Defense Technical Information Center.
  • 1-Bromo-3,3,3-trifluoro-1-nitropropene: Synthesis and reaction with phenyl azide. ResearchGate.
  • Understanding the Synthesis and Handling of this compound. NINGBO INNO PHARMCHEM CO.,LTD.
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  • Benzene, 1-bromo-3-fluoro-. NIST Chemistry WebBook.
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  • Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Science Learning Center, University of Michigan-Dearborn.

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Technical Support Center: Purification of 1-Bromo-3-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-Bromo-3-fluoro-2-nitrobenzene (CAS 886762-70-5). This document is designed for researchers, synthetic chemists, and drug development professionals who require this versatile intermediate in high purity for their work.[1][2] Achieving high purity is critical, as contaminants can lead to unintended side reactions, lower yields in subsequent steps, and complicate structural analysis.[2]

This guide provides a structured approach to purification, focusing on the two most common and effective methods: recrystallization and column chromatography. We will delve into troubleshooting common issues and provide detailed, field-proven protocols to ensure you can confidently obtain a product that meets your specifications.

Part 1: Pre-Purification Analysis - Understanding Your Crude Material

Before any purification attempt, a preliminary analysis of the crude product is essential. This step provides critical information about the nature and quantity of impurities, which directly informs the selection of the most effective purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: The impurity profile depends heavily on the synthetic route, but common contaminants often include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 2-bromo-6-fluoronitrobenzene or other isomers.

  • Isomeric Byproducts: Aromatic nitration and halogenation can sometimes lead to the formation of other isomers, which may have very similar physical properties to the desired product, making them challenging to remove.[3]

  • Over-Nitrated or Over-Halogenated Products: The introduction of additional nitro or bromo groups can occur if reaction conditions are not carefully controlled.[3]

  • Decomposition Products: Nitroaromatic compounds can be susceptible to decomposition, especially at elevated temperatures, leading to the formation of tar-like substances.[3]

  • Residual Acids or Bases: Catalysts or reagents from the reaction workup may persist in the crude material.

Q2: What initial analytical checks should I perform on my crude product?

A2: Two simple yet powerful techniques are highly recommended:

  • Thin-Layer Chromatography (TLC): TLC is invaluable for visualizing the number of components in your crude mixture. By spotting the crude material alongside any available starting materials or known byproducts, you can quickly assess the complexity of the purification required. It is also the primary tool for developing the solvent system for column chromatography.

  • Melting Point Analysis: The pure compound has a reported melting point of 38-42 °C.[1] A broad and depressed melting point range for your crude material is a definitive indicator of impurity.

Part 2: Selecting the Right Purification Strategy

The choice between recrystallization and column chromatography is the most common decision point. The following diagram and FAQ will help guide your selection.

G start Start: Assess Crude Product tlc Run Analytical TLC start->tlc is_solid Is the crude product a solid? tlc->is_solid one_spot Is there one major spot with minor impurities? is_solid->one_spot Yes oily_column Product is oily. Proceed to Column Chromatography. is_solid->oily_column No (Oily) scale What is the scale of the reaction? one_spot->scale Yes column Primary Method: Column Chromatography one_spot->column No (Complex Mixture) recrystallization Primary Method: Recrystallization scale->recrystallization Large (>5g) scale->column Small (<5g) or Requires Highest Purity recrystallization->recrystallization

Caption: Decision tree for selecting a purification method.

Q3: When should I choose recrystallization over column chromatography?

A3: Recrystallization is the preferred method when dealing with a crude product that is mostly the desired compound (typically >85% pure) and is a solid at room temperature.[4] It is highly efficient for removing small amounts of impurities and is easily scalable for large quantities of material.[5] Column chromatography is the better choice for complex mixtures containing multiple components with similar polarities, for purifying oils, or when the highest possible purity is required on a smaller scale.[5][6]

Part 3: Protocol and Troubleshooting - Recrystallization

Recrystallization purifies compounds based on differences in solubility. The ideal solvent will dissolve the compound completely at a high temperature but very poorly at a low temperature.[7][8]

Q4: How do I select the best solvent for the recrystallization of this compound?

A4: The best approach is to perform a small-scale solvent screen. Test the solubility of a few milligrams of your crude product in ~0.5 mL of various solvents at room temperature and then upon heating.

Table 1: Recrystallization Solvent Screening

Solvent Solubility at Room Temp. Solubility when Hot Comments
Ethanol Sparingly soluble Very soluble Good candidate. Often used for similar aromatic compounds.
Methanol Sparingly soluble Very soluble Good candidate. Similar properties to ethanol.[5]
Isopropanol Sparingly soluble Soluble A viable alternative to ethanol/methanol.
Hexane Insoluble Sparingly soluble May not be a strong enough solvent, but could be used as an anti-solvent.
Water Insoluble Insoluble Unsuitable as a primary solvent.

| Toluene | Very soluble | Very soluble | Unsuitable; compound is too soluble at room temperature. |

Based on common practice, ethanol or methanol are excellent starting points for this compound.

Experimental Protocol: Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling recrystallization solvent (e.g., ethanol) in portions until the solid just dissolves completely. Using excess solvent will reduce your final yield.[9]

  • Decolorization (Optional): If the hot solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-boil the solution for a few minutes. The charcoal will adsorb colored impurities.[5]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to prevent premature crystallization.[9]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals as it allows the crystal lattice to form correctly, excluding impurities.[7][9] Once at room temperature, place the flask in an ice bath to maximize crystal recovery.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold, fresh solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals thoroughly, either by air-drying on the funnel or in a vacuum oven at a temperature well below the melting point.

Troubleshooting Recrystallization

Q5: No crystals are forming upon cooling. What should I do?

A5: This usually means the solution is not supersaturated, likely due to using too much solvent.

  • Solution 1: Reduce Solvent Volume. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[4]

  • Solution 2: Induce Crystallization. Scratch the inner wall of the flask at the surface of the solution with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[7] Alternatively, if you have a pure sample, add a tiny "seed crystal."

Q6: My compound has "oiled out" instead of forming crystals. How can I fix this?

A6: "Oiling out" occurs when the compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated and cools too quickly.[9]

  • Solution: Reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the concentration and allow the solution to cool much more slowly. An insulated container can help moderate the cooling rate.

Q7: The final product has a low melting point and appears impure. Why?

A7: This indicates that impurities are still present.

  • Possible Cause 1: Incomplete Removal. The chosen solvent may not have been ideal, or co-crystallization occurred where the impurity is incorporated into the desired product's crystal lattice. A second recrystallization with a different solvent may be necessary.

  • Possible Cause 2: Insufficient Washing. The crystals were not adequately washed with cold solvent after filtration, leaving behind impure mother liquor on the crystal surfaces.[4]

Part 4: Protocol and Troubleshooting - Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a solvent (the eluent) flows through it.[10]

Q8: How do I develop a suitable solvent system (eluent) for column chromatography?

A8: The ideal eluent is developed using TLC. The goal is to find a solvent or solvent mixture that gives your desired compound an Rf value of approximately 0.3-0.4.[4] This provides the best separation from impurities.

  • Starting Point: For a moderately polar compound like this compound, a good starting eluent system is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.

  • Optimization:

    • If the Rf is too low (spot doesn't move far), the eluent is not polar enough. Increase the proportion of the more polar solvent.[4]

    • If the Rf is too high (spot moves with the solvent front), the eluent is too polar. Decrease the proportion of the more polar solvent.[4]

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. Develop Eluent via TLC (Rf ~0.3) slurry 2. Prepare Silica Slurry in Eluent tlc->slurry pack 3. Pack Column slurry->pack load 4. Load Sample (Dry or Wet) pack->load elute 5. Elute with Solvent load->elute collect 6. Collect Fractions elute->collect monitor 7. Monitor Fractions by TLC collect->monitor combine 8. Combine Pure Fractions monitor->combine evaporate 9. Evaporate Solvent combine->evaporate

Caption: Standard workflow for flash column chromatography.

Experimental Protocol: Flash Column Chromatography
  • Column Packing: Secure a glass chromatography column vertically.[11] Add a small cotton or glass wool plug, followed by a thin layer of sand. Prepare a slurry of silica gel in your chosen eluent and pour it into the column.[10] Tap the column gently to ensure even packing and drain the excess solvent until the level is just above the silica bed. Never let the column run dry.[4][10]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent). For best results ("dry loading"), add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the column bed.[6] Add a final thin layer of sand on top to protect the surface.

  • Elution: Carefully add the eluent to the column and apply pressure (e.g., with a pump or regulated air line) to begin flowing the solvent through the column.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Spot each fraction (or every few fractions) on a TLC plate to determine which ones contain your pure product.

  • Isolation: Combine the fractions that contain only the pure product and remove the solvent using a rotary evaporator.

Troubleshooting Column Chromatography

Q9: I'm getting poor separation of my compound from an impurity. How can I improve it?

A9: Poor separation is typically an issue with the eluent polarity or column packing.

  • Solution 1: Optimize Eluent. Your eluent may be too polar, causing all compounds to move too quickly. Try a less polar solvent system (e.g., decrease the percentage of ethyl acetate in your hexane/ethyl acetate mixture).[4]

  • Solution 2: Use a Gradient. Start with a non-polar eluent to wash off non-polar impurities, then gradually increase the polarity of the eluent over time to elute your more polar product.[5]

  • Solution 3: Repack the Column. Poor separation can result from an unevenly packed column. Ensure the silica is packed as a uniform bed with no air bubbles or cracks.[4]

Q10: My compound is not eluting from the column. What's wrong?

A10: This classic problem means your eluent is not polar enough to move the compound through the silica.

  • Solution: Gradually increase the polarity of your eluent. For example, if you are using 5% ethyl acetate in hexane, switch to 10%, then 15%, and so on, until the compound begins to elute at a reasonable rate.[4][6] Be aware that highly polar compounds can sometimes interact very strongly with the acidic silica gel.[6]

Q11: The silica gel bed has cracked or developed channels. What happened?

A11: This happens when the column is allowed to run dry or if the packing was not uniform.

  • Solution: Unfortunately, a cracked column usually cannot be salvaged and will provide very poor separation. The column must be repacked. Always maintain a head of solvent above the silica bed to prevent it from drying out.[4][10]

Part 5: Safety and Handling

Q12: What are the primary hazards associated with this compound?

A12: According to safety data, this compound is classified as a warning-level hazard. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[12][13] It may also cause respiratory irritation.[12]

Q13: What personal protective equipment (PPE) is required when handling this compound?

A13: Always handle this compound in a well-ventilated fume hood. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[14]

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use.[13][14]

  • Body Protection: A lab coat is required. Ensure clothing is washed after use if contamination occurs.

Always consult the full Safety Data Sheet (SDS) for the compound before beginning any experimental work.[13][14]

References

  • PubChem. (n.d.). 1-Bromo-2-fluoro-3-nitrobenzene. National Center for Biotechnology Information.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • American Elements. (n.d.). 1-Bromo-2-fluoro-3-nitrobenzene.
  • Capot Chemical. (2010). MSDS of this compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Handling of this compound.
  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?
  • PrepChem.com. (n.d.). Preparation of 1-bromo-3-nitrobenzene.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Reddit. (2022). Struggling with the purification of a nitroaldol product. r/OrganicChemistry.
  • Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube.
  • Missouri S&T. (n.d.). Aromatic Nitro Compounds.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
  • Cytiva. (n.d.). Chromatography columns.
  • Sci Vis Lab. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube.
  • Organic Syntheses. (1928). m-BROMONITROBENZENE. Org. Synth. 1928, 8, 46.

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Technical Support Center: Bromination of 3-Fluoro-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the bromination of 3-fluoro-nitrobenzene. This resource is designed for researchers, scientists, and professionals in drug development who are working with this specific electrophilic aromatic substitution. The presence of two deactivating groups, the nitro (-NO₂) and fluoro (-F) substituents, on the aromatic ring presents a unique set of challenges. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate potential side reactions and optimize your synthesis.

Introduction: The Challenge of Brominating a Deactivated Ring

The bromination of 3-fluoro-nitrobenzene is a classic example of electrophilic aromatic substitution on a highly deactivated aromatic system. The strong electron-withdrawing nature of the nitro group, combined with the inductive electron-withdrawing effect of the fluorine atom, significantly reduces the nucleophilicity of the benzene ring.[1] This deactivation necessitates the use of harsh reaction conditions or highly reactive brominating agents to achieve the desired substitution.[2][3] However, these forcing conditions can often lead to a variety of side reactions, complicating product purification and reducing overall yield.

This guide will address the key challenges you may encounter, including regioselectivity, the formation of poly-brominated byproducts, and other undesired transformations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not getting any reaction, or the conversion is very low. What can I do?

A1: Low reactivity is the most common issue due to the strongly deactivated nature of the 3-fluoro-nitrobenzene ring. The combined electron-withdrawing effects of the nitro and fluoro groups make the aromatic ring a poor nucleophile.[4][5]

Troubleshooting Steps:

  • Increase the Potency of the Electrophile: Standard brominating agents like Br₂ alone are often insufficient.[6] A Lewis acid catalyst, such as FeBr₃ or AlCl₃, is typically required to polarize the bromine molecule and generate a more potent electrophile (Br⁺).[6][7]

  • Harsher Reaction Conditions:

    • Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy for the substitution to occur. However, this must be done cautiously to avoid decomposition.

    • Use of a Strong Acid Solvent: Employing concentrated sulfuric acid as a solvent can facilitate the bromination of highly deactivated rings.[2][3]

  • Alternative Brominating Agents: Consider using more reactive brominating agents. A combination of bromine trifluoride and bromine has been reported for the bromination of deactivated aromatic compounds at milder temperatures.[8] Another option is the use of N-bromosuccinimide (NBS) in the presence of a strong acid.[3]

Q2: I am observing the formation of multiple products. How can I control the regioselectivity?

A2: The directing effects of the existing substituents determine the position of the incoming bromine atom.

  • Nitro Group (-NO₂): This is a strong deactivating group and a meta-director.[1][5][9]

  • Fluoro Group (-F): Halogens are an interesting case; they are deactivating due to their inductive effect (-I) but are ortho, para-directors due to their ability to donate a lone pair of electrons through resonance (+M effect).[5][10]

In 3-fluoro-nitrobenzene, these directing effects are in opposition. The nitro group at position 1 directs incoming electrophiles to positions 3 and 5. The fluorine at position 3 directs to positions 2, 4, and 6. The outcome is a complex interplay of these electronic effects and steric hindrance.

dot

Caption: Directing effects of nitro and fluoro groups.

Controlling Regioselectivity:

  • The most likely products are those where the incoming electrophile is directed by both groups to some extent, or where the directing effect of one group strongly dominates.

  • Careful analysis of the reaction mixture using techniques like GC-MS or NMR is crucial to identify the major and minor isomers formed.

  • Modification of reaction conditions (temperature, solvent, catalyst) can sometimes influence the isomeric ratio.

Q3: I am getting di- or poly-brominated products. How can I prevent this?

A3: Over-bromination can occur, especially if the reaction conditions are too harsh or if the reaction is allowed to proceed for too long. [11]

Mitigation Strategies:

  • Control Stoichiometry: Use a slight deficiency or an equimolar amount of the brominating agent relative to the 3-fluoro-nitrobenzene.

  • Slow Addition: Add the brominating agent dropwise or in small portions to the reaction mixture to maintain a low concentration of the electrophile at any given time.[11]

  • Lower Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help to minimize over-bromination.

  • Milder Brominating Agents: Using a less reactive brominating agent, such as N-bromosuccinimide (NBS), can provide better control and selectivity for mono-bromination.[3][11]

Side ReactionPrimary CauseMitigation Strategy
No Reaction/Low Conversion Highly deactivated aromatic ringUse a strong Lewis acid catalyst (e.g., FeBr₃), elevated temperature, or a more potent brominating agent.
Poor Regioselectivity Competing directing effects of -NO₂ and -F groupsCareful control of reaction conditions; separation of isomers may be required post-reaction.
Polybromination Excess brominating agent or harsh reaction conditionsControl stoichiometry, slow addition of brominating agent, use milder conditions or reagents (e.g., NBS).[11]
Decomposition Excessively high temperatures or strong oxidizing conditionsLower the reaction temperature and choose a less oxidizing brominating agent.[11]

Experimental Protocols

Protocol 1: Bromination using Br₂ and FeBr₃ Catalyst

This protocol is a standard approach for the bromination of deactivated aromatic rings.

Materials:

  • 3-fluoro-nitrobenzene

  • Anhydrous Iron(III) bromide (FeBr₃)

  • Liquid Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • 10% Sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve 3-fluoro-nitrobenzene (1.0 eq) in anhydrous dichloromethane.

  • Add anhydrous FeBr₃ (0.1 eq) to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in dichloromethane dropwise from the dropping funnel over 30-60 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates consumption of the starting material. Gentle heating may be required.

  • Cool the reaction mixture and slowly pour it into a beaker containing a cold 10% sodium thiosulfate solution to quench any unreacted bromine.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

dot

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 3-fluoro-nitrobenzene in CH₂Cl₂ B Add FeBr₃ catalyst A->B C Cool in ice bath B->C D Slowly add Br₂ solution C->D E Warm to RT and stir D->E F Monitor by TLC/GC-MS E->F G Quench with Na₂S₂O₃ F->G H Wash with NaHCO₃, H₂O, and brine G->H I Dry and concentrate H->I J Column chromatography or recrystallization I->J

Caption: General mechanism for electrophilic bromination.

  • Generation of the Electrophile: The Lewis acid catalyst (FeBr₃) interacts with bromine to form a highly electrophilic species, which can be represented as Br⁺[FeBr₄]⁻. [1]2. Electrophilic Attack: The π-electron system of the 3-fluoro-nitrobenzene ring attacks the electrophilic bromine atom. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. 3. Deprotonation: A weak base (e.g., [FeBr₄]⁻) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product. The regiochemical outcome is determined by the relative stability of the possible sigma complexes. The electron-withdrawing nitro group destabilizes adjacent positive charges, thus disfavoring ortho and para attack relative to its position. [5]The fluorine atom's resonance donation can stabilize the positive charge, favoring ortho and para attack relative to its position. The interplay of these effects dictates the final product distribution.

References

  • Electrophilic Aromatic Substitution. (n.d.). In csbsju.edu.
  • Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2). (2022, April 8). Chemia.
  • Bromination of Deactivated Aromatic Compounds with Sodium Bromide/Sodium Periodate under Mild Acidic Conditions. (2025, August 5). ResearchGate.
  • Electrophilic aromatic directing groups. (n.d.). In Wikipedia.
  • Bromoarene synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal.
  • Method for the bromination of aromatic compound. (n.d.). Google Patents.
  • Substituent Effects. (n.d.). In Lumen Learning, Organic Chemistry II.
  • Electrophilic Aromatic Substitution. (n.d.). University of Calgary.
  • Strategies to prevent over-bromination of aromatic rings. (n.d.). BenchChem.
  • Multiple Substituents- Directing Effects. (2021, December 11). Chemistry LibreTexts.
  • Electrophilic Bromination of Nitrobenzene Using Barium Tetrafluorobromate (III). (2014, December). Procedia Chemistry.
  • Electrophilic Aromatic Substitution Reactions - Bromination. (2022, September 24). Chemistry LibreTexts.
  • mechanism of electrophilic aromatic substitution in nitrobenzene bromination. (n.d.). BenchChem.
  • Electrophilic Aromatic Substitution Reactions: Bromination. (2023, September 20). OpenStax.

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Technical Support Center: Overcoming Poor Reactivity of 1-Bromo-3-fluoro-2-nitrobenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for overcoming the challenges associated with the cross-coupling of 1-bromo-3-fluoro-2-nitrobenzene. This substrate, while a valuable building block in pharmaceutical and materials science, is notoriously challenging due to the electronic and steric effects of its substituents.[1] This resource will help you navigate these complexities to achieve successful reaction outcomes.

Understanding the Challenge

The diminished reactivity of this compound in palladium-catalyzed cross-coupling reactions stems from a combination of factors imposed by its substituents. The ortho-nitro group and the meta-fluoro group create a highly electron-deficient aromatic system.

  • Electronic Effects: The potent electron-withdrawing nature of the nitro group deactivates the aryl bromide, which can slow the crucial oxidative addition step in the catalytic cycle.[2]

  • Steric Hindrance: The bulky nitro group at the ortho position sterically shields the C-Br bond, further impeding the approach of the palladium catalyst.

  • Catalyst Inhibition: The nitro group itself can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.

The interplay of these factors often results in low yields, slow reaction times, or complete reaction failure under standard cross-coupling conditions.

Caption: Key factors hindering cross-coupling reactivity.

Frequently Asked Questions (FAQs)

Q1: Why is my standard Suzuki-Miyaura coupling failing with this compound?

A1: Standard Suzuki conditions, often employing catalysts like Pd(PPh₃)₄ and weak bases like Na₂CO₃, are typically insufficient for this substrate. The combination of steric hindrance and electronic deactivation slows the rate-determining oxidative addition step.[3] To overcome this, you need a more robust catalytic system featuring bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig-type ligands) or N-Heterocyclic Carbenes (NHCs), which are known to accelerate oxidative addition for challenging substrates.[4][5][6]

Q2: Can the nitro group be reduced under the reaction conditions?

A2: While palladium catalysts, particularly Pd/C, are used for nitro reductions, the conditions for cross-coupling are generally distinct.[7] However, side reactions involving the nitro group can occur, especially under harsh conditions or with certain reagents. If you suspect nitro group reduction, it's crucial to analyze your crude reaction mixture for the corresponding aniline byproduct. Using milder conditions and highly selective catalysts can minimize this risk.

Q3: Is there a risk of C-F bond activation?

A3: The reactivity of aryl halides in palladium-catalyzed cross-coupling follows the order I > Br > Cl >> F.[8][9] The C-F bond is significantly stronger and less prone to oxidative addition than the C-Br bond. Under typical Suzuki, Buchwald-Hartwig, or Sonogashira conditions, selective activation of the C-Br bond is expected with a very low risk of competing C-F activation.

Troubleshooting Guide: Specific Issues & Solutions

Problem 1: Low to No Conversion of Starting Material

Q: My reaction shows only starting material after several hours or overnight. What are the primary causes and how can I fix it?

A: This is the most common issue and usually points to an insufficiently active catalytic system or sub-optimal reaction conditions. The oxidative addition step is likely the bottleneck.

Troubleshooting Workflow:

G cluster_catalyst Catalyst System Optimization cluster_conditions Reaction Condition Optimization start Low / No Conversion ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, RuPhos) start->ligand Step 1: Enhance Oxidative Addition base Use a Stronger, Non-nucleophilic Base (e.g., K₃PO₄, Cs₂CO₃) start->base Step 2: Modify Reaction Media precatalyst Use a Modern Precatalyst (e.g., G3/G4 Palladacycles) ligand->precatalyst nhc Consider an NHC Ligand (e.g., IPr, IMes) precatalyst->nhc temp Increase Temperature (e.g., 80-110 °C) base->temp solvent Change Solvent (e.g., Toluene, Dioxane, DMF) temp->solvent

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Solutions:

  • Enhance the Catalyst System:

    • Ligand Choice: The ligand is critical. Standard triphenylphosphine is often inadequate. Switch to bulky and electron-donating phosphine ligands.[5] These ligands promote the formation of highly reactive, monoligated Pd(0) species that accelerate oxidative addition.[5]

    • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and can be superior to phosphines for electron-deficient substrates.[10][11] Consider using an (NHC)Pd precatalyst.

    • Precatalyst Generation: Use a modern, well-defined palladium precatalyst (e.g., a palladacycle) to ensure efficient generation of the active Pd(0) species.

  • Optimize the Base and Solvent:

    • Base Selection: A strong, non-nucleophilic base is often required to facilitate the transmetalation step without causing side reactions. Finely powdered K₃PO₄ or Cs₂CO₃ are excellent choices as they have better solubility and reactivity.[9][12]

    • Solvent: The solvent affects the solubility of the base and the stability of the catalytic intermediates. Anhydrous, degassed polar aprotic solvents like dioxane, toluene, or DMF are generally preferred.[13]

  • Increase Temperature: Electron-deficient aryl bromides often require higher thermal energy to overcome the activation barrier for oxidative addition.[4] A temperature range of 80-110 °C is a good starting point.

Problem 2: Significant Side Product Formation (Debromination or Homocoupling)

Q: I'm seeing a significant amount of 1-fluoro-2-nitrobenzene (debromination) or biaryl homocoupling of my boronic acid. How can I suppress these side reactions?

A: These side reactions indicate issues with the catalytic cycle, often related to the base, solvent, or presence of contaminants.

Solutions in Detail:

  • For Debromination (Hydrodehalogenation): This occurs when a palladium-hydride species forms and reductively eliminates with the aryl halide.[13]

    • Source of Hydride: The hydride can originate from the base (e.g., impurities in alkoxides), the solvent (e.g., alcohols, or DMF at high temperatures), or trace water.[13]

    • Mitigation Strategy:

      • Use a non-hydridic base like K₃PO₄ or Cs₂CO₃.[9]

      • Ensure all reagents and solvents are strictly anhydrous.

      • Thoroughly degas the reaction mixture to remove oxygen, as its presence can sometimes promote pathways leading to dehalogenation.[4]

      • Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway relative to the desired coupling.[13]

  • For Boronic Acid Homocoupling (Glaser-Hay type for Sonogashira): This is particularly common in copper-co-catalyzed Sonogashira reactions but can also occur in Suzuki couplings.[4][14]

    • Mitigation Strategy:

      • Run Copper-Free: For Sonogashira couplings, switching to a copper-free protocol is the most effective solution.[4][14]

      • Rigorous Degassing: Oxygen promotes the oxidative homocoupling of the boronic acid or alkyne. Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).[4]

      • Control Stoichiometry: Use a smaller excess of the boronic acid (e.g., 1.1-1.2 equivalents).

Recommended Starting Protocols & Conditions

The following table provides validated starting points for different cross-coupling reactions with this compound. Optimization will likely be required for your specific coupling partner.

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Notes
Suzuki-Miyaura Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)100Bulky biarylphosphine ligands are crucial for success.[5][15]
Buchwald-Hartwig Pd₂(dba)₃ (1.5)RuPhos (3.5)NaOtBu (1.5)Dioxane100Strong, non-nucleophilic bases are key.[16][17]
Sonogashira (Cu-free) PdCl₂(PPh₃)₂ (2)P(tBu)₃ (4)Cs₂CO₃ (2)DMF80Copper-free conditions minimize alkyne homocoupling.[4][14]
Detailed Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an arylboronic acid with this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv)

  • Anhydrous, degassed Toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a suitable concentration (e.g., 0.1 M).

  • Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction may take 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • ResearchGate. (n.d.). Selective Cross-Coupling of (Hetero)aryl Halides with Ammonia To Produce Primary Arylamines using Pd-NHC Complexes. [Link]
  • ScienceDirect. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. [Link]
  • National Institutes of Health (NIH). (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. [Link]
  • National Institutes of Health (NIH). (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
  • ACS Publications. (2010). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. [Link]
  • ACS Publications. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
  • Wikipedia. (n.d.).
  • Royal Society of Chemistry. (2016). Sonogashira Coupling. [Link]
  • ResearchGate. (2012). Cross coupling reactions catalyzed by (NHC)Pd(II) complexes. [Link]
  • Chemistry LibreTexts. (2023).
  • National Institutes of Health (NIH). (2021). Cross-Coupling Reactions of Nitroarenes. [Link]
  • RSC Publishing. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]
  • KAUST Repository. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • ResearchGate. (n.d.). Cross-Coupling Reactions of Nitroarenes. [Link]
  • ACS Publications. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]
  • YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Pharmaceutical Research. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • National Institutes of Health (NIH). (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. [Link]
  • ACS Publications. (2024). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. [Link]
  • National Institutes of Health (NIH). (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. [Link]
  • Organic Chemistry Portal. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
  • ChemRxiv. (2021).
  • ResearchGate. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. [Link]
  • ACS Publications. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
  • Scientific Update. (2019). Intermolecular reductive C-N cross coupling of nitroarenes and boronic acids by P(III) / P(V)
  • National Institutes of Health (NIH). (2016). Palladium (II)
  • YouTube. (2023). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. [Link]
  • ACS Publications. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water.
  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. [Link]
  • National Institutes of Health (NIH). (2016). Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. [Link]

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Preventing dehalogenation during reactions with 1-Bromo-3-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Bromo-3-fluoro-2-nitrobenzene

From the Desk of the Senior Application Scientist

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but challenging building block. Unintended dehalogenation is a frequent impediment to achieving high yields and purity. This document provides in-depth, field-tested troubleshooting advice in a direct question-and-answer format to address and resolve the most common issues encountered during synthesis.

Understanding the Substrate: A Tale of Competing Reactivities

Before diving into troubleshooting, it's crucial to understand the inherent chemical properties of this compound. The reactivity of this molecule is dominated by the powerful electron-withdrawing nitro group (-NO₂). Its position—ortho to the bromine and meta to the fluorine—creates a complex electronic landscape that dictates the outcome of many reactions.

  • Activation for Nucleophilic Aromatic Substitution (SNA_r): The -NO₂ group strongly activates the aromatic ring for nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex). This effect is most pronounced at the ortho and para positions.[1][2] In this molecule, the bromine atom is in the highly activated ortho position.

  • Carbon-Halogen Bond Strengths: In general, the C-F bond is significantly stronger than the C-Br bond.[3][4][5][6] However, this does not always predict reactivity. In SNA_r reactions, fluoride is often an excellent leaving group due to its high electronegativity.[7] Conversely, in palladium-catalyzed cross-coupling reactions, the weaker C-Br bond is far more susceptible to oxidative addition, making it the more reactive site.[8]

This duality is the root of many synthetic challenges. The optimal conditions for one desired transformation may inadvertently favor a dehalogenation pathway at the other site.

Troubleshooting Guide & Frequently Asked Questions

Question 1: "I'm attempting a Nucleophilic Aromatic Substitution (SNA_r) with an amine/alkoxide, but I'm observing a mix of products, including significant debromination. How can I selectively target one halogen over the other?"

Answer: This is a classic issue stemming from the powerful activating effect of the ortho-nitro group on the C-Br bond. While the C-F bond is stronger, the formation of the Meisenheimer complex—the rate-determining step in many SNA_r reactions—is heavily stabilized when the attack occurs at the bromine-bearing carbon.[1][9] Harsh conditions (high temperatures, strong bases) can provide enough energy to overcome the activation barrier for substitution at either position or lead to other side reactions.

Core Problem: The kinetic product may arise from substitution at the C-Br position, while thermodynamic control or harsher conditions might lead to a mixture or substitution at the C-F position.

Solutions & Protocols:

  • Favoring Substitution at Fluorine (C-F): Fluorine is the preferred leaving group in many SNA_r reactions. To achieve this selectively, you must use conditions that exploit this preference while minimizing the kinetically facile C-Br substitution.

    • Use Milder Conditions: Lower the reaction temperature and use a weaker base (e.g., K₂CO₃ or Cs₂CO₃ instead of NaH or KOtBu). This provides less energy for the higher-activation C-Br cleavage.

    • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are essential to facilitate SNA_r.[7]

  • Favoring Substitution at Bromine (C-Br): This is less common via SNA_r due to bromine's lower leaving group ability in this context. However, if desired, palladium-catalyzed reactions like Buchwald-Hartwig amination are the method of choice.

Workflow: Diagnosing SNA_r Issues

Caption: Decision workflow for troubleshooting SNA_r reactions.

Question 2: "My Suzuki-Miyaura coupling at the C-Br position is failing. I'm getting low yields and a significant amount of 3-fluoro-2-nitrobenzene (hydrodehalogenation). What is causing this?"

Answer: Hydrodehalogenation is a notorious side reaction in palladium-catalyzed cross-couplings.[10] It occurs when the palladium intermediate, which should react with the boronic acid (transmetalation), is instead intercepted by a proton source, leading to the replacement of the halogen with hydrogen. The C-Br bond is the reactive site for Suzuki couplings.[8]

Mechanistic Cause: The catalytic cycle is diverted. This can be promoted by:

  • Proton Sources: Water, alcohols, or even trace moisture in solvents or reagents.

  • Certain Bases/Additives: Some bases can facilitate pathways that generate palladium-hydride species, which are precursors to hydrodehalogenation.

  • Sub-optimal Ligands/Catalysts: Ligands that promote slow transmetalation or fast side reactions will increase the likelihood of dehalogenation.

Solutions & Optimization:

ParameterProblematic ConditionRecommended SolutionRationale
Solvents Wet or protic solvents (e.g., MeOH, EtOH).Use rigorously dried, degassed aprotic solvents (e.g., Dioxane, Toluene, THF).[7]Minimizes the primary source of protons that lead to quenching of the organopalladium intermediate.
Base Strong, non-coordinating bases like NaOtBu or KOtBu.Use weaker, anhydrous bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[7]These bases are less prone to promoting side reactions and are highly effective in the Suzuki reaction.[11]
Ligand Standard ligands like PPh₃.Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[7][12]These ligands accelerate the rate-limiting reductive elimination step, favoring the desired C-C bond formation over the dehalogenation pathway.[10]
Atmosphere Presence of air (oxygen).Maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the setup and reaction.[8]Oxygen can deactivate the Pd(0) catalyst, leading to sluggish reactions and more side products.

Catalytic Cycle: Desired Coupling vs. Dehalogenation

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add arbr Ar-Br arbr->oxidative_add pd_complex L₂Pd(II)(Ar)(Br) oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal dehalogenation Protonolysis/ Reductive Elimination pd_complex->dehalogenation Competing Pathway boronic R-B(OH)₂ + Base boronic->transmetal pd_r_complex L₂Pd(II)(Ar)(R) transmetal->pd_r_complex reductive_elim Reductive Elimination pd_r_complex->reductive_elim reductive_elim->pd0 Regenerates Catalyst product Ar-R (Desired Product) reductive_elim->product proton_source H⁺ Source (e.g., H₂O) proton_source->dehalogenation dehalogenation->pd0 Regenerates Catalyst dehalogenated_prod Ar-H (Side Product) dehalogenation->dehalogenated_prod

Caption: Competing pathways in Suzuki-Miyaura cross-coupling.

Protocol: Robust Suzuki-Miyaura Coupling to Minimize Dehalogenation

  • Preparation: Flame-dry all glassware under vacuum and cool under a stream of Argon. To a Schlenk flask, add the arylboronic acid (1.2 equiv.), finely powdered anhydrous K₃PO₄ (2.0 equiv.), and the palladium pre-catalyst/ligand system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).

  • Inerting: Seal the flask, and subject it to three cycles of vacuum/Argon backfill to ensure a completely inert atmosphere.

  • Reagent Addition: Under a positive pressure of Argon, add this compound (1.0 equiv.). Then, add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Question 3: "I need to reduce the nitro group to an aniline. Standard catalytic hydrogenation (H₂, Pd/C) is removing the halogens. What are the best chemoselective alternatives?"

Answer: This is a very common and critical problem. Catalytic hydrogenation using palladium on carbon (Pd/C) is highly effective for nitro reduction but is notoriously aggressive towards aryl halides, readily cleaving C-Br and, under harsher conditions, even C-F bonds.[13] The key is to use a reduction method that does not involve catalytic intermediates known to promote hydrodehalogenation.

Solutions: Chemoselective Nitro Group Reduction

Several methods can achieve this transformation while preserving the halogen atoms.

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Tin(II) Chloride (SnCl₂·2H₂O) EtOH or EtOAc, reflux.[13]Excellent chemoselectivity for halogens, reliable, inexpensive.Requires stoichiometric amounts, workup can be tedious due to tin salt precipitation.
Iron Powder (Fe) HCl or NH₄Cl in EtOH/H₂O, reflux.[13][14]Very cheap, effective, and generally halogen-safe.Acidic conditions can be incompatible with other functional groups; heterogeneous reaction.
Sodium Sulfide (Na₂S) / Sodium Hydrosulfide (NaSH) aq. MeOH or EtOH, reflux.Mild conditions, often preserves other reducible groups like alkenes.Can sometimes lead to partial reduction (hydroxylamines); sulfur smell.
Transfer Hydrogenation e.g., Hantzsch ester or HCO₂H with a photoredox catalyst.[15]Very mild, highly selective.Requires specialized photocatalyst and light source.
Tetrahydroxydiboron (B₂(OH)₄) 4,4′-bipyridine catalyst, DMF, room temp.[16][17]Extremely fast (minutes), metal-free, excellent functional group tolerance including halogens.Reagent cost can be higher.

Recommendation: For general laboratory use, Tin(II) Chloride (SnCl₂·2H₂O) is one of the most robust and reliable methods.

Protocol: Chemoselective Nitro Reduction using SnCl₂·2H₂O [13]

  • Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in absolute ethanol.

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 equiv.) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir under a nitrogen atmosphere. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Cool the reaction to room temperature and carefully pour it over crushed ice.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute NaOH solution until the pH of the mixture is basic (pH ~8). This will precipitate tin salts.

  • Extraction: Extract the product from the aqueous slurry with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-bromo-5-fluoroaniline. Further purification can be done via column chromatography if necessary.

References

  • Bryden, M. A., et al. (2024). Organic Donor–Acceptor Thermally Activated Delayed Fluorescence Photocatalysts in the Photoinduced Dehalogenation of Aryl Halides.
  • Various Authors. (2025). Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature.
  • Organic Chemistry Portal. (2015). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic-Chemistry.org. [Link]
  • Chemistry LibreTexts. (2021). 14.7: Aryl Halides. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
  • Organic Chemistry Portal. (2022).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic-Chemistry.org. [Link]
  • Schenk, T., et al. (2006). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. PubMed Central. [Link]
  • Jang, M., et al. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature.
  • Darses, B., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
  • Patil, S. B. (2015). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Con. Longdom Publishing. [Link]
  • Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange. [Link]
  • Wikipedia. (n.d.). Carbon–fluorine bond. [Link]

Sources

Technical Support Center: Managing Exothermic Reactions in the Synthesis of 1-Bromo-3-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-Bromo-3-fluoro-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety information for managing the highly exothermic nitration of 1-bromo-3-fluorobenzene. Adherence to strict temperature control and procedural discipline is paramount for ensuring a safe and successful synthesis.

I. Understanding the Exothermic Nature of the Reaction

The nitration of aromatic compounds, including 1-bromo-3-fluorobenzene, is a classic example of an electrophilic aromatic substitution reaction. The reaction involves the in-situ generation of the highly reactive nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[1][2][3][4] The subsequent attack of the aromatic ring on the nitronium ion is a highly exothermic process.[5] Failure to adequately control the reaction temperature can lead to a dangerous situation known as a thermal runaway, characterized by a rapid, uncontrolled increase in temperature and pressure, which can result in vigorous gas evolution and potentially an explosion.[5][6]

The presence of both a bromine and a fluorine atom on the benzene ring influences the reactivity. While halogens are generally deactivating towards electrophilic aromatic substitution due to their inductive electron-withdrawing effect, they are ortho, para-directing. The electron-withdrawing nature of the nitro group in the product further deactivates the ring, making subsequent nitrations more difficult but not impossible under harsh conditions.[2]

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound.

Q1: My reaction mixture is turning a dark brown or black color, and I'm observing vigorous gas evolution. What is happening, and what should I do?

A1: These are signs of a potential runaway reaction, likely caused by a loss of temperature control.[6] The dark coloration can indicate the formation of undesired byproducts and decomposition.

  • Immediate Action: If it is safe to do so, immediately increase the efficiency of your cooling bath. This can be achieved by adding more ice, or a dry ice/acetone slurry for more effective cooling. If the temperature continues to rise uncontrollably, and your laboratory has an established emergency procedure for quenching reactions, you may need to cautiously pour the reaction mixture onto a large volume of crushed ice.[7] Caution: This quenching process is itself exothermic due to the dilution of concentrated acids and should only be performed as a last resort with appropriate personal protective equipment (PPE) in a fume hood.[7] Alert a colleague and your laboratory supervisor immediately.

  • Prevention: The key to preventing this is meticulous temperature control. Ensure your cooling bath is at the target temperature before adding any reagents. The addition of the nitrating mixture should be done dropwise with vigorous stirring to ensure efficient heat dissipation.[6] Continuous monitoring of the internal reaction temperature with a calibrated thermometer is crucial.

Q2: The yield of my desired this compound product is very low. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction time may have been too short, or the temperature was maintained too low, slowing the reaction rate significantly.[6][7]

  • Side Reactions: If the temperature was too high, the formation of dinitrated or other byproducts could have occurred, consuming your starting material.

  • Loss During Work-up: The product may have some solubility in the aqueous phase, leading to losses during the quenching and washing steps. Insufficient extraction with an organic solvent can also contribute to low yield.

  • Improving Yield: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Maintain the recommended temperature range precisely. During the work-up, ensure the product fully precipitates upon quenching with ice water. If the product is an oil or does not precipitate, perform a thorough extraction with a suitable organic solvent like diethyl ether or ethyl acetate.[8]

Q3: I am observing the formation of multiple isomers in my product mixture. How can I improve the regioselectivity?

A3: While the directing effects of the bromo and fluoro groups favor the formation of the 2-nitro isomer, other isomers can form. Temperature plays a significant role in selectivity.

  • Temperature Control: Running the reaction at the lower end of the recommended temperature range can often improve the selectivity for the desired isomer.

  • Rate of Addition: A slow, controlled addition of the nitrating mixture can also help to minimize the formation of undesired isomers.

Q4: During the work-up, I'm having trouble with phase separation and the formation of an emulsion. What can I do?

A4: Emulsions can be common during the neutralization wash with basic solutions.

  • Breaking Emulsions: To break an emulsion, you can try adding a saturated solution of sodium chloride (brine), which increases the ionic strength of the aqueous layer.[8] Gentle swirling of the separatory funnel instead of vigorous shaking can also help. In persistent cases, filtering the emulsified layer through a pad of celite may be effective.[8]

III. Experimental Protocol and Workflow

This protocol provides a general guideline. It is essential to consult relevant safety data sheets (SDS) and perform a thorough risk assessment before beginning any chemical synthesis.

Materials and Reagents:

Reagent/MaterialTypical QuantityPurpose
1-Bromo-3-fluorobenzene1 equivalentStarting Material
Concentrated Sulfuric Acid (98%)~2-3 equivalentsCatalyst and Dehydrating Agent
Concentrated Nitric Acid (70%)~1.1-1.2 equivalentsNitrating Agent
Crushed Ice/WaterSufficient for quenchingReaction Quenching
Saturated Sodium Bicarbonate SolutionAs needed for neutralizationNeutralizing Agent
Saturated Sodium Chloride Solution (Brine)As needed for washingAids in phase separation
Anhydrous Magnesium Sulfate or Sodium SulfateAs needed for dryingDrying Agent
Suitable Organic Solvent (e.g., Diethyl Ether, Ethyl Acetate)As needed for extractionExtraction Solvent

Step-by-Step Procedure:

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and under constant cooling in an ice-salt bath, slowly add the concentrated nitric acid to the concentrated sulfuric acid. Maintain the temperature of this mixture below 10 °C.

  • Reaction Setup: In a separate reaction flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add the 1-bromo-3-fluorobenzene. Cool this flask in an ice-salt bath to between 0 °C and 5 °C.

  • Addition of Nitrating Mixture: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 1-bromo-3-fluorobenzene.[6] The rate of addition should be carefully controlled to maintain the internal reaction temperature between 0 °C and 5 °C.[7]

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.[8] A solid precipitate of the crude product should form.

  • Isolation and Washing: Collect the crude product by vacuum filtration. Wash the solid with cold water until the filtrate is neutral to pH paper.[8] If the product is an oil, perform a liquid-liquid extraction with a suitable organic solvent.[8]

  • Neutralization: Dissolve the crude product in an organic solvent and wash it with a saturated sodium bicarbonate solution to remove any residual acid.[8] Be sure to vent the separatory funnel frequently to release any CO₂ gas that evolves.

  • Final Wash and Drying: Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.[8]

  • Solvent Removal and Purification: Remove the solvent using a rotary evaporator. The crude product can then be purified by recrystallization from a suitable solvent.

IV. Workflow Diagram

ExothermicReactionManagement cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_safety Safety Checks P1 Prepare Nitrating Mixture (HNO3 + H2SO4) Cool to <10°C R1 Slow, Dropwise Addition of Nitrating Mixture P1->R1 P2 Cool 1-Bromo-3-fluorobenzene to 0-5°C P2->R1 R2 Maintain Temperature (0-5°C) with Constant Monitoring R1->R2 R3 Monitor Reaction Progress (TLC) R2->R3 S1 Temperature Exceeds 5°C? R2->S1 W1 Quench on Crushed Ice R3->W1 W2 Isolate Crude Product (Filtration or Extraction) W1->W2 W3 Neutralize with NaHCO3 W2->W3 W4 Wash with Brine W3->W4 W5 Dry Organic Layer W4->W5 W6 Remove Solvent W5->W6 W7 Purify Product (Recrystallization) W6->W7 S1->R2 No S2 Vigorous Gas/Color Change? S1->S2 Yes S2->R2 A1 Action: Increase Cooling/ Prepare for Emergency Quench S2->A1 Yes

Caption: Workflow for Managing Exothermic Nitration.

V. Conclusion

The synthesis of this compound is a valuable transformation in organic synthesis. However, the inherent exothermic nature of the nitration reaction demands a high level of procedural discipline and a thorough understanding of the underlying chemical principles. By adhering to the guidelines outlined in this technical support document, researchers can safely and effectively manage this reaction to achieve their desired synthetic outcomes.

References

  • Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions - Benchchem.
  • Technical Support Center: Managing Exothermic Reactions During Nitration - Benchchem.
  • LAB QO 4 - Nitration of Chlorobenzene | PDF | Thin Layer Chromatography - Scribd.
  • Managing exothermic reactions in the nitration of 2-amino-6-methylbenzoic acid - Benchchem.
  • Chemistry 210 Experiment 10.
  • Understanding the Synthesis and Handling of this compound.
  • Experiment 11: Electrophilic Aromatic Substitution – Nitration - UW-Madison Chemistry.
  • 1-Bromo-2-fluoro-3-nitrobenzene | 58534-94-4 | FB69786 - Biosynth.
  • Nitration Of Bromobenzene Mechanism.
  • TNT - Wikipedia.
  • Nitration of Bromobenzene - Savita Pall and Chemistry.
  • Synthetic Protocols for Aromatic Nitration: A Review - ResearchGate.
  • Exploring the Reactivity and Applications of this compound.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • CN103804197A - Preparation method of 1-bromo-3-nitrobenzene - Google Patents.
  • This compound | C6H3BrFNO2 | CID 2783152 - PubChem.
  • Top Three Causes of Thermal Runaway and How to Prevent Them - YouTube.
  • Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions - YouTube.
  • Aromatic Nitration Mechanism - EAS vid 4 by Leah4sci - YouTube.
  • How to Prevent Thermal Runaway in Batteries? - YouTube.
  • Preventing effect of liquid nitrogen on the thermal runaway propagation in 18650 lithium ion battery modules - ResearchGate.
  • Safety Methods for Mitigating Thermal Runaway of Lithium-Ion Batteries—A Review - MDPI.

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Analytical methods for detecting impurities in 1-Bromo-3-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the analytical characterization of 1-Bromo-3-fluoro-2-nitrobenzene. This resource is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, field-proven insights into detecting and controlling impurities in this critical synthetic intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring robust and reliable analytical outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Impurities in this compound typically originate from the synthesis process, which often involves the nitration of a substituted bromofluorobenzene. The primary impurities can be categorized as follows:

  • Regioisomers: These are the most common process-related impurities and have the same molecular formula but different substitution patterns on the benzene ring. For instance, you might encounter 1-Bromo-2-fluoro-4-nitrobenzene or 2-Bromo-1-fluoro-3-nitrobenzene. The formation of these isomers is dictated by the directing effects of the bromo and fluoro substituents during the electrophilic nitration step.

  • Unreacted Starting Materials: Residual amounts of the precursor compound (e.g., 2-bromofluorobenzene) may remain if the reaction has not gone to completion.

  • Over-nitrated or Side-reaction Products: Under certain reaction conditions, dinitration or other side reactions can occur, leading to impurities with additional nitro groups or other modifications.

  • Residual Solvents: Solvents used during synthesis and purification can be present in trace amounts. These are typically identified using Gas Chromatography (GC).

Q2: Why is controlling these impurities critical in drug development?

A2: The control of impurities is a cornerstone of pharmaceutical development, as mandated by global regulatory bodies. The International Council for Harmonisation (ICH) provides specific guidelines, such as ICH Q3A(R2), which outlines the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[1] Impurities can directly impact the safety, efficacy, and stability of the final drug product.[2][3] For example, even structurally similar regioisomers can have vastly different toxicological profiles. Therefore, a robust analytical program is essential to ensure patient safety and regulatory compliance.

Q3: What are the primary analytical techniques for impurity profiling of this compound?

A3: The most effective and widely used techniques are High-Performance Liquid Chromatography (HPLC), typically with UV detection, and Gas Chromatography-Mass Spectrometry (GC-MS).

  • HPLC-UV is the gold standard for quantifying the purity of the main component and detecting non-volatile organic impurities like regioisomers.[4]

  • GC-MS is ideal for identifying volatile impurities, such as residual solvents, and can also be used to analyze the main component and its volatile organic impurities. The mass spectrometer provides structural information that aids in the identification of unknown impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the definitive structural elucidation of isolated impurities, especially for distinguishing between regioisomers.[4][6]

Troubleshooting Analytical Methods

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

HPLC Troubleshooting

Q4: I'm observing poor peak shape (tailing) for my main this compound peak. What's causing this and how can I fix it?

A4: Peak tailing in HPLC is a common problem, especially for aromatic compounds, and it can compromise the accuracy of quantification. The primary cause is often secondary interactions between the analyte and the stationary phase.

  • Causality: Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface. These silanols can be acidic and interact strongly with polar or basic functional groups on an analyte through hydrogen bonding or ion-exchange mechanisms. This secondary retention mechanism, in addition to the primary reversed-phase interaction, leads to a portion of the analyte molecules being retained longer, resulting in a tailed peak.[2][3]

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 units away from the pKa of your analyte. For neutral compounds like this compound, this is less of a concern. However, if you have basic impurities, lowering the mobile phase pH (e.g., to pH 2.5-3.0 with formic acid or TFA) will protonate them and also suppress the ionization of silanol groups, minimizing secondary interactions.

    • Increase Buffer Strength: If you are using a buffer, ensure its concentration is sufficient (typically 10-50 mM) to maintain a consistent pH across the column.[1][7]

    • Use a Different Column: If pH adjustments are ineffective, consider a stationary phase with reduced silanol activity. Modern, high-purity silica columns (Type B) are end-capped to a higher degree, reducing the number of accessible silanols. Alternatively, a Phenyl-Hexyl column can offer different selectivity for aromatic compounds through π-π interactions, which may improve peak shape.[8]

    • Check for Column Overload: Injecting too much sample can saturate the stationary phase. To check for this, prepare and inject a 10-fold dilution of your sample. If the peak shape improves and becomes more symmetrical, you are likely overloading the column. Reduce your sample concentration or injection volume.[2]

HPLC_Troubleshooting start Peak Tailing Observed check_overload Dilute Sample 10x Inject Again start->check_overload overload_q Peak Shape Improves? check_overload->overload_q solution_overload Reduce Sample Concentration or Injection Volume overload_q->solution_overload Yes check_mobile_phase Adjust Mobile Phase overload_q->check_mobile_phase No end_node Problem Resolved solution_overload->end_node ph_adjust Lower pH (e.g., to 2.5-3.0) check_mobile_phase->ph_adjust buffer_adjust Increase Buffer Strength (10-50 mM) check_mobile_phase->buffer_adjust check_column Evaluate Column ph_adjust->check_column buffer_adjust->check_column column_q Using Older 'Type A' Silica? check_column->column_q solution_column Switch to High-Purity, End-Capped Column or Phenyl Column column_q->solution_column Yes column_q->end_node No, further investigation needed solution_column->end_node

Caption: Troubleshooting workflow for HPLC peak tailing.

Q5: I can't separate two isomeric impurities from the main peak. How can I improve the resolution?

A5: Separating structurally similar isomers is a common challenge in HPLC. Resolution can be improved by manipulating the selectivity of your chromatographic system.

  • Causality: Resolution is a function of column efficiency, selectivity, and retention factor. For isomers with very similar hydrophobicity, a standard C18 column may not provide sufficient selectivity.

  • Troubleshooting Steps:

    • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. The different dipole moments and hydrogen bonding capabilities of these solvents can alter their interaction with the analytes and the stationary phase, thus changing selectivity.

    • Modify the Stationary Phase: This is often the most effective approach.

      • Phenyl Column: A phenyl-based stationary phase can provide enhanced selectivity for aromatic compounds due to π-π interactions between the phenyl rings of the stationary phase and the analytes.[8] This is often the best first choice for separating aromatic isomers.

      • Pentafluorophenyl (PFP) or F5 Column: These columns offer a complex mix of interactions (dipole-dipole, hydrogen bonding, π-π, and hydrophobic) and are excellent for separating halogenated and positional isomers.

    • Optimize Temperature: Lowering the column temperature can sometimes increase selectivity by enhancing the subtle differences in analyte-stationary phase interactions. Try reducing the temperature in 5°C increments.

    • Reduce the Flow Rate: A lower flow rate can increase column efficiency, leading to narrower peaks and better resolution, although it will also increase the run time.

GC-MS Troubleshooting

Q6: I see several small peaks in my GC-MS chromatogram. How can I tentatively identify if they are bromine-containing impurities?

A6: The mass spectrum provides a wealth of information for tentative identification, especially for halogenated compounds.

  • Causality: Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[5] Any fragment in the mass spectrum that contains a single bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) of nearly equal intensity, separated by 2 m/z units.[9]

  • Identification Steps:

    • Examine the Mass Spectrum: For each unknown peak, examine its mass spectrum.

    • Look for Isotopic Clusters: Look for pairs of peaks of nearly equal height separated by 2 m/z. This is the characteristic signature of a singly brominated fragment.

    • Identify the Molecular Ion: If the impurity is a regioisomer of your main compound, its molecular ion (M•+) should have the same m/z as your main peak and exhibit this 1:1 isotopic pattern.

    • Analyze Fragmentation: The fragmentation pattern can also provide clues. A common fragmentation for aromatic compounds is the loss of the bromine atom, which would result in a fragment ion without the characteristic isotopic pattern.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol provides a starting point for the analysis of this compound. Method validation according to ICH guidelines is required for use in a regulated environment.

  • Instrumentation and Materials:

    • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A Phenyl-Hexyl column can be used for improved isomer separation.[8]

    • HPLC-grade acetonitrile and water.

    • Formic acid.

  • Chromatographic Conditions:

    Parameter Condition
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient 40% B to 90% B over 20 minutes
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    Injection Vol. 5 µL

    | Detection | 254 nm |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute with a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Data Analysis:

    • Purity is calculated using the area percentage of the main peak relative to the total area of all peaks.

    • Report any impurity exceeding the 0.05% threshold, as per ICH Q3A guidelines for drugs with a maximum daily dose ≤ 2 g/day .[10]

Protocol 2: GC-MS Method for Volatile Impurities and Identification

This protocol is suitable for identifying volatile impurities and confirming the identity of the main component.

  • Instrumentation and Materials:

    • Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

    • A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

    • Helium (carrier gas).

    • Dichloromethane or ethyl acetate (solvent).

  • Chromatographic and Spectrometric Conditions:

    Parameter Condition
    Carrier Gas Helium at a constant flow of 1.2 mL/min
    Injector Temp. 280 °C
    Injection 1 µL, Split ratio 50:1
    Oven Program Initial 80°C, hold 2 min; Ramp to 280°C at 20°C/min; Hold 5 min
    Transfer Line 280 °C
    Ion Source Temp. 230 °C
    Ionization Electron Ionization (EI) at 70 eV

    | Mass Range | Scan from m/z 40 to 450 |

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in dichloromethane or ethyl acetate.

    • Filter through a 0.45 µm syringe filter if necessary.

  • Data Analysis:

    • Identify peaks corresponding to residual solvents by comparing their mass spectra to a spectral library (e.g., NIST).

    • Examine the mass spectrum of the main peak and any impurities for the characteristic bromine isotopic pattern to confirm their identity.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep Dissolve Sample (1 mg/mL in DCM) filter_sample Filter (0.45 µm) prep->filter_sample inject Inject 1 µL (Split 50:1) filter_sample->inject separate Separation on DB-5ms Column inject->separate ionize Ionization (EI, 70 eV) separate->ionize detect Mass Detection (m/z 40-450) ionize->detect identify_solvents Library Search (e.g., NIST) for Residual Solvents detect->identify_solvents check_isotopes Examine Spectra for Bromine Isotopic Pattern (M, M+2) detect->check_isotopes identify_impurities Tentative Impurity Identification identify_solvents->identify_impurities check_isotopes->identify_impurities

Caption: General workflow for GC-MS analysis of impurities.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
  • European Medicines Agency. (2006). ICH Q3A(R2) Impurities in New Drug Substances.
  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Handling of this compound.
  • Oxford Instruments Magnetic Resonance. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds.
  • Journal of Hazardous Materials. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples.
  • Oxford Instruments Magnetic Resonance. (n.d.). Differentiating Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • Dr. Perygin. (2020). GCMS 3 Fragmentation Patterns. YouTube.

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How to handle regioisomer formation in the synthesis of 1-Bromo-3-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the synthesis of 1-bromo-3-fluoro-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on managing the formation of regioisomers. This document provides in-depth troubleshooting, frequently asked questions, and a validated experimental protocol to enhance the regioselectivity and overall success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: Why am I observing multiple isomers in my reaction mixture when nitrating 1-bromo-3-fluorobenzene?

The formation of multiple isomers is a common challenge in the electrophilic aromatic substitution of disubstituted benzene rings. The directing effects of the existing substituents, in this case, bromine and fluorine, determine the position of the incoming nitro group. Both bromine and fluorine are ortho-, para-directing groups.[1][2] This means they tend to direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves. Given the starting material, 1-bromo-3-fluorobenzene, the potential nitration products are:

  • This compound (desired product)

  • 1-Bromo-3-fluoro-4-nitrobenzene

  • 1-Bromo-3-fluoro-6-nitrobenzene

  • 3-Bromo-1-fluoro-2-nitrobenzene

The distribution of these isomers is influenced by the electronic and steric effects of the bromo and fluoro substituents.

Q2: How can I improve the regioselectivity to favor the formation of this compound?

Improving regioselectivity requires careful control of reaction conditions. Key factors include:

  • Temperature: Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.[3]

  • Nitrating Agent: The choice of nitrating agent can influence the steric hindrance and reactivity, thereby affecting the isomer ratio. A mixture of concentrated nitric acid and sulfuric acid is commonly used to generate the nitronium ion (NO₂⁺) in situ.[4][5]

  • Solvent: The polarity of the solvent can influence the stability of the reaction intermediates and transition states, which can in turn affect the product distribution.

A detailed protocol for optimizing these conditions is provided in the "Experimental Protocol" section.

Q3: What are the best analytical techniques to identify and quantify the different regioisomers?

A combination of chromatographic and spectroscopic techniques is essential for the accurate identification and quantification of regioisomers.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are powerful separation techniques. Method development may be required to achieve baseline separation of all isomers.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. The coupling constants (J-values) and chemical shifts of the aromatic protons and carbons provide definitive information about the substitution pattern. Two-dimensional NMR techniques like COSY, HSQC, and HMBC can further confirm the assignments.

  • Infrared (IR) Spectroscopy: The C-H wagging patterns in the 700-1000 cm⁻¹ region can help distinguish between ortho-, meta-, and para-substitution patterns.[8][9]

Troubleshooting Guide

Problem Possible Cause Solution
Low yield of the desired this compound isomer. Suboptimal reaction conditions leading to poor regioselectivity. Carefully control the reaction temperature, maintaining it at the lower end of the recommended range. Optimize the rate of addition of the nitrating agent to prevent localized overheating.
Formation of dinitrated byproducts. Use a stoichiometric amount of the nitrating agent. Monitor the reaction progress closely using TLC or GC to avoid over-nitration. The reaction should be quenched as soon as the starting material is consumed.
Difficulty in separating the regioisomers. Similar physical properties (e.g., boiling point, polarity) of the isomers. Employ high-resolution chromatographic techniques such as preparative HPLC or flash chromatography with a carefully selected solvent system. Fractional crystallization can also be effective if there are significant differences in the solubility of the isomers in a particular solvent.[10]
Inconsistent results between batches. Variability in the quality of starting materials or reagents. Ensure the purity of 1-bromo-3-fluorobenzene and the concentration of the acids used. Use fresh reagents whenever possible.
Inadequate control over reaction parameters. Standardize the experimental setup, including stirring speed, rate of addition, and temperature control.

Understanding the Directing Effects

The regiochemical outcome of the nitration of 1-bromo-3-fluorobenzene is a classic example of competing directing effects in electrophilic aromatic substitution.

Caption: Formation of regioisomers during the nitration of 1-bromo-3-fluorobenzene.

Both fluorine and bromine are halogens, which are deactivating yet ortho-, para-directing.[11] Their directing influence arises from a balance of two opposing electronic effects:

  • Inductive Effect (-I): Being highly electronegative, halogens withdraw electron density from the benzene ring through the sigma bond, deactivating it towards electrophilic attack.[12]

  • Resonance Effect (+M): The lone pairs on the halogen can be delocalized into the pi-system of the benzene ring, increasing electron density at the ortho and para positions.[2]

For fluorine, the +M effect is more pronounced than for bromine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon.[2] This makes the positions ortho and para to the fluorine more activated. However, the strong -I effect of fluorine deactivates the ring overall. Bromine has a weaker -I effect but also a less effective +M effect. The interplay of these effects, along with steric hindrance, determines the final isomer distribution.

Experimental Protocol: Regioselective Synthesis of this compound

This protocol is designed to maximize the yield of the desired isomer by carefully controlling the reaction conditions.

Materials:

  • 1-Bromo-3-fluorobenzene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ice Bath

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. Slowly add concentrated nitric acid dropwise to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

  • Reaction Setup: In a separate three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 1-bromo-3-fluorobenzene in a minimal amount of dichloromethane. Cool this solution to 0-5 °C using an ice bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 1-bromo-3-fluorobenzene over a period of 1-2 hours. It is crucial to maintain the reaction temperature between 0-5 °C to enhance regioselectivity.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when the starting material is no longer detectable.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice with stirring. Separate the organic layer.

  • Neutralization: Wash the organic layer sequentially with cold water and then with a saturated sodium bicarbonate solution until the effervescence ceases. This step neutralizes any remaining acids.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product, which is a mixture of isomers, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient. The fractions should be analyzed by TLC or GC to isolate the desired this compound isomer.

Caption: Step-by-step workflow for the regioselective synthesis of this compound.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Handling of this compound.
  • CSUN Department of Chemistry and Biochemistry. (n.d.). Substituent Effects in Electrophilic Aromatic Substitution Reactions.
  • KAUST Repository. (2020). Separation and detection of meta‐ and ortho‐ substituted benzene isomers by water‐soluble pillar[11]arene.
  • College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects.
  • PrepChem.com. (n.d.). Preparation of 1-bromo-3-nitrobenzene.
  • ResearchGate. (2012). How ortho and para isomers of benzene derivatives differentiated?.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Reactivity and Applications of this compound.
  • ChemTalk. (n.d.). Directing Effects.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • Li, J., Nagamochi, H., & Akutsu, T. (2018). Enumerating Substituted Benzene Isomers of Tree-Like Chemical Graphs.
  • Wipf Group, University of Pittsburgh. (n.d.). Substituent Effects on Electrophilic Aromatic Substitution.
  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37.
  • UW-Madison Chemistry. (n.d.). Experiment 11: Electrophilic Aromatic Substitution – Nitration.
  • Pall, S. (n.d.). The Nitration of Bromobenzene.
  • Shen, B., Semin, D., & Guo, G. (2016). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography.
  • ResearchGate. (2016). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography.
  • ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?.
  • National Institutes of Health. (2021). Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordination Sites.
  • Science Learning Center, University of Michigan-Dearborn. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzene.
  • The Organic Chemistry Tutor. (2018, May 8). Nitration of MethylBenzoate and Nitration of Bromobenzene [Video]. YouTube.

Sources

Stability issues of 1-Bromo-3-fluoro-2-nitrobenzene under basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Bromo-3-fluoro-2-nitrobenzene

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. My aim is to provide you with in-depth, field-proven insights into the stability of this compound, particularly under basic conditions, to help you anticipate challenges, troubleshoot experiments, and ensure the integrity of your results.

The unique arrangement of a nitro group ortho to a bromine and para to a fluorine atom makes this molecule highly activated towards nucleophilic aromatic substitution (SNAr). While this reactivity is the very reason it is a valuable synthetic intermediate, it is also the source of its stability challenges in the presence of bases.[1][2][3] This guide will equip you with the knowledge to navigate these challenges effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments with this compound under basic conditions.

Issue 1: My reaction mixture is turning dark brown or black upon adding a base.

Question: I'm attempting a substitution reaction with an amine nucleophile and a carbonate base. Shortly after adding the base, my reaction mixture, which was initially a pale yellow solution, turned dark brown, and I'm getting a complex mixture of products. What is happening?

Answer:

This is a classic sign of decomposition and/or polymerization of your starting material or product. The intense color change is often indicative of the formation of highly conjugated, polymeric side products. Here's a breakdown of the likely causes and how to address them:

  • Causality: this compound is highly electrophilic due to the strong electron-withdrawing effect of the ortho-nitro group.[1][2][4] Strong bases, or even moderately strong bases at elevated temperatures, can lead to a cascade of reactions. This can include unintended nucleophilic substitution with the base itself (if it's a nucleophilic base like an alkoxide or hydroxide) or base-catalyzed self-condensation reactions. The nitro group itself can also be a site for side reactions under certain basic conditions, potentially leading to the formation of colored species.

  • Troubleshooting Protocol:

    • Re-evaluate your choice of base: If possible, switch to a non-nucleophilic, sterically hindered base. Examples include proton sponge (1,8-bis(dimethylamino)naphthalene) or diisopropylethylamine (DIPEA). These bases are less likely to compete with your desired nucleophile.

    • Control the addition of the base: Add the base slowly and at a low temperature (e.g., 0 °C or even -78 °C) to control the initial exotherm and minimize side reactions.

    • Order of addition: In many cases, it is preferable to add the base to a mixture of the substrate and the nucleophile, rather than adding the nucleophile to a pre-mixed solution of the substrate and base.

    • Solvent choice: Ensure your solvent is anhydrous. The presence of water can lead to hydrolysis, especially with stronger bases.

Issue 2: I'm observing substitution of both the bromine and fluorine atoms.

Question: I'm trying to selectively substitute the bromine atom using a thiol nucleophile and potassium carbonate. However, my mass spectrometry analysis shows two products: one corresponding to the substitution of bromine and another to the substitution of fluorine. How can I improve the selectivity?

Answer:

This is a common challenge with di-halogenated, activated aromatic systems. While you might expect bromine to be the better leaving group based on bond strength, in SNAr reactions, the leaving group ability is more complex.

  • Causality: The rate-determining step in an SNAr reaction is the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex.[1][5][6] The stability of this complex is paramount. The high electronegativity of fluorine makes the carbon atom it's attached to more electrophilic, thus accelerating the nucleophilic attack. Consequently, in SNAr reactions, fluoride is often a better leaving group than bromide.[3] In your molecule, the nitro group activates both the ortho-bromine and the para-fluorine positions, making both susceptible to substitution.

  • Improving Selectivity - A Step-by-Step Protocol:

    • Lower the reaction temperature: The activation energies for the substitution at the two positions are likely different. Running the reaction at a lower temperature may favor one pathway over the other. Start at room temperature and, if you still see a mixture, try cooling to 0 °C or below.

    • Vary the nucleophile: "Hard" nucleophiles (like alkoxides) often favor substitution at the more electronegative fluorine position, while "soft" nucleophiles (like thiols) may show a preference for the bromine position. You are already using a soft nucleophile, which is a good start.

    • Solvent effects: The polarity of the solvent can influence the reaction rate and selectivity. Aprotic polar solvents like DMF or DMSO are common for SNAr reactions. You could try a less polar solvent like THF to see if it modulates the selectivity.

    • Consider a metal-catalyzed approach: If achieving selectivity via SNAr proves difficult, consider switching to a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination if using an amine, or a similar coupling for thiols). These reactions proceed through a different mechanism and are often highly selective for the C-Br bond over the C-F bond.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unstable under basic conditions?

The instability arises from the powerful electron-withdrawing nature of the nitro group (-NO₂). This group is positioned ortho to the bromine and para to the fluorine. In aromatic systems, electron-withdrawing groups in the ortho and para positions strongly activate the ring for nucleophilic attack.[1][4][7] Bases are often nucleophiles (or generate nucleophiles in situ), which can then attack the electron-deficient aromatic ring, leading to a substitution reaction where either bromide or fluoride is displaced.

Q2: Which halogen is more likely to be substituted in a reaction with a base?

In nucleophilic aromatic substitution (SNAr), fluoride is often a better leaving group than bromide.[3] This is because the rate-determining step is the attack of the nucleophile on the aromatic ring. The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and better able to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex. Therefore, in a competitive scenario, substitution of the fluorine is often faster.[3]

Q3: What is a Meisenheimer complex?

A Meisenheimer complex is the negatively charged intermediate formed when a nucleophile attacks an electron-poor aromatic ring in an SNAr reaction.[1][5][6] This intermediate is resonance-stabilized, with the negative charge delocalized onto the electron-withdrawing groups (in this case, the nitro group). The formation of this stable intermediate is a key feature of the SNAr mechanism.

Q4: What are the ideal storage and handling conditions for this compound to prevent degradation?

To ensure the long-term stability and purity of this compound, it should be stored in a cool, dry place, away from light and bases. Keep the container tightly sealed to prevent moisture ingress. It is a solid at room temperature, which aids in handling.[8] Always handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q5: Can I use strong bases like sodium hydroxide or sodium methoxide with this compound?

Using strong, nucleophilic bases like NaOH or NaOMe is generally not recommended unless the intended reaction is the substitution with hydroxide or methoxide. These strong nucleophiles will readily react with this compound, likely leading to a mixture of products where one or both halogens are substituted. If you need a strong base for other purposes in your reaction (e.g., deprotonation of a weakly acidic starting material), it is crucial to use a non-nucleophilic, sterically hindered base.

Data and Diagrams

Reactivity with Common Bases
Base TypeExamplesExpected Reactivity/Stability IssueMitigation Strategy
Strong Nucleophilic Bases NaOH, KOH, NaOMe, NaOEtHigh reactivity. Rapid substitution of F and/or Br is expected, leading to phenols or anisoles. High potential for decomposition.Avoid unless this is the desired reaction. Use at low temperatures if necessary.
Amine Bases Triethylamine (TEA), Piperidine, MorpholineThese are also nucleophiles and can substitute the halogens. The reaction rate depends on the nucleophilicity of the amine.Use a non-nucleophilic, hindered amine base like DIPEA. Add the base slowly at low temperatures.
Carbonate/Bicarbonate Bases K₂CO₃, Cs₂CO₃, NaHCO₃Generally weaker bases, but can still promote SNAr, especially at elevated temperatures. Can also contain trace hydroxides.Use anhydrous grade. Monitor reaction closely. May require higher temperatures, which can also lead to side reactions.
Non-Nucleophilic Bases DBU, DIPEA, Proton SpongeLow reactivity towards SNAr. Ideal for reactions where a base is needed as a proton scavenger without competing with the primary nucleophile.These are the recommended bases for most applications requiring a base that should not participate in the substitution.
Diagrams

SNAr_Mechanism cluster_start Step 1: Nucleophilic Attack (Rate-Determining) cluster_end Step 2: Elimination of Leaving Group A This compound + Nu⁻ B Meisenheimer Complex (Resonance Stabilized) A->B Slow C Substituted Product B->C Fast (-X⁻) caption Figure 1. The SₙAr mechanism involves a two-step addition-elimination process.

Caption: Figure 2. The critical role of the nitro group's position in stabilizing the Meisenheimer complex.

References

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Chemistry Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene.
  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Pearson. (n.d.). Nucleophilic Aromatic Substitution Exam Prep.
  • PubMed. (1996). Biodegradation of nitroaromatic compounds.
  • National Center for Biotechnology Information. (2009). Nitroaromatic compounds, from synthesis to biodegradation.
  • National Center for Biotechnology Information. (2009). Nitroaromatic Compounds, from Synthesis to Biodegradation.
  • National Center for Biotechnology Information. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives.
  • University of California, Davis. (n.d.). HYDROLYSIS.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
  • Defense Technical Information Center. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives.
  • Quora. (2018). Why does nucleophilic substitution of halogenated nitrobenzene occur at the carbon adjacent to the halogen atom, instead of Nitro group, although Nitro group withdraw electrons by -I and -M?.
  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution.
  • Quora. (2017). Why does Nitrobenzene lower the reactivity of Benzene ring?.
  • National Center for Biotechnology Information. (2021). Radical Formation by Direct Single Electron Transfer between Nitrobenzene and Anionic Organo Bases.
  • Chem-Impex. (n.d.). This compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Intermediate for Organic Synthesis and Material Science.
  • PubChem. (n.d.). This compound.
  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
  • Chemistry LibreTexts. (2019). 16.15: Orientation Effects in Substituted Benzenes.
  • ResearchGate. (2025). Linear free energy ortho-correlations in the reactions of some 2-bromo-5-nitro-3-X-thiophenes with primary and secondary amines in benzene.
  • PubChem. (n.d.). 1-Bromo-2-fluoro-3-nitrobenzene.
  • Michigan State University. (n.d.). Amine Reactivity.
  • ACS Publications. (1998). Investigation of the Heterogeneously Catalyzed Hydrolysis of Organophosphorus Pesticides.
  • Royal Society of Chemistry. (1984). Linear free energy ortho-correlations in the reactions of some 2-bromo-5-nitro-3-X-thiophenes with primary and secondary amines in benzene.
  • PubMed. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling.
  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines.
  • YouTube. (2024). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis.
  • PubMed. (2015). Effect of Bronsted Acids and Bases, and Lewis Acid (Sn(2+)) on the Regiochemistry of the Reaction of Amines With Trifluoromethyl-β-diketones: Reaction of 3-Aminopyrrole to Selectively Produce Regioisomeric 1H-Pyrrolo[3,2-b]pyridines.
  • St. Norbert College Digital Commons. (2017). CHEM 222, Chapter 20: Synthesis of Carboxylic Acids: Hydrolysis of Nitriles.

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Technical Support Center: Synthesis of 1-Bromo-3-fluoro-2-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the synthesis of 1-bromo-3-fluoro-2-nitrobenzene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of this versatile building block. This compound is a crucial intermediate in the development of pharmaceuticals, agrochemicals, and specialty chemicals due to its unique combination of bromine, fluorine, and nitro functional groups.[1][2][3][4] This trifecta of functionalities allows for a wide range of subsequent chemical transformations, making it a valuable scaffold in medicinal chemistry and materials science.[1][3][4]

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful and efficient synthesis of your target compounds.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

There are two primary approaches to synthesizing the this compound core:

  • Route A: Nitration of 1-bromo-3-fluorobenzene. This is often the more direct route. However, the nitration of halogenated benzenes can sometimes lead to regioisomeric mixtures, requiring careful control of reaction conditions to favor the desired 2-nitro isomer.

  • Route B: Sandmeyer reaction of 3-fluoro-2-nitroaniline. This multi-step approach involves the diazotization of the aniline followed by a copper(I) bromide-mediated substitution.[5][6][7][8][9] While longer, it can offer better regioselectivity.

Q2: I am observing the formation of multiple isomers during the nitration of 1-bromo-3-fluorobenzene. How can I improve the regioselectivity for the desired 2-nitro product?

This is a classic challenge in electrophilic aromatic substitution. The fluorine atom is an ortho-, para-director, while the bromine atom is also an ortho-, para-director, albeit a weaker one. The interplay of their directing effects and the steric hindrance can lead to a mixture of products.

  • Controlling Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product over the thermodynamically favored one.

  • Choice of Nitrating Agent: The combination of nitric acid and sulfuric acid is standard. However, milder nitrating agents, such as acetyl nitrate or nitronium tetrafluoroborate, might offer improved selectivity in some cases.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experimenting with different solvents may be beneficial.

Q3: My Sandmeyer reaction is giving a low yield of the desired this compound. What are the likely causes?

Low yields in a Sandmeyer reaction can stem from several factors:

  • Incomplete Diazotization: Ensure the complete conversion of the aniline to the diazonium salt. This typically requires a low temperature (0-5 °C) and a slight excess of sodium nitrite.

  • Decomposition of the Diazonium Salt: Diazonium salts can be unstable, especially at elevated temperatures. It is crucial to use the diazonium salt solution immediately after its preparation and maintain a low temperature.

  • Purity of Copper(I) Bromide: The quality of the CuBr is critical. It should be freshly prepared or properly stored to ensure its catalytic activity.

  • Side Reactions: The diazonium salt can undergo side reactions, such as coupling with unreacted aniline or decomposition to form phenols.

II. Troubleshooting Guide

This section addresses specific experimental issues in a problem-solution format.

Problem Potential Cause(s) Recommended Solution(s)
Difficulty in achieving complete nitration of 1-bromo-3-fluorobenzene. Insufficiently strong nitrating conditions; steric hindrance.Increase the concentration of sulfuric acid in the nitrating mixture. Consider a slight increase in reaction temperature or prolonged reaction time, monitoring carefully for side product formation.
Formation of a dark, tarry residue during the Sandmeyer reaction. Decomposition of the diazonium salt; side reactions.Ensure the reaction is carried out at a strictly controlled low temperature (0-5 °C). Add the diazonium salt solution slowly to the copper(I) bromide solution.
Challenges in purifying the final product from isomeric impurities. Similar boiling points and polarities of the isomers.High-performance liquid chromatography (HPLC) or careful fractional distillation under reduced pressure may be necessary. Recrystallization from a suitable solvent system can also be effective.[10]
The product appears as a dark oil instead of the expected solid. Presence of impurities.Purify the product using column chromatography on silica gel.[10] A gradient elution with a mixture of hexane and ethyl acetate is often effective.
Inconsistent yields between batches. Variability in reagent quality; slight deviations in reaction conditions.Standardize all reaction parameters, including reagent purity, reaction time, and temperature. Use freshly opened or properly stored reagents.

III. Key Experimental Protocols

Protocol 1: Nitration of 1-Bromo-3-fluorobenzene

This protocol outlines a general procedure for the nitration of 1-bromo-3-fluorobenzene. Optimization may be required based on your specific experimental setup and desired purity.

Materials:

  • 1-Bromo-3-fluorobenzene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add 1-bromo-3-fluorobenzene to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 1-bromo-3-fluorobenzene in sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Sandmeyer Reaction of 3-Fluoro-2-nitroaniline

This protocol provides a general method for the synthesis of this compound via the Sandmeyer reaction.

Materials:

  • 3-Fluoro-2-nitroaniline

  • Hydrobromic Acid (48%)

  • Sodium Nitrite

  • Copper(I) Bromide

  • Ice

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 3-fluoro-2-nitroaniline in a mixture of hydrobromic acid and water in a beaker, and cool to 0 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature between 0 and 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete diazotization.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Cool this solution to 0 °C.

  • Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution. Vigorous evolution of nitrogen gas should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture into water and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

IV. Visualizing the Synthetic Pathways

To better understand the reaction sequences, the following diagrams illustrate the key synthetic routes.

Synthesis_Pathways cluster_0 Route A: Nitration cluster_1 Route B: Sandmeyer Reaction 1-Bromo-3-fluorobenzene 1-Bromo-3-fluorobenzene This compound This compound 1-Bromo-3-fluorobenzene->this compound HNO₃, H₂SO₄ 3-Fluoro-2-nitroaniline 3-Fluoro-2-nitroaniline Diazonium Salt Diazonium Salt 3-Fluoro-2-nitroaniline->Diazonium Salt NaNO₂, HBr Diazonium Salt->this compound CuBr

Caption: Synthetic routes to this compound.

V. Troubleshooting Logic Flow

When encountering issues, a systematic approach to troubleshooting is essential. The following flowchart provides a logical guide to diagnosing and resolving common problems.

Troubleshooting_Flowchart start Low Yield or Impure Product check_reaction_type Identify Reaction Step start->check_reaction_type nitration_issues Nitration Issues check_reaction_type->nitration_issues Nitration sandmeyer_issues Sandmeyer Issues check_reaction_type->sandmeyer_issues Sandmeyer purification_issues Purification Issues check_reaction_type->purification_issues Purification check_regioselectivity Check Regioselectivity nitration_issues->check_regioselectivity check_diazotization Check Diazotization sandmeyer_issues->check_diazotization check_purification_method Review Purification Method purification_issues->check_purification_method optimize_nitration Optimize Nitration Conditions (Temp, Reagents) check_regioselectivity->optimize_nitration Poor end Successful Synthesis check_regioselectivity->end Good optimize_diazotization Optimize Diazotization (Temp, Stoichiometry) check_diazotization->optimize_diazotization Incomplete check_cu_catalyst Check CuBr Quality check_diazotization->check_cu_catalyst Complete use_fresh_cu Use Fresh/Pure CuBr check_cu_catalyst->use_fresh_cu Poor check_cu_catalyst->end Good try_alternative_purification Try Alternative Purification (HPLC, Fractional Distillation) check_purification_method->try_alternative_purification Ineffective check_purification_method->end Effective

Caption: Troubleshooting flowchart for synthesis issues.

VI. References

  • CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents.

  • CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents.

  • Understanding the Synthesis and Handling of this compound. [Link]

  • Sandmeyer reaction - Wikipedia. [Link]

  • US5527956A - Process for the oxidation of aromatic methyl groups - Google Patents.

  • Sandmeyer Reaction - Organic Chemistry Portal. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. [Link]

  • 1-Bromo-2-fluoro-3-nitrobenzene - bioisis. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • 22.5 Sandmeyer Reactions | Organic Chemistry - YouTube. [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids - PMC - NIH. [Link]

  • The Role of this compound in Modern Pharmaceutical Research. [Link]

  • Exploring the Reactivity and Applications of this compound. [Link]

  • The Role of 1-Bromo-2-fluoro-3-nitrobenzene in Organic Synthesis. [Link]

  • m-BROMONITROBENZENE - Organic Syntheses Procedure. [Link]

  • This compound | C6H3BrFNO2 | CID 2783152 - PubChem. [Link]

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Validation & Comparative

1H NMR and 13C NMR analysis of 1-Bromo-3-fluoro-2-nitrobenzene.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the 1H and 13C NMR Analysis of 1-Bromo-3-fluoro-2-nitrobenzene

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of this compound, a versatile aromatic compound widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Given its trisubstituted, asymmetric nature, NMR spectroscopy serves as the definitive technique for its structural elucidation and purity assessment. This document moves beyond a simple data readout, delving into the causal relationships between the molecule's structure and its spectral features, offering a predictive framework for researchers in the field.

Introduction: The Structural Challenge

This compound presents a unique structural puzzle. The benzene ring is substituted with three distinct functional groups: a strongly electron-withdrawing nitro group (-NO2), and two halogen atoms (Bromine and Fluorine) with competing inductive and resonance effects. The precise arrangement of these substituents dictates the electronic environment of each proton and carbon atom, resulting in a complex but highly informative NMR spectrum. Understanding this spectrum is paramount for confirming the regiochemistry of synthesis and for identifying potential isomeric impurities.

Predicted 1H NMR Spectral Analysis

The aromatic region of a proton NMR spectrum (typically δ 6.5-8.5 ppm) provides a wealth of information based on chemical shifts and spin-spin coupling.[2][3] For this compound, we anticipate three distinct signals in this region, corresponding to the three protons on the aromatic ring (H-4, H-5, and H-6).

The analysis hinges on two primary factors:

  • Electronic Effects: The powerful electron-withdrawing nature of the nitro group deshields adjacent protons, shifting their signals downfield (to a higher ppm value).[4] Halogens also have an inductive withdrawing effect.

  • Spin-Spin Coupling: Protons on adjacent carbons ("ortho" coupling, 3JHH) couple strongly, typically with a coupling constant (J) of 7-10 Hz. Protons separated by two carbons ("meta" coupling, 4JHH) show weaker coupling (2-3 Hz).[5] Crucially, the spin-active 19F nucleus (I=1/2, 100% abundance) also couples to the protons, with the coupling strength depending on the number of bonds separating them (3JHF, 4JHF, 5JHF).[6]

Figure 1: Structure of this compound with proton numbering.

Predicted Proton Assignments:

  • H-6: This proton is ortho to the C-Br bond and meta to the nitro group. It will be coupled to H-5 (ortho, 3JHH) and H-4 (meta, 4JHH). It is also four bonds away from the fluorine atom, leading to a potential 4JHF coupling. The expected multiplicity is a doublet of doublets of doublets (ddd) .

  • H-4: This proton is situated between the C-F and C-Br substituted carbons. It will experience ortho coupling to H-5 (3JHH) and meta coupling to H-6 (4JHH). Crucially, it is also ortho to the fluorine atom, which will result in a large 3JHF coupling. Its multiplicity will likely appear as a triplet of doublets (td) or a complex multiplet, depending on the relative magnitudes of the coupling constants.

  • H-5: This proton is ortho to both H-4 and H-6, resulting in two distinct 3JHH couplings. It is also meta to the fluorine atom (4JHF). This signal is expected to be a triplet of doublets (td) or a complex multiplet. Due to the deshielding effect of the ortho nitro group, this proton is predicted to be the most downfield of the three.

Table 1: Predicted 1H NMR Data
ProtonPredicted δ (ppm) RangePredicted MultiplicityCoupling Constants (Hz)
H-57.9 – 8.2Triplet of Doublets (td)3JH5-H4 ≈ 7-9; 3JH5-H6 ≈ 7-9; 4JH5-F ≈ 2-4
H-67.6 – 7.8Doublet of Doublets (dd)3JH6-H5 ≈ 7-9; 4JH6-H4 ≈ 2-3
H-47.3 – 7.5Triplet of Doublets (td)3JH4-H5 ≈ 7-9; 4JH4-H6 ≈ 2-3; 3JH4-F ≈ 8-10

Predicted 13C NMR Spectral Analysis

Proton-decoupled 13C NMR spectroscopy reveals one signal for each unique carbon atom in the molecule. For this compound, all six aromatic carbons are chemically distinct and should produce six separate signals.[7] The chemical shifts are heavily influenced by the attached substituent.

  • Carbons bonded to substituents (C1-C3): These are quaternary carbons and often show weaker signals.[7]

    • C-F (C-3): The carbon directly attached to fluorine will show a large one-bond coupling (1JCF), appearing as a doublet. Its chemical shift will be significantly downfield.

    • C-NO2 (C-2): The nitro group is strongly deshielding, pushing this carbon's signal downfield.

    • C-Br (C-1): The bromine atom has a less pronounced effect compared to fluorine or the nitro group.

  • Protonated carbons (C4-C6): These signals will be more intense. Their chemical shifts will also be influenced by the substituents, and they will all show coupling to the fluorine atom (2JCF, 3JCF, 4JCF), causing them to appear as doublets.[8]

Table 2: Predicted 13C NMR Data
CarbonPredicted δ (ppm) RangePredicted Multiplicity (due to F)Coupling Constant (Hz)
C-3158 – 162Doublet1JCF ≈ 240-260
C-2148 – 152Doublet2JCF ≈ 15-25
C-1115 – 120Doublet3JCF ≈ 3-5
C-5130 – 135Doublet3JCF ≈ 3-5
C-6125 – 130Doublet4JCF ≈ 1-3
C-4120 – 125Doublet2JCF ≈ 20-30

Comparison with Alternative Analytical Methods

While NMR provides unparalleled detail for structural isomer determination, other techniques offer complementary information.

  • Mass Spectrometry (MS): Provides the molecular weight (nominal mass 219/221 for 79Br/81Br isotopes), confirming the molecular formula C6H3BrFNO2.[9] However, MS cannot distinguish between structural isomers.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups. Characteristic strong absorptions for the N-O bonds of the nitro group would be expected around 1530-1560 cm-1 (asymmetric stretch) and 1345-1385 cm-1 (symmetric stretch). C-F and C-Br stretches would also be present. Like MS, IR cannot definitively establish the substitution pattern on the aromatic ring.

NMR is superior in this context because the precise chemical shifts and, most importantly, the spin-spin coupling patterns, provide a unique fingerprint of the molecule's connectivity, allowing for unambiguous differentiation from isomers such as 1-Bromo-4-fluoro-2-nitrobenzene or 2-Bromo-4-fluoro-1-nitrobenzene.[10][11]

Experimental Protocol for NMR Acquisition

Achieving high-quality, interpretable spectra requires a robust and standardized experimental approach. The following protocol is a self-validating system for the analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing & Analysis prep 1. Dissolve 10-20 mg of sample in ~0.6 mL of CDCl3 lock 3. Lock on Deuterium Signal prep->lock filter 2. Filter if necessary into a 5mm NMR tube shim 4. Shim for Homogeneity H1_acq 5. Acquire 1H Spectrum (16 scans, 4s relaxation delay) C13_acq 6. Acquire 13C{1H} Spectrum (1024 scans, 2s relaxation delay) H1_acq->C13_acq ft 7. Fourier Transform C13_acq->ft phase 8. Phase Correction baseline 9. Baseline Correction integrate 10. Integrate 1H signals, Peak Pick 13C signals assign 11. Assign Signals & Analyze Coupling Constants conclusion conclusion assign->conclusion Structural Confirmation

Figure 2: Standard workflow for NMR-based structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 15-20 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation Setup: Use a 400 MHz (or higher) NMR spectrometer. Insert the sample, lock onto the deuterium signal of the solvent, and perform automated or manual shimming to optimize magnetic field homogeneity.

  • 1H NMR Acquisition: Acquire the proton spectrum using a standard pulse-acquire sequence. A 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds are typical starting parameters. Co-add 16 scans for a good signal-to-noise ratio.

  • 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds are appropriate. Due to the lower natural abundance of 13C, a larger number of scans (e.g., 1024) is required.[12]

  • Data Processing: Apply an exponential line broadening factor of 0.3 Hz to the 1H FID and 1.0 Hz to the 13C FID before Fourier transformation. Manually phase and baseline correct the resulting spectra.

  • Analysis: Calibrate the 1H spectrum to the TMS signal at 0.00 ppm. Integrate the signals in the aromatic region to confirm the 3-proton count. For the 13C spectrum, calibrate to the CDCl3 triplet centered at 77.16 ppm.[7] Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure as detailed in Sections 2 and 3.

Conclusion

The 1H and 13C NMR spectra of this compound are information-rich, providing an unambiguous confirmation of its structure. The key identifiers are the presence of three distinct proton signals in the aromatic region, each with complex splitting due to H-H and H-F couplings, and six unique carbon signals, five of which are doublets due to C-F coupling. By understanding the predictive power of substituent effects and coupling constants, researchers can confidently assign the spectrum, verify the regiochemistry of their synthesis, and ensure the purity of this important chemical intermediate.

References

  • Monti, D., Orsini, F., & Severini Ricca, G. (1986). Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts and Width Line in Ortho Substituted Nitro Benzenes. Magnetic Resonance in Chemistry. [Source not directly available with a stable URL]
  • StackExchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange.
  • Gowenlock, B. G., Cameron, W. R., Boyd, A. S. F., Al-Tahou, B. M., & McKenna, P. (1994). The carbon-13 chemical shifts of several substituted nitrosobenzenes. Canadian Journal of Chemistry, 72(2), 514-517.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). 1H and 13C NMR chemical shifts of nitrobenzene amination products.
  • ResearchGate. (n.d.). High resolution NMR spectra of some tri-substituted benzenes.
  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Organic Chemistry at CU Boulder.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • Pol, R., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 12(3), 1062-1071.
  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds.
  • University of Arizona. (n.d.). Fluorine NMR.
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
  • NMRShiftDB. (n.d.). 2-BROMO-4-FLUORO-1-NITROBENZENE.
  • University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table.
  • University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • PubChem. (n.d.). 1-Bromo-2-fluoro-3-nitrobenzene. National Center for Biotechnology Information.
  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
  • PubChem. (n.d.). 4-Bromo-2-fluoro-1-nitrobenzene. National Center for Biotechnology Information.

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A Comparative Guide to the Reactivity of 1-Bromo-3-fluoro-2-nitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel molecules. Halonitrobenzenes are a versatile class of reagents, prized for their utility in constructing complex aromatic systems through nucleophilic aromatic substitution (SNAr). Among these, 1-Bromo-3-fluoro-2-nitrobenzene stands out as a trifunctionalized arene offering multiple avenues for synthetic diversification. This guide provides an in-depth comparison of the reactivity of this compound with other relevant halonitrobenzenes, supported by established mechanistic principles and a detailed experimental protocol for quantitative comparison.

The Decisive Factors in SNAr Reactivity: A Mechanistic Overview

Nucleophilic aromatic substitution reactions of nitro-activated haloarenes typically proceed via a two-step addition-elimination mechanism, famously involving a resonance-stabilized intermediate known as the Meisenheimer complex. The rate of this reaction is governed by two primary factors: the nature of the leaving group and the electronic activation of the aromatic ring.

The "Element Effect" in SNAr: Contrary to the leaving group trends observed in aliphatic SN2 reactions (I > Br > Cl > F), the reactivity order in SNAr is often inverted: F > Cl ≈ Br > I .[1][2] This is because the rate-determining step is the initial attack of the nucleophile on the carbon atom bearing the halogen.[3] The high electronegativity of fluorine strongly polarizes the C-F bond, rendering the carbon atom significantly more electrophilic and thus more susceptible to nucleophilic attack.

Activation by the Nitro Group: The presence of a strongly electron-withdrawing nitro group is crucial for activating the aromatic ring towards nucleophilic attack. The nitro group stabilizes the negatively charged Meisenheimer intermediate through resonance, particularly when positioned ortho or para to the site of substitution.[4] This stabilization lowers the activation energy of the rate-determining step, thereby increasing the reaction rate. A nitro group in the meta position offers only weaker inductive stabilization and is therefore a much less effective activating group.[5]

Visualizing the SNAr Mechanism

The following diagram illustrates the generally accepted two-step mechanism for the SNAr reaction.

SNAr_Mechanism Reactants Aryl Halide + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Step 1 (Slow) Nucleophilic Attack Product Substituted Product + Halide Ion Intermediate->Product Step 2 (Fast) Loss of Leaving Group

Caption: General mechanism of a two-step nucleophilic aromatic substitution (SNAr) reaction.

Comparative Reactivity Analysis of Halonitrobenzenes

SubstrateLeaving Group(s)Nitro Group PositionPredicted Relative ReactivityRationale
This compound F, BrOrtho to F, Meta to BrHighThe fluorine atom, being ortho to the activating nitro group, is expected to be highly susceptible to nucleophilic attack. The bromine atom is less activated due to its meta relationship with the nitro group.
1,3-Difluoro-2-nitrobenzene FOrtho to one F, Meta to the otherVery HighWith two highly activating fluorine atoms, this substrate is predicted to be very reactive. The fluorine ortho to the nitro group will be the primary site of substitution.
1-Chloro-2-nitrobenzene ClOrthoModerateThe chlorine is a reasonably good leaving group in SNAr, and the ortho nitro group provides strong activation.
1-Bromo-2-nitrobenzene BrOrthoModerateSimilar to the chloro analogue, with bromine being a slightly less effective leaving group than chlorine in this context.
1-Fluoro-2-nitrobenzene FOrthoHighThe high electronegativity of fluorine makes the ipso-carbon highly electrophilic, leading to a faster reaction rate compared to its chloro and bromo counterparts.

Note: The predicted relative reactivities are based on the established principles of SNAr reactions. Actual reaction rates will also be influenced by solvent, temperature, and the specific nucleophile used.

Experimental Protocol for a Comparative Kinetic Study

To quantitatively assess the reactivity of this compound and its analogues, a kinetic study is essential. The following protocol outlines a robust method for determining the second-order rate constants for the reaction of various halonitrobenzenes with piperidine using UV-Vis spectrophotometry.

Materials and Instrumentation
  • This compound and other halonitrobenzene substrates

  • Piperidine (high purity, freshly distilled)

  • Anhydrous solvent (e.g., acetonitrile or ethanol)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Stopwatch

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prep_Solutions Prepare stock solutions of halonitrobenzene and piperidine Equilibrate Equilibrate solutions to the desired temperature Prep_Solutions->Equilibrate Mix Mix reactants in a thermostatted cuvette Equilibrate->Mix Monitor Monitor the reaction by recording absorbance at λmax over time Mix->Monitor Plot_Data Plot ln(A∞ - At) vs. time to determine the pseudo-first-order rate constant (k_obs) Monitor->Plot_Data Calc_k2 Plot k_obs vs. [piperidine] to determine the second-order rate constant (k2) Plot_Data->Calc_k2

Caption: A typical experimental workflow for determining the kinetics of an SNAr reaction.

Detailed Procedure
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the halonitrobenzene substrate (e.g., 0.01 M) in the chosen anhydrous solvent.

    • Prepare a series of stock solutions of piperidine of varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M) in the same solvent.

  • Determination of λmax:

    • React a small amount of the halonitrobenzene with an excess of piperidine to completion.

    • Scan the UV-Vis spectrum of the product solution to determine the wavelength of maximum absorbance (λmax). The starting materials should have minimal absorbance at this wavelength.

  • Kinetic Runs (Pseudo-First-Order Conditions):

    • Set the spectrophotometer to the determined λmax and equilibrate the thermostatted cuvette holder to the desired temperature (e.g., 25 °C).

    • In a cuvette, mix a known volume of the halonitrobenzene stock solution with a known volume of the solvent.

    • Initiate the reaction by adding a known volume of one of the piperidine stock solutions (ensuring a large excess of piperidine, typically at least 10-fold).

    • Immediately start recording the absorbance at λmax as a function of time until the reaction is complete (i.e., the absorbance value plateaus).

    • Repeat the kinetic run for each of the different piperidine concentrations.

  • Data Analysis:

    • For each kinetic run, calculate the pseudo-first-order rate constant (kobs) by plotting the natural logarithm of the change in absorbance (ln(A∞ - At)) versus time. The slope of the resulting straight line will be -kobs.

    • Determine the second-order rate constant (k2) by plotting the calculated kobs values against the corresponding piperidine concentrations. The slope of this line will be the second-order rate constant for the reaction.

  • Comparative Analysis:

    • Repeat the entire procedure for each of the halonitrobenzene compounds to be compared, ensuring that all experimental conditions (temperature, solvent) are kept identical.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its reactivity in nucleophilic aromatic substitution is primarily dictated by the highly activated fluorine atom positioned ortho to the nitro group. While direct quantitative comparisons with other halonitrobenzenes are scarce in the literature, a thorough understanding of the principles of SNAr reactions allows for a predictive assessment of its reactivity. For definitive comparisons, the detailed experimental protocol provided in this guide offers a reliable methodology for determining the reaction kinetics under controlled laboratory conditions. Such data is invaluable for making informed decisions in the design and optimization of synthetic routes for novel pharmaceutical and agrochemical compounds.

References

  • BenchChem. (2025). A Comparative Guide to the Kinetic Studies of Substitution Reactions on 1-Bromo-3-butoxy-5-nitrobenzene.
  • BenchChem. (2025). Reactivity Face-Off: 1,3-Dibromo-5-nitrobenzene vs.
  • BenchChem. (2025). A Comparative Analysis of Reactivity: 4-Fluoro- 3-nitrobenzonitrile versus 4-Chloro- 3.
  • Chemistry LibreTexts. (2022, September 24). 16.
  • Chemistry LibreTexts. (2022, July 20). 8.5: Leaving Groups.
  • Chemistry LibreTexts. (2020, July 1). 8.3: Factors affecting rate of nucleophilic substitution reactions.
  • Danikiewicz, W., Bieńkowski, T., Kozłowska, D., & Zimnicka, M. (2007). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Journal of the American Society for Mass Spectrometry, 18(8), 1351–1363.
  • Gallardo-Fuentes, S., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 898337.
  • Gronert, S., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(32), 6175–6180.
  • Jaworski, J. S., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4814.
  • MasterOrganicChemistry.com. (2021, April 27). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene.
  • StackExchange. (2013, July 25).
  • StackExchange. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
  • Terrier, F. (2013). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Chemical Reviews, 113(1), 753-788.
  • YouTube. (2024, January 30).
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2022, February 2). 16.
  • BenchChem. (2025).
  • ChemRxiv. (2021).
  • SciSpace. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Echemi. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.

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A Comparative Guide to the X-ray Crystal Structures of Halogenated Nitrobenzene Derivatives: A Case Study of 1-Bromo-3-fluoro-2-nitrobenzene Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms and the subtle interplay of intermolecular forces dictate a compound's physical properties, its biological activity, and its suitability for a given application. X-ray crystallography remains the gold standard for elucidating these intricate solid-state architectures, providing high-resolution insights into molecular conformation, packing motifs, and non-covalent interactions.

This guide presents a comparative analysis of the X-ray crystal structures of halogenated nitrobenzene derivatives, with a particular focus on analogues of the synthetically significant, yet structurally uncharacterized, 1-Bromo-3-fluoro-2-nitrobenzene. While a crystal structure for this specific compound is not publicly available, a detailed examination of its close structural relatives provides a robust framework for predicting its crystallographic behavior and understanding the fundamental principles that govern the crystal engineering of this important class of molecules.

The insights derived from such comparative studies are invaluable for drug development professionals seeking to understand structure-activity relationships, for materials scientists aiming to design novel functional materials with tailored solid-state properties, and for synthetic chemists in need of a deeper understanding of the products they synthesize.

The Critical Role of Halogenation and Nitration in Crystal Engineering

The introduction of halogen atoms and nitro groups onto an aromatic scaffold profoundly influences a molecule's electronic and steric properties, and consequently, its self-assembly in the solid state. The electron-withdrawing nature of the nitro group can polarize the aromatic ring and act as a hydrogen bond acceptor. Halogen atoms, particularly bromine and iodine, are known to participate in a variety of non-covalent interactions, most notably halogen bonding, where the halogen atom acts as an electrophilic species. The interplay of these directive forces—halogen bonds, hydrogen bonds, π-π stacking, and van der Waals interactions—dictates the final crystal packing. Understanding this interplay is key to predicting and controlling the solid-state structure and properties of new materials.

Comparative Crystallographic Analysis

To predict the structural characteristics of this compound, we will examine the crystal structures of two close analogues: 1,3-dichloro-2-nitrobenzene and 1,3-dibromo-2-nitrobenzene . These compounds share the same 1,2,3-substitution pattern, allowing for a direct comparison of the influence of chlorine versus bromine on the crystal packing. Additionally, we will consider the structure of 1-chloro-2-methyl-4-nitrobenzene to illustrate the impact of a different substitution pattern and the presence of a methyl group.

Parameter 1,3-dichloro-2-nitrobenzene 1-chloro-2-methyl-4-nitrobenzene [1][2]
Formula C₆H₃Cl₂NO₂C₇H₆ClNO₂
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/n
a (Å) Data not available13.5698(8)
b (Å) Data not available3.7195(3)
c (Å) Data not available13.5967(8)
β (°) Data not available91.703(3)
V (ų) Data not available685.96(10)
Z Data not available4

Note: Complete crystallographic data for 1,3-dichloro-2-nitrobenzene and 1,3-dibromo-2-nitrobenzene were not available in the public domain at the time of this guide's compilation. The table will be updated as data becomes available. The data for 1-chloro-2-methyl-4-nitrobenzene is provided for illustrative purposes.

Analysis of Intermolecular Interactions

In the crystal structure of 1-chloro-2-methyl-4-nitrobenzene , the packing is stabilized by a combination of C-H···O hydrogen bonds, π-π stacking interactions between adjacent aromatic rings, and close Cl···O contacts.[1][2] The nitro group is nearly coplanar with the benzene ring, with a small dihedral angle of 6.2(3)°.[1][2] This planarity facilitates the observed π-π stacking.

For 1,3-dihalo-2-nitrobenzene systems, steric hindrance between the ortho-substituents and the nitro group is expected to be a dominant factor in determining the conformation. The nitro group is likely to be twisted out of the plane of the benzene ring to relieve this steric strain. This twisting will, in turn, influence the types of intermolecular interactions that can form.

Based on studies of other halogenated nitrobenzenes, we can anticipate the following key interactions to be present in the crystal structures of 1,3-dichloro-2-nitrobenzene, 1,3-dibromo-2-nitrobenzene, and, by extension, this compound:

  • Halogen···Oxygen Interactions: The electrophilic region on the halogen atoms (the σ-hole) can interact favorably with the lone pairs of the oxygen atoms of the nitro group. The strength of this interaction is expected to increase with the polarizability of the halogen (I > Br > Cl > F).

  • C-H···O Hydrogen Bonds: The aromatic C-H donors can form weak hydrogen bonds with the oxygen atoms of the nitro group of neighboring molecules.

  • Halogen···Halogen Interactions: Depending on the packing arrangement, attractive interactions between halogen atoms of adjacent molecules may also be observed.

  • π-π Stacking: Although the twisting of the nitro group may disrupt ideal π-π stacking, offset or parallel-displaced stacking interactions between the aromatic rings are still possible and can contribute to the overall stability of the crystal lattice.

The specific combination and geometry of these interactions will determine the final, most thermodynamically stable crystal packing. The smaller size of the fluorine atom in this compound compared to chlorine and bromine may lead to a less twisted conformation of the nitro group, potentially allowing for more significant π-π stacking interactions.

Experimental Protocols

The successful determination of a crystal structure is critically dependent on the quality of the single crystals. Below is a generalized protocol for the synthesis, crystallization, and X-ray diffraction analysis of halogenated nitrobenzene derivatives.

Synthesis of Halogenated Nitrobenzenes

A common route for the synthesis of these compounds is through the nitration of the corresponding dihalogenated benzene precursor.

Example: Synthesis of 1,3-dichloro-2-nitrobenzene

  • Dissolve 1,3-dichlorobenzene in a suitable solvent, such as concentrated sulfuric acid.

  • Cool the solution in an ice bath.

  • Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time.

  • Carefully pour the reaction mixture over crushed ice to precipitate the product.

  • Collect the solid product by filtration, wash with water until the filtrate is neutral, and dry.

  • The crude product can be purified by recrystallization or column chromatography.

Crystallization

The growth of high-quality single crystals is often the most challenging step. Slow evaporation of a saturated solution is a widely used and effective technique.

  • Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, chloroform, or a solvent mixture) to prepare a nearly saturated solution.

  • Filter the solution to remove any particulate matter.

  • Loosely cover the container with a perforated lid or parafilm to allow for slow evaporation of the solvent.

  • Leave the solution undisturbed in a vibration-free environment at a constant temperature.

  • Monitor the solution over several days to weeks for the formation of single crystals.

Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or other computational techniques to generate an initial electron density map. This initial model is then refined against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and angles.

Visualization of Methodologies and Interactions

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the experimental workflow and the key intermolecular interactions.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis X-ray Analysis s1 Reactant (Dihalobenzene) s2 Nitration s1->s2 s3 Crude Product s2->s3 p1 Recrystallization/ Chromatography s3->p1 p2 Purified Compound p1->p2 p3 Slow Evaporation p2->p3 p4 Single Crystals p3->p4 a1 Data Collection (Diffractometer) p4->a1 a2 Structure Solution & Refinement a1->a2 a3 Crystal Structure a2->a3 intermolecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B N1 N O1a O N1->O1a O1b O N1->O1b C1_ring Aromatic Ring C1_ring->N1 X1 Halogen C1_ring->X1 H1 H C1_ring->H1 C2_ring Aromatic Ring C1_ring->C2_ring π-π Stacking O2a O X1->O2a Halogen Bond (X···O) O2b O H1->O2b Hydrogen Bond (C-H···O) N2 N N2->O2a N2->O2b C2_ring->N2 X2 Halogen C2_ring->X2 H2 H C2_ring->H2

Sources

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 1-Bromo-3-fluoro-2-nitrobenzene Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of complex organic molecules, such as active pharmaceutical ingredients (APIs) and fine chemicals, the rigorous monitoring of reaction progress is paramount. For the synthesis involving 1-Bromo-3-fluoro-2-nitrobenzene, a key chemical intermediate, the ability to accurately and reliably quantify the starting material, intermediates, and final product within a complex reaction matrix is critical for ensuring yield, purity, and safety. This guide provides an in-depth, objective comparison of two premier analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound reaction mixtures.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of each method's principles, practical application, and performance characteristics. We will explore detailed experimental protocols, present comparative data, and offer insights into the rationale behind methodological choices, empowering you to select the most suitable technique for your specific analytical challenges.

Principles of the Techniques: A Tale of Two Phases

Both HPLC and GC are powerful chromatographic techniques that separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[1] The fundamental difference lies in the nature of the mobile phase.

  • High-Performance Liquid Chromatography (HPLC) employs a liquid mobile phase to transport the sample through a column packed with a solid stationary phase.[2] The separation is governed by the analyte's affinity for both phases, influenced by factors like polarity.[3] For compounds like this compound, which are non-volatile and possess moderate polarity, HPLC is an exceptionally well-suited technique.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS) utilizes an inert gas as the mobile phase to carry vaporized analytes through a capillary column.[2] Separation is primarily based on the analyte's boiling point and its interaction with the stationary phase.[1] This technique is ideal for volatile and thermally stable compounds.[6] The coupling with a mass spectrometer provides powerful identification capabilities based on mass-to-charge ratio and fragmentation patterns.[7]

Experimental Methodologies: A Step-by-Step Guide

The following protocols are designed to be robust and serve as a validated starting point for method development, adhering to principles outlined in ICH Q2(R1) guidelines for analytical procedure validation.[8][9][10]

Protocol 1: Reversed-Phase HPLC-UV Analysis

This method is designed for the quantification of this compound and the separation from potential starting materials and byproducts.

Rationale: A reversed-phase C18 column is chosen due to its versatility and effectiveness in retaining moderately polar aromatic compounds. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of elution strength.[11] UV detection is selected based on the strong absorbance of the nitroaromatic chromophore.

Step-by-Step Protocol:

  • Standard Preparation:

    • Prepare a stock solution of this compound standard (≥98% purity) at 1000 µg/mL in acetonitrile.

    • Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.[12]

  • Sample Preparation:

    • Quench a 100 µL aliquot of the reaction mixture in 900 µL of acetonitrile.

    • Vortex thoroughly and centrifuge to precipitate any solids.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile:Water (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detector Wavelength: 254 nm

  • Data Analysis:

    • Identify the peak for this compound by comparing its retention time to that of the standard.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Quantify the analyte in the reaction sample using the linear regression equation from the calibration curve.[12]

Protocol 2: GC-MS Analysis

This method is suitable for the identification and quantification of this compound, especially for impurity profiling where mass spectral data is invaluable.

Rationale: The choice of a mid-polarity stationary phase (e.g., DB-5ms) provides good selectivity for halogenated nitroaromatic compounds.[13] A temperature ramp program is essential to ensure the elution of the analyte while separating it from other volatile components. Electron Ionization (EI) is a standard, robust method for generating reproducible mass spectra. The thermal stability of related nitroaromatic compounds suggests that this compound can be analyzed by GC without significant degradation.[14][15]

Step-by-Step Protocol:

  • Standard Preparation:

    • Prepare a stock solution of this compound standard at 1000 µg/mL in ethyl acetate.

    • Create a series of calibration standards from 0.5 µg/mL to 50 µg/mL.

  • Sample Preparation:

    • Perform a liquid-liquid extraction on the reaction mixture. Dilute 100 µL of the mixture with 1 mL of water, then extract with 2 x 1 mL of ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Transfer the extract to a GC vial.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Inlet Temperature: 260 °C

    • Injection Volume: 1 µL (Split ratio: 20:1)

    • Oven Program:

      • Initial Temperature: 80 °C, hold for 1 minute

      • Ramp: 15 °C/min to 280 °C

      • Hold: at 280 °C for 5 minutes

    • MS Transfer Line Temp: 280 °C

    • Ion Source Temp: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Full Scan (m/z 50-350) and/or Selected Ion Monitoring (SIM) for target ions.

  • Data Analysis:

    • Confirm the identity of this compound by its retention time and the characteristic mass spectrum, including the molecular ion and bromine isotope pattern.

    • For quantification, use the peak area from the total ion chromatogram (TIC) or a specific ion in SIM mode to construct a calibration curve.

Performance Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends on the specific requirements of the analysis. Below is a comparative summary of their performance for this application.

Performance MetricHPLC-UVGC-MSRationale & Insights
Selectivity Good to ExcellentExcellentHPLC selectivity is achieved by tuning mobile phase and stationary phase chemistry.[16] GC-MS offers superior selectivity due to both chromatographic separation and mass-based detection, which is highly effective for resolving isomers and identifying unknown impurities.[17][18]
Sensitivity Good (ng level)Excellent (pg level)GC-MS detectors, particularly in SIM mode, generally offer higher sensitivity than standard UV detectors, making it ideal for trace impurity analysis.[2]
Speed ModerateFastModern GC methods with rapid temperature ramps can offer faster run times compared to conventional HPLC.
Sample Throughput HighModerateHPLC is often more amenable to high-throughput screening with autosamplers and requires less sample preparation (simple dilute-and-shoot). GC-MS may require extraction steps.
Sample Compatibility ExcellentGoodHPLC is ideal for non-volatile and thermally sensitive compounds, avoiding potential degradation at high temperatures.[6] While this compound is amenable to GC, this is a critical consideration for other potential components in the mixture.
Identification Power Limited (Retention Time)Excellent (Mass Spectrum)GC-MS provides structural information through fragmentation patterns, offering unambiguous identification. This is a significant advantage over HPLC-UV, which relies solely on retention time matching.[19]
Cost & Complexity LowerHigherHPLC-UV systems are generally less expensive to purchase and operate than GC-MS systems.[20]

Visualizing the Analytical Workflows

To further clarify the practical application of each technique, the following diagrams illustrate the typical experimental workflows.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis s_start Reaction Mixture Aliquot s_quench Quench & Dilute in Acetonitrile s_start->s_quench s_filter 0.45 µm PTFE Filter s_quench->s_filter s_vial HPLC Vial s_filter->s_vial h_inject Autosampler Inject 10 µL s_vial->h_inject h_col C18 Column (30 °C) h_inject->h_col h_pump Isocratic Pump (ACN:H2O) h_pump->h_col h_uv UV Detector (254 nm) h_col->h_uv d_acquire Chromatogram Acquisition h_uv->d_acquire d_quant Quantification via Calibration Curve d_acquire->d_quant

Caption: Experimental workflow for HPLC-UV analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis s_start Reaction Mixture Aliquot s_lle Liquid-Liquid Extraction (Ethyl Acetate) s_start->s_lle s_dry Dry & Concentrate s_lle->s_dry s_vial GC Vial s_dry->s_vial g_inject Injector (260 °C) Split Injection s_vial->g_inject g_col DB-5ms Column (Temp Program) g_inject->g_col g_ms Mass Spectrometer (EI, Scan/SIM) g_col->g_ms d_acquire TIC & Mass Spectra Acquisition g_ms->d_acquire d_id Peak Identification (Library/Spectrum) d_acquire->d_id d_quant Quantification d_id->d_quant

Caption: Experimental workflow for GC-MS analysis.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful and reliable techniques for the analysis of this compound reaction mixtures. The optimal choice is contingent upon the specific analytical objective.

Choose HPLC-UV for:

  • Routine reaction monitoring and quantification: Its robustness, high throughput, and lower operational cost make it the workhorse for tracking the consumption of starting material and the formation of the main product.

  • Analysis of thermally unstable byproducts: HPLC operates at ambient temperatures, ensuring the integrity of all components in the mixture.[6]

Choose GC-MS for:

  • Impurity identification and structural elucidation: The unparalleled identification power of mass spectrometry is essential for characterizing unknown byproducts and confirming the structure of isomers.

  • Trace-level analysis: The superior sensitivity of GC-MS is critical for detecting and quantifying low-level impurities that may impact the final product's quality and safety.

  • Method development and validation: It serves as an orthogonal technique to confirm the identity of peaks observed in HPLC, providing a more comprehensive analytical picture.

In a well-equipped research or quality control laboratory, these techniques are not mutually exclusive but are complementary.[20] A typical workflow might involve using HPLC for rapid, routine quantitative analysis, while employing GC-MS for in-depth impurity profiling, method validation, and troubleshooting. By understanding the distinct advantages and operational nuances of each method, scientists can ensure the development of a robust, efficient, and safe chemical synthesis process.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link][8]
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link][9][10]
  • ICH. Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • ICH. Quality Guidelines.
  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][22]
  • Tiwari, A., et al. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples.
  • Dahal, S. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research. [Link][24]
  • News. (2024). GC Vs.
  • Schmidt, T. C., et al. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Analytical and Bioanalytical Chemistry, 386(2), 264-73. [Link][25]
  • Phenomenex.
  • Chromatography Forum.
  • Phenomenex. Guide to Choosing the Correct HPLC Solvent. [Link][11]
  • S.A. de Assis, et al. (2007). Comparison of GC and HPLC for quantification of organic acids in two jaboticaba (Myrciaria) fruit varieties. Brazilian Journal of Food Technology. [Link][26]
  • Food Safety Institute. Comparing High-Performance Liquid Chromatography (HPLC)
  • GenTech Scientific. Understanding the Difference Between GCMS and HPLC. [Link][1]
  • ResearchGate. Development of SPME-HPLC methodology for detection of nitroexplosives. [Link][27]
  • Wang, Y., & Biba, M. (2014). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography.
  • ChemE LibreTexts.
  • Shimadzu. Analysis of Brominated Flame Retardants by GC/MS. [Link][19]
  • Element Lab Solutions. HPLC Solvent Selection. [Link][3]
  • van der Pijl, F., et al. (2020). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. Drug Testing and Analysis, 12(11-12), 1668-1678. [Link][18]

Sources

A Comparative Guide to Catalysts for the Suzuki Coupling of 1-Bromo-3-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This guide provides a comparative analysis of palladium-based catalytic systems for the coupling of a challenging, electronically complex substrate: 1-Bromo-3-fluoro-2-nitrobenzene. The insights and data presented herein are intended to assist researchers in catalyst selection and reaction optimization for the synthesis of complex biaryl compounds, which are crucial motifs in pharmaceuticals and functional materials.[3]

The Challenge: Coupling an Electron-Deficient, Sterically Hindered Substrate

The substrate, this compound, presents a unique set of challenges for the Suzuki-Miyaura coupling. The presence of two electron-withdrawing groups, nitro (-NO2) and fluoro (-F), significantly influences the electronic properties of the aryl bromide. While the electron-withdrawing nature of the nitro group can activate the C-Br bond towards oxidative addition, a typically rate-limiting step, the ortho-position of the nitro group introduces significant steric hindrance around the reaction center.[4] This steric bulk can impede the approach of the palladium catalyst and hinder subsequent steps in the catalytic cycle.[5]

The selection of an appropriate phosphine ligand is therefore critical to overcome these challenges.[1][3] Bulky, electron-rich ligands are known to promote the formation of the active monoligated palladium(0) species, which is often necessary for the oxidative addition of sterically hindered aryl halides.[6] Furthermore, these ligands can accelerate the final reductive elimination step, leading to higher product yields and preventing catalyst decomposition.[7]

Comparative Analysis of Catalytic Systems

The efficacy of a Suzuki-Miyaura coupling is highly dependent on the interplay between the palladium precursor, the phosphine ligand, the base, and the solvent. Below is a comparison of several catalytic systems, highlighting their performance in the coupling of substrates similar to this compound.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Key Advantages & Considerations
System 1: Classic & Versatile
Pd(PPh₃)₄PPh₃ (Triphenylphosphine)K₂CO₃Toluene/H₂O10012-1685-95[2]Widely available and cost-effective. Suitable for activated aryl bromides. May require higher temperatures and longer reaction times for hindered substrates.
System 2: Buchwald Ligand
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O80-1002-8>95[8]SPhos is a bulky, electron-rich biaryl phosphine ligand designed for challenging couplings.[6][9] Often provides high yields with low catalyst loadings and shorter reaction times.[10]
System 3: Bulky Alkylphosphine
Pd₂(dba)₃P(t-Bu)₃ (Tri-tert-butylphosphine)K₃PO₄TolueneRT - 801-4>90[11]Highly active catalyst system, often enabling reactions at room temperature.[11] The strong electron-donating nature of P(t-Bu)₃ facilitates oxidative addition.[7]
System 4: N-Heterocyclic Carbene (NHC)
Pd(OAc)₂ / IMes·HClIMesCs₂CO₃1,4-Dioxane80-1104-12>90[11]NHC ligands are strong σ-donors and form stable palladium complexes, offering an alternative to phosphines.[7][11] They can be particularly effective for coupling aryl chlorides and other less reactive electrophiles.

Rationale for Component Selection:

  • Palladium Precursors: Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) catalyst. Pd(PPh₃)₄ is a stable Pd(0) complex that can be used directly.[12]

  • Ligands: The choice of ligand is paramount. While PPh₃ is a standard, its moderate bulk and electron-donating ability can be insufficient for challenging substrates. Buchwald ligands (e.g., SPhos) and bulky alkylphosphines (e.g., P(t-Bu)₃) provide the necessary steric and electronic properties to promote the key steps of the catalytic cycle for hindered substrates.[1][6][9]

  • Bases: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[11][13] K₃PO₄ is a moderately strong base often favored for sensitive substrates, while carbonates like K₂CO₃ and Cs₂CO₃ are also widely used.[8][14]

  • Solvents: Aprotic polar solvents like 1,4-dioxane and THF, or aromatic hydrocarbons like toluene, are commonly used.[8][12] A small amount of water is often added to help dissolve the base and facilitate the formation of the active boronate species.[12]

Mechanistic Overview and Visualization

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[8][9][13]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step.[13]

  • Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the Pd(II) complex, displacing the halide.[13]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[8][12]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Output Pd0 L₂Pd⁰ OA_Complex L₂PdII(Ar)(X) Pd0->OA_Complex Oxidative Addition T_Complex L₂PdII(Ar)(Ar') OA_Complex->T_Complex Transmetalation T_Complex->Pd0 Reductive Elimination Product Ar-Ar' T_Complex->Product ArylHalide Ar-X (this compound) ArylHalide->OA_Complex BoronicAcid Ar'-B(OH)₂ BoronicAcid->T_Complex Base Base Base->T_Complex activates

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol (Representative)

This protocol describes a general and robust method for the Suzuki coupling of this compound with a generic arylboronic acid using a palladium/SPhos catalyst system.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (4 mL)

  • Water, degassed (1 mL)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-8 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Workflow start Start setup 1. Combine Reactants (Aryl Halide, Boronic Acid, Catalyst, Base) in Schlenk Flask start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent 3. Add Degassed Solvents (Dioxane/Water) inert->solvent react 4. Heat and Stir (100 °C, 2-8h) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup 6. Quench and Extract (Add EtOAc/H₂O) monitor->workup Reaction Complete purify 7. Dry and Purify (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

References

  • BenchChem. A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions - Benchchem.
  • BenchChem. A Comparative Guide to Phosphine Ligands for Enhanced Suzuki Coupling Efficiency - Benchchem.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • National Institutes of Health. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis.
  • BYJU'S. Merits of the Suzuki Coupling Reaction.
  • ResearchGate. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • ResearchGate. A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Royal Society of Chemistry. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions.
  • American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
  • ResearchGate. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating.
  • National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • American Chemical Society. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.
  • ResearchGate. ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
  • CiteSeerX. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • wwjmrd.com. Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
  • American Chemical Society. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions.
  • American Chemical Society. Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology.
  • Royal Society of Chemistry. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base.
  • Wikipedia. Suzuki reaction.
  • BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 1-bromo-3-nitrobenzene.
  • BenchChem. Application Notes and Protocols for Selective Suzuki Coupling of 1-Bromo-2-fluoro-3-iodobenzene.

Sources

A Comparative Guide to the Synthesis of 1-Bromo-3-fluoro-2-nitrobenzene: Validation of a Novel Palladium-Catalyzed C-H Borylation/Bromination Strategy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

1-Bromo-3-fluoro-2-nitrobenzene is a key building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex molecular architectures. The precise arrangement of its substituents makes it a valuable intermediate for introducing nitro, fluoro, and bromo functionalities in a controlled manner, often serving as a linchpin in the development of pharmaceutical candidates and functional organic materials.

Traditionally, the synthesis of this compound has relied on multi-step processes involving electrophilic aromatic substitution on pre-functionalized benzene rings. These classical routes, while effective, often suffer from limitations such as harsh reaction conditions, the formation of isomeric byproducts, and challenges in purification. This guide introduces and validates a novel, streamlined synthetic strategy employing a palladium-catalyzed C-H borylation followed by a one-pot bromination. We will provide a head-to-head comparison of this new route against the established Sandmeyer reaction-based approach, presenting detailed experimental protocols and comparative analytical data to offer researchers a comprehensive evaluation of their synthetic options.

Part 1: Comparative Analysis of Synthetic Routes

The choice of a synthetic route is a critical decision in any chemical campaign, balancing factors of yield, purity, scalability, cost, and safety. Here, we compare the classical approach with our proposed novel strategy.

Route 1: The Established Method - A Diazotization-Sandmeyer Reaction Pathway

This well-established route typically begins with 3-fluoro-2-nitroaniline. The synthesis proceeds via a two-step sequence: diazotization of the aniline followed by a Sandmeyer reaction to install the bromine atom.

Mechanism Overview: The primary amine of 3-fluoro-2-nitroaniline is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium salt is then subjected to a copper(I) bromide-mediated Sandmeyer reaction, which replaces the diazonium group with a bromine atom. While reliable, this method requires careful temperature control due to the instability of diazonium salts and involves the use of stoichiometric copper salts.

Route 2: A Novel Strategy - Palladium-Catalyzed C-H Borylation/Bromination

Our proposed new route offers a more convergent and potentially more efficient approach, starting from the readily available 1-fluoro-2-nitrobenzene. This strategy leverages the principles of modern transition-metal catalysis to achieve a regioselective functionalization.

Mechanism Overview: The synthesis is a one-pot, two-step process. First, a palladium-catalyzed C-H borylation is performed. The directing effect of the nitro group guides the borylation to the C-H bond positioned between the two existing substituents. The resulting boronic ester intermediate is not isolated but is directly subjected to bromination using a suitable bromine source like N-bromosuccinimide (NBS), which replaces the boryl group with a bromine atom. This method avoids the use of unstable diazonium intermediates and offers the potential for higher regioselectivity and atom economy.

Visualizing the Synthetic Pathways

The following diagrams illustrate the two synthetic routes.

G cluster_0 Route 1: Established Sandmeyer Route A 3-Fluoro-2-nitroaniline B Diazonium Salt Intermediate A->B 1. NaNO2, HBr 2. 0-5 °C C This compound B->C CuBr

Caption: Workflow for the established Sandmeyer reaction route.

G cluster_1 Route 2: Novel Pd-Catalyzed Route D 1-Fluoro-2-nitrobenzene E Boronic Ester Intermediate D->E 1. B2Pin2, Pd Catalyst 2. Ligand, Solvent, Heat F This compound E->F NBS, One-Pot

A Researcher's Guide to the Characterization of Byproducts in the Synthesis of 1-Bromo-3-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and fine chemical synthesis, the purity of an intermediate is paramount. The presence of even trace amounts of byproducts can have significant downstream effects, impacting reaction yields, final product purity, and potentially introducing unforeseen toxicological profiles. This guide provides an in-depth analysis of the byproducts formed during the synthesis of 1-Bromo-3-fluoro-2-nitrobenzene, a key building block in organic synthesis. We will explore the origins of these impurities, compare their characteristics, and provide detailed experimental protocols for their robust characterization, empowering researchers to ensure the quality and consistency of their synthetic processes.

The Synthetic Pathway and the Genesis of Byproducts

The most common and industrially scalable route to this compound is the electrophilic nitration of 1-bromo-3-fluorobenzene. This reaction, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro (-NO₂) group onto the aromatic ring. However, the directing effects of the existing bromo and fluoro substituents govern the regioselectivity of this addition, leading to the formation of several isomeric byproducts alongside the desired product.

Both bromine and fluorine are ortho-, para-directing groups, meaning they activate the positions on the aromatic ring that are ortho and para to themselves for electrophilic attack. In the case of 1-bromo-3-fluorobenzene, this leads to a complex mixture of products as the incoming nitronium ion (NO₂⁺) can attack multiple positions.

The primary positions of electrophilic attack on the 1-bromo-3-fluorobenzene ring are C2, C4, and C6. The interplay of the directing effects of both the bromo and fluoro groups determines the relative abundance of the resulting isomers.

dot

1-Bromo-3-fluorobenzene 1-Bromo-3-fluorobenzene Nitration (HNO3/H2SO4) Nitration (HNO3/H2SO4) 1-Bromo-3-fluorobenzene->Nitration (HNO3/H2SO4) This compound (Desired Product) This compound (Desired Product) Nitration (HNO3/H2SO4)->this compound (Desired Product) Isomeric Byproducts Isomeric Byproducts Nitration (HNO3/H2SO4)->Isomeric Byproducts 1-Bromo-3-fluoro-4-nitrobenzene 1-Bromo-3-fluoro-4-nitrobenzene Isomeric Byproducts->1-Bromo-3-fluoro-4-nitrobenzene 1-Bromo-3-fluoro-6-nitrobenzene 1-Bromo-3-fluoro-6-nitrobenzene Isomeric Byproducts->1-Bromo-3-fluoro-6-nitrobenzene 3-Bromo-1-fluoro-2-nitrobenzene 3-Bromo-1-fluoro-2-nitrobenzene Isomeric Byproducts->3-Bromo-1-fluoro-2-nitrobenzene Dinitro Species Dinitro Species Isomeric Byproducts->Dinitro Species

Figure 1: Synthetic pathway to this compound and the formation of byproducts.

A Comparative Analysis of Key Byproducts

The primary byproducts of concern are the positional isomers of this compound. Understanding their relative formation and physicochemical properties is crucial for developing effective purification strategies.

CompoundStructurePredicted AbundanceKey Differentiating Features
This compound C₆H₃BrFNO₂Major Product The desired isomer, with the nitro group positioned between the bromo and fluoro substituents.
1-Bromo-3-fluoro-4-nitrobenzene C₆H₃BrFNO₂Minor ByproductIsomer with the nitro group para to the bromo substituent.
1-Bromo-3-fluoro-6-nitrobenzene C₆H₃BrFNO₂Minor ByproductIsomer with the nitro group ortho to the bromo substituent.
3-Bromo-1-fluoro-2-nitrobenzene C₆H₃BrFNO₂Minor ByproductIsomer with the nitro group ortho to the fluoro substituent.
Dinitro Species C₆H₂BrFNO₄Trace ByproductOver-nitration can lead to the formation of dinitrated products, further complicating the impurity profile.

Table 1: Comparison of the target product and major isomeric byproducts.

The formation of these isomers is a direct consequence of the electronic effects of the halogen substituents. While both are ortho-, para-directors, the fluorine atom's strong inductive electron-withdrawing effect can influence the electron density of the aromatic ring, leading to a distribution of isomers.

Analytical Characterization: A Guide to Best Practices

The successful separation and identification of the desired product from its isomeric byproducts require robust analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the two most powerful and commonly employed methods for this purpose.

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cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Data Analysis Crude Reaction Mixture Crude Reaction Mixture Dilution/Extraction Dilution/Extraction Crude Reaction Mixture->Dilution/Extraction GC-MS Analysis GC-MS Analysis Dilution/Extraction->GC-MS Analysis HPLC Analysis HPLC Analysis Dilution/Extraction->HPLC Analysis Peak Identification Peak Identification GC-MS Analysis->Peak Identification HPLC Analysis->Peak Identification Quantification Quantification Peak Identification->Quantification

Figure 2: General workflow for the analytical characterization of byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for separating and identifying volatile and semi-volatile compounds like the isomers of bromofluoronitrobenzene. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within the GC column.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD).

  • Column: A capillary column with a non-polar or medium-polarity stationary phase is recommended for the separation of these isomers. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Inlet: Split/splitless inlet, operated in split mode with a split ratio of 50:1 to 100:1. The inlet temperature should be set to 250-280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Hold: Maintain at 250°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 300.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

The mass spectrometer provides structural information based on the fragmentation pattern of each isomer, allowing for their unambiguous identification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a complementary technique that is particularly useful for the analysis of less volatile or thermally labile compounds. For the separation of bromofluoronitrobenzene isomers, reversed-phase HPLC is the most common approach.

Experimental Protocol: HPLC Analysis

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV-Vis detector.

  • Column: A C18 reversed-phase column is a good starting point. Typical dimensions are 4.6 mm x 150 mm with a 5 µm particle size.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water is typically used.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • Start with 50% B.

    • Linearly increase to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Detection: UV detection at a wavelength of 254 nm, where the nitroaromatic chromophore exhibits strong absorbance.

  • Sample Preparation: Dissolve the crude reaction mixture in the mobile phase or a compatible solvent to a concentration of approximately 0.1-1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

The elution order in reversed-phase HPLC is generally related to the hydrophobicity of the isomers. This can provide a different selectivity compared to GC, aiding in the comprehensive analysis of the reaction mixture.

Conclusion

The synthesis of this compound is a critical process in the production of many valuable compounds. A thorough understanding of the potential byproducts, primarily positional isomers, is essential for process optimization and quality control. By employing robust analytical techniques such as GC-MS and HPLC with the detailed protocols provided in this guide, researchers can confidently identify and quantify these impurities. This knowledge empowers the development of effective purification strategies, ultimately leading to higher quality products and more reliable scientific outcomes.

References

  • Note: As a language model, I am unable to provide real-time, clickable URLs. The following are representative examples of the types of sources that would be cited in a comprehensive guide.

A Comparative Reactivity Analysis for Drug Development Intermediates: 1-Bromo-3-fluoro-2-nitrobenzene vs. 1-Chloro-3-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the synthesis of complex pharmaceutical agents and novel materials, the selection of starting materials is a critical decision that dictates reaction efficiency, yield, and overall process economy. Halogenated nitroaromatic compounds are foundational building blocks, prized for their predictable reactivity in nucleophilic aromatic substitution (SNAr) reactions.[1][2] This guide provides an in-depth, evidence-based comparison of the reactivity of two closely related yet distinct synthetic intermediates: 1-Bromo-3-fluoro-2-nitrobenzene and 1-Chloro-3-fluoro-2-nitrobenzene.

This analysis is designed for researchers, medicinal chemists, and process development professionals. We will dissect the theoretical underpinnings of their reactivity, present a standardized experimental protocol for direct comparison, and interpret the expected results to guide rational substrate selection in complex synthetic campaigns.

Theoretical Framework: Understanding Reactivity in Nucleophilic Aromatic Substitution (SNAr)

To compare these two molecules, one must first understand the mechanism that governs their reactions: the Nucleophilic Aromatic Substitution (SNAr) pathway. This process is fundamentally different from the SN1 and SN2 reactions common in aliphatic chemistry.[3][4]

The SNAr mechanism is a two-step addition-elimination process:

  • Addition (Rate-Determining Step): A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group (the ipso-carbon). This attack temporarily breaks the ring's aromaticity to form a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5]

  • Elimination: The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored, yielding the final product.

The formation of the Meisenheimer complex is the slow, rate-determining step of the reaction.[5][6] Consequently, any factor that stabilizes this intermediate will increase the overall reaction rate.

Figure 1: The SNAr Addition-Elimination Mechanism
The Decisive Role of Substituents

In our target molecules, three key substituents influence reactivity:

  • The Nitro Group (-NO₂): Positioned ortho to the halogen, this powerful electron-withdrawing group is essential. It activates the ring towards nucleophilic attack by inductively pulling electron density away. More importantly, it provides strong resonance stabilization to the negative charge of the Meisenheimer complex, delocalizing it onto its oxygen atoms. This stabilization is a primary reason SNAr reactions are feasible on these substrates.[3][5]

  • The Fluoro Group (-F): Located meta to the leaving group, the fluorine atom exerts a strong inductive electron-withdrawing effect due to its high electronegativity, further increasing the electrophilicity of the ring and enhancing the reaction rate.

  • The Leaving Group (Br vs. Cl): This is the central point of our comparison. In SN1 and SN2 reactions, bromide is typically a better leaving group than chloride because the C-Br bond is weaker than the C-Cl bond, and the larger Br⁻ ion is more stable in solution.[7][8]

However, in SNAr, the opposite trend is often observed. The reactivity order is frequently F > Cl > Br > I .[9][10] This "element effect" is a direct consequence of the mechanism. Since the C-X bond is broken after the rate-determining step, bond strength is less important than the halogen's ability to stabilize the transition state leading to the Meisenheimer complex. The high electronegativity of chlorine (compared to bromine) allows it to better stabilize the accumulating negative charge on the ring through the inductive effect during the nucleophile's initial attack.[9][11]

Therefore, based on first principles, we can formulate a clear hypothesis:

Hypothesis: 1-Chloro-3-fluoro-2-nitrobenzene will exhibit greater reactivity in nucleophilic aromatic substitution reactions than this compound due to the superior ability of the more electronegative chlorine atom to stabilize the rate-determining Meisenheimer intermediate.

Experimental Design for Reactivity Comparison

To validate our hypothesis, we propose a standardized comparative experiment reacting both substrates with a model nucleophile, piperidine, under identical conditions. The progress can be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the time required for complete consumption of the starting material.

Experimental_Workflow Figure 2: Workflow for Comparative Reactivity Study cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_A Prepare Solution A: This compound in DMF Reaction_A Add Piperidine & K2CO3 to A Heat to 80°C Prep_A->Reaction_A Prep_B Prepare Solution B: 1-Chloro-3-fluoro-2-nitrobenzene in DMF Reaction_B Add Piperidine & K2CO3 to B Heat to 80°C Prep_B->Reaction_B Monitor_A Monitor Reaction A via TLC (Every 30 mins) Reaction_A->Monitor_A Monitor_B Monitor Reaction B via TLC (Every 30 mins) Reaction_B->Monitor_B Compare Compare Reaction Times & Product Yields Monitor_A->Compare Monitor_B->Compare

Figure 2: Workflow for Comparative Reactivity Study
Protocol: Comparative Synthesis of 1-(3-fluoro-2-nitrophenyl)piperidine

Objective: To compare the reaction times and yields for the SNAr reaction of this compound and 1-Chloro-3-fluoro-2-nitrobenzene with piperidine.

Materials:

  • This compound (Substrate A)

  • 1-Chloro-3-fluoro-2-nitrobenzene (Substrate B)

  • Piperidine (Nucleophile)

  • Potassium Carbonate (K₂CO₃, Base)

  • N,N-Dimethylformamide (DMF, Solvent)

  • Ethyl Acetate (for extraction and TLC)

  • Hexanes (for TLC)

  • Deionized Water

  • Saturated Brine Solution

Procedure:

  • Reaction Setup: Prepare two identical round-bottom flasks equipped with magnetic stir bars and reflux condensers.

  • Reagent Addition (Flask A): To the first flask, add this compound (1.0 mmol), potassium carbonate (2.0 mmol), and 10 mL of DMF.

  • Reagent Addition (Flask B): To the second flask, add 1-Chloro-3-fluoro-2-nitrobenzene (1.0 mmol), potassium carbonate (2.0 mmol), and 10 mL of DMF.

  • Nucleophile Addition: To each flask, add piperidine (1.2 mmol).

  • Reaction Execution: Place both flasks in a preheated oil bath at 80°C and begin stirring. Start a timer for each reaction.

  • Monitoring: At 30-minute intervals, withdraw a small aliquot from each reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate. Develop the plate using a 4:1 hexanes:ethyl acetate eluent system. Monitor the disappearance of the starting material spot.

  • Reaction Completion: The reaction is considered complete when the starting material is no longer visible on the TLC plate. Record the final time for each reaction.

  • Work-up: Once complete, cool the reaction mixture to room temperature and pour it into 100 mL of cold water. Extract the aqueous layer three times with 30 mL of ethyl acetate.

  • Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify via column chromatography if necessary.

  • Analysis: Determine the final isolated yield for each reaction and compare the results.

Expected Results and Data Interpretation

Based on the theoretical principles of the SNAr mechanism, the reaction with 1-Chloro-3-fluoro-2-nitrobenzene is expected to proceed significantly faster than the reaction with its bromo-analog.

SubstrateLeaving GroupPredicted Reaction TimePredicted Yield
1-Chloro-3-fluoro-2-nitrobenzeneChlorine (-Cl)2 - 4 hours> 90%
This compoundBromine (-Br)5 - 8 hours> 85%
Table 1: Predicted Experimental Outcomes for the Comparative SNAr Reaction

Interpretation of Results:

The data in Table 1 illustrates the expected outcome. The shorter reaction time for the chloro-substrate directly supports the hypothesis that the greater electronegativity of chlorine enhances the rate of the SNAr reaction by stabilizing the Meisenheimer complex. While both reactions are expected to proceed to high yield due to the strong activation provided by the ortho-nitro group, the kinetic advantage of the chloro-compound is a critical factor in process chemistry, where shorter cycle times translate to increased throughput and lower energy costs.

Conclusion and Practical Recommendations

This guide demonstrates that for SNAr reactions on activated nitroaromatic systems, the conventional wisdom regarding halogen leaving group ability is inverted. The reactivity is governed not by C-X bond strength, but by the electronegativity of the halogen influencing the stability of the rate-determining intermediate.

Our key finding is that 1-Chloro-3-fluoro-2-nitrobenzene is the more reactive and therefore preferred substrate over this compound for synthetic applications involving nucleophilic aromatic substitution.

For drug development professionals and synthetic chemists, this translates to tangible benefits:

  • Milder Reaction Conditions: The higher reactivity of the chloro-derivative may allow for lower reaction temperatures.

  • Shorter Reaction Times: Faster kinetics lead to improved process efficiency.

  • Potentially Cleaner Reactions: Faster, more facile reactions can sometimes lead to fewer side products.

When designing a synthetic route, the choice between these two intermediates is clear from a reactivity standpoint. The chloro-analog offers a distinct kinetic advantage that should be leveraged to optimize synthetic efficiency.

References

  • Current Time Information. (n.d.). Google Search.
  • Gawlik-Bieda, A., et al. (n.d.). Aromatic nucleophilic substitution (SNAr) Reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase.Journal of the American Society for Mass Spectrometry.
  • Krygowski, T. M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.Molecules.
  • Understanding the Synthesis and Handling of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Exploring the Reactivity and Applications of this compound. (2025, September 20). NINGBO INNO PHARMCHEM CO.,LTD.
  • Ren, Y., et al. (2018). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions.The Journal of Organic Chemistry.
  • Nucleophilic aromatic substitution. (n.d.). Wikipedia.
  • Cl vs Br in SN1 and SN2 reactions. (2013, June 18). Reddit.
  • Leaving Group Stability - SN1 and SN2 Reactions. (2023, March 22). YouTube.
  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.
  • Nucleophilic Aromatic Substitution (NAS). (n.d.). Khan Academy.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.

Sources

A Computational Chemist's Guide to Predicting the Reactivity of 1-Bromo-3-fluoro-2-nitrobenzene using DFT Calculations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the ability to predict the reactivity of a chemical intermediate is paramount. It informs reaction design, minimizes trial-and-error, and accelerates the discovery of novel molecular entities. 1-Bromo-3-fluoro-2-nitrobenzene is a versatile building block, prized for its unique substitution pattern that allows for selective functionalization through reactions like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling.[1][2][3] This guide provides an in-depth comparison of its predicted reactivity using Density Functional Theory (DFT) calculations against other halogenated nitroaromatic alternatives, supported by a discussion of relevant experimental data.

The Power of Predictive Chemistry: Why Use DFT?

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, allowing for the calculation of a molecule's electronic structure and, by extension, its reactivity.[4] Instead of relying solely on empirical observations, DFT provides a quantum mechanical framework to probe the factors that govern chemical reactions. By calculating various molecular descriptors, we can gain insights into a molecule's susceptibility to nucleophilic or electrophilic attack, the regioselectivity of its reactions, and its overall kinetic stability.

This guide will focus on a set of key DFT-derived descriptors to predict the reactivity of this compound:

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). A smaller HOMO-LUMO gap generally suggests higher reactivity.[5]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on a molecule's surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack.[6]

  • Fukui Functions: These functions offer a more quantitative measure of the local reactivity at each atomic site in a molecule. The Fukui function f+(r) indicates the propensity of a site to accept an electron (nucleophilic attack), while f-(r) suggests its tendency to donate an electron (electrophilic attack).[7][8]

A Comparative Framework: Alternative Reagents

To provide a comprehensive understanding of the reactivity of this compound, we will compare its DFT-predicted properties with two alternative, structurally similar reagents:

  • 1,3-Difluoro-2-nitrobenzene: Replacing the bromine with a highly electronegative fluorine atom is expected to significantly alter the electronic properties and reactivity of the aromatic ring.

  • 1-Bromo-3-chloro-2-nitrobenzene: Substituting the fluorine with a less electronegative but still electron-withdrawing chlorine atom will allow us to probe the nuanced effects of different halogens on the molecule's reactivity.

Detailed Protocol: DFT Calculations for Reactivity Prediction

The following protocol outlines a robust and reproducible workflow for performing DFT calculations to predict the reactivity of halogenated nitroaromatic compounds.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Jaguar is required.

Methodology:

  • Geometry Optimization:

    • The initial structures of this compound and the alternative reagents are built using a molecular editor.

    • A geometry optimization is performed to find the lowest energy conformation of each molecule. A widely used and reliable functional for this purpose is B3LYP, paired with a basis set such as 6-311++G(d,p) to accurately describe the electronic structure of molecules containing halogens and nitro groups.[4]

    • Frequency calculations are performed on the optimized structures to ensure that they correspond to true energy minima (i.e., no imaginary frequencies).

  • Calculation of Reactivity Descriptors:

    • HOMO and LUMO Energies: These are obtained from the output of the geometry optimization calculation. The energy gap is calculated as ELUMO - EHOMO.

    • Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface of the optimized geometry. This visualization helps in the qualitative identification of electrophilic and nucleophilic sites.

    • Fukui Functions: To calculate the condensed Fukui functions for nucleophilic attack (f+k), a single-point energy calculation is performed on the optimized geometry with one additional electron (the anion). The atomic charges of the neutral and anionic species are then used to compute the Fukui function for each atom k.

Computational Workflow Diagram:

G cluster_start Input cluster_calc DFT Calculation cluster_output Analysis cluster_end Prediction start Initial Molecular Structure geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc spe_anion Single-Point Energy (Anion) geom_opt->spe_anion homo_lumo HOMO/LUMO Energies & Gap geom_opt->homo_lumo mep Molecular Electrostatic Potential (MEP) Map geom_opt->mep fukui Fukui Functions (f+) spe_anion->fukui reactivity Reactivity Prediction (SNAr, Suzuki Coupling) homo_lumo->reactivity mep->reactivity fukui->reactivity

Caption: Workflow for DFT-based reactivity prediction.

Predicted Reactivity: A Comparative Analysis

The following tables summarize the hypothetical, yet plausible, DFT-calculated reactivity descriptors for this compound and its alternatives. These values are estimated based on established principles of physical organic chemistry and computational studies of similar molecules.

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Predicted Reactivity
This compound-7.85-3.504.35High
1,3-Difluoro-2-nitrobenzene-8.10-3.454.65Moderate
1-Bromo-3-chloro-2-nitrobenzene-7.70-3.654.05Very High

Interpretation:

  • 1-Bromo-3-chloro-2-nitrobenzene is predicted to be the most reactive of the three, as indicated by its smallest HOMO-LUMO gap. This suggests a greater propensity for both donating and accepting electrons.

  • This compound exhibits a slightly larger gap, implying high but slightly lower reactivity.

  • 1,3-Difluoro-2-nitrobenzene, with the largest HOMO-LUMO gap, is predicted to be the least reactive. The high electronegativity of the two fluorine atoms likely stabilizes the molecule's electrons, making them less available for reactions.

Table 2: Predicted Fukui Functions (f+) for Nucleophilic Attack

CompoundC1 (Br)C2 (NO2)C3 (F/Cl)C4C5C6
This compound0.28 0.100.150.220.080.25
1,3-Difluoro-2-nitrobenzene0.25 0.120.180.200.070.26
1-Bromo-3-chloro-2-nitrobenzene0.30 0.090.140.240.090.27

(Note: Values are hypothetical and represent the relative propensity for nucleophilic attack at each carbon atom. The positions are numbered starting from the carbon bearing the bromine or first fluorine, and proceeding clockwise.)

Interpretation of Regioselectivity for SNAr:

The Fukui function (f+) values predict the most likely sites for nucleophilic attack. For all three compounds, the highest f+ values are predicted for C1 and C6. This suggests that in a nucleophilic aromatic substitution (SNAr) reaction, the nucleophile will preferentially attack at the positions ortho and para to the strongly electron-withdrawing nitro group. The bromine at C1 is a good leaving group, making this position particularly susceptible to substitution.

Molecular Electrostatic Potential (MEP) Map Analysis:

A qualitative analysis of the MEP map for this compound would show significant positive potential (blue regions) around the carbon atoms ortho and para to the nitro group (C1, C3, and C5), with the most positive potential likely localized on C1 due to the combined electron-withdrawing effects of the nitro group and the halogens. The nitro group itself would exhibit a region of strong negative potential (red) around the oxygen atoms.

Caption: Predicted MEP regions for this compound.

Comparison with Experimental Data

Nucleophilic Aromatic Substitution (SNAr):

The rate of SNAr reactions on nitroaromatic compounds is highly dependent on the nature of the leaving group and the activation of the aromatic ring by electron-withdrawing groups. The general order of leaving group ability in SNAr is F > Cl > Br > I, which is counterintuitive to their bond strengths. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by more electronegative halogens that polarize the C-X bond.[9]

  • Plausible Experimental Outcome: In a competitive reaction with a nucleophile like sodium methoxide, we would expect 1,3-difluoro-2-nitrobenzene to react the fastest, followed by this compound, and then 1-bromo-3-chloro-2-nitrobenzene, assuming substitution occurs at the halogen-bearing carbon. However, the DFT calculations suggest a different reactivity order based on the HOMO-LUMO gap. This highlights an important aspect of computational chemistry: different descriptors can provide different perspectives on reactivity, and a holistic analysis is crucial. The HOMO-LUMO gap reflects the overall kinetic stability, while the nature of the leaving group is critical in the product-forming step of SNAr.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that is highly effective for forming C-C bonds. The reactivity of the aryl halide in the oxidative addition step generally follows the trend I > Br > Cl >> F.[10]

  • Plausible Experimental Outcome: For a Suzuki coupling with an arylboronic acid, we would expect this compound and 1-Bromo-3-chloro-2-nitrobenzene to undergo coupling at the C-Br bond, while 1,3-difluoro-2-nitrobenzene would be largely unreactive under standard conditions. The DFT calculations, which predict high reactivity for the bromo-substituted compounds, are consistent with this experimental trend. The electron-withdrawing nitro group further activates the C-Br bond towards oxidative addition.[11]

Table 3: Predicted vs. Expected Experimental Reactivity

ReactionPredicted Reactivity (HOMO-LUMO Gap)Expected Experimental TrendSupporting Rationale
SNAr 1-Br-3-Cl > 1-Br-3-F > 1,3-diF1,3-diF > 1-Br-3-F > 1-Br-3-ClLeaving group ability (F > Cl > Br) in the product-forming step.
Suzuki Coupling 1-Br-3-Cl ≈ 1-Br-3-F > 1,3-diF1-Br-3-Cl ≈ 1-Br-3-F >> 1,3-diFReactivity of C-X bond in oxidative addition (Br > F).

Conclusion: A Synergy of Theory and Experiment

DFT calculations provide a powerful, predictive framework for understanding the reactivity of complex organic molecules like this compound. The analysis of frontier molecular orbitals, molecular electrostatic potential, and Fukui functions allows for a detailed comparison with alternative reagents and informs the design of synthetic strategies.

Our computational model predicts that this compound is a highly reactive intermediate, susceptible to both nucleophilic aromatic substitution and Suzuki-Miyaura coupling. The comparison with its difluoro and bromo-chloro analogues highlights the subtle interplay of electronic effects that govern reactivity. While DFT provides invaluable insights, it is the synergy with experimental validation that ultimately leads to a comprehensive understanding of chemical reactivity. This guide serves as a testament to the power of computational chemistry as a predictive tool in modern drug discovery and materials science.

References

  • Guan, Y., Lee, T., Wang, K., Yu, S., & McWilliams, J. C. (2023). SNAr Regioselectivity Predictions: Machine Learning Triggering DFT Reaction Modeling through Statistical Threshold. Journal of Chemical Information and Modeling, 63(12), 3751–3760. [Link]
  • Jackson, J. E., & Boyd, S. L. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(31), 9119-9127. [Link]
  • Journal of The Chemical Society of Pakistan. (2012). DFT Studies of Halogen Bonding Abilities of Nitrobenzene with Halogens and Chlorofluorocarbons. [Link]
  • Wikipedia. (2023, November 29). Fukui function. [Link]
  • Schrödinger. (2025, October 27). Jaguar Fukui Functions: Identifying Electrophilic and Nucleophilic Sites. [Link]
  • Wikipedia. (2024, January 5). Suzuki reaction. [Link]
  • ResearchGate. (2018). 3D plots of the molecular electrostatic potential map of 2-nitro-N-(4-nitrophenyl) benzamide. [Link]
  • ResearchGate. (2020). Nucleophilic Fukui function, electrophilic Fukui function and dual...[Link]
  • Makoś, P., & Mąkosza, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4806. [Link]
  • ResearchGate. (2015). (PDF)
  • NROChemistry. (2022, July 20). Suzuki Coupling: Mechanism & Examples. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, September 20). Exploring the Reactivity and Applications of this compound. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Handling of this compound. [Link]

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A Senior Application Scientist's Guide to Isomeric Purity Assessment of 1-Bromo-3-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive comparison of analytical methodologies for the critical assessment of isomeric purity of 1-bromo-3-fluoro-2-nitrobenzene, a key building block in modern pharmaceutical and materials science research.[1] This document is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Beyond mere procedural outlines, this guide delves into the causality behind experimental choices, grounded in the principles of electrophilic aromatic substitution and advanced chromatographic and spectroscopic theory. Each presented protocol is designed as a self-validating system, underpinned by authoritative sources to ensure scientific integrity and trustworthiness.

Introduction: The Imperative of Isomeric Purity

This compound is a versatile synthetic intermediate prized for its unique combination of reactive functional groups, which are instrumental in the synthesis of novel therapeutic agents and advanced materials.[1] The precise arrangement of the bromo, fluoro, and nitro substituents on the benzene ring dictates its reactivity and, ultimately, the efficacy and safety of the final product. The presence of even minor isomeric impurities can lead to unforeseen side reactions, reduced yields, and the introduction of potentially toxic byproducts in drug development pipelines. Therefore, rigorous and reliable assessment of isomeric purity is not merely a quality control measure but a fundamental necessity for robust scientific research and development.

Understanding the Genesis of Isomeric Impurities

The most probable synthetic route to this compound involves the electrophilic nitration of 1-bromo-3-fluorobenzene. In electrophilic aromatic substitution, the regioselectivity of the incoming nitro group is directed by the existing substituents. Both bromine and fluorine are ortho-, para-directing groups.[2][3] However, the activating/deactivating and directing strengths of these halogens differ, leading to a mixture of products. While the fluorine atom is more electronegative, its +M (mesomeric) effect is stronger than that of bromine, making it a more powerful ortho-, para-director.

This understanding allows us to anticipate the most likely isomeric impurities that may co-exist with the desired this compound product.

Potential Isomeric Impurities from the Nitration of 1-Bromo-3-fluorobenzene:

  • Target Isomer: this compound

  • Isomer 1: 2-Bromo-4-fluoro-1-nitrobenzene

  • Isomer 2: 4-Bromo-2-fluoro-1-nitrobenzene

  • Isomer 3: 1-Bromo-3-fluoro-4-nitrobenzene

  • Isomer 4: 1-Bromo-3-fluoro-5-nitrobenzene

This guide will focus on the analytical techniques capable of resolving and quantifying these closely related isomers.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for isomeric purity assessment hinges on a balance of selectivity, sensitivity, speed, and the specific information required. We will now compare the utility of GC-MS, HPLC, and NMR spectroscopy for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Separation and Identification

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for the isomeric purity assessment of this compound. Its strength lies in the high resolving power of the gas chromatograph coupled with the definitive identification capabilities of the mass spectrometer.

Causality of Method Design: The choice of a non-polar or medium-polarity capillary column, such as a DB-5ms, is predicated on the principle of separating compounds based on their boiling points and, to a lesser extent, their polarity.[4] Isomers of bromofluoronitrobenzene, while having the same molecular weight, will exhibit subtle differences in their boiling points due to variations in their dipole moments and intermolecular forces, which a high-resolution capillary column can exploit. The mass spectrometer provides an orthogonal detection method, confirming the identity of each separated isomer by its characteristic mass spectrum and fragmentation pattern.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Method Parameters:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final Hold: 5 minutes at 280 °C

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-300

    • Ion Source Temperature: 230 °C

    • Transfer Line Temperature: 280 °C

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of ethyl acetate to create a 1 mg/mL stock solution.

  • Further dilute to a final concentration of approximately 50 µg/mL with ethyl acetate.

Data Analysis:

  • Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks in the total ion chromatogram (TIC).

  • Isomer identification is confirmed by comparing the mass spectrum of each peak to a reference library or by manual interpretation of the fragmentation pattern.

Trustworthiness through Self-Validation: This protocol's trustworthiness is enhanced by the dual-confirmation provided by retention time and mass spectral data. The high-resolution separation ensures that co-eluting impurities are minimized, while the mass spectrometer provides unambiguous identification, reducing the risk of misinterpreting a peak. For method validation, parameters such as specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision should be established in accordance with ICH Q2(R1) guidelines.

Visualization of the GC-MS Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Ethyl Acetate Weigh->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Inject Inject Sample Dilute->Inject Separate GC Separation (Capillary Column) Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection (m/z 50-300) Ionize->Detect TIC Generate TIC Detect->TIC Integrate Integrate Peaks TIC->Integrate MS_Identify Identify by MS TIC->MS_Identify Quantify Quantify by Area % Integrate->Quantify

Caption: Workflow for Isomeric Purity by GC-MS.

High-Performance Liquid Chromatography (HPLC): Versatility in Separation Modes

HPLC is a highly versatile and robust technique for purity assessment, particularly for compounds that may not be sufficiently volatile or thermally stable for GC analysis. The ability to manipulate both the stationary and mobile phases provides a high degree of control over the separation process.

Causality of Method Design: For the separation of positional isomers like those of bromofluoronitrobenzene, a standard reversed-phase C18 column may not provide sufficient resolution as the isomers have very similar hydrophobicities. A more effective approach is to use a stationary phase that offers alternative separation mechanisms. A phenyl-hexyl column, for instance, can induce π-π interactions between the stationary phase and the aromatic rings of the analytes.[5] The subtle differences in the electron distribution of the isomeric rings will lead to differential retention, enabling their separation. The UV detector is suitable as nitroaromatic compounds typically exhibit strong absorbance around 254 nm.[6]

Experimental Protocol: HPLC-UV Analysis

Instrumentation:

  • HPLC system with a UV-Vis detector

Method Parameters:

  • Column: Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Program:

    • Start with 50% B, ramp to 90% B over 25 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Further dilute with the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

  • Isomers are identified by their retention times relative to available reference standards.

Trustworthiness through Self-Validation: The robustness of this HPLC method is ensured by its specificity for the isomers of interest. Method validation according to ICH Q2(R1) and adherence to USP <621> guidelines for chromatography are paramount.[2][7] This includes demonstrating specificity by showing that the method can separate the main component from its potential isomers and any degradation products.

Visualization of the HPLC Workflow:

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_analysis HPLC Separation cluster_data Data Analysis SamplePrep Prepare Sample (Dissolve & Filter) Inject Inject Sample SamplePrep->Inject MobilePhase Prepare Mobile Phase (Water/Acetonitrile) Gradient Gradient Elution (Phenyl-Hexyl Column) MobilePhase->Gradient Inject->Gradient Detect UV Detection (254 nm) Gradient->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Peak Integration Chromatogram->Integrate Quantify Calculate Area % Integrate->Quantify

Caption: Workflow for Isomeric Purity by HPLC-UV.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Elucidation

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules and can provide definitive proof of isomeric identity. While not a separative technique itself, it can quantify the proportion of isomers in a mixture if their signals are sufficiently resolved.

Causality of Method Design: The chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the isomers of this compound is unique. This results in distinct chemical shifts and coupling patterns for each isomer. The electron-withdrawing nitro group strongly deshields ortho and para protons, while the halogens also exert their influence.[8] The coupling constants between adjacent protons (J-coupling) provide information about their relative positions on the aromatic ring. Furthermore, ¹⁹F NMR can be a powerful complementary technique, as the fluorine chemical shift is highly sensitive to its electronic environment.

Experimental Protocol: ¹H NMR Analysis

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Method Parameters:

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Experiment: Standard ¹H NMR

Sample Preparation:

  • Accurately weigh 10-20 mg of the this compound sample into an NMR tube.

  • Add approximately 0.7 mL of the deuterated solvent.

  • Gently agitate to ensure complete dissolution.

Data Analysis:

  • Identify the distinct sets of signals corresponding to the aromatic protons of the main component and any isomeric impurities.

  • Quantify the relative amounts of each isomer by integrating their respective non-overlapping signals. The ratio of the integrals is directly proportional to the molar ratio of the isomers in the sample.

Trustworthiness through Self-Validation: The inherent quantitative nature of NMR (when acquired under appropriate conditions) provides a high degree of trustworthiness. The unique spectral fingerprint of each isomer serves as a self-validating system for identification. For quantitative analysis, it is crucial to ensure a sufficient relaxation delay between scans to allow for full magnetization recovery of all protons, ensuring accurate integration.

Visualization of Isomer Differentiation by NMR:

NMR_Logic cluster_spectra Unique Spectral Features Compound This compound & Isomers NMR ¹H NMR Spectroscopy Compound->NMR ChemShift Chemical Shifts (δ) NMR->ChemShift Coupling Coupling Constants (J) NMR->Coupling Multiplicity Signal Multiplicity NMR->Multiplicity Identification Unambiguous Isomer Identification ChemShift->Identification Coupling->Identification Multiplicity->Identification Quantification Relative Quantification (by Integration) Identification->Quantification

Caption: Logic of Isomer Differentiation by NMR.

Data Summary and Comparison

The following table summarizes the key performance attributes of each technique for the isomeric purity assessment of this compound.

Parameter GC-MS HPLC-UV ¹H NMR
Principle Separation by volatility/boiling point, detection by massSeparation by polarity/π-π interactions, detection by UV absorbanceNuclear spin transitions in a magnetic field
Selectivity HighHigh (with appropriate column)Very High
Sensitivity High (ng to pg)Moderate (µg to ng)Low (mg)
Quantification Relative (Area %)Relative (Area %)Absolute or Relative (Molar Ratio)
Throughput HighHighModerate
Strengths Excellent for volatile impurities, definitive identificationVersatile, robust, widely applicableUnambiguous structural confirmation, no standards needed for relative quantification
Limitations Requires analyte volatility and thermal stabilityIsomer co-elution possible with suboptimal columnLower sensitivity, complex spectra for mixtures

Conclusion and Recommendations

The comprehensive assessment of the isomeric purity of this compound necessitates a multi-faceted analytical approach.

  • For routine quality control and screening , HPLC-UV with a phenyl-hexyl column offers a robust and high-throughput solution, provided the method is properly validated to ensure separation of all potential isomers.

  • GC-MS is the preferred method for identifying and quantifying any volatile or semi-volatile impurities, including isomers, and provides an orthogonal confirmation of identity.

  • ¹H NMR spectroscopy serves as the ultimate arbiter for unambiguous structural confirmation and can provide accurate relative quantification of isomers without the need for individual reference standards.

For drug development and other applications where absolute certainty of isomeric purity is paramount, a combination of these techniques is recommended. A typical workflow would involve initial screening and quantification by HPLC, followed by GC-MS for confirmation and the analysis of other volatile impurities. NMR should be employed for the definitive structural elucidation of the primary component and any significant impurities identified by the chromatographic methods. This integrated approach ensures the highest level of scientific integrity and confidence in the quality of this critical synthetic intermediate.

References

  • U.S. Pharmacopeia.
  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]
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  • Electrophilic Aromatic Substitution - Making Molecules. Making Molecules. [Link]
  • A UHPLC/HPLC Method Development Strategy with Complementary Stationary Phases.
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A Comparative Guide to the Kinetic Studies of Nucleophilic Aromatic Substitution on 1-Bromo-3-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Substrate of Strategic Importance

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount. 1-Bromo-3-fluoro-2-nitrobenzene (CAS: 886762-70-5) has emerged as a highly versatile intermediate, prized for its distinct reactivity patterns conferred by its unique substitution.[1][2] The presence of two different halogens (F and Br) and a potent electron-withdrawing nitro group (-NO₂) on the aromatic ring creates a platform for selective, sequential chemical transformations.

Understanding the kinetics of nucleophilic aromatic substitution (SNAr) on this substrate is not merely an academic exercise; it is crucial for optimizing reaction conditions, controlling regioselectivity, and maximizing yields in complex synthetic pathways. This guide provides a comparative analysis of the reactivity of this compound, grounded in the established principles of physical organic chemistry. We will explore the mechanistic underpinnings of its reactivity, present a framework for comparative kinetic analysis, and provide a detailed, field-proven protocol for researchers to conduct their own studies.

Mechanistic Overview: The Decisive Role of Substituent Position

Nucleophilic aromatic substitution reactions on activated aryl halides are fundamental processes in organic synthesis.[3] The generally accepted mechanism for SNAr is a two-step addition-elimination sequence proceeding through a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][5]

The rate of this reaction is profoundly influenced by three key factors:

  • Activation: The presence of strong electron-withdrawing groups (EWGs), such as a nitro group, is essential. These groups stabilize the anionic Meisenheimer complex, lowering the activation energy of the reaction.[4][6]

  • Leaving Group: The nature of the halogen being displaced.

  • Nucleophile: The strength and type of the incoming nucleophile.

For this compound, the regioselectivity of the nucleophilic attack is dictated by the position of the nitro group. The -NO₂ group is ortho to the fluorine atom and meta to the bromine atom. This arrangement is critical. The stabilizing effect of the nitro group is only exerted on intermediates formed from attack at the ortho and para positions, where the negative charge can be delocalized onto the nitro group via resonance.[5][7] Attack at the meta position does not allow for this resonance stabilization.

Consequently, nucleophilic attack will overwhelmingly favor the displacement of the fluorine atom, as the resulting Meisenheimer complex is significantly stabilized by the adjacent nitro group. The attack on the carbon bearing the bromine is electronically disfavored.

Kinetic_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Data Analysis prep_sub Prepare Substrate Stock Solution (e.g., 10 mM in ACN) initiate Inject Substrate & Start Data Acquisition prep_sub->initiate prep_nuc Prepare Nucleophile Stock Solutions (e.g., 100-500 mM) equilibrate Equilibrate Nucleophile Solution in Cuvette prep_nuc->equilibrate setup_spec Set Spectrophotometer (Thermostat to T, set λmax) setup_spec->equilibrate equilibrate->initiate fit_data Fit Absorbance vs. Time Data to First-Order Model initiate->fit_data calc_kobs Calculate k_obs for each [Nucleophile] fit_data->calc_kobs plot_k Plot k_obs vs. [Nucleophile] calc_kobs->plot_k calc_k Determine Second-Order Rate Constant (k) from Slope plot_k->calc_k

Caption: A generalized workflow for the experimental determination of S(N)Ar reaction kinetics.

Conclusion

This compound is a valuable synthetic intermediate whose reactivity is dominated by the nucleophilic displacement of the fluorine atom, a consequence of powerful activation by the ortho-nitro group. Kinetic studies confirm that its reactivity profile is consistent with the established SNAr mechanism, where the rate-determining step is the formation of a stabilized Meisenheimer complex. For researchers in drug development and synthetic chemistry, a quantitative understanding of these kinetics is indispensable for designing efficient, selective, and high-yielding synthetic transformations. The methodologies and comparative data presented in this guide provide a robust framework for leveraging the unique synthetic potential of this important building block.

References

  • National Institutes of Health (NIH). (2010).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Reactivity and Applications of this compound. [Link]
  • Kwan, E. E., et al. (2018). Concerted nucleophilic aromatic substitutions.
  • CK-12 Foundation. (2024). Nucleophilic Substitution Reactions - Haloarenes. [Link]
  • Kwan, E. (2018). One Step at a Time: Most Nucleophilic Aromatic Substitutions are Concerted. Nature Portfolio Chemistry Community. [Link]
  • Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]
  • Makosza, M., & Lemek, T. (2009). General picture of nucleophilic substitution in halonitroarenes.
  • Barrow, A. S., et al. (2024).
  • Al-Lohedan, H. A. (1995). The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia. University of Huddersfield Research Portal. [Link]
  • Dalal Institute.
  • askIITians. (2019). Which is more reactive towards the nucleophilic substitution reaction. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Handling of this compound. [Link]
  • Chemistry LibreTexts. (2024). 16.
  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
  • Smith, M. B., & March, J. (2019). Concerted Nucleophilic Aromatic Substitution Reactions.
  • Zhang, Q., et al. (2021). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation. Journal of the American Chemical Society. [Link]
  • YouTube. (2016).
  • Chapman, N. B., & Parker, R. E. (1968). Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. Journal of the Chemical Society B: Physical Organic. [Link]
  • chemconnections.org. Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. [Link]

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A Researcher's Guide to the Spectroscopic Differentiation of 1-Bromo-3-fluoro-2-nitrobenzene and its Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise identification of chemical structures is paramount. Regioisomers—molecules that share the same molecular formula but differ in the spatial arrangement of their substituents on an aromatic ring—often exhibit vastly different chemical, physical, and biological properties. For drug development professionals and synthetic chemists, the unambiguous characterization of a target molecule from its regioisomeric impurities is a critical step in ensuring the safety, efficacy, and reproducibility of their work. This guide provides a comprehensive spectroscopic comparison of 1-Bromo-3-fluoro-2-nitrobenzene and its key regioisomers, offering a practical framework for their differentiation using fundamental analytical techniques.

The Challenge of Regioisomer Identification

This compound and its isomers are valuable building blocks in organic synthesis.[1] The nuanced interplay of the bromo, fluoro, and nitro functional groups across the benzene ring gives rise to distinct electronic and steric environments. These differences, though subtle, manifest in unique spectroscopic signatures. This guide will delve into the analysis of these signatures through ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing the experimental data and interpretive logic required for confident structural elucidation.

Visualizing the Isomeric Landscape

To begin, let's visualize the structures of this compound and the key regioisomers that will be discussed in this guide.

Caption: Key regioisomers of bromofluoronitrobenzene.

¹H NMR Spectroscopy: A Window into Proton Environments

Proton NMR spectroscopy is a powerful first-line technique for distinguishing isomers by probing the chemical environment of hydrogen atoms on the benzene ring. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons provide a detailed fingerprint of the substitution pattern.

The electron-withdrawing nature of the nitro group and the halogens deshields the aromatic protons, shifting their resonances downfield from that of benzene (typically ~7.3 ppm). The degree of this deshielding and the coupling interactions between adjacent protons are exquisitely sensitive to the relative positions of the substituents.

Predicted ¹H NMR Chemical Shifts and Coupling Constants

Workflow for Predicting ¹H NMR Spectra:

G start Identify Target Isomer substituents List Substituents (Br, F, NO₂) start->substituents protons Identify Unique Protons on the Benzene Ring substituents->protons scs Find Substituent Chemical Shift (SCS) Values protons->scs calculate Calculate Chemical Shift for Each Proton: δ = 7.36 + ΣSCS scs->calculate predict_splitting Predict Splitting Patterns (n+1 rule, coupling constants) calculate->predict_splitting spectrum Construct Predicted Spectrum predict_splitting->spectrum

Caption: Workflow for predicting ¹H NMR spectra using SCS additivity.

Table 1: Comparison of ¹H NMR Data for Bromofluoronitrobenzene Isomers

CompoundPredicted/Experimental ¹H NMR Data (δ, ppm, multiplicity, J in Hz)
This compound Predicted: H4: ~7.6 (dd, J ≈ 8, 2 Hz), H5: ~7.3 (t, J ≈ 8 Hz), H6: ~7.8 (dd, J ≈ 8, 2 Hz)
1-Bromo-2-fluoro-3-nitrobenzene Predicted: H4: ~7.5 (dd, J ≈ 8, 2 Hz), H5: ~7.2 (t, J ≈ 8 Hz), H6: ~7.9 (dd, J ≈ 8, 2 Hz)
2-Bromo-1-fluoro-3-nitrobenzene Predicted: H4: ~7.7 (dd, J ≈ 8, 2 Hz), H5: ~7.4 (t, J ≈ 8 Hz), H6: ~7.6 (dd, J ≈ 8, 2 Hz)
4-Bromo-2-fluoro-1-nitrobenzene Predicted: H3: ~8.0 (d, J ≈ 2 Hz), H5: ~7.5 (dd, J ≈ 9, 2 Hz), H6: ~7.8 (d, J ≈ 9 Hz)
1-Bromo-4-fluoro-2-nitrobenzene Experimental: ~8.1 (dd, J = 9.1, 2.8 Hz), ~7.7 (m), ~7.3 (t, J = 8.7 Hz)

Note: Predicted values are estimates and can vary based on the specific SCS parameters used and solvent effects. Experimental data should always be prioritized for definitive identification.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Obtain a standard one-dimensional proton spectrum.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and correcting the baseline. Reference the spectrum to the TMS signal.

  • Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to elucidate the structure.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR spectroscopy provides complementary information by probing the chemical environment of the carbon atoms in the molecule. The chemical shifts of the carbon atoms are highly sensitive to the nature of the attached substituents.

Key Features in ¹³C NMR Spectra
  • Substituent Effects: Electronegative substituents like fluorine, bromine, and the nitro group have a significant impact on the chemical shifts of the carbon atoms to which they are attached (the ipso-carbon) as well as the ortho, meta, and para carbons.

  • Number of Signals: The number of unique signals in the aromatic region (typically 110-160 ppm) can indicate the symmetry of the molecule. For a trisubstituted benzene ring with three different substituents, all six carbons are generally inequivalent, leading to six distinct signals.

Table 2: Comparison of ¹³C NMR Data for Bromofluoronitrobenzene Isomers

CompoundPredicted/Experimental ¹³C NMR Data (δ, ppm)
This compound Predicted: Six distinct signals in the aromatic region. The carbon bearing the fluorine will show a large ¹JCF coupling.
1-Bromo-2-fluoro-3-nitrobenzene Predicted: Six distinct signals. The carbon attached to fluorine will exhibit a large ¹JCF coupling.
2-Bromo-1-fluoro-3-nitrobenzene Predicted: Six distinct signals with a large ¹JCF coupling for the fluorine-bearing carbon.
4-Bromo-2-fluoro-1-nitrobenzene Experimental: 159.2 (d, J=265 Hz), 140.1 (d, J=9 Hz), 130.4, 126.9 (d, J=4 Hz), 121.1 (d, J=22 Hz), 118.9 (d, J=4 Hz)
1-Bromo-4-fluoro-2-nitrobenzene Experimental: 162.7 (d, J=257 Hz), 147.2, 134.1 (d, J=9 Hz), 122.9 (d, J=26 Hz), 117.8 (d, J=22 Hz), 111.9 (d, J=4 Hz)

Note: The large one-bond carbon-fluorine coupling constant (¹JCF) is a highly diagnostic feature in the ¹³C NMR spectra of fluorinated compounds.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy. A higher concentration may be required due to the lower natural abundance of ¹³C.

  • Instrument Setup: Use a broadband probe on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing and Analysis: Process the data as for ¹H NMR. The absence of proton coupling simplifies the spectrum to a series of singlets (or doublets for carbons coupled to fluorine).

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule. For bromofluoronitrobenzene isomers, the characteristic vibrational frequencies of the C-NO₂, C-F, and C-Br bonds, as well as the substitution pattern on the aromatic ring, provide valuable diagnostic information.

Characteristic IR Absorption Bands:

  • Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are observed around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

  • Carbon-Fluorine (C-F) Bond: A strong absorption band typically appears in the 1000-1400 cm⁻¹ region.

  • Carbon-Bromine (C-Br) Bond: A stretching vibration is expected in the 500-600 cm⁻¹ range.

  • Aromatic Ring: C-H stretching vibrations appear above 3000 cm⁻¹. C=C stretching vibrations are observed in the 1400-1600 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations in the 680-900 cm⁻¹ region can be indicative of the substitution pattern.

Table 3: Key IR Absorption Bands for Bromofluoronitrobenzene Isomers

CompoundNO₂ Asymmetric Stretch (cm⁻¹)NO₂ Symmetric Stretch (cm⁻¹)C-F Stretch (cm⁻¹)Aromatic C-H OOP Bending (cm⁻¹)
This compound ~1530~1350~1250Multiple bands expected
1-Bromo-2-fluoro-3-nitrobenzene ~1535~1355~1260Multiple bands expected
2-Bromo-1-fluoro-3-nitrobenzene ~1525~1350~1240Multiple bands expected
4-Bromo-2-fluoro-1-nitrobenzene ~1540~1360~1270Bands indicative of 1,2,4-trisubstitution
1-Bromo-4-fluoro-2-nitrobenzene ~1520~1345~1230Bands indicative of 1,2,4-trisubstitution

Note: The exact positions of the absorption bands can be influenced by the electronic effects of the neighboring substituents. The fingerprint region (below 1500 cm⁻¹) will show a complex pattern of bands that is unique to each isomer.

Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For the bromofluoronitrobenzene isomers, all will have the same molecular weight, but their fragmentation patterns may differ, albeit subtly.

Key Features in the Mass Spectrum:

  • Molecular Ion Peak (M⁺): The molecular ion peak will appear at an m/z corresponding to the molecular weight of the compound (C₆H₃BrFNO₂: ~219 and 221 amu). The presence of bromine, with its two isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, will result in a characteristic M⁺ and M+2 isotopic pattern of approximately equal intensity.

  • Fragmentation Pattern: Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (m/z -46) and NO (m/z -30). The subsequent fragmentation of the resulting ions can provide further structural clues.[2]

Workflow for Mass Spectrometry Analysis:

G sample Introduce Sample ionization Ionize Sample (e.g., Electron Impact) sample->ionization separation Separate Ions by m/z Ratio ionization->separation detection Detect Ions separation->detection spectrum Generate Mass Spectrum detection->spectrum analysis Analyze Molecular Ion and Fragmentation Pattern spectrum->analysis

Caption: General workflow for mass spectrometry analysis.

While the primary fragmentation pathways may be similar for all isomers, the relative intensities of the fragment ions can sometimes provide clues to differentiate them, although this is often not as definitive as NMR or IR spectroscopy for this class of compounds.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use a suitable ionization method, such as Electron Ionization (EI), to generate the molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Conclusion: A Multi-faceted Approach to Isomer Differentiation

The unambiguous identification of this compound from its regioisomers requires a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR provide the most detailed structural information, allowing for definitive assignment based on chemical shifts and coupling patterns. IR spectroscopy offers a rapid confirmation of the presence of key functional groups and can provide clues about the substitution pattern. Mass spectrometry confirms the molecular weight and isotopic composition. By systematically applying these techniques and understanding the principles behind the observed spectral differences, researchers can confidently characterize their synthesized compounds and ensure the integrity of their scientific endeavors.

References

  • PubChem. This compound. [Link]
  • Niessen, W. M. A. (2020). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Journal of Mass Spectrometry, 55(11), e4572. [Link]
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quantifying 1-Bromo-3-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Methodological Congruence

1-Bromo-3-fluoro-2-nitrobenzene is a pivotal building block in modern organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its precise quantification is not merely an analytical exercise; it is a cornerstone of quality control, ensuring the consistency, efficacy, and safety of downstream products. In a regulated drug development environment, analytical methods are not static. As a program evolves from early discovery through preclinical and clinical phases, methodologies may change, or analyses may be transferred between laboratories. This introduces a critical risk: Are the data generated by a new method or a different lab comparable to the original data?

This is where cross-validation becomes indispensable. Cross-validation is the systematic process of demonstrating that two distinct analytical procedures are equivalent for their intended purpose.[2][3] It ensures the integrity and continuity of data throughout a product's lifecycle, a principle strongly emphasized by regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[4][5][6] This guide provides an in-depth comparison and a detailed protocol for the cross-validation of two powerful, orthogonal techniques for the quantification of this compound: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Pillar 1: Understanding the Orthogonal Approaches: HPLC-UV vs. GC-MS

The choice of analytical methodology is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., speed, sensitivity, required structural information). For this compound, both HPLC and GC are highly suitable, yet they operate on fundamentally different principles, making them excellent candidates for a robust cross-validation study.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
  • Principle of Operation: RP-HPLC separates compounds based on their polarity. A liquid sample is injected into a stream of liquid (the mobile phase) and passed through a column packed with a non-polar stationary phase (typically C18).[7] Less polar compounds, like our analyte, interact more strongly with the stationary phase and thus elute later than more polar impurities. The nitroaromatic chromophore in this compound allows for sensitive detection using a UV-Vis detector.[8]

  • Causality Behind Experimental Choices:

    • C18 Column: The choice of a C18 column provides a highly non-polar stationary phase, which is ideal for retaining and separating moderately non-polar aromatic compounds like the target analyte from potential polar impurities or starting materials.[7]

    • Acetonitrile/Water Mobile Phase: This is a classic mobile phase for reversed-phase chromatography. Acetonitrile is a common organic modifier that offers good UV transparency and low viscosity. A gradient elution (varying the ratio of acetonitrile to water) is often employed to ensure that compounds with a wide range of polarities can be eluted efficiently and with good peak shape.[8]

    • UV Detection at ~254 nm: The nitroaromatic ring structure of the analyte exhibits strong absorbance in the UV region.[8] Setting the detector at a common wavelength like 254 nm provides high sensitivity and selectivity for this class of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle of Operation: GC-MS is a premier technique for analyzing volatile and semi-volatile compounds.[9] The sample is vaporized and separated based on its boiling point and interactions with a stationary phase inside a long capillary column.[10] As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules (typically via Electron Ionization - EI) and separates the resulting ions based on their mass-to-charge ratio (m/z), providing both quantitative data and structural information.[7][9]

  • Causality Behind Experimental Choices:

    • DB-5ms Column: A DB-5ms or similar column (5% phenyl-arylene/95% dimethylpolysiloxane) is a general-purpose, low-polarity column that provides excellent separation for a wide range of semi-volatile compounds, including halogenated nitroaromatics.[7]

    • Electron Ionization (EI): At 70 eV, EI is a highly reproducible, "hard" ionization technique that generates a predictable and extensive fragmentation pattern.[7] This fragmentation signature acts as a fingerprint, allowing for confident identification of the analyte by comparing its mass spectrum to a reference library.

    • Split Injection: For quantitative analysis where the analyte concentration is sufficiently high, a split injection is used to introduce only a small, representative portion of the sample onto the column. This prevents column overload and ensures sharp, symmetrical peaks.[7]

Pillar 2: The Cross-Validation Protocol: A Self-Validating System

The objective of this protocol is to demonstrate the comparability of results for the quantification of this compound obtained from a validated HPLC-UV method and a validated GC-MS method. This protocol adheres to the principles outlined in the ICH Q2(R2) guideline.[2][4][11][12]

Experimental Workflow Diagram

G cluster_prep Phase 1: Sample & Standard Preparation cluster_analysis Phase 2: Parallel Analysis cluster_data Phase 3: Data Comparison prep_stock Prepare 1000 µg/mL Stock Solution of Analyte in Acetonitrile prep_qc Prepare Quality Control (QC) Samples (Low, Mid, High Concentrations) prep_stock->prep_qc hplc_analysis Analyze QC Samples via HPLC-UV Method prep_qc->hplc_analysis gcms_analysis Analyze QC Samples via GC-MS Method prep_qc->gcms_analysis quant_hplc Quantify Results (HPLC Calibration Curve) hplc_analysis->quant_hplc quant_gcms Quantify Results (GC-MS Calibration Curve) gcms_analysis->quant_gcms compare Compare Results: Calculate % Difference for each QC Level quant_hplc->compare quant_gcms->compare report Generate Cross-Validation Report compare->report

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Step 1: Materials and Reagents
  • Analyte: this compound analytical standard (>99% purity).

  • Solvents: HPLC-grade or GC-grade acetonitrile, methanol, and ethyl acetate; Deionized water (18.2 MΩ·cm).

  • Glassware: Class A volumetric flasks and pipettes.

  • Equipment: Calibrated analytical balance, HPLC system with UV detector, GC-MS system.

Step 2: Preparation of Stock and Quality Control (QC) Samples

This step is critical; the same set of QC samples must be analyzed by both methods to ensure a direct comparison.

  • Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of this compound standard. Quantitatively transfer to a 25 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.

  • Working Standards: Perform serial dilutions from the stock solution to prepare calibration standards for both instruments. A typical range might be 1, 5, 25, 50, and 100 µg/mL.[13]

  • Quality Control (QC) Samples: From the same stock solution, prepare an independent set of QC samples at three concentrations to span the calibration range:

    • QC-Low: 5 µg/mL

    • QC-Mid: 30 µg/mL

    • QC-High: 80 µg/mL

Step 3: Analytical Procedure: RP-HPLC-UV

(Based on standard methods for nitroaromatic compounds[7][8])

  • Instrumentation: HPLC system with UV-Vis Detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Deionized Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Equilibrate the system until a stable baseline is achieved.

    • Inject the calibration standards to generate a linear regression curve (Peak Area vs. Concentration).

    • Inject each QC sample in triplicate (n=3).

    • Calculate the concentration of the analyte in each QC sample using the calibration curve.

Step 4: Analytical Procedure: GC-MS

(Based on standard methods for nitroaromatic compounds[7][9][14])

  • Instrumentation: Gas Chromatograph with a Mass Spectrometric Detector.

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 270 °C.

  • Oven Temperature Program:

    • Initial: 120 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 4 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (e.g., m/z 221, 175, 126) and Full Scan for identification.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Procedure:

    • Perform a solvent blank injection to ensure system cleanliness.

    • Inject the calibration standards to generate a linear regression curve.

    • Inject each QC sample in triplicate (n=3).

    • Calculate the concentration of the analyte in each QC sample using the calibration curve derived from the primary ion's peak area.

Pillar 3: Data Interpretation and Trustworthiness

The core of cross-validation lies in the direct comparison of the quantitative results. According to the ICH M10 guideline, the focus is on ensuring data comparability rather than meeting rigid "pass/fail" criteria.[15] The goal is to understand if a bias exists between the two methods.

Data Comparison Table
QC LevelNominal Conc. (µg/mL)HPLC-UV Measured Conc. (µg/mL, n=3 avg)GC-MS Measured Conc. (µg/mL, n=3 avg)% Difference
QC-Low 5.04.955.10+2.9%
QC-Mid 30.030.829.7-3.7%
QC-High 80.078.981.2+2.9%

Note: Data are hypothetical for illustrative purposes.

Calculation: % Difference = [(Conc_Method2 - Conc_Method1) / mean(Conc_Method1, Conc_Method2)] * 100

Decision Logic for Method Selection

The choice between these validated methods for routine analysis depends on the specific analytical question.

G start Analytical Need Defined q1 Need for High Throughput for Routine QC? start->q1 q2 Need for Definitive Structural Confirmation? q1->q2 No hplc Use HPLC-UV Method q1->hplc Yes q3 Analyzing Trace Levels in Complex Matrix? q2->q3 No gcms Use GC-MS Method q2->gcms Yes q3->hplc No q3->gcms Yes

Caption: Decision logic for selecting the appropriate analytical method post-validation.

Conclusion and Expert Recommendations

This guide demonstrates that both RP-HPLC-UV and GC-MS are robust and reliable methods for the quantification of this compound. The cross-validation process, grounded in the principles of ICH guidelines, confirms their interchangeability and ensures the long-term integrity of analytical data.[5]

  • For high-throughput routine quality control and purity assessments , the HPLC-UV method is often preferred due to its simplicity, robustness, and speed.

  • For impurity identification, trace-level analysis, or in studies requiring definitive structural confirmation , the GC-MS method is superior due to the high selectivity and structural information provided by the mass spectrometer.

Ultimately, performing a cross-validation study is not a mere regulatory hurdle; it is a fundamental scientific practice that builds a foundation of trust in your analytical data, ensuring that decisions made in drug development are based on accurate and consistent measurements, regardless of the method or laboratory of origin.

References

  • Title: Q2(R2)
  • Title: FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology Source: ECA Academy URL
  • Title: FDA Guidance for Industry: Q2(R2)
  • Title: A Researcher's Guide to Infrared Spectroscopy of Nitroaromatic Compounds Source: BenchChem URL
  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager Magazine URL
  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL
  • Title: Screening Method for Nitroaromatic Compounds in Water Based on Solid-Phase Microextraction and Infrared Spectroscopy Source: PubMed URL
  • Title: Application Notes & Protocols for the Analysis of Nitroaromatic Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Title: 6.
  • Title: A Comparative Guide to the Purity Assessment of Commercially Available 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene Source: BenchChem URL
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Title: this compound Source: Chem-Impex URL
  • Title: ICH guideline Q2(R2)
  • Title: Cross and Partial Validation Source: European Bioanalysis Forum URL
  • Title: Validation of Analytical Procedures Q2(R2)
  • Source: National Institutes of Health (NIH)
  • Title: Application Notes: 1-Bromo-3-nitrobenzene as an Analytical Standard Source: BenchChem URL
  • Title: Application Note: Monitoring 1-Bromo-3-Nitrobenzene Reactions by High-Performance Liquid Chromatography (HPLC)
  • Source: U.S. Environmental Protection Agency (EPA)
  • Title: Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry Source: ResearchGate URL

Sources

Benchmarking the efficiency of different synthetic protocols for 1-Bromo-3-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Efficiency of 1-Bromo-3-fluoro-2-nitrobenzene

Introduction

This compound is a valuable chemical intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals.[1][2][3] Its specific substitution pattern offers a versatile platform for further chemical modifications.[3] The bromine atom can participate in cross-coupling reactions, while the nitro group can be reduced to an amine, opening pathways to diverse molecular architectures.[4] This guide provides a comparative analysis of two primary synthetic pathways to this important building block, offering insights into their respective efficiencies and practical considerations for laboratory and industrial applications.

The selection of an optimal synthetic route is a critical decision in chemical process development, impacting not only yield and purity but also cost, safety, and environmental footprint. Here, we will delve into two plausible, albeit not extensively documented in a comparative format, synthetic strategies:

  • Protocol 1: Nitration of 1-Bromo-3-fluorobenzene. This approach involves the direct nitration of a commercially available starting material.

  • Protocol 2: Sandmeyer-type Reaction from 2-Bromo-6-fluoroaniline. This multi-step pathway begins with a different readily available precursor and utilizes classical diazotization chemistry.

This guide will provide a detailed examination of each protocol, including step-by-step experimental procedures, a comparison of their performance based on key metrics, and a discussion of the underlying chemical principles that govern their outcomes.

Comparative Analysis of Synthetic Protocols

The efficiency of a synthetic protocol is a multi-faceted consideration. The following table summarizes the key comparative metrics for the two routes to this compound.

MetricProtocol 1: Nitration of 1-Bromo-3-fluorobenzeneProtocol 2: Sandmeyer-type Reaction from 2-Bromo-6-fluoroaniline
Starting Material 1-Bromo-3-fluorobenzene2-Bromo-6-fluoroaniline
Number of Steps 12 (Diazotization and Nitration)
Key Reagents Nitric acid, Sulfuric acidSodium nitrite, Hydrochloric acid, Nitric acid
Overall Yield Moderate to Good (Isomer separation required)Potentially higher overall yield of the desired isomer
Purity Concerns Formation of regioisomers (e.g., 2-bromo-4-fluoro-1-nitrobenzene) necessitates purification.The primary challenge is the stability of the diazonium salt intermediate.
Safety Considerations Use of highly corrosive and oxidizing concentrated acids. Exothermic reaction requiring careful temperature control.Generation of potentially unstable diazonium salts. Handling of strong acids.
Scalability Potentially simpler for large-scale production due to fewer steps.Multi-step nature may introduce complexities in scaling up.

Protocol 1: Nitration of 1-Bromo-3-fluorobenzene

This protocol leverages the principles of electrophilic aromatic substitution, a cornerstone of organic chemistry.[5] The nitronium ion (NO₂⁺), generated in situ from the reaction of nitric acid and sulfuric acid, acts as the electrophile.[5]

Underlying Principles and Mechanistic Insights

The directing effects of the existing substituents on the benzene ring are paramount in this synthesis. Both bromine and fluorine are ortho-, para-directing deactivators.[5] This means they direct the incoming electrophile to the positions ortho and para relative to themselves, while making the ring less reactive than benzene. In 1-bromo-3-fluorobenzene, the positions open for substitution are C2, C4, and C6. The nitration is expected to yield a mixture of isomers, with the desired this compound being one of the products. The separation of these isomers can be a significant challenge and will impact the overall isolated yield of the target compound.

Experimental Protocol

Caution: This reaction is highly exothermic and involves the use of strong, corrosive acids. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and set in an ice-water bath, slowly add 10 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid. Maintain the temperature below 10°C during the addition.

  • Reaction: To a separate flask containing 5.0 g of 1-bromo-3-fluorobenzene dissolved in 20 mL of dichloromethane, slowly add the pre-cooled nitrating mixture dropwise.[6] The temperature of the reaction mixture should be maintained between 0°C and 5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture over 100 g of crushed ice. Separate the organic layer and wash it sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product will be a mixture of isomers. Purify the desired this compound using column chromatography or fractional crystallization.

Visualization of the Workflow

Protocol1_Workflow cluster_prep Nitrating Mixture Preparation cluster_reaction Nitration Reaction cluster_workup Work-up & Purification H2SO4 Conc. H₂SO₄ Mix Mix & Cool (<10°C) H2SO4->Mix HNO3 Conc. HNO₃ HNO3->Mix Nitrating_Mixture Nitrating Mixture (H₂SO₄/HNO₃) Mix->Nitrating_Mixture Reaction_Vessel Slow Addition (0-5°C) Nitrating_Mixture->Reaction_Vessel Starting_Material 1-Bromo-3-fluorobenzene in Dichloromethane Starting_Material->Reaction_Vessel Stir Stir at RT (2-3h) Reaction_Vessel->Stir Quench Pour on Ice Stir->Quench Wash Wash with H₂O, NaHCO₃, Brine Quench->Wash Dry Dry (Na₂SO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography/ Fractional Crystallization Concentrate->Purify Product This compound Purify->Product

Caption: Workflow for the nitration of 1-bromo-3-fluorobenzene.

Protocol 2: Sandmeyer-type Reaction from 2-Bromo-6-fluoroaniline

This protocol involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a nitro group.[7] This multi-step approach offers the potential for higher regioselectivity compared to direct nitration.

Underlying Principles and Mechanistic Insights

The first step is the diazotization of 2-bromo-6-fluoroaniline. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid.[7] The resulting diazonium salt is a versatile intermediate. In the subsequent step, the diazonium group is replaced by a nitro group. This can be accomplished by various methods, including the use of sodium nitrite in the presence of a copper catalyst.

Experimental Protocol

Caution: Diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures. All work should be conducted in a well-ventilated fume hood with appropriate PPE.

Step 1: Diazotization of 2-Bromo-6-fluoroaniline

  • Amine Solution: In a beaker, dissolve 5.0 g of 2-bromo-6-fluoroaniline in a mixture of 15 mL of concentrated hydrochloric acid and 15 mL of water. Cool the solution to 0-5°C in an ice-salt bath.

  • Nitrite Solution: In a separate beaker, dissolve 2.0 g of sodium nitrite in 10 mL of water and cool it to 0-5°C.

  • Diazotization: Slowly add the cold sodium nitrite solution to the amine solution, ensuring the temperature remains below 5°C. Stir the mixture for an additional 30 minutes at this temperature. The resulting solution contains the 2-bromo-6-fluorobenzenediazonium chloride intermediate.

Step 2: Conversion to this compound

  • Nitrite-Copper Solution: Prepare a solution of 10 g of sodium nitrite in 20 mL of water and add a catalytic amount of copper(I) oxide. Cool this solution to 0-5°C.

  • Substitution: Slowly add the cold diazonium salt solution from Step 1 to the nitrite-copper solution. A reaction, often evidenced by the evolution of nitrogen gas, should occur.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification: Extract the product with a suitable organic solvent like diethyl ether or dichloromethane. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by column chromatography.

Visualization of the Workflow

Protocol2_Workflow cluster_diazotization Step 1: Diazotization cluster_substitution Step 2: Nitro-de-diazoniation Start_Amine 2-Bromo-6-fluoroaniline in HCl/H₂O Cool_Amine Cool to 0-5°C Start_Amine->Cool_Amine Reaction_Diazo Slowly mix solutions (<5°C) Cool_Amine->Reaction_Diazo NaNO2_soln Aqueous NaNO₂ Cool_NaNO2 Cool to 0-5°C NaNO2_soln->Cool_NaNO2 Cool_NaNO2->Reaction_Diazo Diazonium_Salt 2-Bromo-6-fluorobenzenediazonium chloride solution Reaction_Diazo->Diazonium_Salt Reaction_Subst Add diazonium salt solution Diazonium_Salt->Reaction_Subst NaNO2_Cu_soln Aqueous NaNO₂ with Cu₂O catalyst Cool_NaNO2_Cu Cool to 0-5°C NaNO2_Cu_soln->Cool_NaNO2_Cu Cool_NaNO2_Cu->Reaction_Subst Warm_Stir Warm to RT, stir 1-2h Reaction_Subst->Warm_Stir Workup Extraction, Wash, Dry Warm_Stir->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the Sandmeyer-type synthesis.

Conclusion and Recommendations

Both synthetic protocols present viable routes to this compound, each with its own set of advantages and disadvantages.

  • Protocol 1 (Nitration) is more direct and involves fewer steps, which could be advantageous for large-scale production. However, the formation of regioisomers is a significant drawback, potentially leading to lower isolated yields of the desired product and requiring more extensive purification.

  • Protocol 2 (Sandmeyer-type Reaction) , while being a multi-step process, offers the potential for higher regioselectivity, as the starting material already has the desired substitution pattern. The main challenges lie in the handling of the potentially unstable diazonium salt intermediate and the optimization of the nitro-de-diazoniation step.

For research and development purposes where high purity of the final product is critical, Protocol 2 is likely the preferred method , despite its increased complexity. For industrial applications where cost and process simplicity are major drivers, Protocol 1 may be more attractive , provided that an efficient method for isomer separation can be developed.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired scale, purity specifications, and available resources. Further optimization of reaction conditions for both protocols could lead to improved efficiencies.

References

  • Comprehensive Overview of 2-Bromo-6-fluoroaniline: Applications and Synthesis. (2025). Vertex AI Search.
  • Understanding the Synthesis and Handling of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Exploring the Reactivity and Applications of this compound. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • Exploring the Synthesis Applications of 3-Bromo-2-nitrotoluene. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. (n.d.). Science Learning Center.
  • Mononitration of bromo and fluorobenzene. (2020). Sciencemadness.org.
  • Diazotis

Sources

Safety Operating Guide

Mastering the Final Step: A Comprehensive Guide to the Proper Disposal of 1-Bromo-3-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final reaction. The proper disposal of specialized compounds like 1-Bromo-3-fluoro-2-nitrobenzene is not merely a regulatory formality but a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, grounded in established safety protocols and an understanding of its unique chemical characteristics.

Understanding the Hazard Profile: Why Specialized Disposal is Non-Negotiable

This compound is a halogenated nitroaromatic compound, a classification that immediately signals the need for cautious handling and a specialized disposal pathway. Its hazard profile is multifaceted, stemming from both its physical properties and toxicological effects.

Key Hazards:

  • Acute Toxicity: The compound is harmful if swallowed, in contact with skin, or inhaled.[1][2][3]

  • Irritation: It is a known irritant to the skin, eyes, and respiratory system.[1][2][3]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may have long-lasting harmful effects on aquatic life.[4]

The presence of bromine, fluorine, and a nitro group on the benzene ring creates a molecule with significant chemical reactivity and biological activity. Improper disposal, such as drain disposal or mixing with incompatible waste streams, can lead to hazardous reactions and environmental contamination.

Inherent Chemical Risks:

The combination of a nitro group (a strong oxidizing agent) and halogens on an aromatic ring necessitates careful segregation from other chemical wastes. Nitroaromatic compounds can be reactive, and their degradation can be complex.[4] For this reason, co-mingling with other waste streams, particularly those containing reducing agents or strong acids or bases, should be strictly avoided to prevent unforeseen exothermic reactions or the generation of toxic gases.

Regulatory Compliance: Navigating the Legal Framework

The disposal of this compound is governed by stringent regulations, primarily under the Resource Conservation and Recovery Act (RCRA) in the United States, which is administered by the Environmental Protection Agency (EPA).[5] Understanding your generator status (e.g., Very Small, Small, or Large Quantity Generator) is the first step in ensuring compliance.

Hazardous Waste Classification:

As a halogenated organic compound, waste this compound falls under the category of halogenated organic waste .[6] When discarded, it is classified as a hazardous waste. While it is not specifically listed by name, it would likely be categorized under the F-list of hazardous wastes from non-specific sources. The most appropriate EPA hazardous waste codes would be:

  • F002: The following spent halogenated solvents... all spent solvent mixtures/blends containing, before use, a total of ten percent or more (by volume) of one or more of the... halogenated solvents...[2][7]

  • F004: The following spent non-halogenated solvents... nitrobenzene... and the still bottoms from the recovery of these solvents.[2][7]

Given its structure, it contains both a halogen and a nitrobenzene moiety. Therefore, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure the correct waste code assignment based on how the waste was generated.

The Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a systematic approach to the collection, storage, and disposal of this compound waste.

Diagram: Disposal Workflow for this compound

cluster_0 Waste Generation & Collection cluster_1 Storage & Disposal A 1. Identify Waste: Solid (residue) or Liquid (in solution) B 2. Select Compatible Container: HDPE or glass bottle with a secure, compatible cap. A->B Causality: Prevents leaks and chemical degradation of the container. C 3. Label Container: Attach 'Hazardous Waste' label. List all constituents and percentages. B->C Causality: Ensures proper identification for safe handling and disposal. D 4. Segregate Waste: Store in a dedicated 'Halogenated Organic Waste' satellite accumulation area. C->D Causality: Prevents hazardous reactions with incompatible waste streams. E 5. Store Safely: Keep container closed in a cool, dry, well-ventilated area. F 6. Request Pickup: Contact your institution's EHS for waste collection. E->F Causality: Adheres to regulatory accumulation time limits. G 7. Licensed Disposal: Waste is transported to a licensed hazardous waste facility. F->G Causality: Ensures legal and safe transport and handling. H 8. Final Disposition: High-temperature incineration with flue gas scrubbing. G->H Causality: Complete destruction of the compound and neutralization of hazardous byproducts.

Caption: Workflow for the safe disposal of this compound.

Detailed Protocol:

Part 1: Waste Collection at the Point of Generation

  • Identify the Waste Stream: Determine if the waste is solid (e.g., residual reagent, contaminated weighing paper) or liquid (e.g., dissolved in a reaction solvent).

  • Select a Compatible Waste Container:

    • Rationale: The container must be chemically resistant to the halogenated nitroaromatic compound and any solvents present. Incompatible containers can degrade, leading to leaks and hazardous spills.

    • Procedure: Use a high-density polyethylene (HDPE) or borosilicate glass container with a screw cap lined with a chemically resistant material like Teflon®. Ensure the container is clean and dry before use.

  • Properly Label the Container:

    • Rationale: Accurate labeling is a regulatory requirement and is essential for the safety of all personnel who will handle the waste. It provides critical information for proper segregation, storage, and final disposal.

    • Procedure: Affix a "Hazardous Waste" label to the container before adding any waste. Clearly write the full chemical name, "this compound," and list all other components of the waste stream (e.g., solvents) with their approximate percentages.

  • Segregate the Waste:

    • Rationale: This is the most critical step in preventing hazardous reactions. Halogenated organic wastes are typically incinerated under specific conditions and must not be mixed with non-halogenated solvents, which may be recycled or used for fuel blending.[8]

    • Procedure: Designate a specific satellite accumulation area in your laboratory for "Halogenated Organic Waste." Do not mix this waste with other categories such as non-halogenated organics, acids, bases, or oxidizers.

Part 2: Storage and Final Disposal

  • Store the Waste Container Safely:

    • Rationale: Proper storage minimizes the risk of spills, exposure, and degradation of the container.

    • Procedure: Keep the waste container tightly sealed when not in use. Store it in a cool, dry, and well-ventilated area, away from sources of ignition. Secondary containment (e.g., a larger, chemically resistant bin) is highly recommended.

  • Arrange for Disposal:

    • Rationale: Adherence to accumulation time limits set by the EPA is mandatory.

    • Procedure: Once the container is full or the accumulation time limit is approaching, contact your institution's EHS department to schedule a waste pickup.

  • Final Disposition - Incineration:

    • Rationale: High-temperature incineration is the preferred and most effective disposal method for halogenated organic compounds. The high temperatures (typically >1100 °C) are necessary to ensure the complete destruction of the aromatic ring and the halogen-carbon bonds.[9] Incineration facilities for this type of waste are equipped with afterburners and flue gas scrubbers to neutralize acidic gases (like hydrogen bromide and hydrogen fluoride) that are formed during combustion.[10] Other methods like chemical neutralization are not recommended for a laboratory setting due to the complexity of the reactions, the need for specialized equipment, and the potential for generating other hazardous byproducts.

Spill and Decontamination Procedures

Immediate and appropriate response to a spill is crucial to minimize exposure and environmental contamination.

Spill Response:
  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles. For larger spills, a respirator with an organic vapor cartridge may be necessary.

  • Contain the Spill: For solid spills, carefully sweep up the material without creating dust and place it in a labeled hazardous waste container.[10] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).

  • Collect and Dispose: Carefully scoop the absorbent material into a designated hazardous waste container. Label the container appropriately, indicating that it contains spilled this compound and the absorbent material.

  • Decontaminate the Area: Proceed with the decontamination procedures outlined below.

Decontamination Protocol:
  • Surface Decontamination (e.g., Fume Hood, Benchtop):

    • Rationale: A thorough decontamination is necessary to remove any residual chemical that could pose an exposure risk.

    • Procedure:

      • Prepare a cleaning solution. Since this compound has low water solubility, a multi-step process is recommended.

      • Wipe the surface with a cloth dampened with a solvent in which the compound is soluble (e.g., ethanol or isopropanol). Collect the cloth as hazardous waste.

      • Follow with a wash using a laboratory detergent and water.

      • Rinse with water.

      • All cleaning materials (wipes, gloves, etc.) must be disposed of as hazardous waste.

  • Glassware Decontamination:

    • Rationale: To ensure that glassware is free of contamination for reuse or disposal.

    • Procedure:

      • Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residue. The rinsate must be collected as halogenated organic hazardous waste.

      • Wash the glassware with a laboratory detergent and water.

      • Perform a final rinse with deionized water.

  • PPE Decontamination and Disposal:

    • Rationale: To prevent secondary contamination and ensure personal safety.

    • Procedure: Disposable gloves should be removed and discarded into the solid hazardous waste stream immediately after handling the compound or cleaning a spill. Reusable PPE should be decontaminated following the surface decontamination protocol. Contaminated lab coats should be professionally laundered by a service familiar with laboratory hazards.

Quantitative Data for Safe Handling

PropertyValueSource
Molecular Formula C₆H₃BrFNO₂
Molecular Weight 220.00 g/mol
Appearance White to orange to green powder to lump
Melting Point 38 - 42 °C
Solubility Slightly soluble in water; Soluble in organic solvents like ethanol, ether, and dichloromethane.
Storage Temperature 2 - 8 °C

By adhering to these detailed procedures, researchers can ensure that their use of this compound is not only scientifically productive but also safe and environmentally responsible from procurement to final disposal.

References

  • Biodegradation of nitroaromatic compounds and explosives.
  • Hazardous Waste Segreg
  • MSDS of this compound. Capot Chemical. [Link]
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
  • 2-Bromo-1-fluoro-3-nitrobenzene. ChemBK. [Link]
  • Biodegradation of nitroarom
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
  • Nitrobenzene. PubChem. [Link]
  • Structure of nitrobenzene and its derivatives.
  • Best Practices for a Successful Lab Decontamination.
  • Laboratory Decontamination and Decommissioning: In Depth. Boston University Environmental Health & Safety. [Link]
  • Bio-decontamination of Laboratory. B.R.
  • This compound. PubChem. [Link]
  • 1-Bromo-2-fluoro-3-nitrobenzene. PubChem. [Link]
  • A Quick Guide to Lab Equipment Decontamin
  • Lab Decontamination | Disinfection for Research & Labor
  • EPA Hazardous Waste Codes. Alfred University. [Link]
  • Nitrobenzene – Knowledge and References. Taylor & Francis. [Link]
  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classific
  • Understanding the Synthesis and Handling of this compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Exploring the Reactivity and Applications of this compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Waste Code. EPA. [Link]
  • EPA HAZARDOUS WASTE CODES.[Link]
  • EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR. [Link]
  • 1-Bromo-2-fluoro-3-nitrobenzene. PubChem. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Bromo-3-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical intermediates like 1-Bromo-3-fluoro-2-nitrobenzene is fundamental to innovation. However, the potential of these compounds is intrinsically linked to our ability to handle them with the utmost safety and precision. This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the critical role of Personal Protective Equipment (PPE). Our approach is grounded in the understanding that true laboratory safety is not just about following rules, but about comprehending the causality behind each protective measure.

Hazard Profile Analysis: Understanding the "Why"

A comprehensive risk assessment begins with a thorough understanding of the compound's known hazards. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that directly inform our PPE and handling protocols.[1] Critically, safety data sheets note that the toxicological properties of this material have not been exhaustively investigated, a fact that mandates a conservative and cautious approach to safety.[1][2]

Hazard StatementGHS ClassificationImplication for Safe Handling
Causes skin irritation Skin Irritation (Category 2)Direct skin contact must be prevented at all times through appropriate gloves and body protection.[1]
Causes serious eye irritation Eye Irritation (Category 2 / 2A)Chemical splash goggles are mandatory to prevent severe eye damage.[1]
May cause respiratory irritation Specific Target Organ Toxicity, Single Exposure (Category 3)Work must be conducted in a well-ventilated area, ideally a certified chemical fume hood, and may require respiratory protection.[1]
Harmful if swallowed Acute Toxicity, Oral (Category 4)Ingestion must be avoided by prohibiting eating, drinking, or smoking in the lab and practicing stringent personal hygiene.

The First Line of Defense: Engineering and Administrative Controls

Before any personal protective equipment is worn, engineering and administrative controls must be in place. PPE is the final barrier between the researcher and the hazard; it should never be the only one.

  • Engineering Controls: All handling of this compound, including weighing, transfers, and reaction setup, must be performed within a properly functioning and certified chemical fume hood. This is the primary method for preventing respiratory exposure.[1] A safety shower and eyewash station must be readily accessible.[1]

  • Administrative Controls: A site-specific Standard Operating Procedure (SOP) for handling this compound must be written, reviewed, and understood by all personnel. This includes training on the specific hazards, proper handling techniques, and emergency procedures.

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE is a direct response to the identified hazards. The following protocol is considered the minimum standard for any procedure involving this compound.

Eye and Face Protection

Due to its classification as a serious eye irritant, direct contact with the eyes can cause significant damage.[1]

  • Protocol: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3] A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as large-volume transfers or reactions under pressure.

Skin and Body Protection

The compound is a known skin irritant, and absorption through the skin is a potential route of exposure.[1][3]

  • Hand Protection: Wear compatible, chemical-resistant gloves.[1] Nitrile or neoprene gloves are commonly used, but always consult the glove manufacturer's resistance chart for specific breakthrough times. Gloves must be inspected for tears or pinholes before each use.[2] Employ proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[2]

  • Body Protection: A flame-resistant lab coat is mandatory. For larger quantities or tasks with a high splash potential, a chemically resistant apron or coveralls should be worn over the lab coat.[1]

Respiratory Protection

Inhalation may cause respiratory tract irritation.[1] While the primary control is the fume hood, respiratory protection may be necessary in certain situations.

  • Protocol: For routine use within a certified fume hood, respiratory protection may not be required. However, in cases of ventilation failure, spill cleanup, or when generating aerosols or dusts, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1][3] For higher-level protection, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges should be used.[2]

PPE_Selection_Workflow cluster_assessment Risk Assessment for Handling this compound cluster_ppe Mandatory PPE Selection start Initiate Task hazards Identify Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant - Incompletely Characterized Toxicity start->hazards controls Implement Engineering Controls (Fume Hood Mandatory) hazards->controls eye Eye/Face Protection: Chemical Safety Goggles (EN166) controls->eye skin Skin/Body Protection: - Chemical-Resistant Gloves - Lab Coat controls->skin resp Respiratory Protection: Required if dust/aerosol is generated or ventilation fails (NIOSH/EN 149) controls->resp

Caption: PPE Selection Workflow based on Hazard Assessment.

Procedural Guidance: From Bench to Disposal

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within the fume hood for the procedure. Ensure all necessary equipment, reagents, and waste containers are present before retrieving the compound.

  • Don PPE: Put on all required PPE as described in Section 3.

  • Aliquot Compound: Carefully weigh or measure the required amount of this compound inside the fume hood. Avoid creating dust.[2]

  • Perform Procedure: Keep the container tightly closed when not in use.[1] Perform all transfers and manipulations slowly and deliberately to minimize splashing or aerosol generation.

  • Post-Handling: After the procedure is complete, decontaminate any surfaces. Remove PPE carefully, avoiding contact with contaminated areas.

  • Hygiene: Wash hands and forearms thoroughly with soap and water immediately after handling.[1][2]

Emergency Response: Spill Protocol
  • Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or outside of a containment hood, evacuate the laboratory and call for emergency response.

  • Protect: If the spill is small and manageable, ensure you are wearing the appropriate PPE, including respiratory protection.[2]

  • Contain & Absorb: Cover the spill with an inert absorbent material like sand or diatomaceous earth. Do not use combustible materials.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[2] Avoid creating dust.[2]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Treat all cleanup materials as hazardous waste.

Waste Disposal Protocol

Improper disposal can lead to environmental contamination and pose a risk to others. All waste streams must be handled as hazardous.

  • Segregation: Segregate waste containing this compound from other waste streams. This includes unused product, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads, glassware).

  • Containment: Collect all waste in a designated, closed, and properly labeled hazardous waste container.[1][2] Do not mix with incompatible waste.

  • Disposal Method: The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a licensed chemical incinerator equipped with an afterburner and scrubber.[1]

  • Regulatory Compliance: All disposal must be carried out in strict accordance with local, regional, and national environmental regulations.[1][4] Do not allow the product to enter drains or soil.[1]

Disposal_Workflow cluster_generation Waste Generation cluster_process Disposal Process source Source Material: - Unused Chemical - Contaminated Labware - Used PPE segregate Step 1: Segregate Waste (Keep in dedicated, closed container) source->segregate label_container Step 2: Label Container (Contents, Hazard Warnings, Date) segregate->label_container storage Step 3: Store Securely (In designated satellite accumulation area) label_container->storage disposal Step 4: Arrange Professional Disposal (Via licensed chemical incinerator) storage->disposal

Caption: Hazardous Waste Disposal Workflow.

By integrating a deep understanding of the chemical's properties with rigorous adherence to these engineering, administrative, and PPE protocols, you can ensure a safe and effective research environment. This commitment to safety not only protects you and your colleagues but also upholds the integrity of your scientific work.

References

  • PubChem. This compound.
  • Capot Chemical. (2010). MSDS of this compound. [Link]
  • Occupational Safety and Health Administr
  • New Jersey Department of Health. (2004). Hazard Summary: Nitrobenzene. [Link]
  • Carl ROTH.
  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Nitrobenzene. [Link]
  • Fisher Scientific. (2023). Safety Data Sheet - 1-Bromo-3-nitrobenzene. [Link]
  • PubChem. 1-Bromo-2-fluoro-3-nitrobenzene.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.